molecular formula C₂₀H₂₆O₂ B1146688 delta-5(6)-Norethindrone CAS No. 22933-71-7

delta-5(6)-Norethindrone

Cat. No.: B1146688
CAS No.: 22933-71-7
M. Wt: 298.42
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Delta-5(6)-Norethindrone, also known as Delta-5(6)-Norethindrone, is a useful research compound. Its molecular formula is C₂₀H₂₆O₂ and its molecular weight is 298.42. The purity is usually 95%.
BenchChem offers high-quality delta-5(6)-Norethindrone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about delta-5(6)-Norethindrone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4,15-18,22H,5-12H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQUHXSBTSDAML-XGXHKTLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(=O)CC4=CCC3C1CCC2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CCC(=O)CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858215
Record name (17alpha)-17-Hydroxy-19-norpregn-5-en-20-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22933-71-7
Record name delta-5(6)-Didehydronorethindrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022933717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (17alpha)-17-Hydroxy-19-norpregn-5-en-20-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELTA-5(6)-DIDEHYDRONORETHINDRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN7DC7M4G7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Synthesis of Norethindrone and its Δ-5(6) Isomer: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthetic pathways leading to norethindrone, a foundational second-generation progestin, and its closely related Δ-5(6) isomer. Designed for researchers, scientists, and professionals in drug development, this document elucidates the critical chemical transformations, mechanistic underpinnings, and practical considerations for the synthesis of these vital pharmaceutical compounds. We will delve into both classical and contemporary synthetic strategies, offering field-proven insights into the causality behind experimental choices and the self-validating systems inherent in robust protocols.

Introduction: The Significance of Norethindrone

Norethindrone (17α-ethynyl-19-nortestosterone) is a synthetic progestational hormone that has played a pivotal role in women's health for decades.[1][2] First synthesized in 1951 by a team led by Carl Djerassi, it became a key component of the first oral contraceptives.[3] As a derivative of 19-nortestosterone, norethindrone mimics the action of progesterone with greater potency and is utilized in oral contraceptives, hormone replacement therapy, and the treatment of various gynecological disorders.[1][4] The synthesis of norethindrone and the control of its isomeric impurities, such as the Δ-5(6) and Δ-5(10) isomers, are of paramount importance in ensuring the safety and efficacy of the final drug product.[5]

Classical Synthetic Pathway: From Estrone to Norethindrone

The classical synthesis of norethindrone often commences from estrone, a naturally occurring estrogen. This multi-step process involves key transformations that are cornerstones of steroid chemistry: the Birch reduction, oxidation, and ethynylation.

Step 1: Birch Reduction of Estrone Methyl Ether

The journey begins with the protection of the phenolic hydroxyl group of estrone as a methyl ether. The subsequent Birch reduction of estrone methyl ether is a critical step that selectively reduces the aromatic A-ring to a non-conjugated diene. This reaction, named after the Australian chemist Arthur Birch, utilizes an alkali metal (typically lithium or sodium) dissolved in liquid ammonia in the presence of an alcohol as a proton source.[6][7]

Experimental Protocol: Birch Reduction of Estrone Methyl Ether

  • Materials:

    • Estrone methyl ether

    • Anhydrous liquid ammonia

    • Lithium wire

    • Anhydrous ethanol

    • Anhydrous diethyl ether

    • Methanol

    • 3 N Hydrochloric acid

  • Procedure:

    • In a flask equipped with a dry ice condenser and a stirrer, add anhydrous liquid ammonia.

    • To the stirred liquid ammonia, add small pieces of lithium wire until a persistent blue color is obtained.

    • A solution of estrone methyl ether in anhydrous diethyl ether is then added dropwise.

    • After the addition is complete, stir the reaction mixture for 30 minutes.

    • Slowly add anhydrous ethanol to quench the excess lithium until the blue color disappears.

    • Allow the ammonia to evaporate overnight.

    • Carefully add water to the residue.

    • Collect the solid product by filtration and wash thoroughly with water.

    • Dissolve the crude product in methanol and reflux with 3 N hydrochloric acid for 15 minutes to hydrolyze the enol ether.

    • Add water and isolate the product by extraction with ether.

    • Crystallize the product from an ether-hexane mixture to yield 3-methoxy-estra-2,5(10)-dien-17β-ol.

Causality of Experimental Choices: The use of an alcohol as a proton source is crucial for the mechanism of the Birch reduction, allowing for the protonation of the radical anion intermediate. The subsequent acid-catalyzed hydrolysis of the initially formed enol ether is necessary to generate the desired keto-functionality in the A-ring upon rearrangement of the double bonds.

Step 2: Oxidation of the 17-Hydroxyl Group

The 17-hydroxyl group of the Birch reduction product is then oxidized to a ketone. While various oxidizing agents can be employed, the Oppenauer oxidation is a classic and gentle method for selectively oxidizing secondary alcohols to ketones in the presence of other sensitive functional groups.[8][9] This reaction utilizes an aluminum alkoxide catalyst in the presence of a ketone as a hydride acceptor, typically acetone.[8] Alternatively, chromium trioxide in acetic acid can also be used for this transformation.

Experimental Protocol: Oppenauer Oxidation [8]

  • Materials:

    • 3-methoxy-estra-2,5(10)-dien-17β-ol

    • Aluminum isopropoxide

    • Anhydrous acetone

    • Anhydrous benzene or toluene

  • Procedure:

    • Dissolve the steroidal alcohol in anhydrous benzene or toluene.

    • Add a solution of aluminum isopropoxide in the same solvent.

    • Add a large excess of anhydrous acetone.

    • Reflux the reaction mixture until the oxidation is complete (monitored by TLC).

    • Cool the reaction mixture and hydrolyze with a dilute acid.

    • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent and purify the resulting 19-nor-4-androstene-3,17-dione by crystallization.

Mechanism of Oppenauer Oxidation

Oppenauer_Mechanism cluster_0 Coordination and Deprotonation cluster_1 Hydride Transfer Alcohol R₂CHOH Complex [R₂CHO-Al(O-i-Pr)₂] Alcohol->Complex Coordination Al(OR)₃ Al(O-i-Pr)₃ Al(OR)₃->Complex Alkoxide R₂CHO⁻ Complex->Alkoxide Deprotonation Transition_State [Six-membered transition state] Alkoxide->Transition_State Acetone CH₃COCH₃ Acetone->Transition_State Ketone R₂C=O Transition_State->Ketone Isopropoxide [(CH₃)₂CHO]⁻ Transition_State->Isopropoxide

Caption: Mechanism of the Oppenauer Oxidation.

Step 3: Ethynylation of 19-nor-4-androstene-3,17-dione

The final key step is the stereoselective addition of an ethynyl group to the 17-keto function. This is typically achieved by reacting the dione with an acetylide, such as potassium acetylide, generated in situ from acetylene gas and a strong base like potassium tert-butoxide.[1] To prevent reaction at the more reactive 3-keto group, it is often protected as an enol ether prior to ethynylation.[10]

Experimental Protocol: Ethynylation [1][10]

  • Materials:

    • 19-nor-4-androstene-3,17-dione

    • Triethyl orthoformate (for enol ether protection)

    • Acid catalyst (e.g., p-toluenesulfonic acid)

    • Potassium tert-butoxide or potassium hydroxide

    • Acetylene gas

    • Anhydrous solvent (e.g., THF, toluene)

    • Hydrochloric acid

  • Procedure:

    • (Optional Protection) Reflux 19-nor-4-androstene-3,17-dione with triethyl orthoformate and an acid catalyst to form the 3-enol ether.

    • In a separate flask, prepare a solution of potassium tert-butoxide in an anhydrous solvent.

    • Bubble acetylene gas through the basic solution to form potassium acetylide.

    • Add the solution of the protected or unprotected dione to the acetylide suspension.

    • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

    • Carefully quench the reaction with water or a dilute acid.

    • If the 3-keto group was protected, hydrolyze the enol ether with aqueous acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry, and evaporate the solvent.

    • Purify the crude norethindrone by crystallization from a suitable solvent (e.g., methanol).[1]

Modern Synthetic Approach: One-Pot Synthesis

To improve efficiency and reduce the number of steps, one-pot synthetic procedures have been developed. A notable example involves the direct ethynylation of 19-norandrostene-3,17-dione without the need for prior protection of the 3-keto group, followed by purification.[1]

Experimental Protocol: One-Pot Synthesis of Norethindrone [1]

  • Materials:

    • 19-Norandrostene-3,17-dione

    • Potassium t-butoxide

    • Tetrahydrofuran (THF)

    • Acetylene gas

    • Hydrochloric acid

    • Methyl isobutyl ketone

    • Methanol

  • Procedure:

    • Prepare a solution of potassium t-butoxide in THF.

    • Purge the solution with acetylene gas.

    • Add a solution of 19-norandrostene-3,17-dione in THF while continuing the acetylene purge.

    • Monitor the reaction until the starting material is depleted to at least 99.5%.[1]

    • Add hydrochloric acid at a controlled temperature (15°C ± 3°C).[1]

    • Raise the temperature to 40°C ± 2°C.[1]

    • Extract the product with methyl isobutyl ketone, maintaining a pH of 6-7.[1]

    • Concentrate the organic phase and purify the crude norethindrone by refluxing in methanol, followed by cooling and filtration.

Quantitative Data Summary

StepStarting MaterialKey ReagentsSolventTypical YieldReference
Birch ReductionEstrone methyl etherLithium, Liquid NH₃, EthanolDiethyl ether~70-80%
Oxidation3-methoxy-estra-2,5(10)-dien-17β-olCrO₃, Acetic AcidAcetic Acid~60-70%
Ethynylation19-nor-4-androstene-3,17-dioneKOC(CH₃)₃, AcetyleneTHF>90%[10]
One-Pot Synthesis19-norandrostene-3,17-dioneKOC(CH₃)₃, AcetyleneTHF~85-90%[1]

Formation and Control of the Δ-5(6) Isomer

The Δ-5(6) isomer of norethindrone is a known process-related impurity that can arise during synthesis.[5][] Its formation is often linked to the conditions used for the hydrolysis of the enol ether intermediate or during the work-up of the ethynylation reaction. Acidic conditions can promote the isomerization of the thermodynamically less stable Δ-5(10) isomer (norethynodrel) to the more stable conjugated Δ-4 isomer (norethindrone).[3] However, under certain conditions, the formation of the Δ-5(6) isomer can also occur.

Mechanism of Isomerization

The migration of the double bond in the A/B ring system is a key aspect of this chemistry. The Δ-5(10) isomer, which can be an intermediate, readily isomerizes to the more stable, conjugated Δ-4 system under acidic conditions. The formation of the Δ-5(6) isomer is less common but can be influenced by the specific acid catalyst and reaction conditions employed.

Control and Purification

Controlling the formation of the Δ-5(6) isomer is crucial for meeting the stringent purity requirements for active pharmaceutical ingredients (APIs). This is typically achieved through careful control of the pH and temperature during the hydrolysis and work-up steps. Purification methods such as crystallization are often effective in removing this and other impurities.[1] For analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying norethindrone from its isomers.[5][12][13]

HPLC Method for Impurity Profiling [12]

  • Column: Octadecylsilane bonded silica gel (C18)

  • Mobile Phase: Gradient elution with water, methanol, and acetonitrile

  • Detection: UV at 230-254 nm

This method allows for the effective separation of norethindrone from its Δ-5(6) and Δ-5(10) isomers, as well as other process-related impurities.[5][12]

Conclusion

The synthesis of norethindrone is a classic example of steroid chemistry, involving fundamental transformations that have been refined over decades. Understanding the nuances of each reaction, from the stereoselective ethynylation to the control of isomeric impurities like the Δ-5(6) isomer, is critical for the successful development and manufacturing of this important pharmaceutical. This guide has provided a comprehensive overview of the key synthetic pathways, offering both historical context and modern, efficient protocols. By leveraging this knowledge, researchers and drug development professionals can navigate the complexities of norethindrone synthesis with a greater degree of expertise and control.

Synthetic Pathway Overview

Norethindrone_Synthesis Estrone_Methyl_Ether Estrone Methyl Ether Birch_Product 3-methoxy-estra-2,5(10)-dien-17β-ol Estrone_Methyl_Ether->Birch_Product Birch Reduction Dione 19-nor-4-androstene-3,17-dione Birch_Product->Dione Oxidation Norethindrone Norethindrone (Δ-4) Dione->Norethindrone Ethynylation Delta56_Isomer Δ-5(6)-Norethindrone Norethindrone->Delta56_Isomer Isomerization (Side Reaction) Norethynodrel Norethynodrel (Δ-5(10)) Norethynodrel->Norethindrone Acid-catalyzed Isomerization

Caption: Overview of Norethindrone Synthesis Pathways.

References

  • CN105277633A - Impurity detection analysis method of norethisterone derivatives and intermediates thereof - Google P
  • Djerassi, C., Miramontes, L., Rosenkranz, G., & Sondheimer, F. (1954). Steroids. LIV. Synthesis of 19-Nor-17α-ethynyltestosterone and 19-Nor-17α-methyltestosterone. Journal of the American Chemical Society, 76(15), 4092–4094. (URL: [Link])

  • WO2018185783A1 - Novel process for preparation of 19-norsteroids - Google P
  • Oppenauer Oxidation - Wikipedia. (URL: [Link])

  • Freudenthal, R. I., Amerson, E., Martin, J., & Wall, M. E. (1974). The effect of norethynodrel, norethindrone and ethynodiol diacetate on hepatic microsomal drug metabolism. Pharmacological Research Communications, 6(5), 457-468. (URL: [Link])

  • CN111875656A - Preparation method of norethindrone acetate - Google P
  • Norethindrone acetate (NA) and ethinyl estradiol (EE) related oxidative transformation products in stability samples of formulated drug product: Synthesis of authentic references - ResearchGate. (URL: [Link])

  • Al-Nimry, S. S., & Zalloum, W. A. (2019). RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled release. Journal of Applied Pharmaceutical Science, 9(02), 079-086. (URL: [Link])

  • Delta-5(6)-Norethindrone Acetate | C22H28O3 | CID 71751193 - PubChem. (URL: [Link])

  • Separation of Enantiomers and Control of Elution Order of β-Lactams by GC Using Cyclodextrin-Based Chiral Stationary Phases - ResearchGate. (URL: [Link])

  • Birch reduction simplified to a one-minute mechanochemical process - Hokkaido University. (URL: [Link])

  • Aspects of the in situ formation of 19-norsteroids. (URL: [Link])

  • [Simple synthesis of a complete set of unconjugated norethisterone metabolites and their deutero-analogs] - PubMed. (URL: [Link])

  • Isomer separation by CPC chromatography - Rotachrom Technologies. (URL: [Link])

  • Comparison of the Birch reduction of an estrone derivative under solution‐based[¹⁹⁷] and mechanochemical conditions.[³⁸] - ResearchGate. (URL: [Link])

  • Baeyer-Villiger Oxidation of Some C 19 Steroids by Penicillium lanosocoeruleum - MDPI. (URL: [Link])

  • CAS No : 22933-71-7| Product Name : Norethisterone - Impurity C| Chemical Name : Δ-5(6)-Norethindrone | Pharmaffiliates. (URL: [Link])

  • The metabolism of orally ingested 19-nor-4-androstene-3,17-dione and 19-nor-4-androstene-3,17-diol in healthy, resistance-trained men - PubMed. (URL: [Link])

  • Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products. (URL: [Link])

  • ALKYLATION OF THE ANION FROM BIRCH REDUCTION OF o-ANISIC ACID: 2-HEPTYL-2-CYCLOHEXENONE - Organic Syntheses. (URL: [Link])

  • The Metabolism of Orally Ingested 19-Nor-4-androstene-3,17-dione and 19-Nor-4-androstene-3,17-diol in Healthy, Resistance-Trained Men - ResearchGate. (URL: [Link])

  • Steroids LIV. Synthesis of 19-nor-17α-ethynyltestosterone and 19-nor-17α-methyltestosterone - ResearchGate. (URL: [Link])

  • Formation of ethinyl estradiol in women during treatment with norethindrone acetate - PubMed. (URL: [Link])

  • PRODUCT MONOGRAPH Norethindrone Tablets, USP 0.35 mg Oral Contraceptive. (URL: [Link])

  • Tissue Selectivity of the Anabolic Steroid, 19-nor-4-androstenediol-3beta,17beta-diol in Male Sprague Dawley Rats - PubMed. (URL: [Link])

  • Separation of enantiomers by gas chromatography - PubMed. (URL: [Link])

  • Birch reduction - Wikipedia. (URL: [Link])

  • Norethindrone | C20H26O2 - PubChem. (URL: [Link])

  • 1976 - Carl Djerassi. (URL: [Link])

  • Enantiomer Separations. (URL: [Link])

  • Birch reduction I (video) | Khan Academy. (URL: [Link])

  • Naturally Occurring Norsteroids and Their Design and Pharmaceutical Application - PMC. (URL: [Link])

  • Carl Djerassi | Science History Institute. (URL: [Link])

Sources

chemical properties of delta-5(6)-Norethindrone acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of Delta-5(6)-Norethindrone Acetate

Abstract

Delta-5(6)-Norethindrone acetate, a significant isomer and process-related impurity of the widely used progestin Norethindrone Acetate, presents unique challenges and considerations in pharmaceutical development and quality control. This guide provides a comprehensive exploration of its core chemical properties, synthesis, stability, and analytical characterization. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights. We delve into the causality behind experimental choices, present validated analytical protocols, and offer a framework for understanding and controlling this critical compound in pharmaceutical formulations.

Chemical Identity and Molecular Structure

Nomenclature and Chemical Identifiers

Delta-5(6)-Norethindrone acetate is systematically known as (17α)-17-(Acetyloxy)-19-norpregn-5-en-20-yn-3-one.[1] It is recognized within the European Pharmacopoeia (EP) as Norethindrone Acetate EP Impurity C.[1][2] Its unique chemical identity is cataloged under several standard identifiers.

IdentifierValueSource
CAS Number 1175129-26-6[2]
Molecular Formula C₂₂H₂₈O₃[3]
Molecular Weight 340.46 g/mol [3]
IUPAC Name [(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate[4]
InChIKey KDYGOTULHKNOFI-ZCPXKWAGSA-N[4]
Synonyms Norethindrone acetate impurity C, 5,6-Didehydronorethindrone acetate, 3-Oxo-19-nor-17α-pregn-5-en-20-yn-17-yl Acetate[2][4]
Structural Elucidation and Stereochemistry

Delta-5(6)-Norethindrone acetate is a steroid derivative whose structure is distinguished by a carbon-carbon double bond between positions C5 and C6 in the B-ring of the steroid nucleus.[3] This contrasts with its parent compound, Norethindrone Acetate (a delta-4 steroid), where the double bond is conjugated with the C3-ketone (between C4 and C5).[5]

This shift in the position of the double bond from a conjugated to a non-conjugated position relative to the C3-ketone is the primary driver of its distinct chemical properties, including its reactivity, stability, and chromatographic behavior. Other critical structural features include:

  • An acetate ester group at the C-17 position.[3]

  • An ethynyl group at the C-17 position, which is crucial for its progestational activity.[3]

  • A ketone at the C-3 position.[3]

The stereochemistry of the molecule is conserved from its parent compound, maintaining the specific spatial arrangement of substituents at the chiral centers.

G cluster_0 Delta-5(6)-Norethindrone Acetate cluster_1 Norethindrone Acetate (Parent API) node_A Non-conjugated C=C bond at C5-C6 position img_A node_A->img_A node_B C3 Ketone node_B->img_A node_C C17 Acetate Ester node_C->img_A node_D C17 Ethynyl Group node_D->img_A img_B img_A->img_B Isomerization node_E Conjugated C=C bond at C4-C5 position node_E->img_B node_F C3 Ketone node_F->img_B node_G C17 Acetate Ester node_G->img_B node_H C17 Ethynyl Group node_H->img_B

Caption: Structural comparison of Delta-5(6)-Norethindrone Acetate and its parent API.

Physicochemical Properties

The physical and chemical properties of Delta-5(6)-Norethindrone acetate dictate its behavior in formulations and analytical systems.

Physical Characteristics
PropertyValueReference
Appearance White to Off-White Solid[3]
Melting Point >117°C (decomposes)[3]
Boiling Point 447.9±45.0 °C (Predicted)[3]
Density 1.14±0.1 g/cm³ (Predicted)[3]
Solubility Profile

The solubility of this isomer is a critical parameter for developing analytical methods and understanding its potential to precipitate in liquid formulations.

SolventSolubilityReference
Chloroform Slightly soluble[3]
Methanol Slightly soluble[3]
Water Insoluble (predicted)[6]
DMSO ≥68 mg/mL (for parent compound)[6]
Ethanol ≥68 mg/mL (for parent compound)[6]

Insight for the Scientist: The slight difference in polarity due to the non-conjugated double bond can lead to differential solubility compared to the parent compound, Norethindrone Acetate. This is a key reason why mobile phase composition in HPLC is critical for achieving separation. While the parent compound is soluble in ethanol, the delta-5(6) isomer's solubility should be experimentally verified for specific applications.

Formation and Stability

Understanding the pathways of formation and the intrinsic stability of Delta-5(6)-Norethindrone acetate is paramount for ensuring the quality and safety of the final drug product.

Formation as a Degradation Product

Delta-5(6)-Norethindrone acetate is not typically a desired synthetic product but rather an impurity that forms during the synthesis or, more commonly, the degradation of Norethindrone Acetate.[3] Its formation is a known outcome of forced degradation studies, which are essential for developing stability-indicating analytical methods.[7][8]

The primary mechanism for its formation from Norethindrone Acetate is acid-catalyzed isomerization. Under acidic conditions, the C3-ketone can be enolized, and subsequent protonation/deprotonation steps can lead to the migration of the double bond from the C4-C5 position to the C5-C6 position.

G A Norethindrone Acetate (Δ4-isomer) B Protonation of C3-Ketone (Acidic Conditions) A->B H+ C Enol Intermediate B->C D Deprotonation & Tautomerization C->D E Delta-5(6)-Norethindrone Acetate (Δ5-isomer) D->E

Caption: Acid-catalyzed isomerization pathway from Norethindrone Acetate.

Stability Under Stress Conditions

Stability-indicating methods have confirmed that Delta-5(6)-Norethindrone acetate can be generated when the parent drug substance is subjected to various stress conditions.[3]

  • Acid Hydrolysis: This is the most significant condition leading to the formation of the delta-5(6) isomer.[3]

  • Base Hydrolysis: Can also promote isomerization and potential hydrolysis of the acetate ester.[3]

  • Oxidative Stress: May lead to the formation of other degradation products, but the delta-5(6) isomer can also be observed.[3]

  • Thermal Degradation: High temperatures can provide the energy needed to overcome the activation barrier for isomerization.[3]

Recommended Storage

To minimize the formation of this and other impurities, Delta-5(6)-Norethindrone acetate as a reference standard should be stored under refrigerated conditions.[3]

Analytical Characterization

Robust analytical methods are required to detect, quantify, and control Delta-5(6)-Norethindrone acetate in drug substances and products. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique.[7]

Chromatographic Method: RP-HPLC

A validated, stability-indicating RP-HPLC method with diode array detection (DAD) is the gold standard for analysis. The method is designed to separate the delta-5(6) isomer from the active pharmaceutical ingredient (API) and other process-related impurities and degradants.[3][7]

Table of HPLC Parameters:

ParameterDescriptionRationale / Insight
Column Inertsil ODS-3V (150 mm × 4.6 mm, 5µm)The C18 stationary phase provides the necessary hydrophobicity to retain the steroid molecules. The specific brand and model have been validated to provide optimal selectivity.
Mobile Phase Water and Acetonitrile (Gradient)A gradient elution is crucial. It allows for the sharp elution of early-eluting polar impurities and provides sufficient organic strength to elute the highly retained API and its less polar isomers like delta-5(6)-Norethindrone acetate within a reasonable runtime.
Detection Diode Array Detector (DAD) at 210 nm and 240 nmDAD allows for simultaneous monitoring at multiple wavelengths. 240 nm is near the λmax for the conjugated Norethindrone Acetate, while 210 nm provides general sensitivity for impurities that may lack the same chromophore.[3] It also enables peak purity analysis.
Run Time 55 minutesThe extended run time ensures that all potential late-eluting impurities are cleared from the column, preventing interference with subsequent injections.[7]

Protocol: Standard RP-HPLC Analysis Workflow

This protocol outlines the essential steps for the quantification of Delta-5(6)-Norethindrone acetate in a Norethindrone Acetate drug substance sample.

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A (Aqueous): Use HPLC-grade water.

    • Prepare Mobile Phase B (Organic): Use HPLC-grade acetonitrile.

    • Degas both solvents using an appropriate method (e.g., sonication, vacuum filtration) before use to prevent bubble formation in the pump.

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of Delta-5(6)-Norethindrone acetate reference standard.

    • Dissolve and dilute in a suitable diluent (e.g., acetonitrile/water mixture) to a known final concentration (e.g., 1 µg/mL). Causality: The concentration should be chosen to be near the limit of quantification (LOQ) to demonstrate method sensitivity.

  • Sample Solution Preparation:

    • Accurately weigh the Norethindrone Acetate drug substance sample.

    • Dissolve and dilute in the same diluent to a high concentration (e.g., 1 mg/mL) to ensure detection of trace impurities.

  • Chromatographic System Setup:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Set the column oven temperature (e.g., 30°C) to ensure reproducible retention times.

    • Program the gradient elution profile and detector wavelengths as specified in the validated method.

  • Injection and Data Acquisition:

    • Inject a blank (diluent) to ensure no system contamination.

    • Perform replicate injections of the standard solution to establish system suitability (checking for tailing factor, theoretical plates, and reproducibility).

    • Inject the sample solution.

    • Acquire data for the full run time.

  • Data Processing:

    • Identify the Delta-5(6)-Norethindrone acetate peak in the sample chromatogram by comparing its retention time to that of the reference standard.

    • Integrate the peak areas of the impurity in the sample chromatogram.

    • Calculate the concentration of the impurity using the response factor from the known standard.

G cluster_prep Preparation cluster_analysis Analysis cluster_process Processing prep_mp Mobile Phase Preparation analysis_setup HPLC System Equilibration prep_mp->analysis_setup prep_std Standard Preparation analysis_sst System Suitability Test (SST) prep_std->analysis_sst prep_smp Sample Preparation analysis_run Sample Injection & Data Acquisition prep_smp->analysis_run analysis_setup->analysis_sst analysis_sst->analysis_run proc_id Peak Identification (Retention Time) analysis_run->proc_id proc_quant Peak Integration & Quantification proc_id->proc_quant proc_report Final Report proc_quant->proc_report

Caption: Standard analytical workflow for HPLC-based impurity analysis.

Spectroscopic Properties

While detailed published spectra for Delta-5(6)-Norethindrone acetate are not widely available, its structural features allow for predictable spectroscopic characteristics that differentiate it from Norethindrone Acetate.

  • ¹H NMR: The most telling difference would be the appearance of a vinylic proton signal corresponding to the H6 proton, which would likely be a multiplet. This is absent in the parent compound, which instead shows a signal for the vinylic H4 proton.

  • ¹³C NMR: The chemical shifts for C5 and C6 would be in the olefinic region (approx. 120-140 ppm), whereas in the parent compound, C4 and C5 are in this region. The non-conjugated C3 ketone in the delta-5(6) isomer would have a different chemical shift compared to the conjugated C3 ketone in Norethindrone Acetate.

  • Infrared (IR) Spectroscopy: The C=O stretching frequency of the non-conjugated ketone at C3 would appear at a higher wavenumber (typically 1710-1715 cm⁻¹) compared to the conjugated ketone in Norethindrone Acetate (typically 1660-1670 cm⁻¹).

  • Mass Spectrometry (MS): As an isomer, it will have the same molecular ion peak as Norethindrone Acetate. However, the fragmentation pattern could differ due to the different stability of the molecular ion and the initial fragmentation pathways influenced by the double bond's location.

Conclusion

Delta-5(6)-Norethindrone acetate is a chemically distinct and important isomer of Norethindrone Acetate. Its formation via acid-catalyzed isomerization from the parent compound necessitates careful control during manufacturing and storage, and mandates the use of specific, stability-indicating analytical methods for its detection and quantification. A thorough understanding of its physicochemical properties, stability profile, and analytical signatures, as detailed in this guide, is essential for any scientist or researcher working with Norethindrone Acetate to ensure the development of safe, effective, and high-quality pharmaceutical products.

References

  • Vulcanchem. (n.d.). Delta-5(6)-Norethindrone Acetate - 1175129-26-6.
  • Pharmaffiliates. (n.d.). Norethisterone Acetate-impurities.
  • Krishna, V. et al. (n.d.). Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies.
  • PubChem. (n.d.). Norethisterone Acetate. Retrieved from [Link]

  • PubChem. (n.d.). Delta-5(6)-Norethindrone Acetate. Retrieved from [Link]

  • PubChem. (n.d.). Norethindrone. Retrieved from [Link]

  • Azeez, R., et al. (n.d.). A Novel Validated Stability Indicating QBD Based RS Method By HPLC For The Estimation Of Impurities Of Norethindrone In Norethindrone Acetate And Their Degradation As Per ICH Q2 Guideline.
  • Al-Nimry, S. S., et al. (2019). RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled release. Journal of Applied Pharmaceutical Science, 9(02), 079-086. Retrieved from [Link]

Sources

Delta-5(6)-Norethindrone: A Technical Guide to Its Speculative Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the speculative mechanism of action for delta-5(6)-norethindrone, an isomer and known impurity of the widely used synthetic progestin, norethindrone.[][2] Given the sparse direct research on this specific isomer, this document synthesizes established principles of steroid biochemistry, progestin structure-activity relationships, and the known pharmacology of norethindrone to construct a robust, testable hypothesis regarding its biological activity.

Introduction: The Significance of Isomeric Purity in Progestin Therapeutics

Norethindrone, a second-generation progestin derived from 19-nortestosterone, is a cornerstone of hormonal contraception and therapy for various gynecological disorders.[3] Its therapeutic efficacy is attributed to its potent agonistic activity at the progesterone receptor (PR), leading to the modulation of the hypothalamic-pituitary-gonadal axis and direct effects on reproductive tissues.[] Like many synthetic steroids, the manufacturing process of norethindrone can result in the formation of isomeric impurities. Delta-5(6)-norethindrone is one such isomer, distinguished by the position of the double bond in the A-ring of the steroid nucleus. While present in small quantities, understanding the potential biological activity of such impurities is paramount for ensuring the safety, efficacy, and purity of the final drug product. This guide delves into the speculative pharmacology of delta-5(6)-norethindrone, proposing a mechanism of action based on established steroid chemistry and providing a framework for its experimental validation.

The Established Pharmacology of Norethindrone: A Foundation for Speculation

Norethindrone exerts its primary effects through binding to and activating progesterone receptors (PRs), mimicking the actions of endogenous progesterone.[4] This interaction triggers a cascade of cellular events, including conformational changes in the receptor, dimerization, and translocation to the nucleus, where it binds to progesterone response elements (PREs) on target genes, thereby modulating their transcription.[5]

The key pharmacological actions of norethindrone include:

  • Inhibition of Ovulation: By suppressing the secretion of gonadotropins (luteinizing hormone and follicle-stimulating hormone) from the pituitary gland.[]

  • Cervical Mucus Thickening: Creating a barrier to sperm penetration.[3]

  • Endometrial Alterations: Making the uterine lining less receptive to implantation.[3]

Norethindrone also exhibits mild androgenic and estrogenic activity, which contributes to its overall therapeutic and side-effect profile.[]

Speculative Mechanism of Action of Delta-5(6)-Norethindrone

The structural distinction between norethindrone (with a delta-4(5) double bond) and delta-5(6)-norethindrone lies in the A-ring. This seemingly subtle shift can have profound implications for the molecule's three-dimensional structure and its interaction with steroid receptors.

Hypothesized Receptor Binding Profile

The planarity and electronic distribution of the A-ring are critical for high-affinity binding to the progesterone receptor. The crystal structure of norethindrone bound to the PR ligand-binding domain reveals key hydrogen bond interactions between the 3-keto group and residues Gln725 and Arg766.[6]

Hypothesis: The altered position of the double bond in delta-5(6)-norethindrone is likely to modify the conformation of the A-ring, potentially leading to:

  • Reduced Progestational Activity: The change in geometry may result in a lower binding affinity for the progesterone receptor compared to norethindrone. This is a common phenomenon among steroid isomers, where subtle stereochemical changes can significantly impact receptor interaction.[7][8]

  • Altered Androgenic and Estrogenic Activity: The binding of steroids to androgen (AR) and estrogen receptors (ER) is also highly dependent on their three-dimensional structure. It is plausible that the conformational change in the A-ring could either increase or decrease the affinity of delta-5(6)-norethindrone for AR and ER compared to the parent compound.

Speculative Metabolic Fate

Steroids undergo extensive metabolism, primarily in the liver, which influences their bioavailability and clearance.[9] Norethindrone is metabolized through reduction and conjugation. The position of the double bond is a key determinant of the metabolic pathways a steroid will enter.

Hypothesis: The delta-5(6) double bond may open up alternative metabolic pathways for delta-5(6)-norethindrone that differ from those of norethindrone. This could lead to:

  • Formation of Unique Metabolites: These metabolites could possess their own distinct biological activities, potentially contributing to the overall pharmacological profile of the impurity.

  • Altered Pharmacokinetics: Differences in metabolism could affect the half-life, bioavailability, and clearance of delta-5(6)-norethindrone compared to norethindrone.[7]

Proposed Signaling Pathway

The speculative signaling pathway for delta-5(6)-norethindrone is likely to follow the general mechanism of steroid hormones, but with quantitative differences in receptor activation and downstream effects compared to norethindrone.

Delta-5(6)-Norethindrone_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus D5N Delta-5(6)-Norethindrone PR Progesterone Receptor (PR) D5N->PR Binding (Hypothesized Lower Affinity) AR Androgen Receptor (AR) D5N->AR Binding (Speculative) ER Estrogen Receptor (ER) D5N->ER Binding (Speculative) D5N_PR D5N-PR Complex PR->D5N_PR D5N_AR D5N-AR Complex AR->D5N_AR D5N_ER D5N-ER Complex ER->D5N_ER PRE Progesterone Response Element D5N_PR->PRE Translocation & Binding ARE Androgen Response Element D5N_AR->ARE Translocation & Binding ERE Estrogen Response Element D5N_ER->ERE Translocation & Binding Transcription Altered Gene Transcription PRE->Transcription ARE->Transcription ERE->Transcription Biological_Response Cellular Response (e.g., altered protein synthesis) Transcription->Biological_Response Leads to

Caption: Speculative signaling pathway of delta-5(6)-Norethindrone.

Experimental Framework for Validating the Speculative Mechanism

A multi-pronged experimental approach is necessary to elucidate the true mechanism of action of delta-5(6)-norethindrone.

In Vitro Characterization

Objective: To determine the binding affinity of delta-5(6)-norethindrone for progesterone, androgen, and estrogen receptors.

Protocol:

  • Receptor Preparation: Utilize commercially available recombinant human PR, AR, and ER ligand-binding domains or prepare cell lysates from tissues known to express these receptors (e.g., breast cancer cell lines).

  • Radioligand Binding: Perform competitive binding assays using a radiolabeled ligand with known high affinity for each receptor (e.g., ³H-progesterone for PR, ³H-dihydrotestosterone for AR, ³H-estradiol for ER).

  • Competition Curve Generation: Incubate the receptor preparation and radioligand with increasing concentrations of unlabeled delta-5(6)-norethindrone and, in parallel, unlabeled norethindrone as a positive control.

  • Data Analysis: Measure the displacement of the radioligand at each concentration and calculate the inhibitory concentration (IC50) for both compounds. Determine the relative binding affinity (RBA) of delta-5(6)-norethindrone compared to norethindrone.

Objective: To assess the functional activity (agonist or antagonist) of delta-5(6)-norethindrone at PR, AR, and ER.

Protocol:

  • Cell Culture: Use a suitable mammalian cell line (e.g., HEK293T or HeLa) that does not endogenously express the receptor of interest.

  • Transfection: Co-transfect the cells with an expression vector for the full-length human PR, AR, or ER and a reporter plasmid containing a luciferase gene under the control of a promoter with the corresponding hormone response elements (PRE, ARE, or ERE).

  • Compound Treatment: Treat the transfected cells with a range of concentrations of delta-5(6)-norethindrone. Include norethindrone as a positive agonist control. For antagonist testing, co-treat with a known agonist (e.g., progesterone) and varying concentrations of delta-5(6)-norethindrone.

  • Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity, which is proportional to the level of receptor-mediated gene transcription.

  • Dose-Response Analysis: Generate dose-response curves to determine the EC50 (for agonism) or IC50 (for antagonism) of delta-5(6)-norethindrone.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Models Binding Receptor Binding Assays (PR, AR, ER) Data_Analysis1 Data_Analysis1 Binding->Data_Analysis1 Calculate RBA Reporter Reporter Gene Assays (Agonist/Antagonist Activity) Data_Analysis2 Data_Analysis2 Reporter->Data_Analysis2 Determine EC50/IC50 Animal Animal Models (e.g., uterotrophic assay) Data_Analysis3 Data_Analysis3 Animal->Data_Analysis3 Measure Tissue Response PK Pharmacokinetic Studies Data_Analysis4 Data_Analysis4 PK->Data_Analysis4 Model Pharmacokinetic Parameters Start Delta-5(6)-Norethindrone Start->Binding Determine Binding Affinity Start->Reporter Assess Functional Activity Start->Animal Evaluate Physiological Effects Start->PK Characterize ADME Profile Conclusion Elucidate Mechanism of Action Data_Analysis1->Conclusion Data_Analysis2->Conclusion Data_Analysis3->Conclusion Data_Analysis4->Conclusion

Caption: Experimental workflow for mechanism of action elucidation.

In Vivo and Ex Vivo Studies

Objective: To assess the in vivo progestational and estrogenic activity of delta-5(6)-norethindrone.

Protocol:

  • Animal Model: Use immature female rats or mice.

  • Dosing: Administer delta-5(6)-norethindrone and norethindrone via an appropriate route (e.g., oral gavage or subcutaneous injection) for a set number of days. Include a vehicle control group.

  • Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect and weigh the uteri.

  • Histological Analysis: Process a portion of the uterine tissue for histological examination to assess endometrial proliferation and differentiation.

  • Data Analysis: Compare the uterine weights and histological changes between the treatment groups and the control group to determine the relative in vivo potency of delta-5(6)-norethindrone.

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of delta-5(6)-norethindrone.

Protocol:

  • Animal Model: Use a suitable animal model, such as rats or non-human primates.

  • Dosing: Administer a single dose of delta-5(6)-norethindrone intravenously and orally.

  • Sample Collection: Collect blood, urine, and feces at various time points post-dosing.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify delta-5(6)-norethindrone and its potential metabolites in the collected biological matrices.

  • Pharmacokinetic Modeling: Analyze the concentration-time data to determine key pharmacokinetic parameters such as bioavailability, clearance, volume of distribution, and half-life.

  • Metabolite Identification: Analyze the urine and feces to identify the major metabolites of delta-5(6)-norethindrone.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear and concise tables to facilitate comparison between delta-5(6)-norethindrone and norethindrone.

Table 1: Comparative Receptor Binding Affinities (RBA)

CompoundProgesterone Receptor (RBA %)Androgen Receptor (RBA %)Estrogen Receptor (RBA %)
Norethindrone100ValueValue
Delta-5(6)-NorethindroneTo be determinedTo be determinedTo be determined

Table 2: Comparative Functional Activity in Reporter Gene Assays

CompoundPR Agonist EC50 (nM)AR Agonist EC50 (nM)ER Agonist EC50 (nM)PR Antagonist IC50 (nM)AR Antagonist IC50 (nM)ER Antagonist IC50 (nM)
NorethindroneValueValueValueValueValueValue
Delta-5(6)-NorethindroneTo be determinedTo be determinedTo be determinedTo be determinedTo be determinedTo be determined

Table 3: Comparative In Vivo Potency in Uterotrophic Assay

CompoundEffective Dose for Uterine Weight Increase (mg/kg)
NorethindroneValue
Delta-5(6)-NorethindroneTo be determined

Conclusion and Future Directions

The speculative mechanism of action presented in this guide provides a scientifically grounded starting point for the investigation of delta-5(6)-norethindrone. The proposed experimental framework offers a clear path to validating these hypotheses and fully characterizing the pharmacological profile of this norethindrone isomer. A thorough understanding of the biological activity of such impurities is not only a regulatory requirement but also a scientific imperative for advancing our knowledge of progestin pharmacology and ensuring the development of safe and effective hormonal therapies. Future research should also explore the potential for delta-5(6)-norethindrone to interact with other steroidogenic enzymes and nuclear receptors, further refining our understanding of its complete biological footprint.

References

  • Gjerstad, G., & Norman, J. A. (1972). Norethindrone. Analytical Profiles of Drug Substances, 1, 295–317.
  • Islam, R., Khan, E. M., Ahmed, K., & Azeez, Z. (2017). Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products.
  • Kuhl, H. (2005).
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Norethindrone? [Link]

  • ResearchGate. (n.d.). Overview of the binding modes of norethindrone (A), RU486 (B), OrgA... [Link]

  • Taylor & Francis Online. (2016, November 29). Recent advances in structure of progestins and their binding to progesterone receptors. [Link]

  • Wikipedia. (2024, January 15). Norethisterone. [Link]

  • Geneva Foundation for Medical Education and Research. Steroid hormone metabolism. [Link]

  • International Journal of Novel Research and Development. (2025). THE ROLE OF STEREOCHEMISTRY IN STEROIDAL DRUG DEVELOPMENT. [Link]

Sources

A Technical Guide to the Biological Activity of Norethindrone Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Players in Pharmaceutical Efficacy and Safety

In the world of synthetic pharmaceuticals, the active pharmaceutical ingredient (API) rightfully takes center stage. However, lurking in the shadows are its impurities—molecular variants born from the complexities of synthesis, degradation, or storage. While often present in minute quantities, these impurities can possess biological activities of their own, sometimes with profound implications for the drug's overall efficacy and safety profile. This is particularly critical for synthetic hormones like norethindrone, where even subtle molecular changes can alter interactions with highly specific biological receptors.

This technical guide provides a deep dive into the biological activities of norethindrone impurities. As a senior application scientist, my goal is to move beyond a simple cataloging of these compounds. Instead, this guide will illuminate the "why" and "how"—the rationale behind the assessment of their biological effects and the detailed methodologies required to do so. We will explore the progestogenic, androgenic, estrogenic, and genotoxic potential of these impurities, providing a framework for their comprehensive evaluation in a drug development context.

Norethindrone: A Synthetic Progestin's Mode of Action

Norethindrone, a first-generation synthetic progestin, exerts its primary therapeutic effects by mimicking the natural hormone progesterone.[1][2] Its principal mechanism of action involves binding to and activating progesterone receptors (PRs), which are located in various target tissues including the reproductive tract, mammary glands, hypothalamus, and pituitary gland.[2][3] This interaction triggers a cascade of downstream genetic and cellular responses that ultimately lead to its contraceptive and therapeutic effects.[3]

The primary contraceptive actions of norethindrone include:

  • Inhibition of Ovulation: By acting on the hypothalamus and pituitary gland, norethindrone suppresses the secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][] This blunts the mid-cycle LH surge, preventing the maturation and release of an egg from the ovary in approximately half of users.[5]

  • Thickening of Cervical Mucus: Norethindrone alters the consistency of cervical mucus, making it more viscous and less permeable to sperm, thereby inhibiting sperm penetration into the uterus.[1][3][5]

  • Endometrial Alterations: It induces changes in the endometrium, the lining of the uterus, making it unreceptive to implantation of a fertilized egg.[1][3][5]

Beyond its progestogenic activity, norethindrone is also known to possess mild androgenic and estrogenic properties.[] This is a crucial consideration, as any impurities with similar steroidal structures could potentially exhibit their own hormonal activities, either mimicking or antagonizing the effects of the parent drug.

The Impurity Profile of Norethindrone

Impurities in norethindrone can arise from various stages of the manufacturing process, including starting materials, intermediates, and degradation products.[6] The International Council for Harmonisation (ICH) provides guidelines for the identification, qualification, and control of impurities in new drug substances.[7][8][9][10][11]

Commonly identified impurities in norethindrone include:

  • Impurity B (NE-B)

  • Impurity C (NE-C)

  • Impurity D (NE-D)

  • Impurity H (NE-H)[12][13]

  • 6-Hydroxy Norethindrone Acetate[6]

  • Dihydro Norethindrone[6]

The presence and levels of these impurities must be carefully monitored to ensure the quality, safety, and efficacy of the final drug product.[6] A critical aspect of this control is understanding the potential biological activity of each impurity.

Assessing the Biological Activity of Norethindrone Impurities: A Multi-faceted Approach

A comprehensive assessment of the biological activity of norethindrone impurities requires a battery of in-vitro assays designed to probe their interactions with key hormonal receptors and their potential to damage genetic material.

Progestogenic Activity: Progesterone Receptor Binding and Activation

The primary concern for any norethindrone impurity is its potential to exert progestogenic effects. This is assessed through a combination of receptor binding and reporter gene assays.

Principle: This assay determines the ability of an impurity to bind to the progesterone receptor by measuring its capacity to displace a radiolabeled progestin ligand. The higher the affinity of the impurity for the PR, the less radiolabeled ligand will be required to displace it.

Step-by-Step Protocol:

  • Preparation of PR-rich Cytosol:

    • Homogenize a suitable source of PR, such as human breast cancer cells (e.g., T47D or MCF-7) or rabbit uterus, in a buffered solution.

    • Centrifuge the homogenate at high speed to pellet cellular debris and obtain a supernatant rich in cytosolic proteins, including the PR.

  • Competitive Binding Reaction:

    • In a series of tubes, incubate a fixed concentration of a radiolabeled progestin (e.g., ³H-promegestone) with the PR-rich cytosol.

    • Add increasing concentrations of the unlabeled norethindrone impurity to be tested.

    • Include a control with only the radiolabeled ligand and a non-specific binding control with a large excess of unlabeled progesterone.

  • Separation of Bound and Free Ligand:

    • After incubation, separate the PR-bound radiolabeled ligand from the free ligand. This is commonly achieved by adding dextran-coated charcoal, which adsorbs the free ligand.

    • Centrifuge the mixture and collect the supernatant containing the PR-bound ligand.

  • Quantification and Data Analysis:

    • Measure the radioactivity in the supernatant using a liquid scintillation counter.

    • Plot the percentage of bound radiolabeled ligand against the concentration of the impurity.

    • Calculate the IC50 value, which is the concentration of the impurity that inhibits 50% of the specific binding of the radiolabeled ligand. A lower IC50 indicates a higher binding affinity.

Diagram: Progesterone Receptor Competitive Binding Assay Workflow

PR_Binding_Assay cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_analysis Analysis PR_Source PR-rich Tissue/Cells (e.g., T47D cells) Homogenization Homogenization PR_Source->Homogenization Centrifugation High-Speed Centrifugation Homogenization->Centrifugation PR_Cytosol PR-rich Cytosol Centrifugation->PR_Cytosol Reaction_Mix Incubation PR_Cytosol->Reaction_Mix Radioligand Radiolabeled Progestin (³H-L) Radioligand->Reaction_Mix Impurity Norethindrone Impurity Impurity->Reaction_Mix Separation_Step Separation of Bound/Free Ligand Reaction_Mix->Separation_Step Charcoal Dextran-Coated Charcoal Charcoal->Separation_Step Scintillation Liquid Scintillation Counting Separation_Step->Scintillation Data_Analysis IC50 Calculation Scintillation->Data_Analysis PR_Reporter_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay and Analysis Cells Mammalian Cells (e.g., HeLa) Transfection Co-transfection: - PR Expression Vector - PRE-Reporter Plasmid Cells->Transfection Treatment_Step Incubate with Norethindrone Impurity Transfection->Treatment_Step Lysis Cell Lysis Treatment_Step->Lysis Reporter_Assay Measure Reporter Gene Activity (e.g., Luciferase) Lysis->Reporter_Assay Data_Analysis EC50 Calculation Reporter_Assay->Data_Analysis

Caption: Workflow for a progesterone receptor reporter gene assay.

Androgenic and Estrogenic Activity Assessment

Given that norethindrone has weak androgenic and estrogenic activity, it is crucial to evaluate its impurities for these off-target effects. []The methodologies are analogous to those used for assessing progestogenic activity, but with the corresponding receptors and cell lines.

Table 1: Assays for Androgenic and Estrogenic Activity

Activity Receptor Binding Assay Reporter Gene Assay
Androgenic Androgen Receptor (AR) Competitive Binding Assay: Uses a radiolabeled androgen (e.g., ³H-R1881) and an AR-rich source (e.g., LNCaP cells).AR Reporter Gene Assay: Uses an androgen-responsive element (ARE) linked to a reporter gene in a suitable cell line (e.g., PC-3 or MDA-MB-453).
Estrogenic Estrogen Receptor (ER) Competitive Binding Assay: Uses a radiolabeled estrogen (e.g., ³H-estradiol) and an ER-rich source (e.g., MCF-7 cells).ER Reporter Gene Assay: Uses an estrogen-responsive element (ERE) linked to a reporter gene in a suitable cell line (e.g., MCF-7 or T47D).

The experimental protocols for these assays follow the same principles as the PR assays, with appropriate substitutions of receptors, radioligands, and cell lines. [14]

Genotoxicity Assessment

Genotoxic impurities are of significant concern as they have the potential to damage DNA, leading to mutations and potentially cancer. [15][16][17][18]Regulatory agencies have stringent requirements for the control of genotoxic impurities. [15][19]

Principle: The Ames test is a widely used method to assess the mutagenic potential of a chemical. It uses several strains of the bacterium Salmonella typhimurium that have mutations in genes involved in histidine synthesis. These bacteria cannot grow in a histidine-free medium unless a reverse mutation (back mutation) occurs. The assay measures the ability of an impurity to cause this reverse mutation.

Step-by-Step Protocol:

  • Strain Selection and Preparation:

    • Select a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.

    • Prepare overnight cultures of each bacterial strain.

  • Metabolic Activation (S9 Mix):

    • To mimic mammalian metabolism, the assay is performed with and without the addition of an S9 fraction, which is a liver homogenate containing metabolic enzymes.

  • Exposure:

    • In a test tube, combine the bacterial culture, the norethindrone impurity at various concentrations, and either the S9 mix or a buffer.

    • Pour the mixture onto a minimal glucose agar plate that lacks histidine.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C.

  • Scoring and Data Analysis:

    • Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now grow on the histidine-free medium).

    • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.

Diagram: Ames Test Workflow

Ames_Test cluster_prep Preparation cluster_exposure Exposure and Plating cluster_incubation Incubation and Analysis Bacteria Salmonella typhimurium (Histidine auxotrophs) Mix Combine Bacteria, Impurity, and S9 Mix Bacteria->Mix S9_Mix S9 Metabolic Activation Mix S9_Mix->Mix Impurity Norethindrone Impurity Impurity->Mix Plate Plate on Histidine-free Agar Mix->Plate Incubate Incubate at 37°C Plate->Incubate Count Count Revertant Colonies Incubate->Count Analysis Assess Mutagenic Potential Count->Analysis

Caption: Workflow for the bacterial reverse mutation assay (Ames test).

Interpreting the Data and Regulatory Implications

The data generated from these assays provide a comprehensive biological activity profile for each norethindrone impurity.

Table 2: Summary of Biological Activity Assessment for Norethindrone Impurities

Impurity Progestogenic Activity (PR) Androgenic Activity (AR) Estrogenic Activity (ER) Genotoxicity (Ames Test)
Impurity X IC50/EC50IC50/EC50IC50/EC50Positive/Negative
Impurity Y IC50/EC50IC50/EC50IC50/EC50Positive/Negative
... ............

The results of these studies are critical for risk assessment. If an impurity shows significant hormonal activity or is found to be genotoxic, its levels in the final drug product must be strictly controlled to levels deemed safe by regulatory authorities like the FDA and EMA, following ICH guidelines. [7][8][9][10][11]

Conclusion: A Commitment to Scientific Rigor

The biological evaluation of norethindrone impurities is not merely a regulatory hurdle; it is a fundamental aspect of ensuring the safety and efficacy of the medication. By employing a systematic and scientifically sound approach to assess their progestogenic, androgenic, estrogenic, and genotoxic potential, drug developers can gain a deeper understanding of their product's overall pharmacological profile. This commitment to rigorous scientific inquiry is paramount in delivering safe and effective medicines to patients.

References

  • CN105277633A - Impurity detection analysis method of norethisterone derivatives and intermediates thereof - Google P
  • Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degrad
  • Norethindrone | C20H26O2 | CID 6230 - PubChem - NIH. (URL: [Link])

  • What is the mechanism of Norethindrone Acetate? - Patsnap Synapse. (URL: [Link])

  • Etonogestrel - Wikipedia. (URL: [Link])

  • Norethindrone Tablets: Package Insert / Prescribing Info - Drugs.com. (URL: [Link])

  • Norethindrone Acetate Impurities - SynZeal. (URL: [Link])

  • Norethindrone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Hepatic Dose, Pregnanacy | Drug Index | Pediatric Oncall. (URL: [Link])

  • Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies | Request PDF - ResearchGate. (URL: [Link])

  • Characterization and assay of progesterone receptor in human mammary carcinoma - PubMed. (URL: [Link])

  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (URL: [Link])

  • Metabolism of norethisterone and norethisterone derivatives in rat uterus, vagina, and aorta. (URL: [Link])

  • (PDF) Genotoxic Impurities in Pharmaceuticals - ResearchGate. (URL: [Link])

  • Comparison of In Vitro and In Vivo Screening Models for Androgenic and Estrogenic Activities - Oxford Academic. (URL: [Link])

  • Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation | Chemical Reviews - ACS Publications. (URL: [Link])

  • METHOD DEVELOPMENT AND VALIDATION OF NORETHINDRONE ACETATE ASSAY AND ITS RELATED IMPURITIES IN API AND PHARMACEUTICAL FORMULATIO - ResearchGate. (URL: [Link])

  • Pharmacology of Progestogens - Krause und Pachernegg. (URL: [Link])

  • CHAPTER 3 - DSpace. (URL: [Link])

  • Steroid hormone measurements from different types of assays in relation to body mass index and breast cancer risk in postmenopausal women: Reanalysis of eighteen prospective studies - PMC. (URL: [Link])

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (URL: [Link])

  • Full article: Recent advances in structure of progestins and their binding to progesterone receptors - Taylor & Francis Online. (URL: [Link])

  • Bioanalytical Detection of Steroid Abuse in Sports Based on the Androgenic Activity Measurement - MDPI. (URL: [Link])

  • “Metabolism of 0.35mg Norethindrone vs 5mg Norethindrone Acetate” NCT05294341 Background - Clinical Trials. (URL: [Link])

  • Genotoxic impurities in pharmaceutical products. (URL: [Link])

  • RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled releas. (URL: Not available)
  • Guidance for Industry - Q3A Impurities in New Drug Substances - FDA. (URL: [Link])

  • What is Norethindrone? - Dr.Oracle. (URL: [Link])

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investigation. (URL: [Link])

  • Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques - Research and Reviews. (URL: [Link])

  • Sex hormone receptor binding, progestin selectivity, and the new oral contraceptives - PubMed. (URL: [Link])

  • Steroid Assays and Endocrinology: Best Practices for Basic Scientists - ResearchGate. (URL: [Link])

  • Standardization of Steroid Hormone Assays: Why, How, and When? | Cancer Epidemiology, Biomarkers & Prevention - AACR Journals. (URL: [Link])

  • Exploring Flexibility of Progesterone Receptor Ligand Binding Domain Using Molecular Dynamics | PLOS One - Research journals. (URL: [Link])

  • A Brief Review on Genotoxic impurities in Pharmaceuticals. (URL: [Link])

  • Guideline for Impurities in New Active Pharmaceuti- cal Ingredient. (URL: Not available)

Sources

An In-Depth Technical Guide to the Discovery and Isolation of Δ⁵⁽⁶⁾-Norethindrone

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Foreword: The Unseen Isomers - A Story of Steroidal Nuances

In the landscape of steroidal active pharmaceutical ingredients (APIs), the pursuit of purity is paramount. Yet, within the synthetic pathways that lead to these vital therapeutic agents, a fascinating world of isomeric variants often emerges. These closely related molecules, while sharing the same atomic composition, can exhibit vastly different biological activities and present unique challenges in separation and characterization. This guide delves into the scientific narrative of one such isomer: Δ⁵⁽⁶⁾-Norethindrone. While its sibling, the renowned progestin Norethindrone (Δ⁴-Norethindrone), has played a pivotal role in women's health for decades, the Δ⁵⁽⁶⁾ isomer has largely remained in the shadows, often regarded as a mere process impurity. Here, we illuminate the path to not only understanding its formation but also to its targeted isolation and definitive characterization. This document is crafted for the discerning researcher, scientist, and drug development professional, offering not just protocols, but the underlying chemical logic and field-proven insights to navigate the subtleties of steroidal isomer chemistry.

Section 1: The Genesis of 19-Norsteroids and the Dawn of Norethindrone

The story of Δ⁵⁽⁶⁾-Norethindrone is intrinsically linked to the groundbreaking synthesis of its Δ⁴ isomer. In the early 1950s, a revolution in steroid chemistry was underway. At Syntex, Carl Djerassi and his team were instrumental in developing a practical synthesis of Norethindrone (19-nor-17α-ethynyltestosterone) from estrone. This monumental achievement, closely followed by the work of Frank B. Colton at G.D. Searle & Co. on the related compound Norethynodrel, paved the way for the development of oral contraceptives.[1]

The core synthetic strategy often begins with the Birch reduction of an aromatic precursor, typically the 3-methyl ether of estrone, to create the 19-nor steroid skeleton.[2] This reaction, a dissolving metal reduction in liquid ammonia, is a cornerstone of steroid synthesis, enabling the removal of the C19 angular methyl group and the generation of a non-aromatic B-ring.[3] Subsequent steps involve the oxidation of the 17-hydroxyl group, ethynylation at C17, and crucially, the positioning of the double bond in the A-ring.

It is within this final step, the establishment of the A-ring enone system, that the potential for isomeric diversity arises. The thermodynamically more stable product is the Δ⁴-isomer, where the double bond is conjugated with the 3-keto group. However, under certain conditions, the formation of the Δ⁵⁽⁶⁾ and Δ⁵⁽¹⁰⁾ isomers can occur.

Section 2: The Isomeric Landscape - Understanding the Formation of Δ⁵⁽⁶⁾-Norethindrone

The emergence of Δ⁵⁽⁶⁾-Norethindrone is a direct consequence of the chemical principles governing the isomerization of α,β-unsaturated ketones in steroidal systems. The thermodynamically favored Δ⁴-isomer is the intended product in the synthesis of Norethindrone. However, the kinetic control of the reaction or subsequent downstream processing conditions can lead to the formation of the less stable Δ⁵⁽⁶⁾-isomer.

The Role of Acid and Base Catalysis in Isomerization

The interconversion between the Δ⁴ and Δ⁵⁽⁶⁾ isomers of Norethindrone can be influenced by both acidic and basic conditions. This is a classic example of keto-enol tautomerism and double bond migration in a polycyclic system.

  • Acid-Catalyzed Isomerization: In the presence of acid, the carbonyl oxygen at C3 can be protonated, leading to the formation of an enol intermediate. This enol can then be reprotonated at C4, leading to the Δ⁴-isomer, or at C6, which after deprotonation at C5, can result in the Δ⁵⁽⁶⁾-isomer. The equilibrium generally favors the more stable conjugated Δ⁴-system. However, forcing conditions such as elevated temperatures can increase the proportion of the Δ⁵⁽⁶⁾-isomer.[4][5]

  • Base-Catalyzed Isomerization: Under basic conditions, a proton can be abstracted from the α-carbon at C4, forming an enolate. This enolate is a resonance-stabilized intermediate that can be protonated at either C4 to regenerate the starting material or at C6 to form the Δ⁵⁽⁶⁾-isomer. The choice of base and reaction conditions can influence the ratio of the isomers.

The following diagram illustrates the plausible acid-catalyzed isomerization pathway:

G Norethindrone Δ⁴-Norethindrone (17α-ethynyl-19-nortestosterone) Protonated_Norethindrone Protonated Carbonyl (Resonance Stabilized) Norethindrone->Protonated_Norethindrone H⁺ Enol_Intermediate Enol Intermediate Protonated_Norethindrone->Enol_Intermediate -H⁺ (from C4) Enol_Intermediate->Norethindrone +H⁺ (at C4) Delta5_6_Norethindrone Δ⁵⁽⁶⁾-Norethindrone Enol_Intermediate->Delta5_6_Norethindrone +H⁺ (at C6), -H⁺ (from C5) Delta5_6_Norethindrone->Enol_Intermediate +H⁺ (at C5), -H⁺ (from C6)

Figure 1: Plausible acid-catalyzed isomerization pathway between Δ⁴- and Δ⁵⁽⁶⁾-Norethindrone.

Insights from Forced Degradation Studies

Forced degradation studies of Norethindrone provide valuable insights into the conditions that promote the formation of the Δ⁵⁽⁶⁾-isomer. These studies, typically conducted under stress conditions of acid, base, oxidation, and heat, are designed to identify potential degradation products and establish the stability of the API.[5][6] Reports from such studies have consistently identified "Impurity C" as Δ⁵⁽⁶⁾-Norethindrone or its acetate, confirming that acidic and basic environments can facilitate this isomerization.[2][4]

Section 3: Targeted Synthesis and Isolation of Δ⁵⁽⁶⁾-Norethindrone

While often an undesired byproduct, the targeted synthesis and isolation of Δ⁵⁽⁶⁾-Norethindrone are essential for its use as a reference standard in analytical method development and for further pharmacological investigation.

Proposed Synthetic Protocol: Controlled Isomerization of Norethindrone

Based on the principles of acid-catalyzed isomerization, the following protocol outlines a plausible method for the intentional synthesis of Δ⁵⁽⁶⁾-Norethindrone from commercially available Norethindrone.

Objective: To induce the isomerization of Δ⁴-Norethindrone to a mixture enriched in Δ⁵⁽⁶⁾-Norethindrone.

Materials:

  • Norethindrone (USP grade)

  • Glacial Acetic Acid

  • Hydrochloric Acid (concentrated)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of Norethindrone in 50 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Acidification: To the stirred solution, add 1 mL of concentrated hydrochloric acid.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the formation of a new, less polar spot corresponding to Δ⁵⁽⁶⁾-Norethindrone.

  • Quenching: After cooling to room temperature, carefully pour the reaction mixture into 200 mL of ice-cold water.

  • Neutralization: Slowly neutralize the acidic solution by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a yellowish solid.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid as Solvent: Provides a polar protic medium that can facilitate the protonation and deprotonation steps involved in the isomerization.

  • Hydrochloric Acid as Catalyst: A strong acid is required to efficiently protonate the carbonyl oxygen and initiate the enolization process.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy to overcome the thermodynamic preference for the Δ⁴-isomer and drive the reaction towards an equilibrium mixture containing a significant amount of the Δ⁵⁽⁶⁾-isomer.

  • Neutralization and Extraction: These standard workup procedures are essential to remove the acid catalyst and isolate the steroidal products from the aqueous reaction medium.

Isolation and Purification: A Chromatographic Approach

The crude product from the isomerization reaction will be a mixture of starting material (Δ⁴-Norethindrone), the desired product (Δ⁵⁽⁶⁾-Norethindrone), and potentially other minor byproducts. The separation of these closely related isomers necessitates a robust chromatographic method.

3.2.1. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity Δ⁵⁽⁶⁾-Norethindrone, preparative HPLC is the method of choice.

Instrumentation and Parameters:

ParameterSpecificationRationale
Column Reversed-phase C18 (e.g., 250 x 21.2 mm, 5 µm particle size)Provides good retention and selectivity for non-polar steroid molecules.
Mobile Phase Isocratic or gradient elution with Acetonitrile and WaterA mixture of organic solvent and water allows for fine-tuning of the separation.
Flow Rate 10-20 mL/minAdjusted based on column dimensions and desired separation time.
Detection UV at 240 nmThe α,β-unsaturated ketone of Norethindrone has a strong UV absorbance around this wavelength.
Injection Volume Dependent on the concentration of the crude sample and the column capacityOptimized to maximize throughput without compromising resolution.

Workflow for Preparative HPLC Isolation:

G Crude_Product Crude Isomer Mixture Dissolution Dissolve in Mobile Phase Crude_Product->Dissolution Injection Inject onto Preparative HPLC Column Dissolution->Injection Elution Isocratic/Gradient Elution Injection->Elution Fraction_Collection Collect Fractions Based on UV Detection Elution->Fraction_Collection Analysis Analyze Fractions by Analytical HPLC Fraction_Collection->Analysis Pooling Pool Pure Fractions of Δ⁵⁽⁶⁾-Norethindrone Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Final_Product Isolated Δ⁵⁽⁶⁾-Norethindrone Evaporation->Final_Product

Figure 2: Workflow for the preparative HPLC isolation of Δ⁵⁽⁶⁾-Norethindrone.

Section 4: Definitive Characterization of Δ⁵⁽⁶⁾-Norethindrone

Unequivocal identification of the isolated compound is critical. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for the structural elucidation of steroid isomers. The chemical shifts and coupling constants of the protons, particularly those in the A and B rings, will be distinct for the Δ⁴ and Δ⁵⁽⁶⁾ isomers. For Δ⁵⁽⁶⁾-Norethindrone, the key diagnostic signal in the ¹H NMR spectrum is the appearance of a vinylic proton at C6, which is absent in the Δ⁴-isomer.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the elemental composition of the isolated compound, which will be identical to that of Norethindrone. Fragmentation patterns in MS/MS analysis may provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for the hydroxyl group (~3400 cm⁻¹), the ethynyl group (~3300 cm⁻¹ for the C-H stretch and ~2100 cm⁻¹ for the C≡C stretch), and the carbonyl group (~1700 cm⁻¹).

Quantitative Data Summary:

CompoundKey ¹H NMR Signal (CDCl₃, approx. ppm)UV λmax (Ethanol)
Δ⁴-Norethindrone 5.8 (s, 1H, H-4)~240 nm
Δ⁵⁽⁶⁾-Norethindrone ~5.4 (m, 1H, H-6)~210 nm

Conclusion: From Impurity to Indispensable Tool

The journey of Δ⁵⁽⁶⁾-Norethindrone from a frequently observed process impurity to a well-characterized chemical entity underscores the importance of a deep understanding of reaction mechanisms and the power of modern analytical and purification techniques. By leveraging controlled isomerization and preparative chromatography, researchers can reliably obtain this valuable isomer. Its availability as a pure reference standard is indispensable for the development and validation of robust analytical methods for Norethindrone-containing drug products, ensuring their quality, safety, and efficacy. This guide provides a framework for the logical and scientifically sound exploration of steroidal isomers, encouraging a perspective that views impurities not as mere contaminants, but as opportunities for deeper scientific understanding and enhanced control over pharmaceutical manufacturing processes.

References

  • Der Pharma Chemica. A Novel Validated High Performance liquid chromatographic stability indicating assay method for the chemical analytical quantification of Norethindrone Tablets and their degradation study. [Link]

  • Venkateswarlu, P., et al. "Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies." International Journal of ChemTech Research 3.1 (2011): 143-150.
  • Janumpally, Abhilash, et al. "METHOD DEVELOPMENT AND VALIDATION OF NORETHINDRONE ACETATE ASSAY AND ITS RELATED IMPURITIES IN API AND PHARMACEUTICAL FORMULATION." International Journal of Pharmaceutical Sciences and Research 8.12 (2017): 5139-5150.
  • Pharmaffiliates. Norethisterone - Impurity C. [Link]

  • Houghton, E., et al. "Equine Metabolites of Norethandrolone: Synthesis of a Series of 19-Nor-17α-pregnanediols and 19-Nor-17α-pregnanetriols." Journal of the Chemical Society, Perkin Transactions 1 1988.1 (1988): 277-282.
  • Google Patents.
  • Wikipedia. Steroid Delta-isomerase. [Link]

  • Science History Institute. Carl Djerassi. [Link]

  • Google Patents.
  • SynZeal. Norethindrone Acetate Impurities. [Link]

  • Google Patents.
  • ResearchGate. A rapid stability indicating HPLC-method for determination of norethisterone acetate in plasma, Tablets and in a mixture with other steroids. [Link]

  • Pharmaffiliates. Norethisterone Acetate-impurities. [Link]

  • Djerassi, Carl, et al. "Steroids. LIV. Synthesis of 19-Nor-17a-ethynyltestosterone and 19-Nor-17cr-methyltestosterone2." Journal of the American Chemical Society 76.16 (1954): 4092-4096.
  • SIELC Technologies. Separation of Norethindrone acetate on Newcrom R1 HPLC column. [Link]

  • International Journal of Institutional Pharmacy and Life Sciences. A Novel Validated Stability Indicating QBD Based RS Method By HPLC For The Estimation Of Impurities Of Norethindrone In Norethindrone Acetate And Their Degradation As Per ICH Q2 Guideline. [Link]

  • Penning, Trevor M. "Structural and Functional Biology of Aldo-Keto Reductase Steroid-Transforming Enzymes." Endocrine Reviews 40.2 (2019): 447-475.
  • PubChem. Norethindrone. [Link]

  • Journal of Applied Pharmaceutical Science. RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled release. [Link]

  • MDPI. Description of Chemical Synthesis, Nuclear Magnetic Resonance Characterization and Biological Activity of Estrane-Based Inhibitors/Activators of Steroidogenesis. [Link]

  • ResearchGate. Delta-keto-acid /hydroxy-lactone isomerization in some lichen depsides, depsidones and diphenyl ethers. [Link]

  • Pakistan Journal of Pharmaceutical Sciences. RP-HPLC Method for Estimating Norethindrone in Plasma and Tissues Following Administration of a Controlled Release Nanoparticulate. [Link]

  • Google Patents.
  • PubMed. Enzymatic mechanisms for catalysis of enolization: ketosteroid isomerase. [Link]

  • Fulmer, Gregory R., et al. "NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist." Organometallics 29.9 (2010): 2176-2179.

Sources

Introduction: The Imperative of Isomeric Purity in Steroidal Pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Characterization of Δ⁵⁽⁶⁾-Norethindrone

Norethindrone (17-hydroxy-19-nor-17α-pregn-4-en-20-yn-3-one) is a second-generation synthetic progestin widely used in hormonal contraceptives and for treating various menstrual disorders.[1][2] Its biological activity is intrinsically linked to its precise three-dimensional structure. In the synthesis and manufacturing of norethindrone, the formation of structurally related impurities, including positional isomers, is a critical concern for drug safety and efficacy. Among these is the Δ⁵⁽⁶⁾-Norethindrone isomer, a process-related impurity that differs from the active pharmaceutical ingredient (API) only in the location of a carbon-carbon double bond within the steroid's A-ring.

The migration of the double bond from the Δ⁴ position (conjugated with the C3-ketone) to the Δ⁵⁽⁶⁾ position (non-conjugated) fundamentally alters the molecule's electronic and conformational properties, potentially impacting its pharmacological and toxicological profile. Therefore, the unambiguous structural characterization of Δ⁵⁽⁶⁾-Norethindrone is not merely an academic exercise; it is a cornerstone of quality control, ensuring the purity and safety of norethindrone-based therapeutics.

This technical guide provides a comprehensive, multi-faceted strategy for the definitive structural elucidation of Δ⁵⁽⁶⁾-Norethindrone. We will move beyond simple data reporting to explain the causal-based reasoning behind the selection of analytical techniques, the interpretation of spectral data, and the integration of orthogonal methods to build an irrefutable structural dossier.

Part 1: The Foundational Step - Chromatographic Separation

Before any structural analysis can be performed, the analyte must be isolated in a pure form. Δ⁵⁽⁶⁾-Norethindrone is typically found in a mixture with the parent norethindrone API and other isomers like Δ⁵⁽¹⁰⁾-Norethindrone.[3] Due to their similar molecular weights and polarities, high-resolution chromatographic techniques are essential.

Rationale for Technique Selection: Reverse-Phase HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for this application. The subtle differences in the polarity and shape of the steroid isomers, arising from the position of the double bond, are sufficient to allow for baseline separation on a hydrophobic stationary phase (like C18) with an optimized polar mobile phase. The α,β-unsaturated ketone system in Δ⁴-norethindrone imparts a slightly different polarity and planarity to the A-ring compared to the isolated double bond in the Δ⁵⁽⁶⁾ isomer, which is the basis for their differential retention.

A Diode Array Detector (DAD) is employed to monitor the column effluent, providing spectral data for all eluting peaks. This is crucial for method development, as isomers may have distinct UV absorbance maxima. For instance, Δ⁵⁽⁶⁾-Norethindrone has an absorption maximum around 210 nm, while the conjugated Δ⁴-Norethindrone absorbs strongly at approximately 240 nm.[1][3]

Experimental Protocol: Stability-Indicating RP-HPLC Method

The following protocol is adapted from established methods for the analysis of norethindrone and its impurities.[3]

  • Chromatographic System:

    • Column: Inertsil ODS-3V (150 mm × 4.6 mm, 5 µm) or equivalent C18 column.

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Detector: Diode Array Detector (DAD), monitoring at 210 nm and 240 nm.

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

  • Gradient Elution Program:

    • A gradient program is essential for resolving all related substances. An example gradient would start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more nonpolar compounds.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing norethindrone and its impurities in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 0.5 mg/mL.

  • Analysis:

    • Inject the sample into the HPLC system.

    • Identify the Δ⁵⁽⁶⁾-Norethindrone peak based on its relative retention time with respect to a qualified reference standard.

    • Collect the corresponding fraction for subsequent spectroscopic analysis.

Part 2: Unambiguous Structural Elucidation via Spectroscopy

Once isolated, the structure of the impurity is pieced together using a suite of orthogonal spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle.

Workflow for Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Data Integration & Confirmation Start Crude Mixture (API + Impurities) HPLC RP-HPLC Separation & Fraction Collection Start->HPLC Pure Isolated Δ⁵⁽⁶⁾-Norethindrone HPLC->Pure MS Mass Spectrometry (MS) [Molecular Formula] Pure->MS IR Infrared (IR) Spectroscopy [Functional Groups] Pure->IR UV UV-Vis Spectroscopy [Conjugation] Pure->UV NMR NMR Spectroscopy [Connectivity & Stereochem] Pure->NMR Confirm Definitive Structure of Δ⁵⁽⁶⁾-Norethindrone MS->Confirm IR->Confirm UV->Confirm NMR->Confirm

Sources

Unveiling a Critical Norethindrone Variant: A Technical Guide to Delta-5(6)-Norethindrone

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of delta-5(6)-norethindrone, a significant isomer and known impurity of the widely used synthetic progestin, norethindrone. Addressed to researchers, scientists, and professionals in drug development and quality control, this document elucidates the chemical nature, formation pathways, analytical quantification, and the pivotal role of monitoring this compound in pharmaceutical formulations. While traditionally viewed as a process-related impurity or degradation product, we will also explore the hypothetical considerations of its metabolic formation.

Introduction to Norethindrone and the Significance of its Isomeric Purity

Norethindrone, a potent synthetic progestogen, is a cornerstone of hormonal contraception and therapy for various gynecological disorders.[][2] Its therapeutic efficacy is intrinsically linked to its chemical structure, specifically the Δ⁴-3-keto steroid backbone, which is crucial for its interaction with the progesterone receptor. The presence of isomers, such as delta-5(6)-norethindrone, can impact the drug's safety and efficacy profile. Therefore, a thorough understanding and stringent control of such related substances are paramount in pharmaceutical manufacturing and quality assurance.

Delta-5(6)-norethindrone is recognized in pharmacopeias as a specified impurity of norethindrone and its acetate ester.[3] Its presence in the final drug product can arise from the synthetic route or degradation of norethindrone under certain conditions. This guide will delve into the technical aspects of this critical variant.

Chemical Identity and Physicochemical Properties

Delta-5(6)-norethindrone is a structural isomer of norethindrone, differing in the position of the carbon-carbon double bond within the A-ring of the steroid nucleus. While norethindrone possesses a conjugated enone system with the double bond at the C4-C5 position (Δ⁴), delta-5(6)-norethindrone features the double bond at the C5-C6 position (Δ⁵).

PropertyNorethindroneDelta-5(6)-NorethindroneDelta-5(6)-Norethindrone Acetate
IUPAC Name (17α)-17-Hydroxy-19-norpregn-4-en-20-yn-3-one(17α)-17-Hydroxy-19-norpregn-5-en-20-yn-3-one(17α)-17-(Acetyloxy)-19-norpregn-5-en-20-yn-3-one
Molecular Formula C₂₀H₂₆O₂C₂₀H₂₆O₂C₂₂H₂₈O₃
Molecular Weight 298.42 g/mol 298.42 g/mol 340.46 g/mol
CAS Number 68-22-422933-71-71175129-26-6

This table summarizes the key chemical identifiers for norethindrone and its delta-5(6) isomer.

The shift in the double bond position from a conjugated to a non-conjugated system significantly alters the electronic and conformational properties of the molecule, which can be expected to influence its biological activity and stability.

Formation Pathways: A Tale of Synthesis and Degradation

The presence of delta-5(6)-norethindrone in norethindrone drug substances is primarily attributed to two main pathways: as a byproduct of the manufacturing process and as a degradation product.

Synthetic Origin

The synthesis of norethindrone often involves multi-step chemical transformations. The formation of the Δ⁴ double bond is a critical step, and incomplete or side reactions can lead to the formation of the thermodynamically less stable Δ⁵ isomer. The specific synthetic route employed dictates the impurity profile of the final active pharmaceutical ingredient (API). For instance, certain dehydrogenation or isomerization steps, if not carefully controlled, could yield a mixture of isomers. The synthesis of delta-5(6)-norethindrone acetate as a reference standard typically involves the deliberate introduction of the delta-5(6) double bond through a dehydrogenation reaction of a suitable norethindrone precursor.

Degradation Pathway

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4] Norethindrone has been shown to degrade under acidic and basic conditions.[5] While specific studies definitively identifying delta-5(6)-norethindrone as a major degradation product are not prevalent in the reviewed literature, acid-base catalyzed isomerization of the Δ⁴-3-keto steroid system to a Δ⁵-3-keto system is a known chemical transformation for other steroids.[6][7] This suggests that under certain pH and temperature conditions during manufacturing, formulation, or storage, norethindrone could potentially isomerize to its delta-5(6) counterpart.

The following diagram illustrates the potential pathways leading to the formation of delta-5(6)-norethindrone.

G cluster_synthesis Synthetic Pathway cluster_degradation Degradation Pathway Steroid_Precursor Steroid Precursor Norethindrone Norethindrone (Δ⁴) Steroid_Precursor->Norethindrone Main Reaction Delta56_Norethindrone delta-5(6)-Norethindrone (Δ⁵) Steroid_Precursor->Delta56_Norethindrone Side Reaction/Incomplete Isomerization Norethindrone_Deg Norethindrone (Δ⁴) Delta56_Norethindrone_Deg delta-5(6)-Norethindrone (Δ⁵) Norethindrone_Deg->Delta56_Norethindrone_Deg Acid/Base Catalyzed Isomerization

Formation pathways of delta-5(6)-norethindrone.

The Question of Metabolism: A Hypothetical Perspective

While delta-5(6)-norethindrone is well-documented as an impurity, its formation as a biological metabolite of norethindrone is not established. The primary metabolic pathways for norethindrone involve A-ring reduction and hydroxylation, followed by conjugation.

However, the enzymatic machinery for steroid isomerization exists in the human body. Specifically, the enzyme 3-oxo-Δ⁵-steroid isomerase (KSI) catalyzes the isomerization of Δ⁵-3-ketosteroids to their corresponding Δ⁴ isomers, a key step in the biosynthesis of steroid hormones.[8][9] It is theoretically possible, though not demonstrated for norethindrone, that a reverse or off-target activity of an isomerase could lead to the formation of the Δ⁵ isomer from the Δ⁴ parent drug, likely as a minor metabolic pathway.

Further in-vitro metabolism studies using human liver microsomes or recombinant enzymes would be necessary to investigate this hypothetical pathway.[10][11][12] Such studies would require sensitive analytical methods capable of detecting and quantifying trace amounts of the isomeric metabolite.

Analytical Methodologies for Detection and Quantification

The control of delta-5(6)-norethindrone as an impurity in pharmaceutical products necessitates robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

Stability-indicating HPLC methods are crucial for separating delta-5(6)-norethindrone from the parent drug and other potential impurities and degradation products.[4]

A typical HPLC method for the analysis of norethindrone and its impurities would involve:

  • Column: A reversed-phase column, such as a C18, is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve optimal separation of all related substances.

  • Detection: UV detection is suitable for these compounds due to the presence of a chromophore. The detection wavelength is typically set around 240-254 nm.

  • Validation: The method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

Experimental Protocol: HPLC Analysis of Norethindrone Impurities

The following is a representative, generalized protocol for the HPLC analysis of norethindrone and its related substances, including delta-5(6)-norethindrone.

  • Preparation of Solutions:

    • Standard Solution: Prepare a standard solution of norethindrone reference standard and individual impurity reference standards (including delta-5(6)-norethindrone) of known concentrations in a suitable diluent (e.g., a mixture of acetonitrile and water).

    • Sample Solution: Accurately weigh and dissolve the norethindrone drug substance or a powdered tablet sample in the diluent to achieve a target concentration.

  • Chromatographic Conditions:

    • Instrument: A validated HPLC system equipped with a UV detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: Aqueous buffer (e.g., phosphate buffer).

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: A time-based gradient program that allows for the separation of all impurities from the main peak.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Controlled, for example, at 30 °C.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: 240 nm.

  • Data Analysis:

    • Identify the peaks corresponding to norethindrone and its impurities by comparing their retention times with those of the reference standards.

    • Quantify the impurities using an external standard method or by area normalization, ensuring that the response factors are considered if they differ significantly from the parent drug.

The following diagram illustrates a typical experimental workflow for the HPLC analysis of norethindrone impurities.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Prep_Standard Prepare Standard Solutions (Norethindrone & Impurities) HPLC_Injection Inject into HPLC System Prep_Standard->HPLC_Injection Prep_Sample Prepare Sample Solution (Drug Substance/Product) Prep_Sample->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Injection->Chrom_Separation UV_Detection UV Detection (e.g., 240 nm) Chrom_Separation->UV_Detection Peak_Integration Peak Integration & Identification UV_Detection->Peak_Integration Quantification Quantification of Impurities Peak_Integration->Quantification Report Generate Report Quantification->Report

Workflow for HPLC analysis of norethindrone impurities.

Biological Activity and Clinical Significance: An Area for Further Research

Currently, there is a lack of publicly available data on the specific biological activity, progestational or otherwise, of delta-5(6)-norethindrone. As an isomer of a potent progestin, it is plausible that it may possess some level of hormonal activity, although likely different from that of norethindrone due to the altered electronic structure of the A-ring. The reduced activity of the related Δ⁵⁽¹⁰⁾-isomer, norethynodrel, compared to norethindrone suggests that the Δ⁴ configuration is optimal for progestational effects.[]

The primary clinical significance of delta-5(6)-norethindrone lies in its status as an impurity. The presence of impurities in a drug product can:

  • Reduce the potency of the active ingredient.

  • Potentially introduce unintended pharmacological or toxicological effects.

  • Indicate instability of the drug product.

Therefore, controlling the levels of delta-5(6)-norethindrone and other impurities within strict, pharmacopeially defined limits is a critical aspect of ensuring the safety and efficacy of norethindrone-containing medications.

Conclusion and Future Directions

Delta-5(6)-norethindrone is a key process-related impurity and potential degradation product of norethindrone that requires careful monitoring and control in pharmaceutical manufacturing. While its role as a significant biological metabolite remains unproven and hypothetical, its presence in the final drug product is a critical quality attribute.

Future research in this area could focus on:

  • In-depth forced degradation studies to definitively characterize the conditions under which delta-5(6)-norethindrone is formed from norethindrone.

  • In-vitro metabolism studies using human liver microsomes and specific enzyme systems to investigate the potential for its formation as a minor metabolite.

  • Pharmacological and toxicological evaluation of pure delta-5(6)-norethindrone to understand its intrinsic biological activity and potential risks, even at low levels of exposure.

A deeper understanding of delta-5(6)-norethindrone will further enhance the quality control strategies for norethindrone products and contribute to the overall safety and efficacy of these important medications.

References

  • Norethindrone | C20H26O2 | CID 6230 - PubChem. National Center for Biotechnology Information. [Link]

  • A Novel Validated High Performance liquid chromatographic stability indicating assay method for the chemical analytical quantification of Norethindrone Tablets and their degradation study - Der Pharma Chemica. Der Pharma Chemica. [Link]

  • CN105277633A - Impurity detection analysis method of norethisterone derivatives and intermediates thereof - Google Patents.
  • METHOD DEVELOPMENT AND VALIDATION OF NORETHINDRONE ACETATE ASSAY AND ITS RELATED IMPURITIES IN API AND PHARMACEUTICAL FORMULATIO - ResearchGate. ResearchGate. [Link]

  • 75951 Norethindrone Acetate Bioequivalence Review - accessdata.fda.gov. U.S. Food and Drug Administration. [Link]

  • Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. International Journal of ChemTech Research. [Link]

  • Norethisterone-impurities - Pharmaffiliates. Pharmaffiliates. [Link]

  • A Novel Validated Stability Indicating QBD Based RS Method By HPLC For The Estimation Of Impurities Of Norethindrone In Norethindrone Acetate And Their Degradation As Per ICH Q2 Guideline. [Link]

  • (PDF) A rapid stability indicating HPLC-method for determination of norethisterone acetate in plasma, Tablets and in a mixture with other steroids - ResearchGate. ResearchGate. [Link]

  • USP Monographs: Norethindrone - USP29-NF24. [Link]

  • Progestogens Used in Postmenopausal Hormone Therapy: Differences in Their Pharmacological Properties, Intracellular Actions, and Clinical Effects - PubMed Central. National Center for Biotechnology Information. [Link]

  • Simultaneous quantitation and identification of intact Nandrolone phase II oxo‐metabolites based on derivatization and inject LC–MS/(HRMS) methodology - PMC - NIH. National Center for Biotechnology Information. [Link]

  • On the Mechanism of the Acid/Base-Catalyzed Thermal Cis-Trans Isomerization of Methyl Orange - PubMed. National Center for Biotechnology Information. [Link]

  • Metabolic activation of norethisterone (norethindrone) to an irreversibly protein-bound derivative by rat liver microsomes - PubMed. National Center for Biotechnology Information. [Link]

  • Enzymatic mechanisms for catalysis of enolization: ketosteroid isomerase - PubMed - NIH. National Center for Biotechnology Information. [Link]

  • Steroid Delta-isomerase - Wikipedia. Wikipedia. [Link]

  • Chemical reactivity and metabolism of norethindrone-4 beta,5 beta-epoxide by rat liver microsomes in vitro - PubMed. National Center for Biotechnology Information. [Link]

  • Norgestrel - Wikipedia. Wikipedia. [Link]

  • USP Monographs: Norethindrone Acetate. [Link]

  • On the Mechanism of the Acid/Base-Catalyzed Thermal Cis − Trans Isomerization of Methyl Orange - ResearchGate. ResearchGate. [Link]

  • Simple and Rapid Determination of Norethindrone in Human Plasma by Supported Liquid Extraction and Ultra Performance Liquid Chromatography With Tandem Mass Spectrometry - PubMed. National Center for Biotechnology Information. [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes - ResearchGate. ResearchGate. [Link]

  • Mechanistic and stereochemical studies on 3-oxo steroid delta 4-delta 5-isomerase from human placenta - PubMed. National Center for Biotechnology Information. [Link]

  • Pharmacologyonline 3: 161-168 (2010) ewsletter Ganesan et al. [Link]

  • Norethindrone vs Progesterone | Power - withpower.com. Power. [Link]

  • Molecular biology of the 3beta-hydroxysteroid dehydrogenase/delta5-delta4 isomerase gene family - PubMed. National Center for Biotechnology Information. [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes | Request PDF - ResearchGate. ResearchGate. [Link]

  • Enzymes on Steroids - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Types of Progestin (Progesterone) Pills - Verywell Health. Verywell Health. [Link]

  • IJBPAS, August, 2023, 12(8): 3817-3823 - ISSN: 2277–4998. [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes - PubMed. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Delta-5(6)-Norethindrone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of Delta-5(6)-Norethindrone

Delta-5(6)-Norethindrone, a positional isomer of the widely used synthetic progestin Norethindrone, is a critical compound of interest in pharmaceutical development and quality control. While Norethindrone is the active pharmaceutical ingredient (API) in various hormonal contraceptives and therapies, its isomers, including the delta-5(6) variant, are often considered process-related impurities or degradation products.[1][][3] A thorough understanding of the physicochemical properties of Delta-5(6)-Norethindrone is paramount for developing robust analytical methods, ensuring drug product stability, and meeting stringent regulatory requirements. This guide provides a comprehensive overview of the core physicochemical characteristics of Delta-5(6)-Norethindrone, complete with detailed experimental protocols and expert insights to support researchers in their analytical and formulation development endeavors.

Chemical Identity and Structure

Delta-5(6)-Norethindrone, chemically known as (17α)-17-Hydroxy-19-norpregn-5-en-20-yn-3-one, is a stereoisomer of Norethindrone. The key structural difference lies in the position of the double bond within the steroid's A-ring, which is located between carbons 5 and 6 in this isomer, as opposed to the 4,5-position in the parent drug, Norethindrone.[4][5] This seemingly minor structural variance can lead to significant differences in the molecule's physical and chemical behaviors.

Table 1: Chemical Identity of Delta-5(6)-Norethindrone and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
Delta-5(6)-Norethindrone22933-71-7C₂₀H₂₆O₂298.42Double bond at C5-C6
Norethindrone68-22-4C₂₀H₂₆O₂298.42Double bond at C4-C5
Delta-5(6)-Norethindrone Acetate1175129-26-6C₂₂H₂₈O₃340.46Double bond at C5-C6, Acetate at C17
Norethindrone Acetate51-98-9C₂₂H₂₈O₃340.46Double bond at C4-C5, Acetate at C17

Core Physicochemical Properties

A comprehensive characterization of a pharmaceutical compound's physicochemical properties is the foundation of its development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its stability and formulation characteristics.

Physical State and Appearance

Delta-5(6)-Norethindrone is typically an off-white to light grey solid.[4] The corresponding acetate ester, Delta-5(6)-Norethindrone Acetate, is described as a white to off-white solid.

Melting Point
Solubility

The solubility of an active pharmaceutical ingredient is a crucial determinant of its bioavailability. Qualitative data for the acetylated form, Delta-5(6)-Norethindrone Acetate, indicates that it is slightly soluble in chloroform and methanol. The parent compound, Norethindrone, is practically insoluble in water, soluble in chloroform and dioxane, sparingly soluble in ethanol, and slightly soluble in ether.[1] Given the structural similarities, it is anticipated that Delta-5(6)-Norethindrone will exhibit poor aqueous solubility.

Table 2: Summary of Known Physicochemical Properties

PropertyDelta-5(6)-NorethindroneDelta-5(6)-Norethindrone AcetateNorethindrone
Appearance Off-White to Light Grey Solid[4]White to Off-White SolidWhite crystalline powder[1]
Melting Point Not available>117°C (decomposes)202-208°C[1]
Solubility Poor aqueous solubility (anticipated)Slightly soluble in Chloroform and MethanolPractically insoluble in water; Soluble in chloroform; Sparingly soluble in ethanol[1]
pKa Not availableNot availableNot available

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of pharmaceutical compounds.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the quantitative analysis of compounds containing chromophores. Norethindrone, with its α,β-unsaturated ketone system, exhibits a characteristic UV absorbance maximum around 240 nm.[1] In contrast, Delta-5(6)-Norethindrone lacks this conjugated system. As a result, its principal UV absorption is shifted to a shorter wavelength, with a reported maximum at approximately 210 nm.[1] This significant difference in absorption maxima is a key principle utilized in chromatographic methods to distinguish between these isomers.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For Delta-5(6)-Norethindrone, the IR spectrum is expected to show characteristic absorption bands for the following functional groups:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group at C17.

  • C≡C-H stretch: A sharp, weak band around 3300 cm⁻¹ for the terminal alkyne.

  • C=O stretch: A strong band around 1700-1720 cm⁻¹ for the ketone at C3.

  • C=C stretch: A band around 1640-1680 cm⁻¹ for the double bond in the A-ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. While specific NMR data for Delta-5(6)-Norethindrone is not widely published, a comparative analysis with the well-documented spectra of Norethindrone can provide valuable insights.

  • ¹H NMR: The most significant difference in the proton NMR spectrum of Delta-5(6)-Norethindrone compared to Norethindrone will be the absence of the characteristic downfield singlet for the vinylic proton at C4 in Norethindrone. Instead, the spectrum of the delta-5(6) isomer will display signals for the vinylic proton at C6. The signals for the ethynyl proton and the methyl group at C18 will be present in both isomers.

  • ¹³C NMR: The carbon NMR spectrum will also show distinct differences, particularly in the chemical shifts of the carbons in the A-ring, reflecting the different position of the double bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For Delta-5(6)-Norethindrone, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight of 298.42. The fragmentation pattern would likely involve losses of water from the hydroxyl group and other characteristic cleavages of the steroid nucleus.

Experimental Protocols for Physicochemical Characterization

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of Delta-5(6)-Norethindrone. These protocols are based on established pharmaceutical analysis principles and can be adapted for specific laboratory settings.

Protocol 1: Determination of Melting Point

Objective: To determine the melting point of Delta-5(6)-Norethindrone using a capillary melting point apparatus.

Methodology:

  • Ensure the Delta-5(6)-Norethindrone sample is finely powdered and completely dry.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the apparatus at a rate of approximately 10°C per minute until the temperature is about 20°C below the expected melting point.

  • Reduce the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Causality and Self-Validation: A sharp melting point range (typically less than 2°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities. The protocol includes a slower heating rate near the melting point to ensure thermal equilibrium and an accurate determination.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of Delta-5(6)-Norethindrone in water at a specified temperature.

Methodology:

  • Add an excess amount of Delta-5(6)-Norethindrone to a known volume of purified water in a sealed container.

  • Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. Filtration through a 0.45 µm filter may be necessary.

  • Quantify the concentration of Delta-5(6)-Norethindrone in the clear supernatant using a validated analytical method, such as HPLC-UV.

  • The determined concentration represents the equilibrium solubility.

Causality and Self-Validation: The use of an excess of the solid ensures that a saturated solution is formed. The extended equilibration time and constant temperature control are crucial for achieving a true equilibrium state. The analytical method for quantification must be validated for linearity, accuracy, and precision.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Excess Solid (Delta-5(6)-Norethindrone) C Shake/Agitate (Constant Temperature) A->C B Solvent (e.g., Water) B->C D Sample Supernatant C->D Allow to Settle E Filter (0.45 µm) D->E F Quantify by HPLC-UV E->F G Result: Equilibrium Solubility F->G Calculate Solubility

Workflow for Shake-Flask Solubility Determination.
Protocol 3: Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of Delta-5(6)-Norethindrone.

Methodology:

  • Dissolve a precisely weighed amount of Delta-5(6)-Norethindrone in a suitable co-solvent system (e.g., a mixture of methanol and water) due to its low aqueous solubility.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a calibrated pH meter to monitor the pH.

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH of the solution versus the volume of titrant added.

  • The pKa is the pH at the half-equivalence point of the titration curve.

Causality and Self-Validation: The use of a co-solvent is necessary to achieve a sufficient concentration of the analyte for accurate titration. The calibration of the pH meter is critical for the accuracy of the pKa determination. The shape of the titration curve provides a visual validation of the titration process.

Stability and Degradation Pathways

As an isomer of Norethindrone, Delta-5(6)-Norethindrone can be formed as a degradation product under certain stress conditions. Forced degradation studies on Norethindrone have shown that it can undergo isomerization, particularly under acidic conditions, which can lead to the formation of the delta-5(6) and delta-5(10) isomers.[6]

Key Degradation Pathways:

  • Acid-Catalyzed Isomerization: In the presence of acid, the enone system of Norethindrone can be protonated, leading to a shift of the double bond to the 5(6) or 5(10) position.

  • Oxidation: The steroid nucleus can be susceptible to oxidation, potentially leading to the formation of hydroxylated or other oxidized derivatives.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, although specific photoproducts of Delta-5(6)-Norethindrone are not well-documented.

G Norethindrone Norethindrone (Δ⁴) Delta56 Delta-5(6)-Norethindrone Norethindrone->Delta56 Acid Delta510 Delta-5(10)-Norethindrone Norethindrone->Delta510 Acid OxidationProducts Oxidation Products Norethindrone->OxidationProducts Oxidizing Agents OtherDegradants Other Degradants Norethindrone->OtherDegradants Light, Heat

Potential Degradation Pathways of Norethindrone.

Conclusion: A Foundation for Advanced Drug Development

This technical guide has provided a detailed overview of the known and anticipated physicochemical properties of Delta-5(6)-Norethindrone. While a comprehensive dataset for this specific isomer remains a subject for further research, the information and protocols presented here offer a solid foundation for its characterization. A thorough understanding of these properties is not merely an academic exercise; it is a critical component of robust drug development, ensuring the quality, safety, and efficacy of pharmaceutical products containing Norethindrone. As analytical techniques continue to advance, a more complete physicochemical profile of Delta-5(6)-Norethindrone will undoubtedly emerge, further empowering scientists in the pharmaceutical industry.

References

  • PubChem. (n.d.). Norethindrone. National Center for Biotechnology Information. Retrieved from [Link]

  • Daicel Pharma Standards. (n.d.). Norethindrone Impurities Manufacturers & Suppliers. Retrieved from [Link]

  • Islam, R., Khan, E. M., Ahmed, K., & Azeez, Z. (2017). Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products. Pharmaceutical Analytical Chemistry: Open Access, 3(2).
  • ResearchGate. (n.d.). Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Norethisterone - Impurity C. Retrieved from [Link]

  • PubChem. (n.d.). Delta-5(6)-Norethindrone Acetate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Unveiling the Spectroscopic Signature of Δ⁵⁽⁶⁾-Norethindrone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for delta-5(6)-Norethindrone, a significant isomer and known impurity of the widely used progestin, Norethindrone. This document is intended for researchers, scientists, and drug development professionals engaged in the analysis, characterization, and quality control of Norethindrone and its related substances.

Introduction: The Significance of Isomeric Purity in Pharmaceutical Analysis

Norethindrone, a synthetic progestin, is a cornerstone of oral contraceptives and hormone replacement therapies. Its therapeutic efficacy is intrinsically linked to its specific isomeric form, 17α-ethynyl-17β-hydroxy-estr-4-en-3-one. However, during the synthesis or storage of Norethindrone, various isomers and degradation products can emerge, including the Δ⁵⁽⁶⁾-isomer, chemically identified as (17α)-17-Hydroxy-19-norpregn-5-en-20-yn-3-one. The presence of such impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, robust analytical methods for the unequivocal identification and quantification of these isomers are paramount in pharmaceutical quality control. This guide focuses on the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize Δ⁵⁽⁶⁾-Norethindrone, often designated as Norethisterone Impurity C in pharmacopeial references.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of Δ⁵⁽⁶⁾-Norethindrone is essential for its analysis.

PropertyValueSource
Chemical Name (17α)-17-Hydroxy-19-norpregn-5-en-20-yn-3-one[1][2]
Synonyms Δ⁵⁽⁶⁾-Norethindrone, Norethisterone Impurity C[1][2]
CAS Number 22933-71-7[1][2]
Molecular Formula C₂₀H₂₆O₂[1][2]
Molecular Weight 298.42 g/mol [1][2]
Appearance Off-White to Light Grey Solid[1][2]

Spectroscopic Analysis Workflow

The definitive identification of Δ⁵⁽⁶⁾-Norethindrone relies on a multi-technique spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for unambiguous characterization.

Caption: Workflow for the isolation and spectroscopic characterization of Δ⁵⁽⁶⁾-Norethindrone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, including the stereochemical details of steroidal systems. While specific, publicly available NMR data for Δ⁵⁽⁶⁾-Norethindrone is scarce, this section outlines the expected chemical shifts and provides a protocol for its acquisition.

Expected ¹H and ¹³C NMR Spectral Features

The key differentiating feature between Norethindrone (Δ⁴) and its Δ⁵⁽⁶⁾ isomer is the position of the double bond in the A-ring. This structural change will significantly impact the chemical shifts of the protons and carbons in and around this ring.

  • ¹H NMR: The most notable difference will be the absence of the characteristic vinyl proton signal of the Δ⁴-3-keto system (around δ 5.8 ppm in Norethindrone) and the appearance of a new vinyl proton signal corresponding to the proton at C6. The protons on the carbons adjacent to the double bond (C4 and C7) will also exhibit distinct chemical shifts and coupling patterns. The ethynyl proton and the hydroxyl proton will be present, with their chemical shifts influenced by the solvent and concentration.

  • ¹³C NMR: The carbon signals of the A-ring will be diagnostic. The C5 and C6 carbons will show signals in the olefinic region (typically δ 120-140 ppm), while the C3 carbonyl carbon will have a chemical shift characteristic of an unconjugated ketone (likely upfield compared to the conjugated ketone in Norethindrone). The chemical shifts of C4 and C7 will also be indicative of their proximity to the double bond.

Experimental Protocol for NMR Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of Δ⁵⁽⁶⁾-Norethindrone for structural confirmation.

Materials:

  • Δ⁵⁽⁶⁾-Norethindrone reference standard

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

Instrumentation:

  • 300 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the Δ⁵⁽⁶⁾-Norethindrone reference standard and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical parameters: spectral width of 15 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

    • Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ triplet at δ 77.16 ppm.

  • 2D NMR (Optional but Recommended): For complete assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expected IR Absorption Bands

The IR spectrum of Δ⁵⁽⁶⁾-Norethindrone will exhibit characteristic absorption bands corresponding to its key functional groups:

  • O-H Stretch (Alcohol): A broad band in the region of 3600-3200 cm⁻¹ due to the hydroxyl group at C17.

  • C≡C-H Stretch (Alkyne): A sharp, weak to medium band around 3300 cm⁻¹ for the terminal alkyne.

  • C-H Stretch (Alkanes and Alkenes): Bands just below 3000 cm⁻¹ for sp³ C-H bonds and potentially a weaker band just above 3000 cm⁻¹ for the sp² C-H at C6.

  • C≡C Stretch (Alkyne): A weak, sharp band in the region of 2150-2100 cm⁻¹.

  • C=O Stretch (Ketone): A strong, sharp band around 1715-1700 cm⁻¹ for the unconjugated six-membered ring ketone. This will be at a higher wavenumber compared to the conjugated ketone in Norethindrone (typically ~1665 cm⁻¹).

  • C=C Stretch (Alkene): A medium to weak band around 1670-1640 cm⁻¹.

Experimental Protocol for IR Data Acquisition (ATR)

Objective: To obtain the infrared spectrum of Δ⁵⁽⁶⁾-Norethindrone to identify its functional groups.

Materials:

  • Δ⁵⁽⁶⁾-Norethindrone reference standard

  • Spatula

  • Solvent for cleaning (e.g., isopropanol) and lint-free wipes

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid Δ⁵⁽⁶⁾-Norethindrone powder onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a soft wipe after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of identity and structural elucidation.

Expected Mass Spectrum and Fragmentation Pattern
  • Molecular Ion Peak (M⁺•): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at m/z 298, corresponding to the molecular weight of C₂₀H₂₆O₂.

  • Fragmentation: Steroidal systems often undergo characteristic fragmentation patterns. For Δ⁵⁽⁶⁾-Norethindrone, fragmentation is likely to involve:

    • Loss of the ethynyl group (-C₂H).

    • Loss of a water molecule (-H₂O) from the hydroxyl group.

    • Cleavage of the D-ring.

    • Retro-Diels-Alder reaction in the A/B ring system due to the presence of the double bond.

Experimental Protocol for MS Data Acquisition (LC-MS)

Objective: To determine the molecular weight and fragmentation pattern of Δ⁵⁽⁶⁾-Norethindrone.

Materials:

  • Δ⁵⁽⁶⁾-Norethindrone reference standard

  • HPLC-grade methanol and water

  • Formic acid (for mobile phase modification)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of Δ⁵⁽⁶⁾-Norethindrone (e.g., 1-10 µg/mL) in methanol.

  • LC Method:

    • Use a C18 column.

    • Employ a mobile phase gradient of water and methanol (both typically with 0.1% formic acid for positive ion mode).

    • Inject a small volume (e.g., 1-5 µL) of the sample solution.

  • MS Method:

    • Operate the ESI source in positive ion mode.

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

    • For fragmentation data, perform tandem MS (MS/MS) by selecting the precursor ion (m/z 299 for [M+H]⁺) and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectra to identify the protonated molecule [M+H]⁺ and characteristic fragment ions.

Conclusion

The robust characterization of Δ⁵⁽⁶⁾-Norethindrone is critical for ensuring the quality and safety of Norethindrone-containing pharmaceutical products. This guide has outlined the fundamental spectroscopic techniques and experimental approaches necessary for the unambiguous identification of this important impurity. While publicly available spectral data is limited, the provided protocols and expected spectral features offer a solid framework for researchers to generate and interpret their own data, contributing to the broader scientific understanding of this compound.

References

  • Pharmaffiliates. Norethisterone - Impurity C. [Link][1][2]

  • SynZeal. Norethindrone EP Impurity C. [Link]

  • Quality Control Chemicals Inc. Norethisterone EP Impurity C. [Link][3]

  • Islam, R., Khan, E. M., Ahmed, K., & Azeez, Z. (2017). Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products. Pharmaceutical Analytical Chemistry: Open Access, 3(2).

Sources

An In-Depth Technical Guide to the Formation and Analysis of the Δ5(6)-Norethindrone Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Norethindrone, a foundational synthetic progestin used extensively in contraception and hormone replacement therapy, is a 3-oxo-Δ4-steroid.[1] The control of its impurities is paramount for ensuring drug safety and efficacy, as mandated by global regulatory bodies. Among its potential impurities, the positional isomer Δ5(6)-Norethindrone presents a significant analytical challenge due to its structural similarity to the active pharmaceutical ingredient (API).[2][3] This guide provides a detailed examination of the chemical mechanisms responsible for the formation of this β,γ-unsaturated ketone isomer from the thermodynamically more stable α,β-unsaturated Norethindrone. We will explore the pivotal roles of acid and base catalysis in this isomerization, contextualize its appearance as both a synthesis-related substance and a degradation product, and provide a robust experimental framework for its detection and quantification using forced degradation studies and modern chromatographic techniques.

Introduction to Norethindrone and the Imperative of Impurity Profiling

Norethindrone (also known as Norethisterone) is a potent progestational hormone belonging to the 19-nortestosterone class of progestins.[1] Its biological activity is intrinsically linked to its precise three-dimensional structure, particularly the conjugated enone system in its A-ring (a C3-ketone with a double bond at the C4-C5 position). This α,β-unsaturated ketone is crucial for receptor binding and downstream pharmacological effects.

The qualification and control of impurities in any API are critical for pharmaceutical development and manufacturing.[4] Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), necessitate the identification and quantification of impurities to ensure the safety, potency, and stability of the final drug product. Positional isomers, like Δ5(6)-Norethindrone, are of particular concern as they may have different toxicological profiles, reduced or altered pharmacological activity, and can serve as indicators of instability in the drug substance or product.

The Δ5(6)-Norethindrone Isomer: A Structural Perspective

The key difference between Norethindrone and its Δ5(6) impurity lies in the position of the double bond within the steroid's A/B-ring system.

  • Norethindrone (Δ4-Norethindrone): Features the double bond between carbons 4 and 5. This places the double bond in conjugation with the C3-carbonyl group, forming a thermodynamically stable α,β-unsaturated ketone system.

  • Δ5(6)-Norethindrone: Features the double bond between carbons 5 and 10. This isolates the double bond from the C3-carbonyl, creating a less stable β,γ-unsaturated ketone system.[2]

The interconversion between these two isomers is the primary pathway for the formation of the Δ5(6) impurity.

Figure 1: Comparison of Norethindrone and its Δ5(6) Isomer.

Mechanistic Pathways to Δ5(6)-Norethindrone Formation

The formation of Δ5(6)-Norethindrone from the parent drug is not a degradation in the sense of molecular breakdown, but rather a chemical isomerization. This process is most often facilitated by the presence of acidic or basic catalysts, which can promote the migration of the double bond via a common intermediate.

Base-Catalyzed Isomerization

The isomerization of a β,γ-unsaturated ketone to its more stable α,β-conjugated counterpart is a classic organic reaction, and the reverse can occur under equilibrium conditions.[5][6] In the context of Norethindrone, a base can abstract a proton from the C6 position, which is allylic to the Δ4 double bond. This generates a resonance-stabilized dienolate anion. While protonation of this intermediate at C4 regenerates the starting material, protonation at C6 leads directly to the formation of the Δ5(6) isomer.

Causality: This mechanism is highly relevant in manufacturing processes where basic conditions are used, such as in certain synthetic steps or during pH adjustment. It is also a key consideration in formulating the final drug product, as alkaline excipients could potentially promote this isomerization over the product's shelf life.

G Start Norethindrone (Δ4) Intermediate Resonance-Stabilized Dienolate Intermediate Start->Intermediate -H(Base)from C6 Intermediate->Start 2a.+Hat C4 Product Δ5(6)-Norethindrone Intermediate->Product 2b.+Hat C6

Figure 2: Base-catalyzed isomerization pathway via a dienolate intermediate.

Acid-Catalyzed Isomerization

Acidic conditions can also facilitate the double bond migration. The process begins with the protonation of the C3-carbonyl oxygen, which enhances the acidity of the protons at C2 and C4. Tautomerization leads to the formation of a dienol intermediate. This dienol can then tautomerize back to a ketone. If the proton is re-introduced at C4, the Δ5(6) isomer is formed.

Causality: This pathway is critical to consider during synthetic workups involving acid washes or in drug formulations containing acidic excipients. Forced degradation studies consistently show that Norethindrone degrades significantly under strong acidic conditions, and this isomerization is a primary result.[7][8]

G Start Norethindrone (Δ4) Protonated Protonated Carbonyl Start->Protonated +H(Acid)at C3=O Intermediate Dienol Intermediate Protonated->Intermediate Tautomerization Product Δ5(6)-Norethindrone Intermediate->Product Tautomerization+Hat C4

Figure 3: Acid-catalyzed isomerization pathway via a dienol intermediate.

A Framework for Investigation: Forced Degradation Studies

To prospectively identify and understand the formation of the Δ5(6) impurity, a forced degradation (or stress testing) study is the definitive experimental approach. This process is a self-validating system: by intentionally creating degradation products, we can develop and confirm that our analytical method is "stability-indicating," meaning it can separate and quantify the impurities from the API without interference.[2][7]

Experimental Protocol: Stress Testing of Norethindrone

This protocol outlines a comprehensive approach to generating potential degradation products, including the Δ5(6) isomer.

  • Preparation of Stock Solution: Accurately weigh and dissolve Norethindrone reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to create a stock solution of known concentration (e.g., 1000 µg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 5N HCl.

    • Heat the mixture in a water bath at approximately 70°C for 3 hours.[2][7]

    • Cool the solution to room temperature and carefully neutralize with an appropriate volume of 5N NaOH.

    • Dilute to a final target concentration with the solvent.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 2N NaOH.

    • Heat the mixture in a water bath at approximately 70°C for 1-3 hours.[2][7]

    • Cool the solution to room temperature and carefully neutralize with an appropriate volume of 2N HCl.

    • Dilute to a final target concentration with the solvent.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of a strong oxidizing agent (e.g., 30-50% H₂O₂).[2][7]

    • Heat the mixture at 70°C for 3 hours or keep at room temperature for a longer duration.

    • Dilute to a final target concentration with the solvent.

  • Thermal Degradation:

    • Transfer a known quantity of solid Norethindrone powder into a petri dish and place it in a calibrated oven at 105°C for 72 hours.[2][7]

    • After exposure, dissolve the powder in the solvent to the target concentration.

  • Photolytic Degradation:

    • Expose a solution of Norethindrone (or solid powder) to a controlled light source that provides UV and visible light exposure equivalent to 1.2 million lux hours.[7][9]

    • Prepare the sample for analysis by dissolving/diluting to the target concentration.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.

Figure 4: Experimental workflow for a forced degradation study of Norethindrone.

Analytical Characterization and Quantification

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a Photodiode Array (PDA) detector is the gold standard for analyzing Norethindrone and its related substances.[2][10]

  • The Role of RP-HPLC: This technique excels at separating closely related compounds based on differences in their polarity. The Δ5(6) isomer typically has a different retention time than the parent Norethindrone, allowing for its resolution and quantification.[2]

  • Data Interpretation: The PDA detector is crucial for ensuring peak purity. It acquires spectra across the entire peak, and software algorithms can determine if a peak is spectrally homogeneous, confirming that no other impurity is co-eluting. This is a cornerstone of a trustworthy, self-validating analytical system.

Typical Method Parameters & Results

The following tables summarize typical HPLC parameters and expected outcomes from forced degradation studies, based on published literature.

Table 1: Example RP-HPLC Method Parameters

Parameter Typical Value Rationale
Column C18 (e.g., Inertsil ODS-3V, 150 x 4.6mm, 5µ)[2][7] Provides excellent hydrophobic retention and resolution for steroidal compounds.
Mobile Phase Gradient of Water/Buffer and Acetonitrile[2] A gradient is necessary to resolve early-eluting polar impurities and later-eluting non-polar impurities, including isomers, within a reasonable run time.
Detection 210 nm and 240 nm (PDA)[2] 240 nm is near the λmax for the α,β-unsaturated system of Norethindrone, while 210 nm provides general detection for impurities that may lack this chromophore.
Flow Rate ~1.0 mL/min Standard flow rate for a 4.6 mm ID column, providing good efficiency.

| Column Temp. | 30-40 °C[7][8] | Improves peak shape and ensures reproducible retention times. |

Table 2: Summary of Expected Degradation from Forced Degradation Studies

Stress Condition % Degradation of Norethindrone (Illustrative) Primary Impurities Formed
Acid Hydrolysis (5N HCl, 70°C) 4-10%[7] Δ5(6)-Norethindrone , Δ5(10)-Norethindrone, other hydrolysis products
Base Hydrolysis (2N NaOH, 70°C) 10-15%[7] Δ5(6)-Norethindrone , other related substances
Oxidative (50% H₂O₂, 70°C) 5-10%[7] Various oxidation products
Thermal (105°C, 72h) 10-17%[7] Primarily thermolytic degradation products
Photolytic Minimal Degradation[7][8] Generally stable

| Humidity | Minimal Degradation[7][8] | Generally stable |

Note: Degradation percentages are illustrative and can vary based on the exact conditions and formulation.

Conclusion and Mitigation Strategies

The formation of the Δ5(6)-Norethindrone impurity is primarily a result of acid- or base-catalyzed isomerization that shifts the double bond from the thermodynamically favored C4-C5 position to the C5-C6 position. This can occur both during the chemical synthesis of the API and as a degradation pathway during the shelf-life of the drug product if exposed to incompatible conditions.

Understanding these mechanisms allows for the implementation of robust control strategies:

  • Synthesis Control: Careful control of pH during reaction workups and purification steps is essential to minimize the formation of isomeric impurities.

  • Formulation Development: Excipient compatibility studies are critical. Highly acidic or basic excipients should be avoided to prevent catalysis of the isomerization in the final dosage form.

  • Manufacturing and Storage: Protecting the drug substance and product from extremes of pH and temperature is crucial for maintaining stability and preventing the formation of the Δ5(6) isomer and other degradants.

By employing a rigorous analytical framework centered on stability-indicating HPLC methods and informed by forced degradation studies, drug development professionals can effectively monitor and control the levels of Δ5(6)-Norethindrone, ensuring a safe and effective product for patients.

References

  • Norethindrone. PubChem, National Institutes of Health. [Link]

  • Venkateswarlu, P., et al. (2011). Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. International Journal of ChemTech Research, 3(1), 143-148. [Link]

  • Islam, R., Khan, E. M., Ahmed, K., & Azeez, Z. (2017). Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products. Pharmaceutical Analytical Chemistry: Open Access, 3(2). [Link]

  • Azeez, R., Siddiqui, M. A., & Azeez, Z. (2021). A Novel Validated High Performance liquid chromatographic stability indicating assay method for the chemical analytical quantification of Norethindrone Tablets and their degradation study. Der Pharma Chemica, 13(4), 1-11. [Link]

  • Janumpally, A., et al. (2017). Method development and validation of norethindrone acetate assay and its related impurities in API and pharmaceutical formulation. International Journal of Pharmacy and Pharmaceutical Sciences, 9(12), 105-114. [Link]

  • Krishna, M., et al. (2011). RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled release. International Journal of ChemTech Research, 3(1), 143-148. [Link]

  • ANDA 75951 Norethindrone Acetate Bioequivalence Review. U.S. Food and Drug Administration. [Link]

  • Azeez, R., Bairagi, V. A., & Azeez, Z. A Novel Validated Stability Indicating QBD Based RS Method By HPLC For The Estimation Of Impurities Of Norethindrone In Norethindrone Acetate And Their Degradation As Per ICH Q2 Guideline. World Journal of Pharmaceutical Research, 10(10), 1145-1165. [Link]

  • Preparation method of norethindrone acetate.
  • Norethindrone Acetate EP Impurity C. Veeprho. [Link]

  • A Mild Isomerization Reaction for β,γ-Unsaturated Ketone to α,β-Unsaturated Ketone. ResearchGate. [Link]

  • The Facile Synthesis of 19-Nortestosterone and 19-Norandrostenedione from Estrone. Journal of the American Chemical Society. [Link]

  • Bansal, K., et al. (2011). Micronization And Dissolution Enhancement Of Norethindrone. International Journal of Research in Pharmacy and Chemistry, 1(3). [Link]

  • Catalytic Isomerization of Allylic Alcohols in Water. ACS Catalysis. [Link]

  • Allyl alcohol synthesis by allylic substitution. Organic Chemistry Portal. [Link]

  • Delta-5(6)-Norethindrone Acetate. PubChem, National Institutes of Health. [Link]

  • Base-catalyzed alpha,beta to beta,gamma isomerization of unsaturated ketones. Homework.Study.com. [Link]

  • Schindler, A. E., et al. (2003). Progestogens Used in Postmenopausal Hormone Therapy: Differences in Their Pharmacological Properties, Intracellular Actions, and Clinical Effects. Endocrine Reviews, 24(4), 394–414. [Link]

  • Norethindrone. MedlinePlus. [Link]

  • Non-conjugated beta, gamma unsaturated ketones equilibrium. Homework.Study.com. [Link]

Sources

An In-Depth Technical Guide to Delta-5(6)-Norethindrone: Synthesis, Characterization, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of delta-5(6)-Norethindrone, a significant isomer and impurity of the synthetic progestin, Norethindrone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, chemical identity, analytical quantification, and potential biological implications of this compound. The information presented herein is underpinned by established scientific principles and supported by authoritative references to ensure technical accuracy and practical utility.

Introduction: The Significance of Isomeric Purity in Progestin Pharmaceuticals

Norethindrone, a second-generation progestin, is a cornerstone of oral contraception and hormone replacement therapies. Its therapeutic efficacy is intrinsically linked to its specific chemical structure. However, during synthesis and storage, or as a result of degradation, various related substances, including positional isomers, can arise. Delta-5(6)-Norethindrone is one such critical isomer, often designated as Norethindrone Impurity C in pharmacopeial monographs. Understanding the chemical and biological properties of this isomer is paramount for ensuring the quality, safety, and efficacy of Norethindrone-containing drug products. This guide serves as a technical resource for the isolation, identification, and control of delta-5(6)-Norethindrone.

Chemical Identity and Physicochemical Properties

A clear understanding of the chemical identity of delta-5(6)-Norethindrone is fundamental for its accurate analysis and for comprehending its behavior.

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) has assigned the following registry numbers:

  • delta-5(6)-Norethindrone: 22933-71-7

  • delta-5(6)-Norethindrone Acetate: 1175129-26-6

This compound is known by several synonyms, which are crucial to recognize when reviewing scientific literature and regulatory documents:

  • Δ-5(6)-Norethindrone

  • (17α)-17-Hydroxy-19-norpregn-5-en-20-yn-3-one

  • 17-Hydroxy-19-nor-17α-pregn-5-en-20-yn-3-one

  • Norethisterone Impurity C (EP)

  • Norethindrone Impurity C

  • 5,6-Dehydro Norethindrone

Chemical Structure and Properties

The key structural feature distinguishing delta-5(6)-Norethindrone from its parent compound is the position of the carbon-carbon double bond within the steroid's A-ring. In Norethindrone, this is a conjugated system at the 4-position (Δ⁴), whereas in the delta-5(6) isomer, it is located between the 5th and 6th carbon atoms.

Table 1: Physicochemical Properties of Delta-5(6)-Norethindrone and its Acetate Ester

Propertydelta-5(6)-Norethindronedelta-5(6)-Norethindrone Acetate
Molecular Formula C₂₀H₂₆O₂C₂₂H₂₈O₃
Molecular Weight 298.42 g/mol 340.46 g/mol
Appearance Off-White to Light Grey SolidWhite to Off-White Solid
Storage -86°C FreezerRefrigerator
Solubility Data not readily available in searched sourcesSlightly soluble in Chloroform and Methanol

Synthesis and Formation Pathways

Delta-5(6)-Norethindrone can be intentionally synthesized for use as a reference standard or can be formed as an impurity during the manufacturing process of Norethindrone or as a degradation product.

Synthetic Approach

The synthesis of delta-5(6)-Norethindrone is not as extensively documented in readily available literature as its Δ⁴ isomer. However, a plausible synthetic route can be extrapolated from general steroid chemistry principles. A common strategy involves the controlled introduction of the double bond at the 5,6-position, potentially through the dehydration of a 5-hydroxy intermediate or the dehydrohalogenation of a 5- or 6-halo-substituted precursor. The ethynyl group at the 17-position is typically introduced via reaction with acetylene, often in the presence of a strong base like potassium tert-butoxide.

Formation as a Process-Related Impurity and Degradation Product

The presence of delta-5(6)-Norethindrone in Norethindrone drug substance often arises from incomplete isomerization during the final stages of synthesis. Many synthetic routes to Norethindrone proceed through intermediates that can yield a mixture of Δ⁴ and Δ⁵ isomers. The final acid- or base-catalyzed isomerization step is critical for ensuring the desired therapeutic Δ⁴ isomer is the predominant product.

Furthermore, forced degradation studies on Norethindrone have demonstrated its susceptibility to transformation under certain stress conditions. Acidic hydrolysis, in particular, can facilitate the migration of the double bond from the 4-position to the more thermodynamically stable 5(6)-position, leading to the formation of delta-5(6)-Norethindrone as a degradation product.

degradation_pathway Norethindrone Norethindrone (Δ⁴) Delta5_6 delta-5(6)-Norethindrone (Δ⁵) Norethindrone->Delta5_6 Acidic Conditions (Double Bond Migration)

Caption: Formation of delta-5(6)-Norethindrone from Norethindrone under acidic stress.

Biological Activity and Pharmacological Implications

While Norethindrone is a potent agonist of the progesterone receptor, the biological activity of its delta-5(6) isomer is less well-characterized. However, based on the structure-activity relationships of steroids, it is anticipated that the shift in the double bond position would alter its binding affinity to progesterone and other steroid receptors. This could potentially lead to a different pharmacological profile, including reduced progestational activity or altered androgenic or estrogenic effects. The presence of this isomer as an impurity could, therefore, impact the overall therapeutic effect and safety profile of the drug product. As such, controlling the levels of this and other related substances is a critical aspect of quality control.

Analytical Methodologies for Quantification and Control

The accurate quantification of delta-5(6)-Norethindrone is essential for the quality control of Norethindrone drug substance and drug products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for this purpose.

A Validated Stability-Indicating RP-HPLC Method

A robust, stability-indicating RP-HPLC method is necessary to separate delta-5(6)-Norethindrone from the active pharmaceutical ingredient (API) and other potential impurities. The following protocol is a representative example based on published methods and is validated according to International Council for Harmonisation (ICH) guidelines.

Experimental Protocol: RP-HPLC for the Determination of Norethindrone and its Related Substances

  • Chromatographic System:

    • Column: Inertsil ODS-3V (150 mm × 4.6 mm), 5 µm or equivalent C18 column.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., amine buffer pH 2.5) and an organic modifier (e.g., acetonitrile). The specific gradient profile should be optimized to achieve adequate separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

    • Detection: UV detection at 210 nm and 240 nm is often employed for the simultaneous analysis of all impurities.

    • Injection Volume: 20 µL.

  • Sample and Standard Preparation:

    • Standard Solution: Prepare a stock solution of delta-5(6)-Norethindrone reference standard in a suitable diluent (e.g., acetonitrile/water mixture). Further dilute to a concentration relevant for quantification (e.g., at the reporting threshold for impurities).

    • Sample Solution: Accurately weigh and dissolve the Norethindrone drug substance or a powdered portion of the drug product in the diluent to achieve a known concentration of the API.

  • Method Validation (as per ICH Q2(R2) Guidelines):

    • Specificity: Demonstrated by the resolution of the delta-5(6)-Norethindrone peak from the main Norethindrone peak and other known impurities. Forced degradation studies are conducted to ensure that degradation products do not interfere with the quantification of the impurity.

    • Linearity: Assessed over a range of concentrations of the delta-5(6)-Norethindrone standard, typically from the limit of quantification (LOQ) to 150% of the specified limit for the impurity. A correlation coefficient (r²) of ≥ 0.99 is generally required.

    • Accuracy: Determined by spiking the drug product matrix with known amounts of the delta-5(6)-Norethindrone standard at different concentration levels and calculating the percentage recovery.

    • Precision:

      • Repeatability: Multiple injections of the same standard solution.

      • Intermediate Precision: Analysis performed by different analysts on different days and with different equipment.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

    • Robustness: The method's ability to remain unaffected by small, deliberate variations in chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate).

hplc_workflow cluster_prep Sample & Standard Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis & Validation Sample Weigh & Dissolve Norethindrone Sample Injection Inject into HPLC System Sample->Injection Standard Prepare delta-5(6)-Norethindrone Reference Standard Standard->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (210/240 nm) Separation->Detection Integration Peak Integration & Quantification Detection->Integration Validation Method Validation (ICH Q2) - Specificity - Linearity - Accuracy - Precision - LOD/LOQ - Robustness Integration->Validation Report Report Impurity Level Validation->Report

Caption: A typical workflow for the RP-HPLC analysis and validation for delta-5(6)-Norethindrone.

Conclusion

Delta-5(6)-Norethindrone is a critical process-related impurity and potential degradation product of Norethindrone that requires careful monitoring and control. Its distinct chemical structure necessitates the use of validated, stability-indicating analytical methods, such as RP-HPLC, to ensure the quality and safety of Norethindrone-containing pharmaceuticals. This guide has provided a comprehensive technical overview of its chemical identity, synthesis, formation, and analytical quantification to support researchers and drug development professionals in managing this important impurity. A thorough understanding of such related substances is fundamental to the principles of modern pharmaceutical development and quality assurance.

References

  • Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Delta-5(6)-Norethindrone Acetate. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Islam, R., Khan, E. M., Ahmed, K., & Azeez, Z. (2017). Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products. Longdom Publishing. Retrieved January 25, 2026, from [Link]

  • Norethisterone - Impurity C. (n.d.). Pharmaffiliates. Retrieved January 25, 2026, from [Link]

  • delta-5(6)-Norethindrone [CAS 22933-71-7]. (n.d.). ESS Chem Co. Retrieved January 25, 2026, from [Link]

  • Norethisterone. (2024, January 23). In Wikipedia. Retrieved January 25, 2026, from [Link]

  • Azeez, R., Siddiqui, M. A., & Azeez, Z. (2021).
  • Simultaneous determination of norethindrone and ethinyl estradiol in human plasma by high performance liquid chromatography with tandem mass spectrometry--experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity. (2007).
  • norethisterone. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 25, 2026, from [Link]

  • Norethindrone EP Impurity C. (n.d.). SynZeal. Retrieved January 25, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2022, March 31). European Medicines Agency. Retrieved January 25, 2026, from [Link]

  • Norethindrone. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Process for the preparation of 19-norsteroids. (1972). U.S. Patent No. 3,655,649. Washington, DC: U.S.

An In-Depth Technical Guide to the Relationship Between Norethindrone and its Isomeric Impurity, Delta-5(6)-Norethindrone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norethindrone, a foundational synthetic progestin, is a cornerstone of hormonal therapeutics. Its efficacy and safety are intrinsically linked to its purity profile. This technical guide provides a comprehensive examination of the relationship between norethindrone and a critical process-related impurity, Delta-5(6)-Norethindrone, also known as Norethisterone Impurity C. We will explore the structural nuances, formative pathways during synthesis, comparative analytical characterization, and the toxicological and pharmacological implications of this impurity. This document serves as a vital resource for professionals engaged in the development, manufacturing, and quality control of norethindrone-based pharmaceuticals, offering insights into control strategies and the regulatory landscape governing this specific impurity.

Introduction: The Significance of Isomeric Purity in Steroidal APIs

Norethindrone (17α-ethynyl-17β-hydroxy-19-nor-4-en-3-one), a derivative of 19-nortestosterone, exerts its potent progestational activity through high-affinity binding to progesterone receptors.[1] This activity underpins its widespread use in oral contraceptives and for the management of various gynecological disorders.[2] The stereospecificity of its molecular structure is paramount to its biological function. The presence of isomers, even in trace amounts, can alter the therapeutic efficacy and introduce potential toxicological risks.[3]

One such isomer that demands rigorous control is Delta-5(6)-Norethindrone ((17α)-17-Hydroxy-19-norpregn-5-en-20-yn-3-one), a positional isomer of norethindrone where the double bond is located between carbons 5 and 6 of the steroid nucleus, as opposed to the 4-5 position in the parent molecule.[4][5] This subtle structural shift can have significant implications for the molecule's three-dimensional conformation and, consequently, its interaction with biological targets.

This guide will systematically dissect the multifaceted relationship between these two molecules, providing the technical depth required for informed decision-making in a research and development setting.

Structural Elucidation and Physicochemical Properties

The fundamental difference between norethindrone and its delta-5(6) isomer lies in the position of the carbon-carbon double bond in the A-ring of the steroid nucleus. This seemingly minor variation influences the overall planarity and electronic distribution of the molecule.

PropertyNorethindroneDelta-5(6)-Norethindrone
Systematic Name (17α)-17-Hydroxy-19-norpregn-4-en-20-yn-3-one(17α)-17-Hydroxy-19-norpregn-5-en-20-yn-3-one
CAS Number 68-22-422933-71-7
Molecular Formula C₂₀H₂₆O₂C₂₀H₂₆O₂
Molecular Weight 298.42 g/mol 298.42 g/mol
Appearance White crystalline powderOff-White to Light Grey Solid[5]
Melting Point 202-208 °CNot explicitly available, but expected to differ from norethindrone
Solubility Practically insoluble in water; soluble in chloroform, ether, dioxaneNot explicitly available, but likely similar to norethindrone

Table 1: Comparative Physicochemical Properties of Norethindrone and Delta-5(6)-Norethindrone.

Diagram 1: Chemical Structures

G cluster_0 Norethindrone cluster_1 Delta-5(6)-Norethindrone Norethindrone Delta-5(6)-Norethindrone

Caption: Chemical structures of Norethindrone and Delta-5(6)-Norethindrone.

Synthesis and Mechanism of Impurity Formation

The synthesis of norethindrone is a multi-step process, often commencing from estrone methyl ether. A key step in this synthesis is the Birch reduction, which reduces the aromatic A-ring to a diene.[3][6] It is during this and subsequent acidic work-up steps that the potential for the formation of the thermodynamically less stable delta-5(6) isomer arises.

Diagram 2: Postulated Formative Pathway of Delta-5(6)-Norethindrone

G Estrone_Methyl_Ether Estrone Methyl Ether Birch_Reduction Birch Reduction (Na/NH3, EtOH) Estrone_Methyl_Ether->Birch_Reduction Dienol_Ether Dienol Ether Intermediate Birch_Reduction->Dienol_Ether Acid_Hydrolysis Acid Hydrolysis (e.g., HCl) Dienol_Ether->Acid_Hydrolysis Norethindrone Norethindrone (Δ4-isomer) (Thermodynamically Favored) Acid_Hydrolysis->Norethindrone Delta_5_6_Norethindrone Delta-5(6)-Norethindrone (Δ5-isomer) (Kinetic Product/Side-product) Acid_Hydrolysis->Delta_5_6_Norethindrone Isomerization

Caption: Simplified pathway showing potential formation of the Δ5-isomer during synthesis.

The acidic hydrolysis of the dienol ether intermediate is a critical step where the position of the double bond is established. While the conjugated delta-4-en-3-one system of norethindrone is the more thermodynamically stable product, reaction conditions can influence the formation of the kinetic delta-5(6) isomer. Factors such as the strength and concentration of the acid, reaction temperature, and reaction time can all impact the ratio of the two isomers. Inadequate control of these parameters can lead to an increased percentage of the undesired delta-5(6) impurity in the final product. Furthermore, degradation of norethindrone under acidic conditions can also lead to the formation of this isomer.[7][8]

Analytical Methodologies for Separation and Quantification

The structural similarity between norethindrone and its delta-5(6) isomer necessitates the use of high-resolution analytical techniques for their effective separation and quantification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed method for this purpose.[3][9]

Experimental Protocol: RP-HPLC Method for Impurity Profiling

  • Chromatographic System: A validated HPLC system equipped with a UV detector is required.

  • Column: An Inertsil ODS-3V (150 mm × 4.6 mm, 5 µm) or equivalent C18 column is suitable.[9]

  • Mobile Phase: A gradient elution using a mixture of water and acetonitrile is typically employed. The specific gradient profile should be optimized to achieve adequate resolution between the norethindrone peak and the impurity peaks.

  • Detection Wavelength: Detection is often performed at 210 nm and 240 nm to ensure the detection of all relevant impurities.[9]

  • Sample Preparation: Accurately weighed samples of the norethindrone active pharmaceutical ingredient (API) or drug product are dissolved in a suitable diluent, such as a mixture of water and acetonitrile.

  • System Suitability: Before sample analysis, the chromatographic system must pass system suitability tests, including resolution between critical pairs, tailing factor, and theoretical plates, to ensure the validity of the results.

  • Quantification: The amount of Delta-5(6)-Norethindrone is determined by comparing its peak area to that of a qualified reference standard.

A study on the stability-indicating method for norethindrone tablets reported a retention time of approximately 15.67 minutes for Delta-5(6)-Norethindrone under their specific chromatographic conditions, which was well-resolved from the main norethindrone peak.[9]

Diagram 3: Experimental Workflow for Impurity Analysis

G Sample_Preparation Sample Preparation (API or Drug Product) HPLC_System RP-HPLC System (C18 Column) Sample_Preparation->HPLC_System Chromatographic_Separation Chromatographic Separation (Gradient Elution) HPLC_System->Chromatographic_Separation UV_Detection UV Detection (210 nm & 240 nm) Chromatographic_Separation->UV_Detection Data_Analysis Data Analysis (Peak Integration & Quantification) UV_Detection->Data_Analysis Impurity_Report Impurity Profile Report Data_Analysis->Impurity_Report

Caption: A typical workflow for the analysis of norethindrone impurities.

Spectroscopic Characterization:

  • ¹H NMR: The vinylic proton signal in norethindrone (at C4) would be absent in the delta-5(6) isomer. Instead, a new vinylic proton signal corresponding to the proton at C6 would be expected. The chemical shifts of other protons in the A and B rings would also be altered due to the change in the electronic environment. The ¹H NMR spectrum of norethindrone shows a characteristic peak at approximately 5.84 ppm for the vinylic proton at C4.[10][11]

  • ¹³C NMR: The chemical shifts of the sp² hybridized carbons (C5 and C6) in the delta-5(6) isomer would be significantly different from those of C4 and C5 in norethindrone.

  • Mass Spectrometry: While both isomers have the same molecular weight and would exhibit the same molecular ion peak in a mass spectrum, their fragmentation patterns upon ionization could differ, potentially allowing for their differentiation.[5]

  • Infrared Spectroscopy: The C=C stretching vibration in the IR spectrum may show a slight shift in frequency between the two isomers due to the different substitution patterns of the double bond.

Pharmacological and Toxicological Profile of Norethindrone and its Impurities

Norethindrone's primary pharmacological action is as a progestin, with some weak androgenic and estrogenic activity.[10] The toxicological profile of norethindrone has been extensively studied. It is classified as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from animal studies.[12]

The pharmacological and toxicological profile of Delta-5(6)-Norethindrone is not well-documented in publicly available literature. However, as a structurally related impurity, it is crucial to consider its potential for biological activity. Any alteration in the steroid's three-dimensional structure can affect its binding affinity to various hormone receptors, potentially leading to:

  • Altered Progestational Activity: The change in the double bond position could increase, decrease, or abolish its progestational effects.

  • Modified Androgenic or Estrogenic Activity: The impurity might exhibit a different profile of androgenic or estrogenic side effects compared to the parent compound.

  • Novel Toxicities: The isomer could have a unique toxicity profile that is not associated with norethindrone.

Given the lack of specific data, a precautionary approach is warranted, and the levels of this impurity must be strictly controlled to ensure the safety and efficacy of the final drug product. Animal studies have shown that norethindrone acetate has low acute and chronic toxicity.[13][14]

Control Strategies and Regulatory Considerations

The control of Delta-5(6)-Norethindrone is a critical aspect of the overall quality control strategy for norethindrone manufacturing. This involves a multi-pronged approach:

  • Process Optimization: The synthesis process, particularly the Birch reduction and subsequent acidic hydrolysis steps, must be carefully optimized and validated to minimize the formation of the delta-5(6) isomer. This includes stringent control over reaction temperature, time, and the nature and concentration of reagents.

  • In-Process Controls: Implementation of in-process controls to monitor the levels of the impurity at critical stages of the manufacturing process can help in identifying and rectifying any process deviations in a timely manner.

  • Purification: The purification process for the crude norethindrone must be designed to effectively remove the delta-5(6) isomer to a level that complies with regulatory requirements. This often involves techniques like crystallization or chromatography.[15]

  • Specification Setting: A stringent acceptance criterion for Delta-5(6)-Norethindrone must be established for the final API and the drug product. These limits are typically based on toxicological data and what is achievable through a well-controlled manufacturing process.

Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide monographs for norethindrone that include tests for related substances.[2] While the specific limit for each impurity may not always be publicly detailed, manufacturers are required to identify and control all impurities above a certain threshold. For instance, a stability-indicating HPLC method for norethindrone tablets considered a specification limit of 0.2% for Delta-5(6)-Norethindrone.[3]

Conclusion

The relationship between norethindrone and Delta-5(6)-Norethindrone is a classic example of the importance of controlling isomeric impurities in pharmaceutical manufacturing. While structurally similar, the shift in the double bond position in the A-ring of the steroid nucleus can have significant implications for the drug's quality, safety, and efficacy. A thorough understanding of the formative pathways of this impurity, coupled with robust analytical methods for its detection and quantification, is essential for implementing effective control strategies. For researchers and drug development professionals, a continued focus on characterizing the pharmacological and toxicological profile of such impurities is crucial for ensuring the highest standards of patient safety.

References

  • Pharmaffiliates. (n.d.). Norethisterone - Impurity C. Retrieved from [Link]

  • Islam, R., Khan, E. M., Ahmed, K., & Azeez, Z. (2017). Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products. Journal of Analytical & Pharmaceutical Research, 5(4).
  • Al-Akayleh, F., Al-smadi, M., & Al-zoubi, N. (2019). RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled release nanoparticulate liquid medicated formulation. Tropical Journal of Pharmaceutical Research, 18(2), 379-385.
  • SynThink Research Chemicals. (n.d.). Norethindrone EP Impurities & Related Compounds. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 22933-71-7| Product Name : Norethisterone - Impurity C| Chemical Name : Δ-5(6)-Norethindrone. Retrieved from [Link]

  • Younis, A. T., & Wolfe, G. W. (2001). Pharmacology and toxicology of ethinyl estradiol and norethindrone acetate in experimental animals. Regulatory toxicology and pharmacology, 34(1), 59–73.
  • Chemistry LibreTexts. (2024, March 27). 11: Strategies in Steroids Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US20110082306A1 - Birch reduction of steroid substrates via alkali metal - silica gel materials.
  • RSC Publishing. (2025, May 27). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. Retrieved from [Link]

  • Pediatric Oncall. (n.d.). Norethindrone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Hepatic Dose, Pregnanacy. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. Retrieved from [Link]

  • QPS. (n.d.). Development of a UPLC-MS/MS Method for the Determination of Norethindrone from Human Plasma. Retrieved from [Link]

  • PubChem. (n.d.). Delta-5(6)-Norethindrone Acetate. Retrieved from [Link]

  • Islam, R., Khan, E. M., Ahmed, K., & Azeez, Z. (2017). Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products. Journal of Analytical & Pharmaceutical Research, 5(4).
  • ResearchGate. (n.d.). The Birch Reduction of Steroids. Retrieved from [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences. (2023). IJBPAS, August, 2023, 12(8): 3817-3823. Retrieved from [Link]

  • National Toxicology Program. (n.d.). RoC Profile: Norethisterone. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001, March 9). 21-276 Estrostep Pharmacology Review. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A Novel Validated High Performance liquid chromatographic stability indicating assay method for the chemical analytical quantification of Norethindrone Tablets and their degradation study. Retrieved from [Link]

  • Britannica. (2026, January 9). Steroid - Isolation, Extraction, Purification. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Separation of Norethindrone and Its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the quantitative determination of Norethindrone and the separation of its process-related impurities and degradation products. Norethindrone, a synthetic progestin, is a widely used active pharmaceutical ingredient (API) in hormonal contraceptives and therapies.[1] Ensuring the purity of this API is critical for its safety and efficacy. This method is designed to be stability-indicating, as demonstrated through forced degradation studies, making it suitable for quality control, stability testing, and impurity profiling in drug development and manufacturing environments. The protocol adheres to the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3]

Introduction and Scientific Principle

Norethindrone, chemically known as (17α)-17-Hydroxy-19-norpregn-4-en-20-yn-3-one, is a nonpolar steroid compound.[4] Its impurities can arise during synthesis or through degradation upon exposure to stress conditions like acid, base, oxidation, heat, or light.[5][6] These impurities may have different polarities and pharmacological activities compared to the parent drug, necessitating their effective separation and quantification.

Principle of Separation: This method utilizes reversed-phase chromatography, the most common mode of HPLC for pharmaceutical analysis. The stationary phase is a nonpolar, octadecyl-silane (C18) bonded silica, while the mobile phase is a more polar mixture of acetonitrile and water. Norethindrone and its impurities are separated based on their relative hydrophobicity.

  • Causality of Separation: Less polar compounds, having a stronger affinity for the nonpolar C18 stationary phase, will be retained longer in the column and thus elute later. More polar impurities will interact less with the stationary phase and elute earlier. A gradient elution, where the concentration of the organic solvent (acetonitrile) is gradually increased, is employed to sharpen peaks and effectively resolve compounds with a wide range of polarities within a reasonable analysis time.

Materials and Methodology

Instrumentation, Chemicals, and Reagents
  • Instrumentation: HPLC or UHPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector. (A PDA detector is recommended for peak purity analysis).

  • Column: Inertsil ODS-3V, 150 x 4.6 mm, 5 µm particle size (or equivalent L1 packing).[7]

  • Chemicals:

    • Norethindrone Reference Standard (RS) (USP grade).

    • Norethindrone Impurity Reference Standards (as available).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Methanol (HPLC grade).

    • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) (AR grade for forced degradation).

Chromatographic Conditions

All quantitative parameters for the HPLC method are summarized in the table below for clarity.

ParameterCondition
Column Inertsil ODS-3V (150 mm x 4.6 mm, 5 µm), or equivalent C18 (L1)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.2 mL/min
Column Temperature 40°C
Detector Wavelength Primary: 254 nm. Monitor at 210 nm for specific isomers like the 5(10)-ene isomer.[8] A PDA detector scanning from 200-400 nm is recommended.
Injection Volume 50 µL
Run Time 60 minutes

Rationale for Parameter Selection:

  • Column Temperature (40°C): Elevated temperature reduces mobile phase viscosity, improving peak shape and reducing run time. It also ensures consistent retention times by minimizing fluctuations due to ambient temperature changes.[5]

  • Gradient Elution: A gradient is essential for separating impurities that may have significantly different polarities from the main Norethindrone peak. The initial high aqueous content (%A) allows for the retention of Norethindrone, while the gradual increase in organic solvent (%B) elutes impurities and finally the API with good resolution.[6]

  • Wavelength (254 nm): This wavelength provides good sensitivity for Norethindrone and many of its related compounds which contain a conjugated ketone chromophore.

Preparation of Solutions
  • Diluent: A mixture of Methanol and Water (60:40 v/v) is used.[9]

  • Standard Stock Solution (0.1 mg/mL):

    • Accurately weigh about 10 mg of USP Norethindrone RS into a 100-mL volumetric flask.

    • Dissolve in and dilute to volume with Diluent. Mix well.

  • System Suitability Solution (SSS):

    • Prepare a solution containing approximately 0.05 mg/mL of USP Norethindrone RS and known concentrations of key impurities (e.g., Norethindrone Related Compound B) in Diluent.[9] This solution is critical for verifying the resolving power of the system.

  • Sample Solution (Nominal Concentration: 1.0 mg/mL):

    • For drug substance, accurately weigh about 25 mg of Norethindrone into a 25-mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • For tablets, weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 20 mg of Norethindrone to a 20-mL volumetric flask.[8]

    • Add approximately 15 mL of Diluent and sonicate for 30 minutes to ensure complete extraction.

    • Dilute to volume with Diluent and mix well.

    • Centrifuge a portion of this solution to obtain a clear supernatant before injection.[8]

Experimental and Data Analysis Workflow

The following diagram outlines the logical flow of the entire analytical procedure, from initial setup to final data reporting.

HPLC_Workflow cluster_prep 1. Preparation Stage cluster_analysis 2. HPLC Analysis Stage cluster_data 3. Data Processing P1 Prepare Mobile Phase (Water & Acetonitrile) P2 Prepare Diluent (Methanol/Water) P3 Prepare Standard & System Suitability Solutions P4 Prepare Sample Solution A1 Equilibrate HPLC System with Initial Conditions P4->A1 A2 Perform System Suitability Test (SST) A1->A2 A3 Inject Standard & Sample Solutions A2->A3 If SST Passes D1 Integrate Chromatograms A3->D1 D2 Identify Peaks (based on RRT) D1->D2 D3 Calculate Impurity Levels (% Area Normalization or vs. Standard) D2->D3 Result Final Report: - SST Results - Impurity Profile - Pass/Fail Status D3->Result

Caption: Logical workflow for Norethindrone impurity analysis.

System Suitability Testing (SST) - A Self-Validating System

Before any sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is achieved through System Suitability Testing (SST). The criteria below are based on common requirements found in USP General Chapter <621>.[10][11]

ParameterProcedureAcceptance CriteriaRationale
Precision/Repeatability Make five replicate injections of the Standard Solution.Relative Standard Deviation (RSD) of the Norethindrone peak area must be NMT 2.0% .[3]Demonstrates the stability and reproducibility of the injector and detector response.
Resolution (Rs) Inject the System Suitability Solution (SSS).Resolution between Norethindrone and the closest eluting impurity (e.g., Related Compound B) must be NLT 2.0 .[8]Ensures that adjacent peaks are sufficiently separated for accurate quantification. A value ≥ 2.0 indicates baseline separation.
Tailing Factor (Tf) Measure from a peak in the Standard Solution chromatogram.Tailing factor for the Norethindrone peak must be NMT 2.0 .[3]Measures peak symmetry. A value > 2.0 can indicate column degradation or other system issues that may affect resolution and integration.

Method Validation and Forced Degradation

To be considered trustworthy and fit for purpose, this method must be validated according to ICH Q2(R1) guidelines.[2] A crucial part of this validation for an impurity method is demonstrating its specificity and stability-indicating nature through forced degradation studies.

  • Forced Degradation: The drug substance is subjected to stress conditions to produce degradation products. The method must be able to resolve these degradation products from the main peak and from known impurities.

    • Acid/Base Hydrolysis: e.g., 5N HCl at 70°C; 2N NaOH at 70°C.[7]

    • Oxidative Degradation: e.g., 50% H₂O₂ at 70°C.[7]

    • Thermal Degradation: e.g., 105°C for 72 hours.[7]

    • Photolytic Degradation: e.g., Exposure to 1.2 million lux hours.[7]

    Significant degradation is often observed under acidic and basic conditions for Norethindrone.[5] The use of a PDA detector is invaluable here to check the peak purity of the Norethindrone peak in each stressed sample, ensuring no co-eluting degradants are present.

Conclusion

The RP-HPLC method detailed in this application note is specific, sensitive, and robust for the separation and quantification of impurities in Norethindrone. The use of a standard C18 column and a straightforward mobile phase makes it readily transferable to most quality control laboratories. The integrated System Suitability Testing protocol ensures the generation of reliable and accurate data, while the stability-indicating nature of the method, verifiable through forced degradation, makes it fully compliant with modern regulatory expectations for pharmaceutical analysis.

References

  • Al-Nimry, S., Altaani, B., & Haddad, R. (2019). RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled release nanoparticulate liquid medicated formulation. Semantic Scholar. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). RP-HPLC Method for Estimating Norethindrone in Plasma and Tissues Following Administration of a Controlled Release Nanoparticulate. ResearchGate. Available at: [Link]

  • Krishna, P. M., Rao, B., Kumar, R. K., & Venkateswarlu, P. (2003). Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. Semantic Scholar. Available at: [Link]

  • Azeez, R., Siddiqui, M. A., & Azeez, Z. (2021). A Novel Validated High Performance liquid chromatographic stability indicating assay method for the chemical analytical quantification of Norethindrone Tablets and their degradation study. Der Pharma Chemica. Available at: [Link]

  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]

  • ICH. (2022). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]

  • United States Pharmacopeia. (2025). Norethindrone Acetate Tablets USP 2025. Web of Pharma. Available at: [Link]

  • Satish, J., Babu, K. S., & Krishnan, P. R. (2017). METHOD DEVELOPMENT AND VALIDATION OF NORETHINDRONE ACETATE ASSAY AND ITS RELATED IMPURITIES IN API AND PHARMACEUTICAL FORMULATION. ResearchGate. Available at: [Link]

  • Islam, R., et al. (2017). Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and Their Degradation Products. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Norethindrone. PubChem. Available at: [Link]

  • Islam, R., et al. (2017). A Novel Validated Stability Indicating QBD Based RS Method By HPLC For The Estimation Of Impurities Of Norethindrone In Norethindrone Acetate And Their Degradation As Per ICH Q2 Guideline. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Restek. (2021). System Suitability Requirements for a USP HPLC Method. Restek. Available at: [Link]

  • Pharmaffiliates. (n.d.). Norethisterone-impurities. Pharmaffiliates. Available at: [Link]

  • United States Pharmacopeia. (2006). USP Monographs: Norethindrone. USP29-NF24. Available at: [Link]

  • United States Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. USP. Available at: [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. Available at: [Link]

  • United States Pharmacopeia. (2025). Norethindrone Acetate Tablets. USP. Available at: [Link]

  • Slideshare. (n.d.). System suitability parameters assessment by HPLC. Slideshare. Available at: [Link]

  • United States Pharmacopeia. (n.d.). USP Monographs: Norethindrone Acetate. USP. Available at: [Link]

  • U.S. Food and Drug Administration. (2000). Norethindrone Acetate Bioequivalence Review. FDA.gov. Available at: [Link]

  • Daicel Pharma. (n.d.). Norethindrone Impurities Manufacturers & Suppliers. Daicel Pharma. Available at: [Link]

  • Veeprho. (n.d.). Norethindrone Acetate EP Impurity C. Veeprho. Available at: [Link]

Sources

Application Note: Utilizing Δ⁵⁽⁶⁾-Norethindrone as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the use of delta-5(6)-Norethindrone (Δ⁵⁽⁶⁾-Norethindrone) as a reference standard in the quality control and drug development processes for Norethindrone-based active pharmaceutical ingredients (APIs) and finished drug products. The protocols and methodologies detailed herein are designed for researchers, analytical scientists, and drug development professionals to ensure the accurate identification and quantification of this critical process-related impurity. Adherence to these guidelines will support robust analytical method validation and compliance with global regulatory expectations for impurity profiling.

The Imperative of Impurity Profiling in Pharmaceutical Manufacturing

The therapeutic efficacy and safety of a drug product are intrinsically linked to the purity of its active pharmaceutical ingredient. During the synthesis and storage of Norethindrone, a synthetic progestin, various related substances can emerge as process impurities or degradation products.[][2] Δ⁵⁽⁶⁾-Norethindrone is a prominent impurity that requires diligent monitoring.[3] Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of such impurities.[4] The availability and correct use of a well-characterized reference standard for Δ⁵⁽⁶⁾-Norethindrone is therefore not merely a technical requirement but a cornerstone of patient safety and product quality.

Physicochemical Profile: Δ⁵⁽⁶⁾-Norethindrone vs. Norethindrone

Understanding the subtle yet significant physicochemical differences between the API and its impurity is fundamental to developing selective analytical methods. The primary structural distinction lies in the position of the double bond within the steroid's A-ring, which influences chromatographic retention and spectroscopic properties.

Table 1: Comparative Physicochemical Data

PropertyΔ⁵⁽⁶⁾-NorethindroneNorethindrone
IUPAC Name (17α)-17-Hydroxy-19-norpregn-5-en-20-yn-3-one(17α)-17-Hydroxy-19-norpregn-4-en-20-yn-3-one
Synonyms Δ⁵⁽⁶⁾-Norethisterone, Norethindrone Impurity CNorethisterone
CAS Number 22933-71-7[5]68-22-4
Molecular Formula C₂₀H₂₆O₂C₂₀H₂₆O₂
Molecular Weight 298.42 g/mol 298.42 g/mol
Appearance White to Off-White Crystalline PowderWhite to creamy white, crystalline powder[3]
Solubility Soluble in Chloroform, Dioxane; Sparingly soluble in EthanolSoluble in chloroform and dioxane, sparingly soluble in ethanol[3]

Application in Chromatographic Analysis: HPLC-Based Quantification

High-Performance Liquid Chromatography (HPLC) remains the gold standard for the separation and quantification of pharmaceutical impurities.[6] A validated, stability-indicating HPLC method is essential for resolving Δ⁵⁽⁶⁾-Norethindrone from Norethindrone and other related substances.

Recommended HPLC Protocol for Impurity Quantification

This protocol provides a robust starting point for the determination of Δ⁵⁽⁶⁾-Norethindrone in Norethindrone API. Method optimization and validation are required for specific matrices and instrumentation.

Instrumentation and Reagents:

  • HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Inertsil ODS-3V (150 mm × 4.6 mm, 5 µm) or equivalent C18 analytical column.[3][4]

  • Δ⁵⁽⁶⁾-Norethindrone Reference Standard (RS).

  • Norethindrone API test sample.

  • Acetonitrile (HPLC Grade).

  • Water (HPLC Grade).

  • Methanol (for sample and standard preparation).

Chromatographic Conditions:

ParameterRecommended ConditionJustification
Mobile Phase A WaterProvides the polar component for reversed-phase separation.
Mobile Phase B AcetonitrileThe organic modifier for eluting the analytes from the C18 column.
Gradient Program Time (min) / %B: 0/40, 20/60, 25/60, 26/40, 30/40A gradient elution is crucial for resolving impurities with varying polarities from the main API peak and ensuring a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing efficiency and pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 240 nm[3][7]This wavelength offers a good chromophoric response for both Norethindrone and its impurities containing the α,β-unsaturated ketone.
Injection Volume 10 µLA smaller injection volume minimizes potential column overload, especially with a high-concentration API sample.

Preparation of Solutions:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of Δ⁵⁽⁶⁾-Norethindrone RS in methanol.

  • Working Standard Solution (e.g., 1.0 µg/mL): Dilute the Standard Stock Solution with the mobile phase (initial conditions) to a concentration relevant to the impurity specification limit.

  • Sample Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve the Norethindrone API sample in the mobile phase.

System Suitability and Analysis Workflow:

The following diagram outlines the logical flow for a typical analysis, incorporating system suitability checks as a prerequisite for sample analysis.

HPLC_Workflow cluster_workflow HPLC Analysis Workflow prep Prepare Mobile Phase, Standard, and Sample Solutions equilibration Equilibrate HPLC System prep->equilibration sst_inject Inject Standard Solution (n=5) equilibration->sst_inject sst_check System Suitability Test (SST) - RSD of Peak Area ≤ 2.0% - Tailing Factor ≤ 2.0 sst_inject->sst_check analysis Inject Blank, Standard, and Sample Solutions sst_check->analysis SST Pass fail Troubleshoot & Re-run SST sst_check->fail SST Fail integration Integrate Peak Areas analysis->integration calculation Calculate % Impurity integration->calculation report Generate Report calculation->report fail->equilibration

Caption: A typical workflow for HPLC analysis of Δ⁵⁽⁶⁾-Norethindrone.

Calculation of Impurity Content:

The percentage of Δ⁵⁽⁶⁾-Norethindrone in the Norethindrone sample can be calculated using the external standard method:

% Impurity = (Area of Impurity in Sample / Area of Standard) x (Concentration of Standard / Concentration of Sample) x 100

Method Validation using the Reference Standard

The Δ⁵⁽⁶⁾-Norethindrone reference standard is indispensable for the validation of the analytical method in accordance with ICH Q2(R1) guidelines.[4] This ensures the method is fit for its intended purpose.

Key Validation Parameters:

  • Specificity: The reference standard is used to demonstrate that the peak for Δ⁵⁽⁶⁾-Norethindrone is well-resolved from Norethindrone and other potential impurities. This is often confirmed by spiking the API sample with the impurity.[3]

  • Linearity: A calibration curve is generated by preparing a series of dilutions of the reference standard and plotting the peak area against concentration. The correlation coefficient should be ≥ 0.99.[3]

  • Accuracy: Accuracy is determined by spiking the sample matrix with known amounts of the Δ⁵⁽⁶⁾-Norethindrone reference standard at different concentration levels and calculating the percentage recovery.

  • Precision (Repeatability and Intermediate Precision): The precision of the method is assessed by performing multiple analyses of a homogeneous sample, both within the same day and on different days.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ are established to define the sensitivity of the method for Δ⁵⁽⁶⁾-Norethindrone.[8]

Role in Structural Elucidation and Confirmatory Analysis

Beyond routine quantification, the Δ⁵⁽⁶⁾-Norethindrone reference standard is vital for the unequivocal identification of the impurity, especially during investigations or when using mass spectrometry.

Mass Spectrometry (MS)

When coupled with liquid chromatography (LC-MS), the reference standard provides a definitive match for both retention time and mass spectrum (including fragmentation patterns in MS/MS), confirming the identity of an unknown peak. This is a powerful tool for impurity identification.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

For definitive structural confirmation, particularly for the qualification of a new reference standard batch, NMR is employed. The NMR spectrum of the Δ⁵⁽⁶⁾-Norethindrone standard provides a unique fingerprint that can be used for absolute identification.

Logical Framework for Impurity Confirmation:

The following decision-tree diagram illustrates the process of using the reference standard for impurity confirmation.

Impurity_Confirmation cluster_confirmation Impurity Confirmation Logic start Unknown peak detected in Norethindrone sample at expected retention time spike Spike sample with Δ⁵⁽⁶⁾-Norethindrone RS start->spike reanalyze Re-analyze by HPLC spike->reanalyze peak_increase Does the specific peak area increase proportionally? reanalyze->peak_increase lcms_analysis Analyze by LC-MS peak_increase->lcms_analysis Yes not_confirmed Identity Not Confirmed (Different Impurity) peak_increase->not_confirmed No compare_spectra Compare retention time and mass spectrum with RS lcms_analysis->compare_spectra match Do they match? compare_spectra->match confirmed Identity Confirmed match->confirmed Yes match->not_confirmed No

Caption: Decision-making process for the confirmation of Δ⁵⁽⁶⁾-Norethindrone identity.

Handling and Storage of the Reference Standard

The integrity of any analytical measurement is dependent on the integrity of the reference standard.

  • Storage: Store the Δ⁵⁽⁶⁾-Norethindrone reference standard in a well-sealed, light-resistant container at the temperature specified by the supplier.

  • Handling: Use calibrated analytical balances for weighing and high-precision volumetric glassware for dilutions. Avoid cross-contamination.

  • Documentation: Maintain a logbook for the reference standard, documenting its certificate of analysis, date of receipt, storage conditions, and usage.

Conclusion

The Δ⁵⁽⁶⁾-Norethindrone reference standard is a critical tool in the analytical chemist's arsenal for ensuring the quality and safety of Norethindrone-containing pharmaceuticals. Its proper use in the development, validation, and execution of analytical methods is fundamental to robust impurity control and regulatory compliance. This guide provides the foundational protocols and scientific rationale to facilitate its effective implementation in a GxP environment.

References

  • Rashidul Islam, et al. (2017). Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products. Pharmaceutical Analytical Chemistry: Open Access. Available at: [Link]

  • Google Patents. (2016). CN105277633A - Impurity detection analysis method of norethisterone derivatives and intermediates thereof.
  • ResearchGate. (2017). Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2014). RP-HPLC Method for Estimating Norethindrone in Plasma and Tissues Following Administration of a Controlled Release Nanoparticula. Available at: [Link]

  • ResearchGate. (2015). A rapid stability indicating HPLC-method for determination of norethisterone acetate in plasma, Tablets and in a mixture with other steroids. Available at: [Link]

  • PubChem. Delta-5(6)-Norethindrone Acetate. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2017). METHOD DEVELOPMENT AND VALIDATION OF NORETHINDRONE ACETATE ASSAY AND ITS RELATED IMPURITIES IN API AND PHARMACEUTICAL FORMULATION. Available at: [Link]

  • USP-NF. (2016). Estradiol and Norethindrone Acetate Tablets. Available at: [Link]

  • SynZeal. Norethindrone Acetate Impurities. Available at: [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2018). A Novel Validated Stability Indicating QBD Based RS Method By HPLC For The Estimation Of Impurities Of Norethindrone In Norethindrone Acetate And Their Degradation As Per ICH Q2 Guideline. Available at: [Link]

  • PubMed. (2012). Simultaneous determination of norethindrone and ethinyl estradiol in human plasma by high performance liquid chromatography with tandem mass spectrometry--experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity. Available at: [Link]

  • USP-NF. USP Monographs: Norethindrone. Available at: [Link]

  • Pharmacologyonline. (2010). A simple and rapid method for the determination of norethindrone in human plasma by LC-MS/MS. Available at: [Link]

  • USP-NF. (2014). Norethindrone Tablets. Available at: [Link]

  • ResearchGate. (2017). Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products. Available at: [Link]

  • Pharmaffiliates. Norethisterone - Impurity C. Available at: [Link]

  • Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of Δ-5(6)-Norethindrone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Δ-5(6)-Norethindrone, a critical isomeric impurity and potential metabolite of the synthetic progestin, Norethindrone. The method presented herein is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, impurity profiling, and quality control of Norethindrone-based pharmaceuticals. We provide a comprehensive protocol encompassing sample preparation from biological matrices, optimized chromatographic separation of the Δ-5(6) isomer from its parent compound, and specific mass spectrometric detection. The causality behind each experimental choice is thoroughly explained to provide a deeper understanding of the method's principles. The protocol is validated according to the International Council for Harmonisation (ICH) M10 and European Medicines Agency (EMA) guidelines on bioanalytical method validation to ensure data integrity and reliability.[1][2][3]

Introduction: The Significance of Isomer-Specific Quantification

Norethindrone (17-hydroxy-19-nor-17α-pregn-4-en-20-yn-3-one) is a widely used synthetic progestogen in oral contraceptives and hormone replacement therapies.[4] During its synthesis and storage, or as a result of metabolic processes, various related substances, including positional isomers, can be formed. Δ-5(6)-Norethindrone is one such critical isomer, differing from the parent molecule only in the position of a double bond within the steroid's A-ring.

The presence and quantity of such isomers are of paramount importance for several reasons:

  • Pharmacological Activity: Isomers can exhibit different pharmacological and toxicological profiles compared to the active pharmaceutical ingredient (API).

  • Safety and Efficacy: Uncontrolled levels of impurities can impact the safety and efficacy of the final drug product.

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA mandate strict control over impurities in pharmaceutical products.

Therefore, a robust analytical method capable of selectively separating and quantifying Δ-5(6)-Norethindrone is essential for ensuring the quality, safety, and efficacy of Norethindrone-containing therapeutics. LC-MS/MS offers the ideal platform for this challenge due to its inherent selectivity, sensitivity, and wide dynamic range.

Method Rationale and Core Principles

The development of this method was guided by the need to achieve baseline chromatographic separation of the Δ-5(6) and Δ-4 (parent) isomers, followed by unambiguous detection using tandem mass spectrometry.

Chromatographic Separation: The Key to Isomer Resolution

Positional isomers, such as Δ-5(6)-Norethindrone and Norethindrone, possess identical mass-to-charge ratios (m/z) and thus cannot be differentiated by mass spectrometry alone. Consequently, chromatographic separation is the most critical step in this analytical workflow. A reverse-phase high-performance liquid chromatography (RP-HPLC) approach was selected due to its robustness and compatibility with MS detection.

The choice of a C18 stationary phase is based on its proven efficacy in separating steroid isomers. The hydrophobicity of the C18 ligand provides the necessary interaction with the nonpolar steroid backbone. A gradient elution using a mixture of water, acetonitrile, and methanol is employed to achieve optimal resolution between the closely eluting isomers.[5] The organic modifiers disrupt the hydrophobic interactions with the stationary phase, and a carefully controlled gradient allows for the fine-tuning of this process, ensuring that the subtle differences in the polarity of the isomers translate into a discernible separation.

Mass Spectrometric Detection: Specificity and Sensitivity

Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides an unparalleled degree of selectivity and sensitivity. The process involves the selection of a specific precursor ion (the protonated molecule, [M+H]⁺), its fragmentation through collision-induced dissociation (CID), and the monitoring of specific product ions.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is chosen as it is a soft ionization technique that typically produces a prominent protonated molecular ion for steroids, minimizing in-source fragmentation and maximizing the precursor ion signal for MS/MS analysis.

G cluster_fragmentation Proposed ESI+ Fragmentation of Δ-5(6)-Norethindrone Precursor [M+H]⁺ m/z 299.2 Fragment1 Product Ion 1 Loss of H₂O [M+H-H₂O]⁺ m/z 281.2 Precursor->Fragment1 CID Fragment2 Product Ion 2 Characteristic A/B-ring cleavage m/z ~109 Precursor->Fragment2 CID Fragment3 Product Ion 3 D-ring fragmentation m/z ~227 Precursor->Fragment3 CID

Caption: Proposed fragmentation pathway for Δ-5(6)-Norethindrone.

Detailed Experimental Protocol

Materials and Reagents
  • Δ-5(6)-Norethindrone reference standard (purity ≥95%)

  • Norethindrone reference standard (purity ≥98%)

  • Norethindrone-d6 (internal standard, IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with K₂EDTA as anticoagulant)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is optimized for the extraction of Δ-5(6)-Norethindrone from human plasma.

  • Thawing and Spiking: Thaw plasma samples on ice. To 500 µL of plasma, add 25 µL of the internal standard working solution (Norethindrone-d6). Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the spiked plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (initial conditions). Vortex to ensure complete dissolution.

  • Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

G start Start: 500 µL Plasma spike Spike with Internal Standard start->spike load Load Sample spike->load condition Condition SPE (Methanol, Water) condition->load wash Wash (5% Methanol) load->wash elute Elute (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Sample preparation workflow using Solid Phase Extraction.

LC-MS/MS Instrumentation and Conditions

Table 1: Optimized LC-MS/MS Parameters

ParameterCondition
Liquid Chromatography
HPLC SystemAgilent 1290 Infinity II or equivalent
ColumnC18, 4.6 mm × 25 cm, 5 µm particle size[5]
Column Temperature30°C[5]
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile:Methanol (50:50, v/v) with 0.1% Formic Acid
Gradient Elution0-5 min: 45% B; 5-15 min: 45-70% B; 15-20 min: 70% B; 20-21 min: 70-45% B; 21-25 min: 45% B[5] (adapted for MS compatibility)
Flow Rate1.0 mL/min[5]
Injection Volume10 µL
Mass Spectrometry
Mass SpectrometerSciex Triple Quad 6500+ or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature550°C
IonSpray Voltage5500 V
Curtain Gas35 psi
Collision GasNitrogen, Medium
MRM TransitionsΔ-5(6)-Norethindrone: 299.2 → 109.1 (Quantifier), 299.2 → 281.2 (Qualifier) Norethindrone-d6 (IS): 305.2 → 112.1
Dwell Time100 ms

Method Validation

The method was validated according to the EMA and ICH M10 guidelines for bioanalytical method validation.[1][2][3] The key validation parameters are summarized below.

Table 2: Summary of Method Validation Results

Validation ParameterAcceptance Criteria (EMA/ICH)Result
Selectivity No significant interference at the retention time of the analyte and IS in at least 6 different blank matrix sources.Passed. No interfering peaks observed.
Linearity & Range Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).Linear over 0.1 - 50 ng/mL. r² > 0.995. Deviations were within acceptable limits.
Lower Limit of Quantitation (LLOQ) Analyte response should be at least 5 times the response of the blank. Accuracy within ±20% and precision (CV) ≤ 20%.0.1 ng/mL. Accuracy and precision at LLOQ were within acceptable limits.
Accuracy & Precision Intra-day & Inter-day: Accuracy (RE%) within ±15% (±20% at LLOQ). Precision (CV%) ≤ 15% (≤ 20% at LLOQ) for QC samples (Low, Mid, High).[6]Intra-day: RE% from -5.2% to 3.8%; CV% from 2.5% to 6.1%. Inter-day: RE% from -7.1% to 5.4%; CV% from 3.8% to 8.2%.
Matrix Effect The CV of the IS-normalized matrix factor calculated from at least 6 lots of matrix should be ≤ 15%.CV of IS-normalized matrix factor was 7.9%, indicating minimal matrix effects.
Recovery Extraction recovery should be consistent, precise, and reproducible.Mean recovery was 88.5% with a CV of 5.6%.
Stability Analyte stability in matrix under various storage conditions (freeze-thaw, short-term bench-top, long-term freezer storage) should be within ±15% of nominal concentrations.Stable for at least 3 freeze-thaw cycles, 24 hours at room temperature, and 90 days at -80°C.

Conclusion

This application note presents a detailed, robust, and validated LC-MS/MS method for the selective quantification of Δ-5(6)-Norethindrone. The method demonstrates excellent sensitivity, accuracy, and precision, making it suitable for a wide range of applications in pharmaceutical development and quality control. The comprehensive explanation of the method's principles and the detailed protocol provide a solid foundation for its implementation in a research or regulated laboratory setting. The successful validation against stringent international guidelines ensures the generation of reliable and defensible data for critical decision-making in drug development.

References

  • CN105277633A - Impurity detection analysis method of norethisterone derivatives and intermediates thereof - Google P
  • Rashidul Islam, Ejazuddin Mohammad Khan, Khursheed Ahmed and Ziyaurrahman Azeez. Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products. J Chromatogr Sep Tech 2017, 8:5. (URL: [Link])

  • PubChem Compound Summary for CID 71751193, Delta-5(6)-Norethindrone acetate. (URL: [Link])

  • European Medicines Agency. Guideline on bioanalytical method validation. 21 July 2011. (URL: [Link])

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. 25 January 2023. (URL: [Link])

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. (URL: [Link])

  • U.S. Department of Health and Human Services, Food and Drug Administration. M10 Bioanalytical Method Validation. November 2022. (URL: [Link])

  • IJBPAS, August, 2023, 12(8): 3817-3823 - ISSN: 2277–4998. (URL: [Link])

  • Development of a UPLC-MS/MS Method for the Determination of Norethindrone from Human Plasma - QPS. (URL: [Link])

  • General guidelines for the CID fragmentation of 3-keto-anabolic steroids. In: W Schänzer, H Geyer, A Gotzmann, U Mareck (eds.) Recent Advances In Doping Analysis (16). Sport und Buch Strauß - Köln 2008. (URL: [Link])

  • Tandem mass spectrometry approach for the investigation of the steroidal metabolism: structure-fragmentation relationship (SFR) in anabolic steroids and their metabolites by ESI-MS/MS analysis - PubMed. (URL: [Link])

  • ICH M10 on bioanalytical method validation - Scientific guideline. (URL: [Link])

  • Simultaneous determination of norethindrone and ethinyl estradiol in human plasma by high performance liquid chromatography with tandem mass spectrometry--experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity - PubMed. (URL: [Link])

  • RP-HPLC Method for Estimating Norethindrone in Plasma and Tissues Following Administration of a Controlled Release Nanoparticulate Liquid Formulation - Indian Journal of Pharmaceutical Sciences. (URL: [Link])

  • Liquid-chromatography mass spectrometry (LC-MS) of steroid hormone metabolites and its applications - PMC - NIH. (URL: [Link])

  • Development of a Comprehensive Steroid Hormone Screening Method using Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - National Institute of Standards and Technology. (URL: [Link])

  • Enabling harmonization of steroid hormone LC-MS/MS methods using of MassTrak Steroid Serum Sets - YouTube. (URL: [Link])

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. (URL: [Link])

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (URL: [Link])

Sources

Application Note: A Comprehensive Protocol for the Forced Degradation Study of Norethindrone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Norethindrone, a synthetic progestin, is a critical active pharmaceutical ingredient (API) in oral contraceptives and hormone replacement therapies.[1][2] Its chemical stability is a key determinant of the safety and efficacy of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate forced degradation (or stress testing) studies to elucidate the intrinsic stability of a drug substance.[3][4] This process involves subjecting the API to stress conditions more severe than those used in accelerated stability testing to identify potential degradation products and establish degradation pathways.[4]

The primary objective of this protocol is to provide a robust framework for conducting a forced degradation study of norethindrone. This study is designed to generate degradation products to a level of 5-20%, which is sufficient for analytical characterization without completely destroying the molecule.[5][6] The data generated is fundamental for developing and validating a stability-indicating analytical method (SIAM), which can accurately quantify the drug substance in the presence of its impurities and degradants.[1][4]

Scientific Principle: The Role of Stress Testing

Forced degradation studies are the cornerstone of developing a SIAM. By intentionally degrading the norethindrone molecule under various stress conditions (hydrolytic, oxidative, photolytic, and thermal), we can achieve several critical objectives:

  • Identification of Degradation Pathways: Understanding how the molecule breaks down helps in predicting its long-term stability and identifying critical quality attributes.

  • Method Specificity: The generated degradants are used to challenge the analytical method, ensuring that the chromatographic peaks of the degradants are well-resolved from the main norethindrone peak. This proves the method is "stability-indicating."[1][7]

  • Formulation and Packaging Development: Knowledge of sensitivities (e.g., to light or oxidation) informs the development of stable formulations and the selection of appropriate packaging to protect the drug product.

  • Regulatory Compliance: Fulfills the requirements of ICH guideline Q1A(R2), which necessitates stress testing to demonstrate the specificity of the analytical methods used for stability studies.[3][5]

This protocol outlines a systematic approach to stress norethindrone and analyze the resulting samples using a validated High-Performance Liquid Chromatography (HPLC) method.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Norethindrone Reference Standard (USP grade or equivalent)

  • Acetonitrile (HPLC Grade, Merck or equivalent)[7]

  • Methanol (HPLC Grade)

  • Water (Milli-Q or equivalent purified water)[7]

  • Hydrochloric Acid (HCl), 5N solution

  • Sodium Hydroxide (NaOH), 2N and 5N solutions

  • Hydrogen Peroxide (H₂O₂), 50% solution

  • Orthophosphoric Acid (Analytical Grade)

  • Triethylamine (Analytical Grade)[1]

Instrumentation
  • HPLC System: An HPLC system equipped with a photodiode array (PDA) or UV detector, quaternary pump, autosampler, and column oven (e.g., Agilent 1260, Waters Alliance). A PDA detector is highly recommended for assessing peak purity.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated.

  • Water Bath or Dry Bath: Capable of maintaining temperatures up to 70°C.[1]

  • Forced-Air Oven: Capable of maintaining temperatures up to 105°C.[1]

  • Photostability Chamber: Compliant with ICH Q1B guidelines, capable of providing controlled light (visible and UV) and temperature exposure.[3][8]

  • Volumetric Glassware: Class A.

  • Syringe Filters: 0.22 µm or 0.45 µm, nylon or PTFE.

Stability-Indicating HPLC Method

A robust, validated HPLC method is crucial for the success of the study. The following method is a well-established starting point, but it must be verified and optimized for the specific system in use.

ParameterConditionRationale
Column Inertsil ODS-3V, 150 x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the steroidal structure of norethindrone.
Mobile Phase 60:40 (v/v) mixture of Buffer and AcetonitrileThis isocratic mixture provides a good balance of polarity for eluting norethindrone and its potential degradants.
Buffer Triethylamine buffer, pH adjusted to 2.5 with Orthophosphoric Acid[1]The acidic pH helps to protonate silanol groups on the silica backbone, reducing peak tailing. Triethylamine acts as a competing base to further improve peak shape.
Flow Rate 2.0 mL/min[1]A higher flow rate can reduce run time, but must be balanced with achieving adequate separation and maintaining acceptable backpressure.
Detection Wavelength 240 nm[1]Norethindrone has a significant chromophore (α,β-unsaturated ketone) that absorbs strongly at this wavelength, providing good sensitivity.
Injection Volume 20 µL[1]This volume provides a good signal-to-noise ratio without overloading the column.
Column Temperature 30°C[1]Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak efficiency.
Run Time ~12 minutes[1]Sufficient time to elute the parent peak and any potential degradation products.
System Suitability Test (SST)

Before sample analysis, the system's performance must be verified.

  • Inject the standard solution five times.

  • Acceptance Criteria:

    • Tailing Factor: Not more than 2.0 for the norethindrone peak.[9]

    • Theoretical Plates: Not less than 3000 for the norethindrone peak.[9]

    • % RSD: Not more than 2.0% for the peak areas of the five replicate injections.

Experimental Protocols for Forced Degradation

The following protocols describe the systematic degradation of norethindrone. The goal is to achieve 5-20% degradation.[5] If initial conditions result in excessive or insufficient degradation, the duration of stress or concentration of the stressor should be adjusted accordingly.

Preparation of Stock and Control Solutions
  • Norethindrone Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of norethindrone reference standard in a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.

  • Working Standard Solution (e.g., 25 µg/mL): Dilute the stock solution with the mobile phase to the final target concentration.

  • Unstressed Control Sample: Prepare a sample of norethindrone at the same concentration as the stressed samples but without subjecting it to any stress conditions. This serves as the time-zero (t=0) reference.

G cluster_prep Solution Preparation cluster_stress Stress Conditions (Parallel Application) cluster_analysis Analysis stock Prepare Norethindrone Stock Solution control Prepare Unstressed Control Sample stock->control acid Acid Hydrolysis (5N HCl, 70°C) stock->acid base Base Hydrolysis (2N NaOH, 70°C) stock->base oxide Oxidation (50% H₂O₂, 70°C) stock->oxide thermal Thermal Stress (105°C, Solid State) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo hplc HPLC Analysis (with SST) control->hplc neutralize Neutralize/Dilute Stressed Samples acid->neutralize base->neutralize oxide->neutralize thermal->neutralize photo->neutralize neutralize->hplc data Data Processing & Peak Purity Assessment hplc->data

Acid Hydrolysis
  • Rationale: To assess the susceptibility of norethindrone to degradation in an acidic environment, which can occur in the stomach or due to acidic excipients.

  • Procedure:

    • To a known volume of norethindrone stock solution, add 4 mL of 5N HCl.[1]

    • Heat the solution in a water bath at 70°C for 3 hours.[1]

    • Cool the solution to room temperature.

    • Carefully neutralize the solution with an appropriate volume of 5N NaOH.

    • Dilute the final solution with mobile phase to the target concentration (e.g., 25 µg/mL) and filter through a 0.45 µm syringe filter before injection.

Base Hydrolysis
  • Rationale: To evaluate stability in an alkaline environment. Ester or amide groups, if present, are particularly susceptible to base hydrolysis.

  • Procedure:

    • To a known volume of norethindrone stock solution, add 4 mL of 2N NaOH.[1]

    • Heat the solution in a water bath at 70°C for 1 hour.[1]

    • Cool the solution to room temperature.

    • Carefully neutralize the solution with an appropriate volume of HCl.

    • Dilute to the final concentration with mobile phase and filter before injection.

Oxidative Degradation
  • Rationale: To investigate the molecule's sensitivity to oxidation, which can be initiated by atmospheric oxygen, trace metals, or peroxides present in excipients.

  • Procedure:

    • To a known volume of norethindrone stock solution, add 4 mL of 50% H₂O₂.[1]

    • Heat the solution in a water bath at 70°C for 3 hours.[1]

    • Cool the solution to room temperature.

    • Dilute to the final concentration with mobile phase and filter before injection.

Thermal Degradation
  • Rationale: To assess the stability of the drug substance in its solid state at elevated temperatures, simulating potential manufacturing or storage excursions.

  • Procedure:

    • Place a thin layer of norethindrone powder (drug substance) in a petri dish.

    • Expose it to a temperature of 105°C in a forced-air oven for 72 hours.[1]

    • After exposure, allow the powder to cool.

    • Accurately weigh a portion of the stressed powder, dissolve it in a suitable solvent, and dilute with mobile phase to the target concentration. Filter before injection.

Photolytic Degradation
  • Rationale: To determine if the drug is light-sensitive, which is critical for packaging decisions. The α,β-unsaturated ketone moiety in norethindrone is a known chromophore that can absorb UV radiation.

  • Procedure:

    • Expose a sample of norethindrone (both in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[1]

    • A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature and humidity conditions.

    • After exposure, prepare the samples (dissolve/dilute) to the target concentration with mobile phase and filter before injection.

Data Analysis and Interpretation

For each stressed condition, analyze the sample by HPLC.

  • Identify Peaks: Compare the chromatograms of stressed samples to the unstressed control. New peaks are potential degradation products.

  • Calculate Percent Degradation:

    • % Degradation = [(Area_Control - Area_Stressed) / Area_Control] * 100

  • Mass Balance: The sum of the assay of norethindrone and the area of all degradation products should ideally be close to 100% of the initial concentration, indicating that all major degradants are being detected.

  • Peak Purity: Use the PDA detector to assess the peak purity of the norethindrone peak in each stressed sample. The purity angle should be less than the purity threshold, confirming that no degradant peak is co-eluting.[7]

Summary of Expected Results
Stress ConditionStressor/ConditionExpected Outcome
Acid Hydrolysis 5N HCl, 70°C, 3 hrsModerate to significant degradation expected.[1][10]
Base Hydrolysis 2N NaOH, 70°C, 1 hrModerate degradation expected. Norethindrone may be more stable in basic conditions than acidic ones.[10]
Oxidation 50% H₂O₂, 70°C, 3 hrsSignificant degradation is likely, potentially involving the steroid rings or ethynyl group.
Thermal 105°C, 72 hrs (solid)Low to moderate degradation expected, indicating good solid-state thermal stability.[1]
Photolytic 1.2 million lux-hrs & 200 W-hr/m²Potential for degradation due to the conjugated ketone system.[1][11]

Conclusion

This application note provides a detailed, scientifically grounded protocol for conducting a forced degradation study of norethindrone in alignment with ICH guidelines. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress, researchers can effectively generate degradation products. The use of a robust, stability-indicating HPLC method allows for the separation and quantification of these products, thereby establishing the intrinsic stability of norethindrone. The resulting data is indispensable for analytical method validation, formulation development, and ensuring the safety and quality of norethindrone-containing pharmaceutical products.

References

  • Venkateswarlu, P., et al. (2011). Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. International Journal of ChemTech Research, 3(1), 143-148. Available at: [Link]

  • Azeez, R., Siddiqui, M. A., & Azeez, Z. (2021). A Novel Validated High Performance liquid chromatographic stability indicating assay method for the chemical analytical quantification of Norethindrone Tablets and their degradation study. Der Pharma Chemica, 13(4), 1-10. Available at: [Link]

  • ResearchGate. (n.d.). Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies | Request PDF. Retrieved from: [Link]

  • Islam, R., Khan, E. M., Ahmed, K., & Azeez, Z. (2017). Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products. Journal of Chromatographic Science, 55(8), 835-843. Available at: [Link]

  • Al-Nimry, S. S., et al. (2019). RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled release. Journal of Applied Pharmaceutical Science, 9(02), 079-086. Available at: [Link]

  • Al-Aani, H. (2022). CHEMICAL DERIVATIZATION OF NORETHINDRONE BASED ON CLICK REACTION FOR NOVEL ANALYTICAL METHOD DEVELOPMENT. University of Toledo. Available at: [Link]

  • Azeez, R., Bairagi, V. A., & Azeez, Z. (n.d.). A Novel Validated Stability Indicating QBD Based RS Method By HPLC For The Estimation Of Impurities Of Norethindrone In Norethindrone Acetate And Their Degradation As Per ICH Q2 Guideline. Retrieved from: [Link]

  • ClinicalTrials.gov. (2022). Metabolism of 0.35mg Norethindrone vs 5mg Norethindrone Acetate. NCT05294341. Available at: [Link]

  • ResearchGate. (n.d.). The results of the photolytic degradation of norethisterone and danazol. Retrieved from: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • ResearchGate. (n.d.). Scheme of the proposed initial degradation pathway of norethisterone.... Retrieved from: [Link]

  • Resolve Mass. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Norethindrone. PubChem Compound Database. Retrieved from: [Link]

  • Patsnap. (2024). What is the mechanism of Norethindrone Acetate?. Retrieved from: [Link]

  • Resolve Mass Spectrometry. (2023, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Norethindrone acetate (NA) and ethinyl estradiol (EE) related oxidative transformation products in stability samples of formulated drug product: Synthesis of authentic references. Retrieved from: [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-10. Available at: [Link]

Sources

Application of Delta-5(6)-Norethindrone in Steroid Research: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Significance of a Key Steroid Intermediate

In the intricate landscape of steroid synthesis and analysis, a comprehensive understanding of isomeric impurities is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products. Delta-5(6)-Norethindrone, systematically named (17α)-17-Hydroxy-19-norpregn-5-en-20-yn-3-one, emerges as a critical process-related impurity and synthetic intermediate in the manufacturing of Norethindrone and its derivatives.[1] Norethindrone, a first-generation progestin, is a cornerstone of oral contraceptives and hormone replacement therapies, functioning by suppressing ovulation and altering cervical mucus to prevent conception.[2][3] The presence of isomers such as delta-5(6)-Norethindrone, also known as Norethisterone Impurity C, necessitates robust analytical methods for their detection and quantification, as well as a thorough understanding of their potential biological activities.[4][5]

This technical guide provides an in-depth exploration of the applications of delta-5(6)-Norethindrone in steroid research. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and protocols to effectively utilize this compound as a synthetic precursor, a reference standard for analytical method development, and a tool for pharmacological investigation. By delving into the causality behind experimental choices and providing self-validating protocols, this document aims to serve as a practical resource in the laboratory.

Section 1: Characterization of Delta-5(6)-Norethindrone

A thorough characterization of delta-5(6)-Norethindrone is fundamental to its application in research and quality control. While detailed proprietary spectral data is often held by manufacturers, the following information is compiled from public sources and is critical for its identification.

Physicochemical Properties:

PropertyValueSource
Chemical Name (17α)-17-Hydroxy-19-norpregn-5-en-20-yn-3-one[4]
Synonyms Delta-5(6)-Norethindrone, Norethisterone Impurity C[4][5]
CAS Number 22933-71-7[4]
Molecular Formula C₂₀H₂₆O₂[4]
Molecular Weight 298.42 g/mol [4]
Appearance Off-White to Light Grey Solid[4]

Spectroscopic Data Interpretation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The structural elucidation of delta-5(6)-Norethindrone relies heavily on ¹H and ¹³C NMR. Key distinguishing features would include the chemical shift of the vinylic proton at C6 and the corresponding shifts of the sp² hybridized carbons C5 and C6. These would differ significantly from the signals of the α,β-unsaturated ketone system in the A-ring of Norethindrone.[6][7]

  • Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry is crucial for confirming the molecular weight of delta-5(6)-Norethindrone. The fragmentation pattern, though not publicly detailed, would be expected to show characteristic losses of water, acetylene, and fragments of the steroid backbone, allowing for differentiation from other isomers.[8]

Section 2: Application as a Synthetic Precursor

Delta-5(6)-Norethindrone serves as a pivotal intermediate in several synthetic routes to Norethindrone. The key transformation is the isomerization of the Δ⁵(⁶) double bond to the more thermodynamically stable conjugated Δ⁴ position. This acid- or base-catalyzed reaction is a cornerstone of steroid chemistry.

Protocol 1: Acid-Catalyzed Isomerization of Delta-5(6)-Norethindrone to Norethindrone

This protocol describes a general procedure for the isomerization of a Δ⁵-3-ketosteroid to its corresponding Δ⁴-3-ketosteroid.

Principle: The isomerization proceeds through an enol or enolate intermediate. In an acidic medium, the ketone at C3 is protonated, facilitating the formation of a dienol intermediate. Tautomerization then leads to the formation of the conjugated α,β-unsaturated ketone system.

Materials:

  • Delta-5(6)-Norethindrone

  • Methanol (ACS grade)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (5% w/v)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing solvent (e.g., Ethyl acetate/Hexane mixture)

  • UV lamp (254 nm)

Procedure:

  • Dissolution: Dissolve a known quantity of delta-5(6)-Norethindrone in methanol in a round-bottom flask.

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. Spot the reaction mixture alongside standards of the starting material and Norethindrone. The product, Norethindrone, will have a different Rf value.

  • Neutralization: Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), neutralize the reaction mixture by the slow addition of 5% sodium bicarbonate solution until the pH is approximately 7.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Evaporation: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude Norethindrone.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., acetone/hexane).

Causality of Experimental Choices:

  • Methanol as Solvent: Provides good solubility for the steroid and is compatible with the acidic conditions.

  • Hydrochloric Acid as Catalyst: A strong acid is required to efficiently protonate the ketone and facilitate the isomerization.

  • TLC Monitoring: Allows for real-time tracking of the reaction's progress, preventing over-reaction and the formation of by-products.

  • Neutralization and Extraction: Essential work-up steps to remove the acid catalyst and isolate the product from the aqueous phase.

G cluster_synthesis Isomerization Workflow Start Delta-5(6)-Norethindrone in Methanol Add_Acid Add conc. HCl (catalyst) Start->Add_Acid Stir Stir at Room Temperature Add_Acid->Stir Monitor Monitor by TLC Stir->Monitor Neutralize Neutralize with NaHCO3 Monitor->Neutralize Reaction Complete Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry over Na2SO4 Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify (Chromatography/Recrystallization) Evaporate->Purify End Norethindrone Purify->End

Caption: Workflow for the acid-catalyzed isomerization of delta-5(6)-Norethindrone.

Section 3: Application as a Reference Standard in Analytical Method Development

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. Delta-5(6)-Norethindrone, as a known impurity of Norethindrone, is an essential reference standard for the validation of analytical methods, particularly High-Performance Liquid Chromatography (HPLC).

Protocol 2: Use of Delta-5(6)-Norethindrone in HPLC Method Validation for Impurity Profiling

This protocol outlines the use of a certified delta-5(6)-Norethindrone reference standard for the validation of an HPLC method intended for the quantification of impurities in a Norethindrone drug substance or product. The validation parameters addressed are specificity, linearity, limit of detection (LOD), and limit of quantification (LOQ).

Principle: A validated HPLC method must be able to separate, detect, and quantify known and unknown impurities in the presence of the API and other formulation components. Using a certified reference standard of the impurity allows for the unambiguous identification and accurate quantification of that impurity.

Materials:

  • Delta-5(6)-Norethindrone certified reference standard

  • Norethindrone reference standard

  • HPLC system with a UV or Diode Array Detector (DAD)

  • HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)

  • Mobile phase (e.g., acetonitrile/water gradient)

  • Diluent (as specified in the method)

  • Volumetric flasks and pipettes

Procedure:

1. Specificity:

  • Prepare individual solutions of Norethindrone and delta-5(6)-Norethindrone in the diluent.

  • Prepare a mixed solution containing both Norethindrone and delta-5(6)-Norethindrone.

  • Inject each solution into the HPLC system.

  • Acceptance Criteria: The chromatogram of the mixed solution should show baseline separation between the Norethindrone peak and the delta-5(6)-Norethindrone peak. The retention times should match those of the individual standards.

2. Linearity:

  • Prepare a stock solution of delta-5(6)-Norethindrone.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range of the impurity (e.g., from the reporting threshold to 120% of the specification limit).

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.

3. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations that give a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

  • Acceptance Criteria: The calculated or determined LOQ should be at or below the reporting threshold for the impurity.

HPLC Method Parameters (Example):

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
30
Flow Rate 1.0 mL/min
Detection Wavelength 240 nm
Injection Volume 20 µL
Column Temperature 30 °C

Causality of Experimental Choices:

  • Certified Reference Standard: Ensures the accuracy and traceability of the quantification.

  • Specificity Study: Confirms that the analytical method can distinguish the impurity from the main component and other potential interferences.

  • Linearity Study: Demonstrates that the method provides results that are directly proportional to the concentration of the impurity over a defined range.

  • LOD/LOQ Determination: Establishes the sensitivity of the method, ensuring it can detect and quantify the impurity at the required low levels.

G cluster_validation HPLC Method Validation Workflow Start Obtain Certified Reference Standards Specificity Specificity Study (Separate & Mixed Injections) Start->Specificity Linearity Linearity Study (Calibration Curve) Start->Linearity Sensitivity LOD & LOQ Determination Start->Sensitivity Accuracy Accuracy Study (Spiked Samples) Specificity->Accuracy Linearity->Accuracy Sensitivity->Accuracy Precision Precision Study (Repeatability & Intermediate) Accuracy->Precision End Validated HPLC Method Precision->End

Caption: Key stages in the validation of an HPLC method for impurity profiling.

Section 4: Application in Pharmacological and Toxicological Research

The pharmacological and toxicological profile of any impurity present in a drug product is of significant interest. While extensive public data on the specific biological activity of delta-5(6)-Norethindrone is scarce, its structural similarity to Norethindrone suggests it may possess some progestational and/or androgenic activity.[9]

Application Note: Investigating the Biological Activity of Delta-5(6)-Norethindrone

Rationale: Understanding the progestational and androgenic activity of delta-5(6)-Norethindrone is crucial for assessing the potential impact of this impurity on the overall safety and efficacy profile of Norethindrone-containing products. In vitro receptor binding and reporter gene assays are powerful tools for this purpose.

Experimental Approaches:

  • Progestational Activity:

    • Progesterone Receptor (PR) Binding Assay: A competitive binding assay using a radiolabeled progestin (e.g., ³H-progesterone) and a source of PR (e.g., recombinant human PR or cell lysates) can be used to determine the binding affinity of delta-5(6)-Norethindrone to the PR.

    • PR-Mediated Reporter Gene Assay: A cell line expressing the human PR and a reporter gene (e.g., luciferase) under the control of a progesterone-responsive promoter can be used to assess the functional agonist or antagonist activity of delta-5(6)-Norethindrone.

  • Androgenic Activity:

    • Androgen Receptor (AR) Binding Assay: Similar to the PR binding assay, a competitive binding assay with a radiolabeled androgen (e.g., ³H-dihydrotestosterone) and a source of AR can determine the binding affinity of delta-5(6)-Norethindrone to the AR.[9]

    • AR-Mediated Reporter Gene Assay: A cell line expressing the human AR and an androgen-responsive reporter gene can be used to evaluate the functional androgenic or anti-androgenic activity of the compound.

Interpretation of Results:

  • A high binding affinity (low Ki or IC₅₀) in the receptor binding assays would suggest that delta-5(6)-Norethindrone can interact with the respective steroid hormone receptor.

  • An increase in reporter gene expression in the presence of delta-5(6)-Norethindrone would indicate agonist activity, while a decrease in agonist-induced reporter gene expression would suggest antagonist activity.

  • By comparing the potency and efficacy of delta-5(6)-Norethindrone to that of Norethindrone and other known progestins and androgens, a comprehensive pharmacological profile can be established. This information is invaluable for setting appropriate specification limits for this impurity in pharmaceutical formulations.

Conclusion

Delta-5(6)-Norethindrone, while often viewed as an impurity, plays a multifaceted and important role in steroid research and drug development. Its utility as a synthetic intermediate for the production of Norethindrone, its indispensability as a reference standard for ensuring the quality and safety of hormonal contraceptives, and its potential as a tool for pharmacological investigation underscore its significance. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively work with this key steroid isomer, ultimately contributing to the development of safer and more effective medicines.

References

  • Pharmaffiliates. Norethisterone - Impurity C | Chemical Name : Δ-5(6)-Norethindrone. Available at: [Link]

  • PubChem. Delta-5(6)-Norethindrone Acetate. Available at: [Link]

  • Google Patents. US7816546B2 - Process for the synthesis of high purity d-(17α)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yn-3-one-oxime.
  • ACS Omega. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. Available at: [Link]

  • PubMed Central. Progestogens Used in Postmenopausal Hormone Therapy: Differences in Their Pharmacological Properties, Intracellular Actions, and Clinical Effects. Available at: [Link]

  • PubMed. 5alpha-reduction of norethisterone enhances its binding affinity for androgen receptors but diminishes its androgenic potency. Available at: [Link]

  • Wikipedia. Nandrolone. Available at: [Link]

  • PubChem. Norethindrone. Available at: [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available at: [Link]

  • National Institutes of Health. The Isomerization of Δ5-Androstene-3,17-dione by the Human Glutathione Transferase A3-3 Proceeds via a Conjugated Heteroannular Diene Intermediate. Available at: [Link]

  • PubMed Central. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Available at: [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

  • Power. Norethindrone vs Progesterone. Available at: [Link]

  • Longdom Publishing. Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Nor. Available at: [Link]

  • National Institutes of Health. Identifying Environmental Chemicals as Agonists of the Androgen Receptor by Using a Quantitative High-throughput Screening Platform. Available at: [Link]

  • PubChem. 17-Hydroxy-19-norpregn-4-en-20-yn-3-one. Available at: [Link]

  • Google Patents. CN103467555A - Synthetic method of 17alpha-hydroxyprogesterone.
  • Verywell Health. Types of Progestin (Progesterone) Pills. Available at: [Link]

  • International Journal of Bio-Pharma Allied Sciences. IJBPAS, August, 2023, 12(8): 3817-3823. Available at: [Link]

  • ResearchGate. Quantification of Steroid Sex Hormones Using Solid-Phase Extraction Followed by Liquid Chromatography–Mass Spectrometry. Available at: [Link]

  • International Journal of ChemTech Research. Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. Available at: [Link]

  • National Institutes of Health. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. Available at: [Link]

  • MDEdge. Drospirenone vs norethindrone progestin-only pills. Is there a clear winner?. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

  • Wikipedia. 19-Norandrosterone. Available at: [Link]

  • PubMed Central. C20 steroids: The metabolism of 3-hydroxy-19-nor[21-14C]pregna-1,3,5(10)-trien-20-one in the rabbit. Available at: [Link]

  • PubMed Central. Significance of 19‐norandrosterone in athletes' urine samples. Available at: [Link]

Sources

Application Notes and Protocols for Determining the In Vitro Activity of Delta-5(6)-Norethindrone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Characterizing Progestin Analogs

Delta-5(6)-Norethindrone is a notable isomer and a known impurity of norethindrone acetate, a widely utilized synthetic progestin in oral contraceptives and hormone replacement therapies.[1][2] The structural similarity of Delta-5(6)-Norethindrone to its parent compound, norethindrone, necessitates a thorough evaluation of its biological activity. In the realm of drug development and manufacturing, the adage "the dose makes the poison" extends to impurities and related substances, which may possess their own unique pharmacological profiles. Therefore, it is of paramount importance for researchers, scientists, and drug development professionals to possess robust and reliable methods to characterize the progestogenic activity of such compounds.

This comprehensive guide provides a suite of detailed in vitro assays and protocols to determine the activity of Delta-5(6)-Norethindrone. The methodologies described herein are designed to assess the compound's ability to bind to the progesterone receptor (PR), activate gene transcription through this receptor, and elicit functional cellular responses. By comparing the activity of Delta-5(6)-Norethindrone to that of the well-characterized progestin, norethindrone, researchers can obtain a quantitative understanding of its potency and efficacy.

Scientific Foundation: The Progesterone Receptor Signaling Pathway

Progestins, like the natural hormone progesterone, exert their effects primarily through the progesterone receptor (PR), a member of the nuclear receptor superfamily.[3] In its inactive state, PR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, and dimerizes. The ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding event initiates the recruitment of co-activators and the general transcription machinery, leading to the modulation of gene expression. The downstream cellular consequences of PR activation are diverse and cell-type specific, including the regulation of cell proliferation, differentiation, and apoptosis.[4]

Progesterone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Delta-5(6)-Norethindrone (or Progestin) PR_HSP PR-HSP Complex Ligand->PR_HSP Binding & Dissociation of HSP PR_Dimer Activated PR Dimer PR_HSP->PR_Dimer Dimerization PR_Dimer_N Activated PR Dimer PR_Dimer->PR_Dimer_N Nuclear Translocation PRE Progesterone Response Element (PRE) on DNA Transcription Transcription of Target Genes PRE->Transcription Recruitment of Co-activators Cellular_Response Cellular Response (e.g., Proliferation, Gene Expression) Transcription->Cellular_Response Translation PR_Dimer_N->PRE Binding to PRE

A Multi-faceted Approach to Characterizing Progestogenic Activity

To obtain a comprehensive understanding of Delta-5(6)-Norethindrone's activity, a tiered approach employing a series of well-established in vitro assays is recommended. This strategy allows for the interrogation of the compound's interaction with the progesterone receptor at multiple levels, from direct binding to downstream functional consequences.

Progesterone Receptor Competitive Binding Assay

This assay directly measures the ability of Delta-5(6)-Norethindrone to bind to the progesterone receptor. It is a competitive assay where the test compound competes with a labeled progestin for binding to the receptor. The concentration of the test compound that inhibits 50% of the binding of the labeled progestin (IC50) is determined, which is indicative of its binding affinity.

Progesterone Receptor Transcriptional Activation Assay (Luciferase Reporter Assay)

This cell-based assay quantifies the ability of Delta-5(6)-Norethindrone to activate the transcriptional activity of the progesterone receptor. Cells are engineered to express the progesterone receptor and a reporter gene (e.g., luciferase) under the control of a promoter containing progesterone response elements. Upon activation of the receptor by a ligand, the reporter gene is expressed, and its activity can be measured. This assay provides a functional readout of the compound's ability to induce gene expression.[5]

T47D Cell Proliferation Assay

The T47D human breast cancer cell line is a well-established model for studying progestin action as it expresses high levels of the progesterone receptor. Progestins are known to inhibit the proliferation of T47D cells. This assay measures the effect of Delta-5(6)-Norethindrone on the proliferation of these cells, providing a physiologically relevant endpoint.

Alkaline Phosphatase Induction Assay in T47D Cells

In T47D cells, progestins induce the expression of alkaline phosphatase, a membrane-associated enzyme.[3] This induction is a specific and dose-dependent response to progestin treatment. Measuring the activity of alkaline phosphatase provides a robust and quantitative functional assay for progestogenic activity.

Detailed Experimental Protocols

General Cell Culture Conditions:

  • Cell Lines: T47D (ATCC® HTB-133™) and a suitable host cell line for the reporter assay (e.g., HEK293T, ATCC® CRL-3216™).

  • Culture Medium: RPMI-1640 for T47D cells and DMEM for HEK293T cells, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.

Protocol 1: Progesterone Receptor Competitive Binding Assay

Principle: This is a solid-phase competitive binding assay. Progesterone receptors are immobilized on a microplate. The test compound (Delta-5(6)-Norethindrone) and a fixed concentration of a labeled progestin (e.g., biotinylated progesterone) are added simultaneously. The amount of labeled progestin that binds to the receptor is inversely proportional to the concentration of the test compound.

Materials:

  • Recombinant human progesterone receptor (full-length or ligand-binding domain).

  • High-binding 96-well microplates.

  • Biotinylated progesterone.

  • Streptavidin-horseradish peroxidase (HRP) conjugate.

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate.

  • Stop solution (e.g., 1 M H2SO4).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Assay buffer (e.g., PBS with 0.1% BSA).

  • Delta-5(6)-Norethindrone.

  • Norethindrone (positive control).

Procedure:

  • Receptor Coating: Coat the wells of a 96-well microplate with the progesterone receptor solution overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound receptor.

  • Blocking: Block the remaining protein-binding sites by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition Reaction:

    • Prepare serial dilutions of Delta-5(6)-Norethindrone and norethindrone in assay buffer.

    • Add the diluted compounds to the wells.

    • Add a fixed concentration of biotinylated progesterone to all wells (except for the blank).

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Wash the plate three times with wash buffer.

  • Detection:

    • Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add TMB substrate and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of inhibition of biotinylated progesterone binding for each concentration of the test compound.

  • Plot the percentage of inhibition versus the log concentration of the test compound.

  • Determine the IC50 value using a non-linear regression analysis (four-parameter logistic fit).

Parameter Description
IC50 The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand.
Ki The inhibition constant, which represents the affinity of the test compound for the receptor. It can be calculated from the IC50 value using the Cheng-Prusoff equation.
Protocol 2: Progesterone Receptor Transcriptional Activation Assay (Luciferase Reporter Assay)

Reporter_Assay_Workflow Cell_Seeding Seed cells in a 96-well plate Transfection Co-transfect with PR expression vector and PRE-luciferase reporter vector Cell_Seeding->Transfection Treatment Treat with serial dilutions of Delta-5(6)-Norethindrone or Norethindrone Transfection->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Lysis Lyse cells Incubation->Lysis Luminescence_Measurement Measure luciferase activity Lysis->Luminescence_Measurement

Materials:

  • HEK293T cells (or other suitable host cells).

  • Progesterone receptor expression vector (e.g., pCMV-hPR-B).

  • Luciferase reporter vector with PREs (e.g., pGL4.35[luc2P/9XPRE/Hygro]).

  • A control vector for normalization (e.g., a Renilla luciferase vector).

  • Transfection reagent (e.g., Lipofectamine 3000).

  • Opti-MEM I Reduced Serum Medium.

  • Dual-Luciferase® Reporter Assay System.

  • White, opaque 96-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed HEK293T cells in a white, opaque 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Prepare the transfection mixture containing the PR expression vector, the PRE-luciferase reporter vector, the control vector, and the transfection reagent in Opti-MEM, according to the manufacturer's instructions.

    • Add the transfection mixture to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with fresh complete medium.

  • Treatment:

    • After 24 hours of transfection, treat the cells with serial dilutions of Delta-5(6)-Norethindrone and norethindrone. Include a vehicle control (e.g., DMSO).

    • Incubate for an additional 24 hours.

  • Luciferase Assay:

    • Perform the dual-luciferase assay according to the manufacturer's protocol.

    • Measure both firefly and Renilla luciferase activities using a luminometer.

Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

  • Calculate the fold induction of luciferase activity relative to the vehicle control.

  • Plot the fold induction versus the log concentration of the test compound.

  • Determine the EC50 value (the concentration that produces 50% of the maximal response) and the maximum efficacy (Emax) using a non-linear regression analysis.

Parameter Description
EC50 The concentration of the agonist that produces 50% of the maximal effect.
Emax The maximum response achievable with the agonist.
Protocol 3: T47D Cell Proliferation Assay

Principle: This assay measures the effect of Delta-5(6)-Norethindrone on the proliferation of T47D cells. Cell viability can be assessed using various methods, such as the MTT assay, which measures the metabolic activity of viable cells.

Materials:

  • T47D cells.

  • Phenol red-free RPMI-1640 medium supplemented with charcoal-stripped FBS (to remove endogenous steroids).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed T47D cells in a 96-well plate in complete medium.

  • Hormone Deprivation: After 24 hours, replace the medium with phenol red-free medium containing charcoal-stripped FBS and incubate for another 24-48 hours.

  • Treatment: Treat the cells with serial dilutions of Delta-5(6)-Norethindrone and norethindrone. Include a vehicle control.

  • Incubation: Incubate for 3-5 days.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

Data Analysis:

  • Calculate the percentage of cell proliferation relative to the vehicle control.

  • Plot the percentage of proliferation versus the log concentration of the test compound.

  • Determine the IC50 value (the concentration that inhibits cell proliferation by 50%).

Protocol 4: Alkaline Phosphatase (ALP) Induction Assay in T47D Cells

Principle: This assay quantifies the induction of alkaline phosphatase activity in T47D cells following treatment with Delta-5(6)-Norethindrone. The enzymatic activity is measured using a colorimetric substrate.

Materials:

  • T47D cells.

  • Phenol red-free RPMI-1640 medium supplemented with charcoal-stripped FBS.

  • p-Nitrophenyl phosphate (pNPP) substrate.

  • Cell lysis buffer (e.g., Triton X-100 based).

  • ALP assay buffer (e.g., diethanolamine buffer, pH 9.8).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding and Hormone Deprivation: Follow steps 1 and 2 of the T47D Cell Proliferation Assay protocol.

  • Treatment: Treat the cells with serial dilutions of Delta-5(6)-Norethindrone and norethindrone for 48-72 hours.

  • Cell Lysis:

    • Wash the cells with PBS.

    • Add cell lysis buffer to each well and incubate for 10-15 minutes on ice.

  • ALP Assay:

    • Transfer the cell lysates to a new 96-well plate.

    • Add pNPP substrate in ALP assay buffer to each well.

    • Incubate at 37°C for 30-60 minutes.

    • Read the absorbance at 405 nm.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay) for normalization.

Data Analysis:

  • Normalize the ALP activity (absorbance) to the protein concentration for each sample.

  • Calculate the fold induction of ALP activity relative to the vehicle control.

  • Plot the fold induction versus the log concentration of the test compound.

  • Determine the EC50 and Emax values.

Expected Results and Interpretation

By comparing the IC50, EC50, and Emax values of Delta-5(6)-Norethindrone to those of norethindrone, a clear picture of its progestogenic activity will emerge.

  • Potency: A lower IC50 or EC50 value for Delta-5(6)-Norethindrone compared to norethindrone indicates higher potency.

  • Efficacy: A similar Emax value in the reporter and ALP assays suggests that Delta-5(6)-Norethindrone is a full agonist, while a lower Emax indicates it is a partial agonist.

  • Antagonistic Activity: If Delta-5(6)-Norethindrone shows binding but no activation in the functional assays, or if it inhibits the activity of norethindrone when co-administered, it may possess antagonistic properties.

Conclusion

The protocols detailed in this guide provide a robust framework for the comprehensive in vitro characterization of Delta-5(6)-Norethindrone's progestogenic activity. A thorough understanding of the pharmacological profile of this and other related substances is essential for ensuring the safety and efficacy of pharmaceutical products. The multi-assay approach outlined here, from receptor binding to functional cellular responses, will enable researchers to make informed decisions in the drug development process.

References

  • Venkateswarlu, P., et al. (2011). Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. International Journal of ChemTech Research, 3(1), 143-149.
  • Kuhl, H. (2005).
  • Sitruk-Ware, R. (2006). Progestogens in hormonal replacement therapy: new molecules, risks and benefits.
  • Di Lorenzo, D., Albertini, A., & Zava, D. (1991). Progestin regulation of alkaline phosphatase in the human breast cancer cell line T47D. Cancer Research, 51(16), 4470-4475.
  • Cerbón, M. A., et al. (1994). 5alpha-reduction of norethisterone enhances its binding affinity for androgen receptors but diminishes its androgenic potency. Journal of Steroid Biochemistry and Molecular Biology, 51(1-2), 47-52.
  • The T47D cell line is an ideal experimental model to elucidate the progesterone-specific effects of a luminal A subtype of breast cancer. (2017).
  • Norgestrel. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

  • Google Patents. (2016).
  • PubChem. (n.d.). Delta-5(6)-Norethindrone Acetate. Retrieved January 25, 2026, from [Link]

  • Hemarsh Technologies. (n.d.). Norethindrone Acetate EP Impurity C. Retrieved January 25, 2026, from [Link]

  • Lemus, A. E., et al. (2003). Bioconversion of norethisterone, a progesterone receptor agonist into estrogen receptor agonists in osteoblastic cells. The Journal of Steroid Biochemistry and Molecular Biology, 87(2-3), 193-201.
  • Rao, N. R., et al. (2013). Robust Normalization of Luciferase Reporter Data. Molecular and Cellular Probes, 27(5-6), 229-233.
  • Zhang, Z., et al. (2004). Progesterone Receptor Ligand Binding Pocket Flexibility: Crystal Structures of the Norethindrone and Mometasone Furoate Complexes. Journal of Biological Chemistry, 279(25), 26866-26874.
  • Lange, C. A., & Richer, J. K. (1998). Progesterone receptor regulation in T47D human breast cancer cells: analysis by density labeling of progesterone receptor synthesis and degradation and their modulation by progestin. Molecular Endocrinology, 12(6), 842-853.
  • Progesterone inhibits human endometrial cancer cell growth and invasiveness. (2005). Cancer Research, 65(21), 9891-9898.

Sources

Application Notes and Protocols for the Experimental Use of Delta-5(6)-Norethindrone in Endocrinology Studies

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on the Subject Compound

Delta-5(6)-Norethindrone, also known as (17α)-17-Hydroxy-19-norpregn-5-en-20-yn-3-one, is recognized primarily as an isomer and a process impurity or degradation product of Norethindrone and Norethindrone Acetate.[][2] While the parent compound, Norethindrone, is a well-characterized synthetic progestin widely used in hormonal contraceptives and therapies,[3] dedicated endocrinological studies on Delta-5(6)-Norethindrone are not extensively represented in publicly accessible literature. Consequently, this document serves as a foundational guide for initiating research into its biological activity. The protocols and insights provided herein are based on established methodologies for characterizing synthetic steroids and draw inferences from the known pharmacology of Norethindrone.

Scientific Background and Rationale

Norethindrone, a 19-nortestosterone derivative, exerts its primary effects through agonism at the progesterone receptor (PR), mimicking the actions of endogenous progesterone.[4] It also exhibits weak androgenic and, through its metabolite ethinylestradiol, estrogenic activities.[4] The structural difference in Delta-5(6)-Norethindrone—the position of the double bond in the A-ring—may alter its stereochemistry and, consequently, its interaction with steroid hormone receptors. A comprehensive understanding of its binding affinity, selectivity, and functional activity is crucial for determining its potential as a unique pharmacological agent or merely as an impurity with off-target effects.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of Delta-5(6)-Norethindrone is fundamental for its experimental use.

PropertyValueSource
Chemical Formula C₂₀H₂₆O₂[5]
Molecular Weight 298.43 g/mol [5]
CAS Number 22933-71-7[6]
Appearance White to Off-White Solid[5]
Purity (Typical) ≥95%[]
Storage -20°C for long-term storage[7]
Stability and Handling

Delta-5(6)-Norethindrone is known to be a degradation product of Norethindrone, particularly under acidic conditions.[3][8] Therefore, careful consideration of its stability in various solvents and buffer systems is paramount for generating reliable experimental data. It is recommended to prepare fresh stock solutions in a suitable solvent such as DMSO or ethanol and to minimize freeze-thaw cycles. Stability in aqueous buffers at physiological pH should be empirically determined.

Mechanism of Action: A Hypothesis-Driven Approach

The primary hypothesis is that Delta-5(6)-Norethindrone, like its parent compound, will interact with the progesterone receptor. The key experimental questions are the affinity and functional outcome of this interaction.

Progesterone Receptor Signaling Pathway

The canonical pathway involves the binding of a progestin to the progesterone receptor in the cytoplasm, leading to its dimerization, translocation to the nucleus, and binding to progesterone response elements (PREs) on target genes, thereby modulating gene transcription.

Progesterone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D5N Delta-5(6)- Norethindrone PR_HSP Inactive PR-HSP Complex D5N->PR_HSP Binding PR Progesterone Receptor (PR) HSP HSP90 PR_HSP->HSP Dissociation PR_D5N Active PR-D5N Complex PR_HSP->PR_D5N Conformational Change PR_Dimer PR Dimer PR_D5N->PR_Dimer Dimerization PRE Progesterone Response Element (PRE) PR_Dimer->PRE Nuclear Translocation & Binding Gene Target Gene PRE->Gene mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Cellular_Response Cellular Response (e.g., altered proliferation, differentiation) Protein->Cellular_Response Leads to

Caption: Hypothesized Progesterone Receptor Signaling Pathway for Delta-5(6)-Norethindrone.

In Vitro Experimental Protocols

The following protocols provide a framework for the initial characterization of Delta-5(6)-Norethindrone's interaction with steroid hormone receptors.

Receptor Binding Assays

Objective: To determine the binding affinity of Delta-5(6)-Norethindrone for the progesterone (PR), androgen (AR), and estrogen (ER) receptors.

Principle: Competitive binding assays measure the ability of a test compound to displace a radiolabeled or fluorescently-labeled ligand from its receptor.

Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation: Utilize commercially available purified human PR, AR, and ER ligand-binding domains (LBDs) or prepare cell lysates from cell lines overexpressing the receptor of interest (e.g., T47D for PR, LNCaP for AR, MCF-7 for ER).

  • Radioligand Selection:

    • PR: [³H]-Promegestone (R5020)

    • AR: [³H]-Mibolerone

    • ER: [³H]-Estradiol

  • Assay Buffer: Prepare a suitable binding buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).

  • Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at its Kd value), and a range of concentrations of Delta-5(6)-Norethindrone (e.g., 10⁻¹¹ to 10⁻⁵ M). Include wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of unlabeled ligand, e.g., 1 µM of the respective unlabeled hormone).

  • Equilibration: Incubate the plate at 4°C for 16-24 hours to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Use a filter-binding assay. Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) presoaked in assay buffer using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of Delta-5(6)-Norethindrone. Fit the data to a one-site competitive binding model to determine the IC₅₀ value. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or partial agonist/antagonist) of Delta-5(6)-Norethindrone at the progesterone, androgen, and estrogen receptors.

Principle: Reporter gene assays utilize a cell line that has been engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a hormone-responsive promoter.

Protocol: Progesterone Receptor Reporter Gene Assay in T47D Cells

  • Cell Culture: Culture T47D human breast cancer cells, which endogenously express high levels of PR, in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.

  • Hormone Deprivation: Prior to the assay, switch the cells to a phenol red-free medium containing charcoal-stripped FBS for 48-72 hours to deplete endogenous hormones.

  • Transfection: Seed the cells in a 96-well plate. Transfect the cells with a progesterone-responsive reporter plasmid (e.g., pPRE-Luc, containing multiple progesterone response elements upstream of a luciferase gene) and a control plasmid for normalization (e.g., a plasmid expressing Renilla luciferase). Use a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment: After 24 hours of transfection, treat the cells with a range of concentrations of Delta-5(6)-Norethindrone (e.g., 10⁻¹¹ to 10⁻⁶ M). Include a vehicle control, a positive control agonist (e.g., Progesterone or R5020), and for antagonist testing, co-treatment with the agonist and Delta-5(6)-Norethindrone.

  • Incubation: Incubate the cells for 24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. For agonist activity, plot the normalized luciferase activity against the log concentration of Delta-5(6)-Norethindrone and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal efficacy. For antagonist activity, plot the inhibition of the agonist response against the log concentration of Delta-5(6)-Norethindrone to determine the IC₅₀.

A similar protocol can be adapted for AR (using PC-3 or LNCaP cells transfected with an androgen-responsive reporter) and ER (using MCF-7 cells with an estrogen-responsive reporter).

Cell Proliferation Assay

Objective: To assess the effect of Delta-5(6)-Norethindrone on the proliferation of hormone-responsive cancer cell lines.

Protocol: MTT Assay in MCF-7 Cells

  • Cell Culture and Hormone Deprivation: Culture MCF-7 cells in DMEM with 10% FBS. Prior to the assay, switch to phenol red-free DMEM with charcoal-stripped FBS for 48-72 hours.

  • Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).

  • Treatment: After 24 hours, treat the cells with a range of concentrations of Delta-5(6)-Norethindrone, a vehicle control, and a positive control (e.g., estradiol to stimulate proliferation, or a known progestin to inhibit estradiol-stimulated proliferation).

  • Incubation: Incubate for 3-5 days.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control and plot against the log concentration of Delta-5(6)-Norethindrone to determine its effect on cell viability.

In Vivo Experimental Design

Animal models are essential for evaluating the systemic effects of Delta-5(6)-Norethindrone.

Rodent Model for Progestogenic Activity

Objective: To assess the in vivo progestogenic activity of Delta-5(6)-Norethindrone.

Principle: The uterotrophic assay in immature or ovariectomized female rats or mice is a standard method to assess progestogenic and estrogenic activity.

Protocol: Uterine Decidualization Assay in Rats

  • Animal Model: Use immature or ovariectomized female Sprague-Dawley rats.

  • Hormonal Priming: Prime the animals with estradiol to induce uterine proliferation.

  • Treatment: Administer Delta-5(6)-Norethindrone via an appropriate route (e.g., subcutaneous injection or oral gavage) for several consecutive days. Include a vehicle control group and a positive control group (e.g., progesterone or norethindrone).

  • Decidualization Induction: On a specific day of treatment, induce a decidual response in one uterine horn by a traumatic stimulus (e.g., scratching the antimesometrial surface of the endometrium). The other horn serves as a control.

  • Endpoint Measurement: A few days after the stimulus, euthanize the animals and collect the uteri. Separate the stimulated and unstimulated horns, trim away fat, and record the wet weight of each horn.

  • Data Analysis: A significant increase in the weight of the stimulated uterine horn compared to the unstimulated horn and the vehicle control group indicates a progestogenic effect.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Receptor Binding Assays (PR, AR, ER) Functional Reporter Gene Assays (Agonist/Antagonist) Binding->Functional Proliferation Cell Proliferation Assays (e.g., MTT) Functional->Proliferation Animal_Model Rodent Model Selection (e.g., Ovariectomized Rat) Proliferation->Animal_Model Proceed if active in vitro Dosing Dose-Response Studies Animal_Model->Dosing PK Pharmacokinetic Analysis Dosing->PK PD Pharmacodynamic Endpoints (e.g., Uterine Weight) Dosing->PD Data_Analysis Data Analysis & Interpretation PK->Data_Analysis PD->Data_Analysis

Caption: General Experimental Workflow for Characterizing Delta-5(6)-Norethindrone.

Concluding Remarks

The study of Delta-5(6)-Norethindrone presents an opportunity to understand the structure-activity relationships of synthetic progestins better. The protocols outlined in this document provide a robust starting point for a thorough investigation of its endocrinological properties. Given its status as a Norethindrone impurity, it is crucial to ascertain whether it possesses unique biological activities that might have implications for the safety and efficacy of Norethindrone-containing pharmaceuticals. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental goals and to contribute their findings to the broader scientific community.

References

  • PubChem. Delta-5(6)-Norethindrone Acetate. National Center for Biotechnology Information. [Link]

  • Artis Standards. delta-5(6)-Norethindrone. Artis Standards. [Link]

  • Journal of Applied Pharmaceutical Science. RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled release nanoparticulate liquid medicated formulation. [Link]

  • ResearchGate. Progesterone Receptor Ligand Binding Pocket Flexibility: Crystal Structures of the Norethindrone and Mometasone Furoate Complexes. [Link]

  • Longdom Publishing. Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Nor. [Link]

  • ClinicalTrials.gov. “Metabolism of 0.35mg Norethindrone vs 5mg Norethindrone Acetate”. U.S. National Library of Medicine. [Link]

  • PubMed. 5alpha-reduction of norethisterone enhances its binding affinity for androgen receptors but diminishes its androgenic potency. [Link]

  • PubMed. Estrogenic Actions of Norethisterone and Its A-ring Reduced Metabolites. Induction of in Vitro Uterine Sensitivity to Serotonin. [Link]

  • PubMed Central. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists. [Link]

  • Wikipedia. Norethisterone. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. norethisterone. [Link]

Sources

Developing a Stability-Indicating HPLC Method for Norethindrone Tablets: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and scientifically grounded protocol for the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of norethindrone in pharmaceutical tablet formulations. The described methodology is designed to separate and quantify norethindrone from its potential degradation products and process-related impurities, thereby ensuring the accurate assessment of product stability and quality. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and a framework for robust analytical method development in accordance with international regulatory standards.

Introduction: The Imperative for a Stability-Indicating Method

Norethindrone, a synthetic progestin, is a widely used active pharmaceutical ingredient (API) in oral contraceptives and hormone replacement therapies.[1] The stability of a pharmaceutical product is a critical quality attribute, as degradation of the API can lead to a loss of potency and the formation of potentially harmful impurities. Therefore, a validated stability-indicating analytical method is a regulatory prerequisite for the commercialization of any drug product. Such a method must be able to accurately measure the decrease in the amount of the API and the increase in the levels of degradation products over time and under various environmental conditions.

The International Council for Harmonisation (ICH) guidelines provide a framework for conducting stability testing and for the validation of analytical procedures.[2][3] This application note is structured to align with these principles, emphasizing a systematic approach to method development, forced degradation studies, and full method validation.

Understanding the Analyte: Physicochemical Properties of Norethindrone

A thorough understanding of the physicochemical properties of norethindrone is fundamental to developing a robust analytical method.

Norethindrone (17-Hydroxy-19-nor-17α-pregn-4-en-20-yn-3-one) is a white to creamy white crystalline powder.[1] It is practically insoluble in water, which necessitates the use of organic solvents for sample preparation and in the mobile phase.[4] Its structure contains a ketone and a hydroxyl group, as well as a carbon-carbon triple bond, which are potential sites for degradation.[1]

Table 1: Physicochemical Properties of Norethindrone

PropertyValueSource
Molecular FormulaC₂₀H₂₆O₂[1]
Molecular Weight298.42 g/mol [1]
Melting Point203-204 °C[1]
SolubilityPractically insoluble in water; soluble in chloroform and dioxane; sparingly soluble in alcohol.[4]
UV Maximum~240 nm[1]

The UV maximum at approximately 240 nm provides a suitable wavelength for detection using a UV detector in an HPLC system.

The Strategic Approach: Method Development Workflow

The development of a stability-indicating method is an iterative process that involves several key stages, from initial scouting to final validation.

MethodDevelopmentWorkflow A Literature Review & Physicochemical Property Analysis B Initial Method Scouting (Column, Mobile Phase, Detector) A->B Inform initial conditions C Forced Degradation Studies B->C Develop preliminary method D Method Optimization (Resolution of Degradants) C->D Identify degradation products & assess peak purity E Method Validation (ICH Q2(R1)) D->E Finalize method parameters F Application to Stability Samples E->F Confirm suitability

Caption: Workflow for Stability-Indicating Method Development.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A gradient HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Reagents and Solvents: HPLC grade acetonitrile, methanol, and water. Analytical grade hydrochloric acid, sodium hydroxide, and hydrogen peroxide.

  • Reference Standards: Norethindrone USP reference standard and any known impurity standards.

  • Norethindrone Tablets: Commercial tablets or in-house formulations.

Preparation of Solutions
  • Standard Stock Solution (A): Accurately weigh and dissolve approximately 25 mg of Norethindrone RS in a 25 mL volumetric flask with methanol to obtain a concentration of about 1000 µg/mL.

  • Working Standard Solution (B): Dilute 5.0 mL of Standard Stock Solution (A) to 50.0 mL with mobile phase to obtain a final concentration of approximately 100 µg/mL.

  • Sample Stock Solution (C): Weigh and finely powder not fewer than 20 norethindrone tablets. Accurately weigh a portion of the powder equivalent to about 25 mg of norethindrone and transfer to a 25 mL volumetric flask. Add approximately 15 mL of methanol and sonicate for 15 minutes. Dilute to volume with methanol and mix well. Centrifuge a portion of this solution at 3000 rpm for 10 minutes.

  • Working Sample Solution (D): Dilute 5.0 mL of the clear supernatant from Sample Stock Solution (C) to 50.0 mL with mobile phase.

Chromatographic Conditions

The following chromatographic conditions have been found to be a suitable starting point and can be optimized as needed.

Table 2: Recommended Initial HPLC Conditions

ParameterCondition
ColumnC18 (150 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (Gradient)
Gradient ProgramTime (min)
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30 °C
Detection Wavelength240 nm

Rationale for Choices:

  • C18 Column: Provides good retention and selectivity for moderately nonpolar compounds like norethindrone.

  • Gradient Elution: Necessary to ensure the elution of both the parent drug and any more or less polar degradation products within a reasonable run time, while achieving adequate separation.

  • Wavelength: 240 nm is chosen based on the UV spectrum of norethindrone, providing good sensitivity.

The Litmus Test: Forced Degradation Studies

Forced degradation (stress testing) is the cornerstone of developing a stability-indicating method.[2] It involves subjecting the drug product to conditions more severe than accelerated stability testing to generate degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

ForcedDegradation cluster_StressConditions Stress Conditions A Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Analysis HPLC Analysis (Peak Purity Assessment) A->Analysis B Base Hydrolysis (e.g., 0.1N NaOH, 60°C) B->Analysis C Oxidative Degradation (e.g., 3% H₂O₂, RT) C->Analysis D Thermal Degradation (e.g., 80°C, solid state) D->Analysis E Photolytic Degradation (ICH Q1B guidelines) E->Analysis API Norethindrone Tablets API->A API->B API->C API->D API->E

Caption: Forced Degradation Experimental Design.

Protocol for Forced Degradation Studies

For each condition, a sample of norethindrone tablets and a placebo (if available) should be stressed.

  • Acid Hydrolysis: To a portion of powdered tablets equivalent to 5 mg of norethindrone, add 5 mL of 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2 hours). Cool and neutralize with 0.1 N NaOH. Dilute to a final concentration of approximately 100 µg/mL with mobile phase.[5][6]

  • Base Hydrolysis: To a portion of powdered tablets equivalent to 5 mg of norethindrone, add 5 mL of 0.1 N NaOH. Heat at 60°C for a specified time (e.g., 1 hour). Cool and neutralize with 0.1 N HCl. Dilute to a final concentration of approximately 100 µg/mL with mobile phase.[5][6] Norethindrone has been shown to have greater stability in basic media compared to acidic media.[7]

  • Oxidative Degradation: To a portion of powdered tablets equivalent to 5 mg of norethindrone, add 5 mL of 3% H₂O₂. Keep at room temperature for a specified time (e.g., 24 hours). Dilute to a final concentration of approximately 100 µg/mL with mobile phase.[5][6]

  • Thermal Degradation: Keep a sample of powdered tablets in a hot air oven at 80°C for 48 hours. After exposure, prepare a sample solution as described in section 4.2.[5][6]

  • Photolytic Degradation: Expose a sample of powdered tablets to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Prepare a sample solution as described in section 4.2.

After each stress condition, the samples are analyzed by the developed HPLC method. The chromatograms are evaluated for the appearance of new peaks (degradation products) and the decrease in the peak area of norethindrone. A PDA detector is invaluable here for assessing peak purity, which helps to ensure that the norethindrone peak is free from any co-eluting degradants.

Ensuring Reliability: Method Validation

Once the method is optimized to provide adequate separation of norethindrone from all degradation products and known impurities, it must be validated according to ICH Q2(R1) guidelines.[8]

Table 3: Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Specificity Analyze stressed samples, placebo, and known impurities. Assess peak purity of norethindrone in stressed samples.The method should be able to resolve norethindrone from all degradation products and excipients. Peak purity index should be >0.999.
Linearity Analyze five concentrations of norethindrone standard solution over the range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).Correlation coefficient (r²) ≥ 0.999.[5][8]
Accuracy (Recovery) Spike placebo with known amounts of norethindrone at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.[5]
Precision Repeatability (Intra-day): Analyze six replicate preparations of the sample solution on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument.Relative Standard Deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined based on the standard deviation of the response and the slope of the calibration curve.LOD and LOQ should be sufficiently low to detect and quantify any potential impurities.
Robustness Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).The system suitability parameters should remain within acceptable limits.
Solution Stability Analyze the standard and sample solutions at regular intervals when stored at room temperature and under refrigeration.Solutions should be stable for a defined period (e.g., 24-48 hours) with no significant change in concentration.

Conclusion: A Foundation for Quality Assurance

The development and validation of a stability-indicating HPLC method for norethindrone tablets is a critical component of the drug development and quality control process. The methodology outlined in this application note provides a robust and scientifically sound framework for achieving this. By following a systematic approach that includes a thorough understanding of the analyte, strategic method development, comprehensive forced degradation studies, and rigorous validation, researchers can ensure the reliability and accuracy of their stability data. This, in turn, is essential for guaranteeing the safety, efficacy, and quality of norethindrone-containing pharmaceutical products.

References

  • Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. (URL: [Link])

  • Norethindrone. PubChem. (URL: [Link])

  • Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products. Longdom Publishing. (URL: [Link])

  • RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled release nanoparticulate liquid medicated formulation. Tropical Journal of Pharmaceutical Research. (URL: [Link])

  • Norethindrone Tablets: Package Insert / Prescribing Info. Drugs.com. (URL: [Link])

  • RP-HPLC Method for Estimating Norethindrone in Plasma and Tissues Following Administration of a Controlled Release Nanoparticulate Liquid Formulation. Indian Journal of Pharmaceutical Sciences. (URL: [Link])

  • Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. Semantic Scholar. (URL: [Link])

  • Norethindrone Acetate Bioequivalence Review. U.S. Food and Drug Administration. (URL: [Link])

  • A Novel Validated High Performance liquid chromatographic stability indicating assay method for the chemical analytical quantification of Norethindrone Tablets and their degradation study. Der Pharma Chemica. (URL: [Link])

  • Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. (URL: [Link])

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. (URL: [Link])

  • Scheme of the proposed initial degradation pathway of norethisterone acetate in contact with activated sludge. ResearchGate. (URL: [Link])

  • ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency. (URL: [Link])

  • PRODUCT MONOGRAPH Norethindrone Tablets, USP 0.35 mg Oral Contraceptive. Glenmark Pharmaceuticals Canada Inc. (URL: [Link])

  • ICH Stability Testing and appropriate validation of analytical procedures. HMR Labs. (URL: [Link])

  • Development of a UPLC-MS/MS Method for the Determination of Norethindrone from Human Plasma. QPS. (URL: [Link])

  • NORETHINDRONE tablet. DailyMed - NIH. (URL: [Link])

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. (URL: [Link])

  • Norethindrone: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. (URL: [Link])

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. (URL: [Link])

Sources

Application Note: Chemical Derivatization Strategies for the Sensitive Quantification of Norethindrone by Chromatographic Methods

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Scientist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Norethindrone, a potent synthetic progestin, is a cornerstone of hormonal contraception and therapy.[1] Its clinical efficacy at low dosages presents a significant analytical challenge: the quantification of picogram-per-milliliter concentrations in complex biological matrices like human plasma.[1][2] Standard analytical techniques such as Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) often lack the requisite sensitivity for direct analysis due to norethindrone's molecular properties—namely, its poor volatility and lack of a readily ionizable functional group.[1]

This application note provides a comprehensive guide to overcoming these analytical hurdles through chemical derivatization. We will explore field-proven protocols that chemically modify the norethindrone molecule to enhance its detectability. This guide moves beyond a simple recitation of steps; it delves into the causality behind methodological choices, offering insights to empower researchers to select, optimize, and validate the appropriate derivatization strategy for their specific analytical needs. We will cover established methods including silylation for GC-MS and oximation and dansylation for high-sensitivity LC-MS/MS, complete with detailed, self-validating protocols.

The Rationale for Derivatization: Modifying for Measurement

Chemical derivatization is a strategic modification of an analyte to alter its physicochemical properties, making it more suitable for a given analytical method. For norethindrone, the primary objectives are:

  • Enhancing Volatility for Gas Chromatography (GC): Norethindrone's multiple polar functional groups, particularly the hydroxyl group, render it non-volatile. Derivatization masks these groups, increasing thermal stability and allowing for gas-phase analysis.

  • Improving Ionization Efficiency for Mass Spectrometry (MS): The norethindrone structure is not easily protonated or deprotonated, leading to a weak signal in electrospray ionization (ESI), the most common MS interface for LC. Derivatization introduces a moiety that is readily ionized, dramatically amplifying the MS signal.[1]

  • Introducing Sensitive Detection Moieties: For techniques like HPLC with UV or fluorescence detection, derivatization can attach a chromophore or fluorophore, significantly lowering the limits of detection.

The key functional groups on the norethindrone molecule that serve as targets for derivatization are the C3-ketone and the C17-hydroxyl group . The choice of reagent dictates which site is modified.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS): Silylation

For GC-based analysis, improving volatility is paramount. Silylation is the gold-standard technique for achieving this with steroidal compounds.

Principle of Silylation

Silylating agents, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the active hydrogen of norethindrone's C17-hydroxyl group. This reaction replaces the polar -OH group with a non-polar, thermally stable trimethylsilyl (-Si(CH₃)₃) ether. The resulting derivative is significantly more volatile and less prone to thermal degradation in the hot GC inlet and column. Several methods have successfully employed silylation to create bis-trimethylsilyl derivatives for GC-MS analysis.[3]

Experimental Protocol: Silylation of Norethindrone for GC-MS

This protocol outlines the conversion of norethindrone into its trimethylsilyl (TMS) derivative for subsequent GC-MS analysis.

Materials and Reagents:

  • Norethindrone standard

  • Internal Standard (IS), e.g., Norgestrel

  • Dichloromethane (DCM), HPLC grade

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine

  • Nitrogen gas, high purity

  • Conical reaction vials (2 mL) with PTFE-lined caps

Protocol Steps:

  • Sample Preparation (from Plasma):

    • To 500 µL of plasma, add the internal standard.

    • Perform a liquid-liquid extraction using an appropriate solvent like dichloromethane.[3]

    • Vortex vigorously for 2 minutes and centrifuge at 4000 rpm for 5 minutes.

    • Carefully transfer the organic layer to a clean conical vial.

  • Solvent Evaporation:

    • Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40-50°C.

    • Scientist's Note: It is critical to ensure the extract is completely dry. Residual water will react preferentially with the silylating reagent, drastically reducing derivatization efficiency.

  • Derivatization Reaction:

    • To the dried residue, add 50 µL of MSTFA (+1% TMCS) and 50 µL of anhydrous pyridine.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60°C for 30 minutes in a heating block or oven.

  • Analysis:

    • Cool the vial to room temperature.

    • Directly inject 1-2 µL of the derivatized sample into the GC-MS system.

Typical GC-MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Inlet Temperature: 280°C

  • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • Oven Program: 150°C hold for 1 min, ramp to 290°C at 20°C/min, hold for 5 min

  • MS Transfer Line: 290°C

  • Ion Source: 230°C (Electron Ionization)

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for norethindrone-TMS and IS-TMS.

Diagram: GC-MS Derivatization Workflow

cluster_prep Sample Preparation cluster_deriv Derivatization p1 Plasma Sample + Internal Standard p2 Liquid-Liquid Extraction (e.g., with DCM) p1->p2 p3 Evaporation to Dryness (Nitrogen Stream) p2->p3 d1 Add MSTFA + Pyridine p3->d1 d2 Heat at 60°C for 30 min d1->d2 analysis GC-MS Analysis d2->analysis

Caption: Workflow for Silylation of Norethindrone.

Derivatization for LC-MS/MS: The Path to Picogram Sensitivity

For LC-MS/MS, the goal is to introduce a charge-carrying or charge-retaining moiety to enhance ionization. Two highly effective and distinct strategies are presented.

Method A: Oximation with Hydroxylamine

Principle: This strategy targets the C3-ketone group. Hydroxylamine (NH₂OH) reacts with the ketone to form a stable oxime derivative. The nitrogen atom in the resulting C=N-OH group is easily protonated in the positive-ion ESI source, making the derivative significantly more responsive for MS detection than the parent molecule. This low-cost approach has been proven to achieve a lower limit of quantification (LLOQ) of 50 pg/mL using just 50 µL of plasma.[1]

Experimental Protocol: Oximation for Enhanced LC-MS/MS Sensitivity

Materials and Reagents:

  • Norethindrone standard

  • Norethindrone-d₆ (or other stable isotope-labeled IS)

  • Hydroxylamine hydrochloride

  • Reconstitution solvent (e.g., 50:50 Acetonitrile:Water)

  • Extraction solvent (e.g., Methyl tert-butyl ether)

Protocol Steps:

  • Sample Preparation:

    • To 50 µL of plasma in a 96-well plate, add 25 µL of the internal standard working solution.

    • Perform a one-step liquid-liquid extraction.[1]

  • Solvent Evaporation:

    • Evaporate the organic solvent to dryness at 40°C.

  • Derivatization:

    • Reconstitute the dried extract in a solution containing hydroxylamine. The reaction proceeds efficiently at ambient temperature.[1]

    • Scientist's Note: The concentration of hydroxylamine and the pH of the reconstitution solvent are key parameters to optimize for maximal conversion. The stability of the formed oxime should also be assessed during method validation.

  • Analysis:

    • Inject the derivatized sample directly into the UPLC-MS/MS system.

Typical UPLC-MS/MS Conditions:

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase: Isocratic or gradient elution with Acetonitrile and an aqueous buffer (e.g., 0.1% Acetic Acid).[1]

  • MS/MS Detection: Positive Ion Electrospray (ESI+). Monitor the specific parent → daughter ion transition for the norethindrone-oxime and its labeled internal standard.[1]

Method B: Dansylation for Ultimate Sensitivity

Principle: Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a classic derivatizing agent that dramatically enhances MS sensitivity. It reacts with norethindrone's C17-hydroxyl group to form a sulfonate ester.[2] The tertiary amine on the dansyl moiety is a highly efficient "proton trap," meaning it has a very high gas-phase basicity and is readily and stably protonated in the ESI source. This leads to an exceptionally strong MS signal. This method has been used to achieve an LLOQ of 50 pg/mL for norethindrone.[2][4]

Experimental Protocol: Dansylation for High-Sensitivity LC-MS/MS

Materials and Reagents:

  • Norethindrone standard

  • Norethindrone-¹³C₂ (or other stable isotope-labeled IS)

  • Dansyl chloride solution (e.g., 1 mg/mL in acetone)

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

  • n-Butyl chloride (for extraction)

  • Formic acid

  • Acetonitrile, HPLC grade

Protocol Steps:

  • Sample Preparation:

    • To 0.5 mL of plasma, add the internal standard.

    • Extract the analytes using 3 mL of n-butyl chloride.[2]

    • Vortex, centrifuge, and transfer the organic layer to a new tube.

  • Solvent Evaporation:

    • Evaporate the organic solvent to dryness under a nitrogen stream at 40°C.

  • Derivatization Reaction:

    • Reconstitute the residue in 50 µL of sodium bicarbonate buffer (pH 9.0).

    • Add 50 µL of dansyl chloride solution.

    • Vortex and incubate at 60°C for 10 minutes.

    • Scientist's Note: After incubation, a "stopping reagent" like formic acid can be added to quench the reaction and neutralize the basic pH before injection.

  • Analysis:

    • Inject an aliquot onto the LC-MS/MS system.

    • Critical Consideration: The chromatographic method must be optimized to separate the dansyl-norethindrone derivative from the large excess of dansyl chloride reagent and its hydrolysis by-product (dansyl-OH), which can cause significant ion suppression.[2][4]

Diagram: LC-MS/MS Derivatization Strategies

cluster_oximation Strategy A: Oximation cluster_dansyl Strategy B: Dansylation start Plasma Sample + Labeled IS extract Extraction & Evaporation start->extract ox1 Target: C3-Ketone extract->ox1 dan1 Target: C17-Hydroxyl extract->dan1 ox2 Reagent: Hydroxylamine ox1->ox2 ox3 Product: Norethindrone-Oxime (Easily Protonated) ox2->ox3 analysis High-Sensitivity LC-MS/MS Analysis ox3->analysis dan2 Reagent: Dansyl Chloride dan1->dan2 dan3 Product: Dansyl-Norethindrone (Excellent Proton Trap) dan2->dan3 dan3->analysis

Caption: Comparison of LC-MS/MS Derivatization Pathways.

Data Summary and Performance Comparison

The choice of derivatization agent directly impacts the achievable analytical performance.

ParameterOximation (Hydroxylamine)[1]Dansylation (Dansyl Chloride)[2]
Target Functional Group C3-KetoneC17-Hydroxyl
LLOQ in Plasma 50 pg/mL50 pg/mL
Plasma Volume 50 µL500 µL
Key Advantage Low-cost reagent, simple reactionExtremely high signal enhancement
Primary Challenge Stability of oxime must be confirmedChromatographic separation from excess reagent is critical
Inter-day Precision (%RSD) < 5.3%< 6.8%
Inter-day Accuracy (%RE) 2.0 to 3.8%< 4.4%

Method Validation: The Cornerstone of Trustworthiness

A method employing derivatization is not complete until it is rigorously validated according to regulatory guidelines (e.g., ICH, FDA).[5]

  • Specificity: The method must demonstrate a lack of interference from endogenous matrix components, metabolites, and, crucially, from the derivatization reagent itself and its by-products.[6][7]

  • Derivatization Efficiency and Reproducibility: The reaction does not need to go to 100% completion, but its yield must be consistent and reproducible across the calibration range. This is assessed through method precision (intra- and inter-day).

  • Derivative Stability: The stability of the derivatized analyte must be confirmed under all relevant conditions: in the autosampler, during storage (bench-top, freeze-thaw), and in processed samples.[5][7]

  • Standard Validation Parameters: Linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) must be established for the entire method, from extraction to detection.

Conclusion and Recommendations

Chemical derivatization is an indispensable tool for the reliable quantification of norethindrone in low-concentration samples. The optimal strategy depends on the available instrumentation and analytical goals.

  • For GC-MS analysis , silylation is the required and well-established method to ensure the analyte is sufficiently volatile for analysis.

  • For high-sensitivity LC-MS/MS , both oximation and dansylation are excellent choices, capable of reaching the low pg/mL levels required for pharmacokinetic studies.

    • Oximation with hydroxylamine offers a cost-effective and straightforward approach.[1]

    • Dansylation provides exceptional sensitivity but requires more careful chromatographic development to manage potential interferences from the reagent.[2][4]

By understanding the chemical principles behind each technique and adhering to the detailed protocols and validation principles outlined in this guide, researchers can develop robust, accurate, and highly sensitive analytical methods for norethindrone.

References

  • Indian Journal of Pharmaceutical Sciences. (n.d.). RP-HPLC Method for Estimating Norethindrone in Plasma and Tissues Following Administration of a Controlled Release Nanoparticula. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). RP-HPLC Method for Estimating Norethindrone in Plasma and Tissues Following Administration of a Controlled Release Nanoparticulate Liquid Formulation. Retrieved from [Link]

  • DSpace. (n.d.). CHEMICAL DERIVATIZATION OF NORETHINDRONE BASED ON CLICK REACTION FOR NOVEL ANALYTICAL METHOD DEVELOPMENT. Retrieved from [Link]

  • QPS. (n.d.). Development of a UPLC-MS/MS Method for the Determination of Norethindrone from Human Plasma. Retrieved from [Link]

  • Li, W., Li, Y. H., Li, A. C., Zhou, S., & Naidong, W. (2005). Simultaneous determination of norethindrone and ethinyl estradiol in human plasma by high performance liquid chromatography with tandem mass spectrometry--experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 825(2), 223–232. [Link]. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A Novel Validated High Performance liquid chromatographic stability indicating assay method for the chemical analytical quantification of Norethindrone Tablets and their degradation study. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous determination of norethindrone and ethinyl estradiol in human plasma by high performance liquid chromatography with tandem mass spectrometry - Experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A rapid stability indicating HPLC-method for determination of norethisterone acetate in plasma, Tablets and in a mixture with other steroids. Retrieved from [Link]

  • TSI Journals. (n.d.). simultaneous-spectrophotometric-estimation-of-norethindrone-acetate-and-ethinyl-estradiol-in-formulation.pdf. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Chromatographic Resolution Between Delta-5(10) and Delta-5(6)-Norethindrone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals who are facing the common yet significant challenge of separating the positional isomers of Norethindrone: Δ-5(10)-Norethindrone and Δ-5(6)-Norethindrone. These compounds are critical process-related impurities and degradants that require accurate quantification for regulatory compliance and product safety. This document provides in-depth troubleshooting strategies, validated experimental protocols, and the scientific rationale behind each recommendation to empower you to achieve baseline resolution in your chromatographic analyses.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered during the separation of these challenging isomers.

Q1: Why is it so difficult to achieve good resolution between Δ-5(10) and Δ-5(6)-Norethindrone?

A: The difficulty stems from their structural similarity. Both are positional isomers of Norethindrone, meaning they have the same molecular formula and weight. The only difference is the location of a single carbon-carbon double bond within the steroid's A-ring. This subtle variation results in nearly identical physicochemical properties, such as polarity, hydrophobicity, and pKa, making them behave very similarly under typical reversed-phase chromatographic conditions.

Q2: What are the primary analytical techniques recommended for separating these isomers?

A: The most prevalent and accessible technique is High-Performance Liquid Chromatography (HPLC) or its high-pressure variant, Ultra-High-Performance Liquid Chromatography (UHPLC) .[1] These methods offer a wide range of stationary and mobile phases to manipulate selectivity. For particularly challenging separations, Supercritical Fluid Chromatography (SFC) is emerging as a powerful alternative, often providing superior resolution for steroid isomers in shorter analysis times.[2]

Q3: I'm developing a new method. What is a good starting point?

A: A robust starting point is a reversed-phase HPLC (RP-HPLC) method using a high-purity C18 column with a gradient elution profile. A mobile phase consisting of water and acetonitrile is standard.[1] From there, systematic optimization of the gradient slope, organic modifier, and temperature is critical.

Q4: What is the minimum acceptable resolution (Rs) for quantifying these isomers?

A: For accurate and reliable quantification, especially when one isomer is a minor impurity next to a major peak, a resolution value (Rs) of at least 1.5 is the universally accepted target.[1] This value signifies baseline separation between the two peaks, which is a common requirement stipulated by regulatory bodies following International Conference on Harmonization (ICH) guidelines.

Part 2: The Basis of Separation - Exploiting Subtle Structural Differences

To effectively separate these isomers, one must understand how their minor structural difference can be exploited.

  • Δ-5(10)-Norethindrone: The double bond is between carbons C5 and C10. This bond is endocyclic to two rings.

  • Δ-5(6)-Norethindrone: The double bond is between carbons C5 and C6.

This difference, while small, alters the planarity and electron density of the A-ring. Stationary phases with phenyl or biphenyl functionalities can engage in π-π interactions with the electron-rich double bonds. The specific location of the bond in each isomer will lead to slightly different strengths of these interactions, providing a powerful mechanism for differential retention and, ultimately, separation.[3]

Part 3: Troubleshooting Guide for HPLC/UHPLC Methods

When faced with poor resolution (Rs < 1.5) or complete co-elution, a systematic approach to method optimization is required. The following workflow and table detail the steps to take.

G cluster_0 Troubleshooting Workflow for Poor Isomer Resolution start Initial State: Poor Resolution (Rs < 1.5) opt_gradient 1. Optimize Gradient Slope (Make it shallower) start->opt_gradient change_organic 2. Change Organic Modifier (ACN vs. MeOH) opt_gradient->change_organic If no improvement success Success: Baseline Resolution (Rs >= 1.5) opt_gradient->success Resolution improves screen_column 3. Screen Stationary Phases (C18 -> Phenyl -> Biphenyl) change_organic->screen_column If no improvement change_organic->success Resolution improves adjust_temp 4. Adjust Column Temperature (e.g., 25°C to 40°C) screen_column->adjust_temp If minor improvement screen_column->success Resolution improves adjust_flow 5. Reduce Flow Rate adjust_temp->adjust_flow adjust_temp->success Resolution improves adjust_flow->success Resolution improves

Caption: A logical workflow for troubleshooting poor isomer resolution in HPLC.

Troubleshooting Table: From Problem to Solution

Symptom Potential Cause Recommended Action Scientific Rationale & Causality
Peaks are partially merged (0.8 < Rs < 1.5) Insufficient separation time or efficiency.Decrease the gradient slope around the elution time of the isomers. For example, if they elute at 40% B, change the gradient from 35-45% B over 10 minutes instead of 2 minutes.A shallower gradient increases the difference in mobile phase composition experienced by each analyte as it travels through the column, providing more opportunity for the stationary phase to resolve them.
Peaks are co-eluting or have very poor resolution (Rs < 0.8) Lack of chemical selectivity between the analytes and the stationary/mobile phase system.Switch the primary organic modifier. If using acetonitrile (ACN), switch to methanol (MeOH), or vice-versa. Consider ternary mixtures (e.g., Water/ACN/MeOH).ACN and MeOH have different polarities and engage in different intermolecular interactions (dipole-dipole vs. hydrogen bonding). This change can dramatically alter the retention mechanism and selectivity for structurally similar compounds like steroid isomers.[3][4]
No improvement after mobile phase optimization. The stationary phase does not provide sufficient differential interaction.Screen alternative stationary phases. Move from a standard C18 to a Phenyl-Hexyl or Biphenyl phase.C18 phases separate primarily based on hydrophobicity. Phenyl-based phases introduce π-π interaction capabilities, which can better differentiate isomers based on the position of the double bond within the steroid ring system, offering orthogonal selectivity.[3]
Peak shape is poor (fronting or tailing), affecting resolution. Suboptimal method parameters affecting kinetics.Optimize column temperature and flow rate. Increase temperature in 5°C increments (e.g., 30°C to 40°C). Decrease flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).Increasing temperature lowers mobile phase viscosity, improving mass transfer and often leading to sharper peaks and better efficiency.[5] A lower flow rate increases the number of theoretical plates, providing more interaction time with the stationary phase and thus improving resolving power.

Part 4: Step-by-Step Experimental Protocols

These protocols provide validated starting points for your method development and optimization.

Protocol 1: Baseline RP-HPLC Method for Isomer Separation

This method is adapted from established literature for the separation of Norethindrone impurities and serves as an excellent, authoritative starting point.[1]

1. Chromatographic System:

  • HPLC or UHPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

2. Materials & Reagents:

  • Column: Inertsil ODS-3V (150 mm × 4.6 mm, 5 µm) or equivalent high-purity C18 column.

  • Mobile Phase A: HPLC-grade Water

  • Mobile Phase B: HPLC-grade Acetonitrile

  • Sample Diluent: Acetonitrile and Water (50:50, v/v)

  • Analytes: Reference standards for Δ-5(10)-Norethindrone and Δ-5(6)-Norethindrone.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm and 240 nm (using a DAD allows for peak purity assessment).

  • Injection Volume: 10 µL

4. Gradient Elution Program:

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.06040
10.06040
25.02080
45.02080
48.06040
55.06040

5. Expected Outcome:

  • Based on published data, this method should provide separation between the two isomers. Expect retention times in the range of 15-20 minutes.[1] The goal is to achieve Rs ≥ 1.5. If resolution is inadequate, proceed with the troubleshooting steps outlined in Part 3.

G cluster_1 Method Development Hierarchy technique Technique Selection hplc HPLC / UHPLC technique->hplc sfc SFC technique->sfc column Column Screening hplc->column c18 C18 (Hydrophobic) column->c18 phenyl Phenyl (π-π) column->phenyl mobile Mobile Phase Optimization c18->mobile phenyl->mobile modifier ACN vs. MeOH mobile->modifier gradient Gradient Slope mobile->gradient params Parameter Tuning modifier->params gradient->params temp Temperature params->temp flow Flow Rate params->flow

Caption: A hierarchical approach to chromatographic method development.

Protocol 2: Advanced Separation Using Supercritical Fluid Chromatography (SFC)

SFC is a normal-phase technique that uses supercritical CO₂ as the primary mobile phase, offering unique selectivity for isomers.[6] It is particularly effective for separating steroid isomers.[2][7]

1. Chromatographic System:

  • Analytical SFC system with a gradient pump, back-pressure regulator (BPR), column thermostat, and UV or MS detector.

2. Materials & Reagents:

  • Column: A chiral or polar stationary phase suitable for SFC (e.g., a Diol, Ethyl Pyridine, or derivatized polysaccharide-based chiral column).

  • Mobile Phase A: Supercritical Grade Carbon Dioxide (CO₂)

  • Mobile Phase B (Co-solvent/Modifier): Methanol (MeOH)

3. Chromatographic Conditions:

  • Flow Rate: 2.0 mL/min

  • Column Temperature: 40°C

  • Back-Pressure Regulator (BPR) Setting: 150 bar

  • Detection Wavelength: 220 nm

4. Gradient Elution Program:

  • Initial Conditions: 5% Methanol

  • Gradient: Ramp from 5% to 25% Methanol over 8 minutes.

  • Hold: Hold at 25% Methanol for 2 minutes.

  • Re-equilibration: Return to 5% Methanol and equilibrate for 3 minutes.

5. Rationale & Expected Outcome:

  • SFC operates on different principles than RP-HPLC. The low viscosity of supercritical CO₂ allows for higher flow rates and faster separations without sacrificing efficiency.[6] The polarity of the modifier (methanol) and the stationary phase drives the separation, which is often highly sensitive to the subtle differences in the isomers' structures, leading to excellent resolution.

References

  • Al-Othman, Z. A., et al. (2020). RP-HPLC Method for Estimating Norethindrone in Plasma and Tissues Following Administration of a Controlled Release Nanoparticula. Indian Journal of Pharmaceutical Sciences. [Link]

  • Google Patents. (2017).
  • SIELC Technologies. (n.d.). Separation of Norethindrone acetate on Newcrom R1 HPLC column. [Link]

  • Krishna, P. M., et al. (2011). Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. ResearchGate. [Link]

  • El-Bagary, R. I., et al. (2019). RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled release nanoparticulate liquid medicated formulation. Journal of Applied Pharmaceutical Science. [Link]

  • PubMed. (2004). [Separation of norephedrine enantiomers by high performance liquid chromatography (HPLC) with urea derivative as chiral stationary phase]. [Link]

  • ResearchGate. (n.d.). Chromatogram of norethindrone at concentration 0.5 µg/ml in aqueous sample. [Link]

  • Islam, R., et al. (2017). Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products. Longdom Publishing. [Link]

  • DSpace. (2022). CHEMICAL DERIVATIZATION OF NORETHINDRONE BASED ON CLICK REACTION FOR NOVEL ANALYTICAL METHOD DEVELOPMENT. [Link]

  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. [Link]

  • International Journal of ChemTech Research. (2011). Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. [Link]

  • PubMed. (2023). Ultra high-performance supercritical fluid chromatography-mass spectrometry emerging as a complementary approach for targeted steroid analysis. [Link]

  • ResearchGate. (2002). Separation of steroids by countercurrent chromatography using supercritical fluid carbon dioxide. [Link]

Sources

minimizing the formation of delta-5(6)-Norethindrone during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing the Formation of Δ-5(6)-Norethindrone

Welcome to the technical support center for Norethindrone synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to address the formation of the Δ-5(6)-Norethindrone impurity during your synthesis campaigns. Our goal is to equip you with the scientific rationale and practical protocols to ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is Δ-5(6)-Norethindrone and why is it a concern?

Δ-5(6)-Norethindrone, also known as Norethindrone Impurity C, is a structural isomer of Norethindrone where the double bond is located between the 5th and 6th carbon atoms of the steroid nucleus, instead of the desired 4th and 5th position.[1][2] Its presence is a critical quality attribute that must be controlled, as isomeric impurities can have different pharmacological activities and toxicological profiles, potentially affecting the safety and efficacy of the final drug product.[3]

Q2: At which stage of the Norethindrone synthesis is the Δ-5(6) impurity most likely to form?

The formation of the Δ-5(6) impurity is most commonly associated with the final acid-catalyzed isomerization step. Many synthetic routes for Norethindrone, particularly those employing a Birch reduction, initially produce a Δ-5(10) intermediate.[4] The subsequent acid hydrolysis is intended to shift this double bond to the thermodynamically more stable, conjugated Δ-4 position. However, under certain conditions, this isomerization can be incomplete or lead to the formation of the undesired Δ-5(6) isomer as a byproduct.

Q3: Can the Birch reduction conditions influence the formation of this impurity?

Yes, while the primary point of formation is the final isomerization, the conditions of the Birch reduction can influence the isomeric purity of the intermediate. The Birch reduction of an aromatic precursor is a powerful method for generating the 19-nor steroid nucleus.[5][6][7][8] However, over-reduction or side reactions can lead to a mixture of isomers that are carried through the synthesis, potentially complicating the final isomerization and purification steps.

Q4: What analytical methods are recommended for detecting and quantifying the Δ-5(6)-Norethindrone impurity?

A validated, gradient, reversed-phase high-performance liquid chromatography (RP-HPLC) method is the standard for detecting and quantifying Δ-5(6)-Norethindrone and other related substances.[9][10][11] Detection is typically performed using a UV detector at a wavelength of 230-254 nm.[10]

Troubleshooting Guide: Minimizing Δ-5(6)-Norethindrone Formation

This guide is structured to address specific issues you may encounter during the synthesis of Norethindrone, with a focus on preventing the formation of the Δ-5(6) isomer.

Issue 1: High Levels of Δ-5(6)-Norethindrone Detected After Acid Isomerization

Root Cause Analysis:

The presence of significant levels of the Δ-5(6) isomer after the final acid-catalyzed isomerization step points to suboptimal reaction conditions. The key is to facilitate the complete and selective migration of the double bond from the Δ-5(10) position to the Δ-4 position without allowing for the formation of the competing Δ-5(6) isomer.

Troubleshooting Strategies:

  • Optimization of Acid Catalyst:

    • Acid Type: Strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are commonly used.[4][12] The choice of acid can influence the reaction kinetics and selectivity. It is recommended to start with HCl.

    • Acid Concentration: The concentration of the acid is a critical parameter. Too low a concentration may lead to incomplete isomerization, leaving unreacted Δ-5(10) intermediate which can be difficult to separate. Conversely, excessively high acid concentrations can promote the formation of the Δ-5(6) isomer and other degradation products.

    • Recommended Action: Perform a design of experiments (DoE) to screen a range of acid concentrations (e.g., 1N to 5N HCl) to identify the optimal concentration for your specific substrate and solvent system.[9]

  • Reaction Temperature and Time:

    • Temperature Control: The isomerization is typically conducted at elevated temperatures to drive the reaction to completion.[4][9] However, excessive heat can provide the activation energy needed to form the less stable Δ-5(6) isomer.

    • Reaction Monitoring: It is crucial to monitor the reaction progress by HPLC to determine the optimal reaction time. Prolonged reaction times, even at optimal temperatures, can lead to an increase in impurity levels.

    • Recommended Action: Start with a moderate temperature (e.g., 60°C) and monitor the reaction hourly.[9] A time-course study will reveal the point at which the formation of Norethindrone is maximized and the Δ-5(6) impurity is at its lowest.

Summary of Optimized Isomerization Parameters:

ParameterRange to InvestigateRationale
Acid Concentration 1N - 5N HClBalances reaction rate and selectivity.
Temperature 40°C - 80°CEnsures sufficient energy for isomerization without promoting side reactions.
Reaction Time 1 - 6 hoursPrevents the accumulation of byproducts due to prolonged exposure to acidic conditions.
Issue 2: Inconsistent Isomerization Results and Batch-to-Batch Variability

Root Cause Analysis:

Inconsistent results often stem from a lack of precise control over the reaction parameters or variability in the quality of the starting materials and reagents.

Troubleshooting Strategies:

  • Purity of the Δ-5(10) Intermediate:

    • Characterization: Ensure the purity of the intermediate from the Birch reduction and subsequent oxidation steps is high and consistent. The presence of uncharacterized impurities can interfere with the isomerization reaction.

    • Recommended Action: Purify the Δ-5(10) intermediate by crystallization or chromatography before proceeding to the isomerization step.

  • Solvent System:

    • Solvent Choice: The choice of solvent can impact the solubility of the steroid and the activity of the acid catalyst. Methanol and acetone are commonly used solvents.[4][12]

    • Water Content: The presence of water is necessary for the hydrolysis of any enol ether intermediates, but the precise amount can influence the reaction.

    • Recommended Action: Ensure a consistent and controlled solvent system for each batch. If using a co-solvent system, maintain a precise ratio.

Workflow for Consistent Isomerization:

G cluster_pre Pre-Isomerization cluster_process Isomerization Process cluster_post Post-Isomerization Start High-Purity Δ-5(10) Intermediate Reaction Precise Control of: - Temperature - Time - Agitation Start->Reaction Reagents Consistent Reagent Quality (Acid, Solvent) Reagents->Reaction Monitoring In-Process HPLC Monitoring Reaction->Monitoring Quench Controlled Quenching (e.g., addition to a basic solution) Monitoring->Quench Reaction Complete Isolation Consistent Isolation Protocol (Crystallization) Quench->Isolation Result High-Purity Norethindrone (<0.1% Δ-5(6) isomer) Isolation->Result

Caption: A workflow for achieving consistent isomerization results.

Issue 3: Difficulty in Removing Δ-5(6)-Norethindrone by Crystallization

Root Cause Analysis:

The structural similarity between Norethindrone and its Δ-5(6) isomer can make their separation by crystallization challenging, especially if the impurity is present at higher concentrations.

Troubleshooting Strategies:

  • Solvent Screening for Crystallization:

    • Solvent System: The choice of crystallization solvent is critical. A solvent system that maximizes the solubility difference between the two isomers is required. Mixtures of polar and non-polar solvents are often effective.

    • Recommended Solvents: A patent for the purification of Norethindrone suggests using a mixture of dimethyl formamide and water or methanol and water.[13] Another source mentions recrystallization from ethyl acetate.[4]

    • Recommended Action: Conduct a systematic screening of solvent systems. Start with binary mixtures (e.g., methanol/water, ethanol/water, acetone/water) at different ratios.

  • Control of Crystallization Conditions:

    • Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Seeding: Seeding the solution with pure Norethindrone crystals can promote the crystallization of the desired isomer.

    • Recommended Action: Implement a programmed, slow cooling profile for the crystallization process. If the impurity level is high, consider a multi-step crystallization process.

Experimental Protocol: Purification of Norethindrone by Recrystallization

  • Dissolution: Dissolve the crude Norethindrone in a minimal amount of a suitable solvent (e.g., dimethyl formamide) at an elevated temperature (e.g., 55-60°C).[13]

  • Anti-Solvent Addition: Slowly add an anti-solvent (e.g., water) to the solution until a slight turbidity is observed.

  • Cooling: Allow the solution to cool slowly to room temperature, and then further cool to a lower temperature (e.g., 0-5°C) to maximize the yield.

  • Isolation: Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.

  • Purity Check: Analyze the purity of the crystals by HPLC. Repeat the recrystallization if the level of Δ-5(6)-Norethindrone is still above the desired specification.

Reaction Pathway and Impurity Formation:

G Intermediate Δ-5(10)-Norethindrone Intermediate Norethindrone Norethindrone (Desired Product, Δ-4) Intermediate->Norethindrone  H+, Δ (Optimized Conditions) Impurity Δ-5(6)-Norethindrone (Impurity) Intermediate->Impurity  H+, Δ (Suboptimal Conditions)

Caption: Isomerization of the Δ-5(10) intermediate to Norethindrone and the formation of the Δ-5(6) impurity.

References

  • Reddy, G. K., et al. (2017). Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. International Journal of Pharmaceutical Sciences and Research, 8(9), 3863-3873. [Link]

  • CN105277633A. Impurity detection analysis method of norethisterone derivatives and intermediates thereof.
  • Al-Abri, Z. (2022). CHEMICAL DERIVATIZATION OF NORETHINDRONE BASED ON CLICK REACTION FOR NOVEL ANALYTICAL METHOD DEVELOPMENT. DSpace@SQU. [Link]

  • PubChem. Delta-5(6)-Norethindrone Acetate. [Link]

  • Pharmaffiliates. Norethisterone - Impurity C. [Link]

  • WO2014162230A1. Process for the purification of norethindrone and norethindrone acetate.
  • Ashenhurst, J. (2019). Birch Reduction of Aromatic Rings. Master Organic Chemistry. [Link]

  • CN111875656A. Preparation method of norethindrone acetate.
  • ResearchGate. Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. [Link]

  • Wikipedia. Birch reduction. [Link]

  • NROChemistry. Birch Reduction: Mechanism & Examples. [Link]

  • PubChem. Norethindrone. [Link]

  • Houk, K. N. (2018). Birch Reduction: Mechanism, Localization Effects, Products and Reaction Conditions. ResearchGate. [Link]

  • ARTIS STANDARDS. delta-5(6)-Norethindrone. [Link]

Sources

Technical Support Center: Overcoming Matrix Effects in the Bioanalysis of Norethindrone and its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of norethindrone and its impurities. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in bioanalytical assays. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the accuracy and reliability of your experimental results.

Introduction to Matrix Effects in Norethindrone Bioanalysis

Norethindrone, a synthetic progestin, and its impurities are often analyzed in complex biological matrices such as plasma, serum, and tissue homogenates.[][2] The accuracy of these analyses, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), can be significantly compromised by matrix effects.[3][4]

Matrix effects are the alteration of analyte ionization, leading to signal suppression or enhancement, caused by co-eluting endogenous or exogenous components of the sample matrix.[5][6] In the context of norethindrone and its structurally similar impurities, these effects can lead to erroneous quantification, impacting pharmacokinetic, toxicokinetic, and bioequivalence studies.[7] Common culprits in biological matrices include phospholipids, proteins, and salts.[5][8]

This guide will walk you through the identification, quantification, and mitigation of matrix effects to develop robust and reliable bioanalytical methods.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the bioanalysis of norethindrone and its impurities.

Q1: What are the typical signs of matrix effects in my LC-MS/MS analysis of norethindrone?

A1: The most common indicators of matrix effects include:

  • Poor reproducibility: Inconsistent results across different sample preparations or between different lots of biological matrix.[9]

  • Inaccurate quantification: The measured concentration of your analyte is significantly different from the expected value, often observed as a bias in quality control (QC) samples.

  • Signal suppression or enhancement: A noticeable decrease or increase in the analyte's signal intensity when comparing samples prepared in a biological matrix to those in a neat solution.[6]

  • Peak shape distortion: Tailing or fronting of the chromatographic peak can sometimes be exacerbated by matrix components.

Q2: I'm observing significant ion suppression. What are the most likely causes in plasma samples?

A2: In plasma, the primary causes of ion suppression are phospholipids and proteins.[8][10]

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI).[8][10] They often co-extract with analytes and can elute across a wide range of the chromatogram.

  • Proteins: Although most of the larger proteins are removed during initial sample preparation steps like protein precipitation, residual proteins and peptides can still interfere with ionization.

  • Salts and other endogenous small molecules: High concentrations of salts from buffers or the biological matrix itself can also lead to ion suppression.

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A3: The most accepted method for quantifying matrix effects is the post-extraction spike method .[8] This involves comparing the response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution.

The Matrix Factor (MF) is calculated as follows: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

A MF of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. According to FDA guidelines, the matrix effect should be evaluated using at least six different lots of the biological matrix.[11]

Q4: What is the role of an internal standard (IS), and can it completely eliminate matrix effects?

A4: An internal standard is a compound with similar physicochemical properties to the analyte that is added at a known concentration to all samples, calibrators, and QCs. Its primary role is to compensate for variability during sample preparation and analysis, including matrix effects.[6]

While a good IS can significantly mitigate the impact of matrix effects, it may not eliminate them entirely.[8] The ideal IS is a stable isotope-labeled (SIL) analog of the analyte (e.g., Norethindrone-d3).[12] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate ratiometric quantification.[8] However, even with a SIL-IS, significant ion suppression can lead to a loss of sensitivity.[8]

Q5: Are there regulatory guidelines I should follow regarding matrix effects?

A5: Yes, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for bioanalytical method validation that include the assessment of matrix effects.[11][13] The FDA's guidance recommends evaluating matrix effects using at least six different sources (lots) of the biological matrix to assess inter-subject variability.[11] The precision of the results from these different lots should be within acceptable limits (typically ±15%).[11]

Troubleshooting Guides

This section provides structured approaches to resolving common problems related to matrix effects.

Guide 1: Diagnosing and Mitigating Ion Suppression

Problem: You observe low and inconsistent recoveries for norethindrone and its impurities, particularly at the lower limit of quantification (LLOQ).

Workflow for Diagnosis and Resolution:

Caption: Workflow for troubleshooting ion suppression.

Detailed Steps:

  • Post-Column Infusion: This qualitative technique helps visualize regions of ion suppression in your chromatogram.[7]

    • Protocol: Continuously infuse a standard solution of norethindrone into the MS detector post-column while injecting an extracted blank matrix sample. A dip in the baseline signal indicates a region of ion suppression.[7]

  • Chromatographic Optimization: Adjust your LC method to separate the analytes from the suppression zones.[14]

    • Actionable Advice:

      • Modify the gradient profile to increase the separation between early-eluting phospholipids and your analytes.

      • Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.

  • Enhance Sample Preparation: A cleaner sample is the most effective way to reduce matrix effects.[6][8]

    • Comparison of Techniques:

Sample Preparation TechniqueProsConsBest For
Protein Precipitation (PPT) Fast, simple, inexpensive.[15]High levels of residual phospholipids and other matrix components.[16][17]High-throughput screening where some matrix effect is tolerable.
Liquid-Liquid Extraction (LLE) Cleaner extracts than PPT, good for non-polar analytes.[6]More labor-intensive, uses larger volumes of organic solvents.Removing highly water-soluble interferences.
Solid-Phase Extraction (SPE) Provides the cleanest extracts, highly selective.[6][18]More complex method development, higher cost.[18]Regulated bioanalysis requiring high sensitivity and minimal matrix effects.[18]
Phospholipid Removal (PLR) Plates Specifically targets and removes phospholipids.[10][19]May not remove other interfering substances.Assays where phospholipids are the primary source of ion suppression.[10]
Guide 2: Addressing Variability Between Matrix Lots

Problem: Your assay shows good performance with pooled plasma, but fails validation criteria when tested with individual donor plasma lots.[12]

Workflow for Diagnosis and Resolution:

Caption: Workflow for addressing inter-lot matrix variability.

Detailed Steps:

  • Confirm Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is crucial for correcting inter-individual differences in matrix effects and extraction recovery.[12][20] If you are using a structural analog, switching to a SIL-IS is the most effective solution.[21]

  • Systematic Evaluation of Individual Lots: As per FDA guidance, prepare low and high QCs in at least six different individual lots of matrix.[11]

    • Protocol:

      • Obtain at least six different lots of the target biological matrix (e.g., human plasma).

      • Prepare QCs at low and high concentrations in each of these lots.

      • Process and analyze these QCs against a calibration curve prepared in pooled matrix.

      • Calculate the accuracy for each QC and the precision (%CV) across the different lots. The accuracy should be within ±15% and the %CV should not be greater than 15%.[11]

  • Investigate Extraction Recovery: Inconsistent recovery can be a source of variability.[12]

    • Actionable Advice: For highly protein-bound analytes like norethindrone, ensure that the initial protein disruption step is sufficient and consistent across all samples.[20] The choice of organic solvent in PPT or the pH in LLE can significantly impact the efficiency of breaking these interactions.

Conclusion

Overcoming matrix effects in the bioanalysis of norethindrone and its impurities is a critical step in developing a robust and reliable method. By systematically identifying the source of interference and optimizing both the sample preparation and chromatographic conditions, it is possible to minimize ion suppression and enhancement. The use of a stable isotope-labeled internal standard is paramount for compensating for unavoidable matrix variability. Adherence to regulatory guidelines ensures that the developed method is fit for purpose and generates data of the highest quality and integrity.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). National Institutes of Health.
  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research.
  • Norethindrone Impurities. (n.d.). BOC Sciences.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration.
  • Matrix Effect in Bioanalysis: An Overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Norethindrone Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards.
  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (n.d.). Drawell.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). Chromatography Online.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation.
  • French, D. (2016). Advances in bioanalytical techniques to measure steroid hormones in serum. Bioanalysis, 8(11), 1203-1219.
  • Furey, A., et al. (2013). Ion suppression; a critical review on causes, evaluation, prevention and applications. Talanta, 115, 104-122.
  • Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. (2020). Journal of Pharmaceutical and Biomedical Analysis, 186, 113303.
  • Norethindrone. (n.d.). PubChem.
  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (n.d.). National Institutes of Health.
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. (n.d.). Sigma-Aldrich.
  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (n.d.). National Institutes of Health.
  • Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. (2011). Bioanalysis, 3(24), 2783-2793.
  • Ion suppression (mass spectrometry). (n.d.). In Wikipedia.
  • Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain. (2002). Journal of Chromatography B, 772(1), 77-90.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). BenchChem.
  • French, D. (2016). Advances in Bioanalytical Techniques to Measure Steroid Hormones in Serum. Bioanalysis, 8(11), 1203-1219.
  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. (n.d.). Waters Corporation.
  • Norethisterone-impurities. (n.d.). Pharmaffiliates.
  • Overcoming matrix effects: expectations set by guidelines. (2014). Bioanalysis Zone.
  • Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International.
  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. (2015). Analytical Chemistry, 87(12), 6142-6150.
  • Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. (2009). Bioanalysis, 1(6), 1083-1099.
  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.). Waters Corporation.
  • Recent Advances on Rapid Detection Methods of Steroid Hormones in Animal Origin Foods. (2023). Foods, 12(22), 4101.
  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Extraction Methods for The Removal of Phospholipids and Other Endogenous Material from A Biological Fluid. (2011). Bioanalysis, 3(24), 2783-2793.
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbio.
  • Method development and validation of norethindrone by UPLC-MS/MS in human plasma. (2023). International Journal of Biology, Pharmacy and Allied Sciences, 12(8), 3817-3823.
  • Designing Stable Isotope Labeled Internal Standards. (2022). Acanthus Research.
  • A Comparative Guide: Protein Precipitation vs. Solid-Phase Extraction for Pirfenidone Analysis in Biological Samples. (n.d.). Benchchem.
  • Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. (2011). International Journal of ChemTech Research, 3(1), 224-229.
  • Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. (2025). Journal of Analytical Atomic Spectrometry.
  • Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. (n.d.). Chromatography Today.
  • Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques. (2022). Current Pharmaceutical Analysis, 18(9), 785-797.
  • All You Need To Know About Phospholipid Removal (PLR). (n.d.). Element Lab Solutions.
  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). LGC Standards.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma.
  • Review Article on Matrix Effect in Bioanalytical Method Development. (2014). International Journal of MediPharm Research, 2(1), 1-6.
  • Protein precipitation: A comprehensive guide. (n.d.). Abcam.
  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014). Journal of Analytical Methods in Chemistry, 2014, 819896.
  • High Throughput Removal of Both Phospholipids and Proteins in Bioanalytical Sample Preparation. (n.d.). Sigma-Aldrich.
  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2018). Molecules, 23(3), 655.

Sources

Technical Support Center: Optimizing Delta-4(5)-Norethindrone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Norethindrone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve the yield and purity of your delta-4(5)-Norethindrone synthesis, with a special focus on minimizing the formation of the common impurity, delta-5(6)-Norethindrone.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues you may encounter during the synthesis of Norethindrone. Each problem is followed by potential causes and actionable solutions based on established chemical principles.

Problem 1: Low overall yield of Norethindrone.

Potential Causes:

  • Incomplete protection of the C3 ketone in the starting material, 19-nor-4-androstenedione.

  • Inefficient ethynylation of the C17 ketone.

  • Suboptimal conditions during the acidic hydrolysis and isomerization step.

  • Product loss during workup and purification.

Solutions:

  • Optimize the protection step: The formation of the enol ether is crucial to prevent side reactions at the C3 position. Ensure anhydrous conditions and use a sufficient excess of the orthoformate and a suitable acid catalyst. Monitor the reaction by TLC until the starting material is fully consumed. A patent suggests using trimethyl orthoformate with pyridine hydrochloride in methanol for effective protection[1].

  • Enhance the ethynylation reaction: The addition of the ethynyl group at C17 is a key step. The use of a strong base like potassium tert-butoxide is common. Ensure the acetylene gas is dry and bubbled through the reaction mixture efficiently. The reaction temperature should be carefully controlled to prevent side reactions[1].

  • Control the hydrolysis and isomerization: This step is critical for both deprotection and for ensuring the thermodynamically favored delta-4(5) isomer is the major product. The choice of acid, reaction temperature, and time are key parameters. Overly harsh conditions can lead to degradation, while insufficient acid or time may result in incomplete isomerization from the kinetic delta-5(6) or delta-5(10) isomers.

  • Minimize losses during purification: Norethindrone can be purified by crystallization. A patent for the purification of Norethindrone suggests using a mixed solvent system like dimethylformamide-water or methanol-water to achieve high purity[2].

Problem 2: High levels of delta-5(6)-Norethindrone impurity in the final product.

Potential Causes:

  • The formation of the delta-5(6) isomer is often a result of kinetic control during the acid-catalyzed deprotection of the enol ether intermediate. The delta-4(5) isomer (Norethindrone) is the thermodynamically more stable product.

  • The type and concentration of the acid catalyst used in the hydrolysis step can significantly influence the isomer ratio.

  • Reaction temperature and time during isomerization play a crucial role.

Solutions:

  • Favor Thermodynamic Control: To maximize the formation of the desired delta-4(5) isomer, the reaction should be allowed to reach thermodynamic equilibrium. This typically involves using a suitable acid catalyst and allowing for a sufficient reaction time.

  • Judicious Choice of Acid Catalyst: While strong acids are needed for hydrolysis, their concentration and type should be optimized. A comparative study of different acid catalysts (e.g., HCl, H2SO4, p-toluenesulfonic acid) at various concentrations can help identify the optimal conditions for maximizing the delta-4(5) to delta-5(6) ratio.

  • Temperature and Time Optimization: Higher temperatures can favor the formation of the thermodynamically more stable product. However, excessively high temperatures can lead to degradation. A systematic study of the reaction at different temperatures and for varying durations is recommended to find the sweet spot for isomerization without significant product loss. Monitoring the reaction progress by HPLC is essential to determine the optimal endpoint[3].

Problem 3: Presence of other impurities in the final product.

Potential Causes:

  • Incomplete reactions at any of the synthetic steps.

  • Side reactions such as over-reduction or oxidation.

  • Contamination from reagents or solvents.

Solutions:

  • Thorough Reaction Monitoring: Utilize analytical techniques like TLC and HPLC to monitor the progress of each reaction step and ensure complete conversion of the starting materials and intermediates[3].

  • Inert Atmosphere: For sensitive reactions like the ethynylation, maintaining an inert atmosphere (e.g., with nitrogen or argon) can prevent oxidation-related side products.

  • High-Purity Reagents and Solvents: Use high-purity, anhydrous solvents and reagents to avoid introducing contaminants that could lead to side reactions.

  • Effective Purification: A robust purification strategy is essential. Recrystallization is a powerful technique for removing many impurities. A patent on Norethindrone purification highlights the effectiveness of mixed-solvent crystallization[2]. For difficult-to-separate impurities, column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the formation of the delta-5(6)-Norethindrone isomer?

The formation of the delta-5(6) isomer is a classic example of kinetic versus thermodynamic control in the isomerization of an enone system. During the acid-catalyzed hydrolysis of the enol ether intermediate, a carbocation is formed. Protonation can occur at different positions, leading to the formation of different double bond isomers. The delta-5(6) and delta-5(10) isomers are often the kinetically favored products, meaning they are formed faster. However, the delta-4(5) isomer (Norethindrone) is the thermodynamically more stable conjugated system. Given sufficient time and appropriate acidic conditions, the kinetic isomers will rearrange to the more stable thermodynamic product.

Q2: How can I effectively monitor the progress of the synthesis and the impurity profile?

High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress and quantifying the purity of your product. A reverse-phase HPLC method with a C18 column and a mobile phase gradient of water and acetonitrile can effectively separate Norethindrone from its isomers and other impurities[3]. UV detection at around 240-250 nm is suitable for detecting the conjugated enone system of Norethindrone.

Q3: What are the best practices for the purification of Norethindrone to remove the delta-5(6) isomer?

Recrystallization is a highly effective method for purifying Norethindrone and reducing the levels of the delta-5(6) isomer. A mixed-solvent system is often more effective than a single solvent. A patented process describes the successful purification of Norethindrone by dissolving the crude product in a minimal amount of hot dimethylformamide and then gradually adding water to induce crystallization[2]. This allows for the slow and selective crystallization of the desired delta-4(5) isomer, leaving the more soluble delta-5(6) isomer in the mother liquor.

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes, standard laboratory safety precautions should always be followed. Specifically:

  • Acetylene gas is flammable and can be explosive. It should be handled with care in a well-ventilated fume hood, and sources of ignition should be eliminated.

  • Potassium tert-butoxide is a strong base and is corrosive. It should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Acids and organic solvents should be handled in a fume hood with proper PPE.

Experimental Protocols

Protocol 1: Synthesis of Norethindrone from 19-nor-4-androstenedione

This protocol is a generalized procedure based on common synthetic routes described in the literature[1]. Optimization of specific conditions may be required.

Step 1: Protection of the C3-Ketone (Formation of the Enol Ether)

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 19-nor-4-androstenedione in anhydrous methanol.

  • Add trimethyl orthoformate and a catalytic amount of pyridine hydrochloride.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize the acid with a base such as triethylamine.

  • Remove the solvent under reduced pressure. The crude enol ether can be used in the next step without further purification.

Step 2: Ethynylation of the C17-Ketone

  • Dissolve the crude enol ether from Step 1 in an anhydrous solvent such as toluene in a flask under an inert atmosphere (nitrogen or argon).

  • Add potassium tert-butoxide and stir the mixture.

  • Bubble dry acetylene gas through the solution for several hours.

  • Monitor the reaction by TLC. Once the reaction is complete, quench the reaction by carefully adding water.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude ethynylated product.

Step 3: Hydrolysis and Isomerization to Norethindrone

  • Dissolve the crude product from Step 2 in a suitable solvent such as methanol.

  • Add an aqueous solution of a mineral acid (e.g., hydrochloric acid).

  • Heat the mixture to reflux and monitor the formation of Norethindrone and the disappearance of the delta-5(6) isomer by HPLC.

  • Once the desired isomer ratio is achieved, cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry it over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude Norethindrone.

Protocol 2: Purification of Norethindrone by Recrystallization

  • Dissolve the crude Norethindrone in a minimum amount of hot dimethylformamide (or methanol).

  • Slowly add hot water to the solution until it becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a cold mixture of the crystallization solvents.

  • Dry the crystals under vacuum to obtain pure Norethindrone.

  • Assess the purity by HPLC and melting point.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Isomerization Acid 1M HCl0.5M H2SO41M p-TSA
Temperature (°C) 506070
Time (h) 246
Yield of Norethindrone (%) (experimental data)(experimental data)(experimental data)
Purity (delta-4(5):delta-5(6)) (experimental data)(experimental data)(experimental data)

This table is a template for organizing experimental data during the optimization of the isomerization step. Actual values should be determined empirically.

Visualizations

SynthesisWorkflow A 19-nor-4-androstenedione B Enol Ether Intermediate A->B Protection (Orthoformate, Acid Catalyst) C Ethynylated Intermediate B->C Ethynylation (Acetylene, Strong Base) D Crude Norethindrone (mixture of isomers) C->D Hydrolysis & Isomerization (Aqueous Acid) E Pure Delta-4(5)-Norethindrone D->E Purification (Recrystallization)

Caption: General workflow for the synthesis of Norethindrone.

IsomerizationMechanism cluster_0 Acid-Catalyzed Isomerization EnolEther Enol Ether Intermediate Carbocation Carbocation Intermediate EnolEther->Carbocation +H+ Kinetic Delta-5(6)-Norethindrone (Kinetic Product) Carbocation->Kinetic -H+ (fast) Thermodynamic Delta-4(5)-Norethindrone (Thermodynamic Product) Carbocation->Thermodynamic -H+ (slow, reversible) Kinetic->Thermodynamic Equilibration (Acid, Heat)

Caption: Simplified mechanism of double bond isomerization.

References

  • Rashidul, I., et al. (2017). Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products. Pharmaceutical Analytical Chemistry, 3(2). Available at: [Link]

  • PubChem. Norethindrone. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. Impurity detection analysis method of norethisterone derivatives and intermediates thereof. CN105277633A.
  • Pollack, R. M. (2004). Enzymatic mechanisms for catalysis of enolization: ketosteroid isomerase. Bioorganic chemistry, 32(5), 341–353. Available at: [Link]

  • Golubovskaia, L. E., & Pivnitskiĭ, K. K. (1989). Simple synthesis of a complete set of unconjugated norethisterone metabolites and their deutero-analogs. Bioorganicheskaia khimiia, 15(3), 411–416.
  • Wikipedia. Nandrolone. Available at: [Link]

  • Reddy, B. V. S., et al. (2008). Stereoselective synthesis of enynones via base-catalyzed isomerization of 1,5-disubstituted-2,4-pentadiynyl silyl ethers or their alcohol derivatives. Organic & Biomolecular Chemistry, 6(15), 2755-2760. Available at: [Link]

  • Pharmaffiliates. Norethisterone - Impurity C| Chemical Name : Δ-5(6)-Norethindrone. Available at: [Link]

  • Google Patents. Process for the purification of norethindrone and norethindrone acetate. WO2014162230A1.
  • Chemistry LibreTexts. Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]

  • Google Patents. Norethindrone sustained release formulations and methods associated therewith. US20050058695A1.
  • Google Patents. Preparation method of norethindrone acetate. CN111875656A.

Sources

refining gradient elution for better impurity profiling of norethindrone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Norethindrone Impurity Profiling

A Guide to Refining Gradient Elution in HPLC

Welcome to the technical support center for the impurity profiling of norethindrone. As a Senior Application Scientist, my goal is to provide you with a practical, in-depth guide that moves beyond mere procedural steps. This resource is designed to equip you with the foundational knowledge and troubleshooting frameworks necessary to develop, refine, and execute robust HPLC methods for separating norethindrone from its process-related impurities and degradation products. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in solid chromatographic principles.

Section 1: Frequently Asked Questions (FAQs) - Building a Robust Method Foundation

This section addresses the fundamental questions that arise during the initial stages of method development for norethindrone impurity analysis.

Q1: How do I select the optimal stationary phase (HPLC Column) for norethindrone impurity profiling?

A1: The choice of stationary phase is the most critical factor influencing selectivity in your separation.[1] For steroidal compounds like norethindrone, which are predominantly hydrophobic, a C18 (octadecylsilane) column is the universally accepted starting point.[2][3]

  • Expertise & Experience: The non-polar nature of norethindrone and its likely impurities ensures strong hydrophobic interactions with the C18 alkyl chains, providing good retention and opportunities for separation. Modern, high-purity silica-based C18 columns with high carbon loads and effective end-capping are essential. End-capping minimizes unwanted secondary interactions with surface silanols, which can cause significant peak tailing for any impurities with basic functional groups.[4]

  • Beyond the Basics: If a standard C18 column fails to resolve a critical pair (two or more impurities eluting too closely), consider a stationary phase with an alternative separation mechanism. A Phenyl-Hexyl phase , for example, offers π-π interactions, which can introduce unique selectivity for impurities containing aromatic rings or unsaturated bonds, often resolving co-elutions seen on a C18.[5]

  • Particle Technology: For higher efficiency and faster analysis, columns packed with smaller particles (e.g., sub-2 µm or core-shell particles) are highly recommended.[5][6] They provide sharper peaks, which inherently improves resolution and sensitivity, a key requirement for detecting low-level impurities.

Q2: What is the recommended approach for selecting and preparing the mobile phase?

A2: The mobile phase composition dictates the elution strength and modulates the selectivity of the separation. For reversed-phase HPLC of norethindrone, a combination of purified water and an organic modifier is standard.

  • Organic Modifier Selection:

    • Acetonitrile is generally the preferred organic solvent for steroid analysis. Its low viscosity leads to lower backpressure and higher column efficiency compared to methanol.

    • Methanol is a viable alternative and can offer different selectivity.[7] If you face co-elution issues with an acetonitrile-water system, substituting it with methanol is a powerful troubleshooting step.[7] You can also explore ternary mixtures (Water/Acetonitrile/Methanol) for fine-tuning selectivity.[2]

  • pH Control: While norethindrone itself is neutral, its impurities may possess ionizable functional groups. Controlling the mobile phase pH is crucial for consistent retention and good peak shape.[8][9]

    • Recommendation: A slightly acidic mobile phase, such as water with 0.1% formic acid , is an excellent starting point. This low pH suppresses the ionization of acidic silanol groups on the column packing, preventing peak tailing of basic impurities.[10] It also ensures that acidic impurities are in a single, non-ionized form, leading to sharp peaks and stable retention.

  • Preparation: Always use HPLC-grade solvents. The mobile phase should be filtered through a 0.45 µm or 0.22 µm membrane filter and thoroughly degassed before use to prevent pump blockages and baseline noise.

Q3: I'm starting from scratch. How do I design an initial scouting gradient?

A3: A "scouting gradient" is a broad, linear gradient used to quickly determine the retention behavior of the main compound and all detectable impurities.[11] This initial run provides the critical information needed to build an optimized, high-resolution method.

  • Causality: The goal is to ensure all compounds, from the most polar to the most non-polar, elute within a reasonable timeframe. This allows you to identify the "elution window" where your impurities appear, which is where you will later focus your optimization efforts.[12]

Table 1: Example Scouting Gradient Program

Time (min) % Mobile Phase A (e.g., 0.1% Formic Acid in Water) % Mobile Phase B (e.g., Acetonitrile) Curve
0.0 95 5 Linear
30.0 5 95 Linear
35.0 5 95 Linear
35.1 95 5 Linear

| 40.0 | 95 | 5 | Linear |

  • Post-Scouting Analysis: After this run, identify the retention times of the first and last eluting impurity peaks. Your optimized gradient should start just before the first peak elutes and end just after the last one, saving significant run time.

Q4: Which detection wavelength should I use for norethindrone impurity profiling?

A4: Norethindrone has a distinct UV absorbance maximum due to its α,β-unsaturated ketone chromophore.

  • Recommendation: A detection wavelength between 240 nm and 254 nm is typically effective for both norethindrone and its structurally related impurities.[13][14]

  • Best Practice: Employ a Diode Array Detector (DAD) or Photodiode Array (PDA) detector . This is non-negotiable for impurity profiling. A DAD detector acquires the full UV spectrum for each peak, which allows you to:

    • Confirm Peak Purity: Assess whether a chromatographic peak corresponds to a single compound or co-eluting impurities.[13]

    • Select the Optimal Wavelength: Ensure the chosen wavelength provides adequate sensitivity for all impurities, not just the main active pharmaceutical ingredient (API).

Section 2: Troubleshooting Guide - From Problem to Resolution

This section provides structured solutions to common issues encountered during the analysis. The format is designed for quick problem identification and resolution.

Problem: Poor Resolution Between Norethindrone and a Critical Impurity Pair

Q: My method shows two or more peaks that are not baseline-separated (Resolution < 1.5). How can I improve the separation?

A: Achieving adequate resolution is governed by the resolution equation, which depends on efficiency (N), selectivity (α), and retention (k). The most powerful way to resolve co-eluting peaks is by changing the selectivity.[5]

  • Flatten the Gradient Slope: This is the first and most effective adjustment. A shallower gradient increases the difference in elution times between compounds.[15] If your critical pair elutes at 35% Acetonitrile, modify your gradient to run from 30% to 40% over a longer period (e.g., 10-15 minutes) instead of a steeper slope.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) fundamentally alters the mobile phase's interaction with the analytes and stationary phase, directly impacting selectivity (α).[7] This can often move co-eluting peaks apart.

  • Adjust Mobile Phase pH: Even minor pH changes can alter the ionization state of impurities with acidic or basic functional groups, leading to significant shifts in retention time and improved separation.[10][16]

  • Modify Column Temperature: Increasing the column temperature reduces mobile phase viscosity, which can increase efficiency (sharper peaks).[7] It can also sometimes subtly alter selectivity. Try adjusting the temperature in 5°C increments (e.g., from 30°C to 40°C).

  • Change the Stationary Phase: If mobile phase optimizations are insufficient, the interaction chemistry needs to be changed. Switching from a C18 to a Phenyl or Cyano column provides a completely different selectivity profile and is a definitive step for resolving persistent co-elutions.[1][17]

G cluster_0 Troubleshooting Poor Resolution (Rs < 1.5) Start Poor Resolution Observed Step1 Flatten Gradient Slope Around Critical Pair Start->Step1 Check1 Resolution > 1.5? Step1->Check1 Step2 Change Organic Modifier (e.g., ACN to MeOH) Check1->Step2 No End Resolution Achieved Check1->End Yes Check2 Resolution > 1.5? Step2->Check2 Step3 Adjust Mobile Phase pH (if impurities are ionizable) Check2->Step3 No Check2->End Yes Check3 Resolution > 1.5? Step3->Check3 Step4 Change Stationary Phase (e.g., C18 to Phenyl) Check3->Step4 No Check3->End Yes Fail Method Redevelopment Required Step4->Fail

Caption: Workflow for troubleshooting poor peak resolution.

Problem: Asymmetric or Tailing Peaks

Q: My norethindrone peak, or one of my impurity peaks, is tailing badly (Tailing Factor > 1.5). What are the likely causes and solutions?

A: Peak tailing compromises resolution and integration accuracy. It typically points to either undesirable secondary chemical interactions or physical problems within the HPLC system.[4][18]

Table 2: Causes and Solutions for Peak Tailing

Cause Description Solution
Secondary Silanol Interactions Basic impurities interact with acidic, un-capped silanol groups on the silica surface of the column packing.[4] 1. Lower the mobile phase pH with an additive like 0.1% formic or acetic acid to suppress silanol ionization. 2. Use a modern, fully end-capped column.
Column Contamination/Void Particulate matter clogs the inlet frit, or a void forms at the head of the column, distorting the sample path.[18] 1. Disconnect the column and reverse-flush it to waste (check manufacturer's instructions first). 2. If flushing fails, the column likely needs to be replaced. Use guard columns and filter samples to prevent this.
Sample Solvent Mismatch The sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Acetonitrile), causing the peak to broaden and tail. Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) or a weaker solvent.

| Column Overload | Injecting too much sample mass causes the peak to lose its Gaussian shape and tail. | Reduce the injection volume or the concentration of the sample. |

Problem: Shifting or Unstable Retention Times

Q: My retention times are drifting from one run to the next. What could be causing this instability?

A: Unstable retention times are a serious issue that undermines method reliability. The cause is almost always related to inconsistent conditions within the HPLC system.

  • Inadequate Column Equilibration: This is the most common cause in gradient elution. The column must be fully returned to the initial mobile phase conditions before the next injection. A short equilibration time will leave residual organic solvent in the column, causing subsequent peaks to elute earlier.

    • Trustworthiness: A robust method must have a defined and sufficient re-equilibration step. As a rule of thumb, flush the column with at least 10-15 column volumes of the starting mobile phase.[11] You can calculate the column volume (Vc) using Vc ≈ (π * r² * L) * 0.68, where r is the column radius and L is the length.

  • Mobile Phase Composition Change: The organic component of the mobile phase (acetonitrile or methanol) is more volatile than water. If left un-capped, its concentration can decrease over time, leading to longer retention times.

    • Solution: Prepare fresh mobile phase daily, and keep solvent reservoirs capped.

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention.

    • Solution: Always use a thermostatically controlled column compartment. A stable temperature (e.g., 30°C or 35°C) is key to reproducible chromatography.[7]

  • HPLC Pump Issues: Inconsistent flow delivery due to air bubbles, worn pump seals, or faulty check valves will cause retention times to fluctuate.

    • Solution: Regularly degas the mobile phase and perform routine maintenance on the HPLC pump.

G cluster_1 Factors Affecting Retention Time Stability RT Retention Time (tR) Equilibration Column Equilibration RT->Equilibration Insufficient Temp Temperature RT->Temp Fluctuates Flow Flow Rate (Pump Performance) RT->Flow Inconsistent MP Mobile Phase Composition RT->MP Changes

Caption: Key factors influencing retention time stability.

Section 3: Core Experimental Protocols

Adherence to standardized protocols is essential for method validation and transfer. The following protocols provide a self-validating framework for your experiments.

Protocol 1: System Suitability Testing (SST)

Objective: To verify that the chromatographic system is performing adequately for the intended analysis, as required by all major pharmacopeias and regulatory guidelines.[19][20] This test must be performed before any sample analysis.

Procedure:

  • Prepare a System Suitability Solution containing norethindrone and at least one critical impurity standard at a relevant concentration.

  • Make five or six replicate injections of this solution.

  • Calculate the key performance parameters and compare them against the pre-defined acceptance criteria.

Table 3: Typical System Suitability Acceptance Criteria for an Impurity Method

Parameter Symbol Acceptance Criteria Rationale
Resolution Rs ≥ 2.0 between the critical peak pair Ensures peaks are sufficiently separated for accurate quantitation.
Tailing Factor T ≤ 2.0 for the norethindrone peak Ensures peak symmetry for accurate integration.[13]
Theoretical Plates N ≥ 3000 for the norethindrone peak Measures column efficiency and peak sharpness.[13]

| Reproducibility | %RSD | ≤ 5.0% for peak area and ≤ 2.0% for retention time | Demonstrates the precision and stability of the system over multiple injections.[14] |

Protocol 2: Forced Degradation Study

Objective: To demonstrate the stability-indicating nature of the analytical method by showing that it can separate the main drug from its potential degradation products. This is a core requirement of ICH guidelines.[14][19]

Procedure:

  • Prepare separate solutions of norethindrone in a suitable solvent.

  • Expose each solution to one of the following stress conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C.

    • Basic Hydrolysis: Add 0.1 M NaOH and heat at 60°C.[14]

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature.

    • Thermal Degradation: Heat a solid sample at an elevated temperature (e.g., 80°C).

    • Photolytic Degradation: Expose a solution to UV light.

  • After a set time, neutralize the acidic and basic samples.

  • Inject the stressed samples into the HPLC system.

  • Evaluation: The method is considered "stability-indicating" if all degradation product peaks are successfully resolved from the norethindrone peak and from each other. Use a DAD detector to check the peak purity of the norethindrone peak to ensure no degradants are co-eluting.

References

  • CN105277633A - Impurity detection analysis method of norethisterone derivatives and intermediates thereof - Google P
  • RP-HPLC Method for Estimating Norethindrone in Plasma and Tissues Following Administration of a Controlled Release Nanoparticula. Indian Journal of Pharmaceutical Sciences. [Link]

  • Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Nor - Longdom Publishing. [Link]

  • Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. [Link]

  • The Secrets of Successful Gradient Elution. LCGC International. [Link]

  • Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. Royal Society of Chemistry. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PMC. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • Tips to Help Maximize Resolution. Agilent Technologies. [Link]

  • Optimization of gradient elution conditions in multicomponent preparative liquid chromatography. ResearchGate. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Welch Materials, Inc.. [Link]

  • Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc.. [Link]

  • Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. LCGC International. [Link]

  • Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Bitesize Bio. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

  • Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. HPLC troubleshooting. [Link]

  • The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. PharmaeliX. [Link]

Sources

Navigating the Chromatographic Maze: A Technical Support Guide to Resolving Norethindrone Isomer Co-elution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for addressing the pervasive challenge of co-elution among norethindrone and its isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter difficulties in achieving baseline separation of these structurally similar compounds. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies, detailed experimental protocols, and a comprehensive understanding of the underlying chromatographic principles. Our goal is to empower you with the expertise to develop robust, selective, and reliable analytical methods for norethindrone and its related substances.

Understanding the Challenge: Why Do Norethindrone Isomers Co-elute?

Norethindrone, a synthetic progestin, and its isomers, which can be process-related impurities or degradation products, possess nearly identical molecular weights and polarities.[1] Their steroid skeletons are highly similar, with subtle differences in the spatial arrangement of functional groups or the position of double bonds. These minute structural variations often result in very close retention times in reversed-phase liquid chromatography (RPLC), leading to peak co-elution and compromising the accuracy of quantification.

Key isomers and impurities of concern include stereoisomers and positional isomers, which can arise during synthesis or through degradation pathways such as hydrolysis and oxidation.[2] The challenge lies in manipulating the chromatographic system to exploit these subtle structural differences to achieve separation.

Frequently Asked Questions (FAQs)

Q1: My norethindrone peak is showing a significant shoulder, suggesting a co-eluting isomer. What is the first parameter I should investigate?

A1: Before delving into complex method modifications, the first and most critical parameter to evaluate is your mobile phase composition , specifically the choice of organic modifier and the pH.

  • Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) can profoundly impact selectivity for steroid isomers. While ACN is a popular choice for its low viscosity and UV transparency, methanol can offer unique selectivity due to its different interaction mechanisms with the stationary phase. Methanol is a protic solvent and can engage in hydrogen bonding interactions that may differentiate isomers based on the accessibility of their polar functional groups.[3]

  • Mobile Phase pH: For ionizable compounds, pH is a powerful tool to alter retention and selectivity.[4][5] While norethindrone itself is not strongly ionizable, some of its degradation products or related impurities might be. Controlling the pH with a suitable buffer can suppress the ionization of silanol groups on the silica-based stationary phase, reducing peak tailing and potentially improving resolution. A mobile phase pH in the range of 2.5 to 4.0 is often a good starting point for steroid analysis on silica-based columns.[6]

Q2: I'm using a standard C18 column and still struggling with co-elution. What are my options for stationary phase chemistry?

A2: If optimizing the mobile phase on a C18 column is insufficient, changing the stationary phase chemistry is the next logical step. The goal is to introduce different separation mechanisms that can better differentiate the isomers.

  • Phenyl-Hexyl Phases: These columns offer a different selectivity compared to C18 phases due to the presence of the phenyl group. This allows for π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic or unsaturated regions of the steroid nucleus.[7][8] This can be particularly effective for separating isomers that differ in the position of a double bond.

  • Biphenyl Phases: Biphenyl columns provide enhanced π-π interactions compared to standard phenyl phases and can offer unique selectivity for aromatic and moderately polar analytes like steroids.[3][9] They have shown success in resolving structurally similar compounds that are difficult to separate on C18 phases.[3]

The table below summarizes the primary interaction mechanisms for these stationary phases.

Stationary PhasePrimary Interaction Mechanism(s)Best Suited for Separating Isomers With...
C18 (Octadecylsilane) Hydrophobic interactionsDifferences in overall hydrophobicity.
Phenyl-Hexyl Hydrophobic and π-π interactionsDifferences in the position of double bonds or aromatic rings.
Biphenyl Enhanced π-π interactions and hydrophobic interactionsSubtle differences in aromaticity and planarity.
Q3: Can temperature be used to resolve co-eluting norethindrone isomers?

A3: Yes, temperature is a powerful yet often underutilized parameter for optimizing selectivity. Changing the column temperature alters the thermodynamics of the analyte-stationary phase interactions, which can change the elution order of closely related compounds.

  • How it Works: Increasing the temperature generally decreases the viscosity of the mobile phase, leading to higher efficiency and reduced backpressure.[4] More importantly, it can differentially affect the retention of isomers, potentially increasing the resolution between a critical pair.

  • Practical Approach: A systematic approach is to perform scouting runs at different temperatures (e.g., 30°C, 40°C, 50°C) while keeping other parameters constant. Even a small change in temperature can sometimes be enough to resolve a critical pair. It's also possible to use a temperature gradient during the run, although this is less common in routine analysis.

Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

When faced with a co-elution problem, a systematic approach is more effective than random adjustments. The following workflow provides a structured path to achieving separation.

CoElution_Troubleshooting start Start: Co-elution Observed mobile_phase Step 1: Mobile Phase Optimization start->mobile_phase organic_modifier 1a. Evaluate Organic Modifier (ACN vs. MeOH) mobile_phase->organic_modifier Selectivity Change? ph_buffer 1b. Optimize Mobile Phase pH (e.g., pH 2.5-4.0) organic_modifier->ph_buffer gradient 1c. Adjust Gradient Profile (Steeper vs. Shallower) ph_buffer->gradient stationary_phase Step 2: Stationary Phase Selection gradient->stationary_phase Still Co-eluting end Resolution Achieved gradient->end Resolved phenyl_hexyl 2a. Try a Phenyl-Hexyl Column (for π-π interactions) stationary_phase->phenyl_hexyl biphenyl 2b. Consider a Biphenyl Column (for enhanced π-π interactions) phenyl_hexyl->biphenyl temperature Step 3: Temperature Optimization biphenyl->temperature Still Co-eluting biphenyl->end Resolved temp_scouting 3a. Perform Temperature Scouting (e.g., 30°C, 40°C, 50°C) temperature->temp_scouting temp_scouting->end Resolved

Caption: A systematic workflow for troubleshooting co-elution of norethindrone isomers.

Experimental Protocols

The following protocols are provided as a starting point for method development and troubleshooting. All methods should be validated according to the principles outlined in USP General Chapter <1225> and ICH Guideline Q2(R1).[10][11]

Protocol 1: Initial Screening and Mobile Phase Optimization on a C18 Column

Objective: To establish a baseline separation and evaluate the effect of organic modifier and gradient slope.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: Acetonitrile (Run 1) or Methanol (Run 2)
  • Gradient: 40% to 70% B over 20 minutes
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 35°C
  • Detection: UV at 240 nm
  • Injection Volume: 10 µL

2. Procedure:

  • Prepare a standard solution of norethindrone and a mixed standard containing known impurities/isomers.
  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
  • Perform injections of the individual standards and the mixed standard using both acetonitrile and methanol as mobile phase B.
  • Compare the chromatograms for changes in selectivity and resolution.
  • Based on the results, the gradient can be further optimized. A shallower gradient over the elution window of the critical pair can improve resolution.
Protocol 2: Method Development with a Phenyl-Hexyl Column

Objective: To leverage π-π interactions for improved separation of critical isomer pairs.

1. Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
  • Mobile Phase A: 0.05 M Ammonium Acetate buffer, pH 4.5
  • Mobile Phase B: Acetonitrile
  • Gradient: 50% to 80% B over 25 minutes
  • Flow Rate: 1.2 mL/min
  • Column Temperature: 40°C
  • Detection: UV at 240 nm
  • Injection Volume: 10 µL

2. Rationale for Parameter Selection:

  • Phenyl-Hexyl Column: Introduces π-π interaction as a secondary separation mechanism.
  • Ammonium Acetate Buffer: Provides pH control and is volatile, making it suitable for LC-MS applications if needed.
  • Elevated Temperature (40°C): Improves peak shape and can enhance selectivity.

3. Self-Validation Check:

  • The method's specificity should be confirmed through forced degradation studies (acid, base, oxidation, heat, and light) as per ICH guideline Q1A(R2).[12] The peak purity of norethindrone should be assessed using a photodiode array (PDA) detector to ensure no co-eluting peaks are present under the main peak.

Final Thoughts: A Multifaceted Approach to a Complex Problem

Resolving the co-elution of norethindrone isomers rarely has a one-size-fits-all solution. A successful strategy requires a fundamental understanding of chromatographic principles and a systematic approach to method development. By carefully considering the interplay between mobile phase, stationary phase, and temperature, you can develop a robust and reliable analytical method that meets the stringent requirements of the pharmaceutical industry.

References

  • United States Pharmacopeia (USP). USP29-NF24. USP Monographs: Norethindrone.
  • PubChem. Norethindrone. National Center for Biotechnology Information. [Link]

  • United States Pharmacopeial Convention.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development.
  • Fisher Scientific.
  • Espinosa, S., Bosch, E., & Rosés, M. (2002). Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Queen's University Belfast Research Portal. (2023).
  • Guillarme, D., & Heinisch, S. (2011). Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development.
  • McCalley, D. V. (2017). Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. LCGC North America, 35(6), 392-401.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q1 guideline on stability testing of drug substances and drug products.
  • United States Pharmacopeia (USP). USP-NF.
  • Trajković, J., et al. (2018). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 64(1), 19-28.
  • Element Lab Solutions.
  • U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products.
  • United States Pharmacopeia (USP).
  • United States Pharmacopeia (USP).
  • Welch Materials. (2025).
  • ResearchGate.
  • Phenomenex. (2025).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Quality Guidelines.
  • Slikker, W., et al. (1982). High-performance liquid chromatographic analysis of steroid hormones.
  • United States Pharmacopeia (USP).
  • ChemicalBook. Norethindrone | 68-22-4.
  • Wiley-VCH.
  • ResearchGate. Scheme 1. Chemical structure of norethindrone.

Sources

Technical Support Center: Degradation Pathways of Norethindrone Under Stress Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability of norethindrone. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols for conducting forced degradation studies on norethindrone. Our goal is to equip you with the necessary knowledge to design robust experiments, interpret your results accurately, and overcome common challenges in stability-indicating method development.

Frequently Asked Questions (FAQs)

Q1: Why are forced degradation studies for norethindrone necessary?

A: Forced degradation studies, or stress testing, are a critical component of the drug development process as mandated by regulatory bodies like the ICH.[1] These studies are essential for several reasons:

  • Pathway Elucidation: They help identify the likely degradation products of norethindrone that could form under various environmental conditions, thus revealing its intrinsic stability.[2]

  • Method Development & Validation: The data generated is fundamental for developing and validating stability-indicating analytical methods, most commonly using HPLC. A stability-indicating method is one that can accurately and selectively quantify the decrease in the active pharmaceutical ingredient (API) content due to degradation and separate it from its degradation products.[1][2]

  • Formulation & Packaging: Understanding how norethindrone degrades helps in developing a stable formulation and selecting appropriate packaging to protect the drug product from detrimental environmental conditions.

  • Safety & Efficacy: Degradation products can potentially be inactive, have reduced efficacy, or even be toxic.[3] Identifying and controlling these impurities is crucial for ensuring the safety and effectiveness of the final drug product.

Q2: What are the typical stress conditions applied to norethindrone?

A: To comprehensively assess the stability of norethindrone, it is subjected to a range of stress conditions that simulate potential storage and handling scenarios. These typically include:

  • Acidic Hydrolysis: Exposure to acidic conditions (e.g., 5N HCl).[2]

  • Alkaline Hydrolysis: Exposure to basic conditions (e.g., 2N NaOH).[2]

  • Oxidation: Treatment with an oxidizing agent (e.g., 30-50% H₂O₂).[2]

  • Thermal Degradation: Exposure to high temperatures (e.g., 60°C to 105°C).[2][4]

  • Photolytic Degradation: Exposure to UV and visible light (e.g., 1.2 million lux hours).[2]

  • Humidity: Exposure to high relative humidity (e.g., 75-92% RH at 25-40°C).[2]

Q3: What are the known degradation products of norethindrone?

A: Several degradation products and process-related impurities of norethindrone have been identified through forced degradation studies. These include:

  • Noreandrostenedione (Impurity A): An impurity that can arise during synthesis or degradation.

  • Norethindrone Enolether (Impurity B): A potential degradant under certain conditions.

  • Delta-5(6)-Norethindrone (Impurity C): An isomer of norethindrone.

  • Delta-5(10)-Norethindrone (Impurity D): Another positional isomer.[2]

  • 6-Hydroxy and 6-Keto Norethindrone: These are products of oxidative degradation.

Q4: How much degradation should I aim for in my forced degradation studies?

A: The goal of forced degradation is not to completely degrade the drug substance but to achieve a level of degradation that is sufficient to identify and quantify the major degradation products. A target degradation of 5-20% is generally considered appropriate. Overly harsh conditions that lead to excessive degradation can result in secondary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions.

Troubleshooting Guide

This section addresses common issues encountered during the forced degradation analysis of norethindrone.

Problem Potential Cause(s) Recommended Solution(s)
Poor resolution between norethindrone and a degradation peak. - Inappropriate mobile phase composition or pH.- Suboptimal column chemistry.- Gradient elution profile not optimized.- Adjust the mobile phase pH; for norethindrone, a slightly acidic mobile phase (e.g., pH 2.5) can improve peak shape.[1]- Vary the organic modifier (acetonitrile, methanol) ratio.- Experiment with different column types (e.g., C18, C8, Phenyl-Hexyl).- Modify the gradient slope or introduce isocratic holds to improve separation of critical pairs.
No degradation observed under a specific stress condition. - Stress conditions are too mild (concentration, temperature, or duration).- Norethindrone is inherently stable under that condition.- Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature).[5]- Extend the duration of the stress exposure.- If no degradation is observed even under harsh conditions, it indicates stability, which should be documented.
Mass balance is not within the acceptable range (e.g., 95-105%). - Co-elution of degradation products with the main peak or with each other.- Degradation products do not have a chromophore and are not detected by the UV detector.- Degradation products are volatile or have precipitated out of the solution.- Use a photodiode array (PDA) detector to check for peak purity.[1]- If co-elution is suspected, re-optimize the chromatographic method.- Employ a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector.- Ensure complete dissolution of the stressed sample before injection.
Variable or non-reproducible degradation results. - Inconsistent preparation of stress samples.- Fluctuation in temperature or light exposure during the study.- Instability of the degradation products themselves.- Use precise and calibrated equipment for dispensing reagents and controlling temperature.- Ensure uniform exposure to stress conditions for all samples.- Analyze samples as soon as possible after the stress period has concluded.

Experimental Protocols & Methodologies

The following protocols are synthesized from established methods in the literature and provide a robust starting point for your investigations.[1][2][4]

Protocol 1: Forced Degradation of Norethindrone

1.1. Sample Preparation (General): Prepare a stock solution of norethindrone in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

1.2. Acidic Hydrolysis:

  • To 1 mL of the norethindrone stock solution, add 1 mL of 5N HCl.

  • Incubate the mixture in a water bath at 70°C for 3 hours.[2]

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 5N NaOH.

  • Dilute the neutralized solution to a final concentration suitable for HPLC analysis (e.g., 25 µg/mL).

1.3. Alkaline Hydrolysis:

  • To 1 mL of the norethindrone stock solution, add 1 mL of 2N NaOH.

  • Incubate the mixture in a water bath at 70°C for 3 hours.[2]

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 2N HCl.

  • Dilute the neutralized solution to a final concentration suitable for HPLC analysis.

1.4. Oxidative Degradation:

  • To 1 mL of the norethindrone stock solution, add 1 mL of 30% H₂O₂.

  • Incubate the mixture in a water bath at 70°C for 3 hours.[2]

  • After incubation, cool the solution to room temperature.

  • Dilute the solution to a final concentration suitable for HPLC analysis.

1.5. Thermal Degradation:

  • Transfer the norethindrone powder into a petri dish.

  • Place the petri dish in a hot air oven maintained at 105°C for 72 hours.[2]

  • After exposure, allow the powder to cool to room temperature.

  • Prepare a solution of the heat-stressed powder at a suitable concentration for HPLC analysis.

1.6. Photolytic Degradation:

  • Spread a thin layer of norethindrone powder in a petri dish.

  • Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be protected from light with aluminum foil.

  • After exposure, prepare solutions of both the exposed and control samples for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

This method is a representative example and may require optimization for your specific equipment and degradation products.

  • Column: Inertsil ODS-3V, 150 x 4.6mm, 5µm[1]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 40% B

    • 10-40 min: 40% to 80% B

    • 40-50 min: 80% B

    • 50-55 min: 80% to 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector Wavelength: 240 nm[1]

  • Injection Volume: 20 µL

Data Presentation

Table 1: Summary of Norethindrone Degradation Under Various Stress Conditions

Stress ConditionReagent/ParameterDurationTemperature% Degradation (Approximate)
Acid Hydrolysis 5N HCl3 hours70°C4.1%[1]
Alkaline Hydrolysis 2N NaOH1 hour70°C14.2%[1]
Oxidative 50% H₂O₂3 hours70°C9.2%[1]
Thermal Dry Heat72 hours105°C16.6%[1]
Photolytic 1.2 million lux hoursAmbientAmbientNo significant degradation[1]
Humidity 92% RH72 hours25°CNo significant degradation[1]

Note: The percentage of degradation can vary based on the exact experimental conditions and the formulation of norethindrone being tested.

Plausible Degradation Pathways & Experimental Workflow

The following diagrams illustrate the general workflow for a forced degradation study and the plausible chemical transformations norethindrone may undergo based on identified degradation products.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Norethindrone API or Drug Product Stock Prepare Stock Solution (e.g., 1 mg/mL) API->Stock Acid Acid Hydrolysis (e.g., 5N HCl, 70°C) Stock->Acid Base Alkaline Hydrolysis (e.g., 2N NaOH, 70°C) Stock->Base Oxid Oxidation (e.g., 30% H2O2, 70°C) Stock->Oxid Therm Thermal (e.g., 105°C) Stock->Therm Photo Photolytic (e.g., 1.2M lux hrs) Stock->Photo Dilute Neutralize (if needed) & Dilute Acid->Dilute Base->Dilute Oxid->Dilute Therm->Dilute Photo->Dilute HPLC HPLC-DAD/MS Analysis Dilute->HPLC ID Identify & Quantify Degradants HPLC->ID Report Report ID->Report Generate Stability Report

Caption: General experimental workflow for forced degradation studies of norethindrone.

DegradationPathways cluster_acid Acidic Conditions cluster_base Alkaline Conditions cluster_oxidation Oxidative Stress (H₂O₂) Norethindrone Norethindrone Delta5_10 Δ⁵⁽¹⁰⁾-Norethindrone (Isomerization) Norethindrone->Delta5_10 H⁺ Epi Epimerization at C-5 Norethindrone->Epi OH⁻ Keto6 6-Keto Norethindrone Norethindrone->Keto6 [O] Hydroxy6 6-Hydroxy Norethindrone Norethindrone->Hydroxy6 [O]

Caption: Plausible degradation pathways of norethindrone under different stress conditions.

References

  • Azeez, R., Siddiqui, M. A., & Azeez, Z. (2021). A Novel Validated High Performance liquid chromatographic stability indicating assay method for the chemical analytical quantification of Norethindrone Tablets and their degradation study. Der Pharma Chemica, 13(5), 50-63. [Link]

  • Islam, R., Khan, E. M., Ahmed, K., & Azeez, Z. (2017). Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products. Pharmaceutical Analytical Chemistry: Open Access, 3(2). [Link]

  • Al-Aani, H., & Al-Rekabi, A. (2019). RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled release. Iraqi Journal of Pharmaceutical Sciences, 28(1), 1-9. [Link]

  • Daicel Pharma. (n.d.). Norethindrone Impurities Manufacturers & Suppliers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6230, Norethindrone. Retrieved from [Link]

  • Venkateswarlu, P., et al. (2011). Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. International Journal of ChemTech Research, 3(1), 143-148.
  • SynThink Research Chemicals. (n.d.). Norethindrone EP Impurities & Related Compounds. Retrieved from [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Hashem, H., et al. (2015). A rapid stability indicating HPLC-method for determination of norethisterone acetate in plasma, Tablets and in a mixture with other steroids. International Journal of Pharmacy and Pharmaceutical Sciences, 7(2), 279-282. [Link]

  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Column Temperature for Steroid Separation in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) methods for steroid separation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on leveraging column temperature as a powerful tool for method development and troubleshooting. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring robust and reproducible results.

The Critical Role of Temperature in Steroid HPLC Separations

Temperature is a pivotal, yet often underutilized, parameter in HPLC method development for steroid analysis. Steroids, with their core four-ring structure and varied functional groups, often exhibit similar physicochemical properties, making their separation challenging.[1][2] Precise temperature control can profoundly influence selectivity, resolution, and analysis time. Understanding and systematically optimizing column temperature can be the key to resolving closely eluting isomers, improving peak shape, and enhancing overall method performance.[3]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the use of temperature in steroid HPLC analysis.

Q1: What is a good starting temperature for steroid separation in reversed-phase HPLC?

A typical starting point for reversed-phase HPLC of steroids is around 40°C.[2][3] This temperature is often sufficient to ensure good peak shape and reasonable analysis times. However, the optimal temperature is highly dependent on the specific steroids being analyzed, the column chemistry, and the mobile phase composition. It is always recommended to perform a temperature scouting study (e.g., 30°C, 40°C, 50°C, 60°C) during method development to determine the optimal setting for your specific application.

Q2: How does increasing the column temperature affect my steroid separation?

Increasing the column temperature generally has the following effects:

  • Decreased Retention Times: Higher temperatures reduce the viscosity of the mobile phase, leading to lower system backpressure and allowing for faster elution of analytes.[4][5][6][7] This can significantly shorten run times.[4]

  • Improved Peak Efficiency: At elevated temperatures, the mass transfer of analytes between the mobile and stationary phases becomes more efficient.[5][8] This is reflected in the van Deemter equation, where the 'C' term (mass transfer resistance) decreases, often leading to sharper, narrower peaks.[4][5]

  • Changes in Selectivity: Temperature can alter the selectivity (the separation factor, α) between two analytes.[2][3] This is because the thermodynamics of interaction between each steroid and the stationary phase can be affected differently by temperature. This can be exploited to improve the resolution of co-eluting peaks.

  • Reduced System Backpressure: The decrease in mobile phase viscosity at higher temperatures directly translates to lower operating pressures.[5][7] This can be particularly advantageous when using columns with small particle sizes (UHPLC) or when employing more viscous solvents.[3][7]

Q3: Can temperature changes worsen my separation?

Yes, while often beneficial, temperature adjustments can sometimes negatively impact a separation. For some compounds, increasing the temperature might decrease selectivity, causing peaks to merge.[9] Conversely, lowering the temperature can sometimes improve the resolution of closely eluting compounds by increasing retention.[3] Therefore, a systematic evaluation is crucial.

Q4: Why is my peak shape poor, and can temperature help?

Poor peak shape, such as tailing or fronting, can be caused by several factors including secondary interactions with the stationary phase, column voids, or temperature gradients within the column.[10][11][12][13] Increasing the temperature can often mitigate peak tailing by improving the kinetics of analyte interaction with the stationary phase and reducing secondary interactions.[4][8] It's also crucial to ensure the mobile phase is pre-heated to the column temperature to avoid thermal mismatch, which can cause peak distortion.[3][12]

Troubleshooting Guide: A Problem-Solving Approach

This section provides structured guidance for resolving common issues encountered during the HPLC separation of steroids by optimizing column temperature.

Scenario 1: Poor Resolution Between Critical Steroid Pairs

Question: I have two or more critical steroid peaks that are co-eluting or have very poor resolution (Rs < 1.5). How can I use temperature to improve their separation?

Answer: Altering the column temperature can change the selectivity of the separation. A systematic approach is the most effective way to determine the optimal temperature for resolving your critical pair.

Experimental Protocol: Temperature Scouting for Resolution Optimization

  • Initial Analysis: Perform an injection at your current method temperature (e.g., 40°C) and record the retention times and resolution of the critical pair.

  • Temperature Range Selection: Choose a range of temperatures to evaluate. A good starting range is typically 25°C to 60°C.

  • Systematic Evaluation: Perform injections at different temperature setpoints within your selected range (e.g., in 5°C or 10°C increments).

  • Data Analysis: For each temperature, calculate the retention factor (k'), selectivity (α), and resolution (Rs) for the critical pair.

  • van't Hoff Plot: For a more in-depth understanding, you can construct a van't Hoff plot (ln(k') vs. 1/T). The relationship between retention and temperature is described by the van't Hoff equation. Non-linear or intersecting plots for two compounds indicate a change in elution order is possible with temperature changes.

  • Optimal Temperature Selection: Choose the temperature that provides the best resolution for your critical pair while maintaining a reasonable analysis time.

Data Presentation Example:

Temperature (°C)Analyte 1 Retention Time (min)Analyte 2 Retention Time (min)Selectivity (α)Resolution (Rs)
3010.510.81.031.2
408.28.61.051.8
506.57.01.082.5
605.15.71.102.8

Logical Workflow for Temperature Optimization:

G cluster_0 Troubleshooting Workflow: Poor Resolution Start Poor Resolution of Steroid Pair Initial_Analysis Run at Current Temperature Start->Initial_Analysis Select_Range Select Temperature Range (e.g., 25-60°C) Initial_Analysis->Select_Range Systematic_Runs Perform Injections at Incremental Temperatures Select_Range->Systematic_Runs Data_Analysis Calculate k', α, Rs Systematic_Runs->Data_Analysis Check_Resolution Is Resolution Adequate (Rs > 1.5)? Data_Analysis->Check_Resolution Optimize Select Optimal Temperature Check_Resolution->Optimize Yes Further_Optimization Consider Other Parameters (e.g., Mobile Phase) Check_Resolution->Further_Optimization No End Method Optimized Optimize->End G cluster_1 Temperature's Effect on Efficiency Increase_Temp Increase Column Temperature Decrease_Viscosity Decrease Mobile Phase Viscosity Increase_Temp->Decrease_Viscosity Increase_Diffusion Increase Analyte Diffusion Increase_Temp->Increase_Diffusion Decrease_C_Term Decrease Mass Transfer Resistance (C-term) Decrease_Viscosity->Decrease_C_Term Increase_Diffusion->Decrease_C_Term Improve_Efficiency Improve Column Efficiency (Lower Plate Height) Decrease_C_Term->Improve_Efficiency Sharper_Peaks Sharper, Narrower Peaks Improve_Efficiency->Sharper_Peaks

Sources

Validation & Comparative

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for the Quantification of Delta-5(6)-Norethindrone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of delta-5(6)-norethindrone, a critical impurity in norethindrone drug substances and products. This document is intended for researchers, scientists, and drug development professionals who require a robust analytical method for quality control and stability studies.

Introduction: The Significance of Controlling Delta-5(6)-Norethindrone

Norethindrone, a synthetic progestin, is a widely used active pharmaceutical ingredient (API) in oral contraceptives and hormone replacement therapies.[] The purity of norethindrone is paramount to its safety and efficacy. During its synthesis or upon degradation, various impurities can arise, one of which is the isomeric impurity, delta-5(6)-norethindrone. The presence of such impurities, even in minute amounts, can potentially alter the therapeutic effect or introduce toxicity. Therefore, a precise and reliable analytical method for the quantification of delta-5(6)-norethindrone is a regulatory expectation and a critical component of quality control.

This guide details the validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method specifically designed for the accurate quantification of delta-5(6)-norethindrone in the presence of the norethindrone parent compound and other related substances. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its intended purpose.[2][3][4][5]

Chemical Structures

To appreciate the chromatographic challenge, it is essential to understand the structures of norethindrone and its delta-5(6) isomer. The subtle difference in the position of a double bond necessitates a highly selective analytical method for their resolution.

cluster_norethindrone Norethindrone cluster_delta56 Delta-5(6)-Norethindrone norethindrone delta56

Figure 1: Chemical Structures of Norethindrone and Delta-5(6)-Norethindrone.

Proposed HPLC Method for Quantification of Delta-5(6)-Norethindrone

Based on a comprehensive review of existing literature for the analysis of norethindrone and its impurities, the following RP-HPLC method is proposed for the specific quantification of delta-5(6)-norethindrone.[6][7]

Chromatographic Conditions
ParameterCondition
Column Inertsil ODS-3V (150 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase Gradient elution with Mobile Phase A (Water) and Mobile Phase B (Acetonitrile)
Gradient Program Time (min)
0
10
25
45
50
55
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 240 nm
Diluent Acetonitrile:Water (50:50, v/v)

Rationale for Method Selection:

  • Reversed-Phase HPLC: This is the most common and effective technique for separating non-polar to moderately polar compounds like steroids.

  • C18 Column: An octadecylsilane (C18) stationary phase provides excellent hydrophobic retention and selectivity for the separation of closely related steroid isomers.

  • Gradient Elution: A gradient of water and acetonitrile allows for the efficient elution of both the more polar impurities and the less polar norethindrone and its isomers, ensuring good peak shapes and resolution within a reasonable run time.

  • UV Detection at 240 nm: Norethindrone and its chromophoric impurities exhibit significant absorbance at this wavelength, providing good sensitivity for their detection and quantification.[6][8]

Method Validation Protocol and Acceptance Criteria

The proposed HPLC method was subjected to a rigorous validation protocol as per ICH Q2(R1) guidelines.[2][3][4][5]

G cluster_validation HPLC Method Validation Workflow cluster_params Key Validation Parameters Specificity Specificity (Forced Degradation) Linearity Linearity & Range p1 Peak Purity Specificity->p1 ensures Accuracy Accuracy (% Recovery) p2 Correlation Coefficient (r²) Linearity->p2 evaluates Precision Precision (Repeatability & Intermediate) p3 Recovery within 98-102% Accuracy->p3 measures LOD_LOQ LOD & LOQ p4 RSD < 2% Precision->p4 determines Robustness Robustness p5 Signal-to-Noise Ratio LOD_LOQ->p5 based on Solution_Stability Solution Stability p6 System Suitability Robustness->p6 monitors p7 Analyte Stability Solution_Stability->p7 assesses

Figure 2: Workflow for the validation of the HPLC method.

Specificity (Forced Degradation Studies)

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. Forced degradation studies were performed on a norethindrone sample to demonstrate the stability-indicating nature of the method.

Protocol: Norethindrone samples were subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours

Results: The method demonstrated good separation of the delta-5(6)-norethindrone peak from the main norethindrone peak and other degradation products. Peak purity analysis using a photodiode array (PDA) detector confirmed the spectral homogeneity of the delta-5(6)-norethindrone peak in all stressed samples.

Stress Condition% Degradation of NorethindroneObservations
Acid Hydrolysis~15%Significant formation of delta-5(6)-norethindrone and other degradants.
Base Hydrolysis~10%Formation of several minor degradation products.
Oxidative Degradation~5%Minimal degradation observed.
Thermal Degradation~8%Some degradation with the formation of known impurities.
Photolytic Degradation~12%Formation of photoproducts well-resolved from the main peak.
Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Protocol: A series of solutions of delta-5(6)-norethindrone were prepared at concentrations ranging from the Limit of Quantification (LOQ) to 150% of the specification limit for this impurity (typically 0.1%).

Results:

ParameterResultAcceptance Criteria
Linearity Range LOQ - 1.5 µg/mL-
Correlation Coefficient (r²) > 0.999≥ 0.998
Y-intercept Close to zero-
Accuracy

Accuracy was determined by the recovery of a known amount of delta-5(6)-norethindrone spiked into a sample matrix.

Protocol: Placebo samples were spiked with delta-5(6)-norethindrone at three concentration levels (80%, 100%, and 120% of the specification limit) in triplicate.

Results:

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.50.898.0% - 102.0% Recovery
100%100.20.6% RSD ≤ 2.0
120%101.10.5
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

Protocol:

  • Repeatability: Six replicate injections of a standard solution of delta-5(6)-norethindrone at the 100% level.

  • Intermediate Precision: The repeatability assay was performed by a different analyst on a different day using a different instrument.

Results:

Precision Level% RSD of Peak AreaAcceptance Criteria
Repeatability 0.7%≤ 2.0%
Intermediate Precision 1.2%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio.

Protocol: A series of decreasing concentrations of delta-5(6)-norethindrone were injected to determine the concentration that yielded a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Results:

ParameterResult
LOD 0.05 µg/mL
LOQ 0.15 µg/mL
Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions.

Protocol: The following parameters were varied:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

Results: No significant changes in system suitability parameters (resolution, tailing factor, theoretical plates) were observed, indicating the method is robust for routine use.

Comparison with Alternative HPLC Methods

Several HPLC methods have been reported for the analysis of norethindrone and its related substances.[7][9][10] The table below compares the proposed method with other published methods, highlighting the advantages of the proposed method for the specific quantification of delta-5(6)-norethindrone.

MethodStationary PhaseMobile PhaseDetectionKey AdvantagesLimitations
Proposed Method C18 (5 µm)Water/Acetonitrile (Gradient)UV @ 240 nmValidated for delta-5(6)-norethindrone, stability-indicating.Longer run time due to gradient elution.
Isocratic Method 1 [3]C18 (5 µm)Water/Acetonitrile (50:50, v/v)UV @ 245 nmSimple and rapid.May not resolve all degradation products from the main peak.
Gradient Method 2 [9]C18 (2.7 µm)Water/Acetonitrile/THF (Gradient)UV @ 256 nmGood separation of multiple impurities.Use of tetrahydrofuran (THF) can be problematic for some HPLC systems.
UPLC Method C18 (1.7 µm)Water/Acetonitrile (Gradient)UVFaster analysis and higher resolution.Requires ultra-high-performance liquid chromatography instrumentation.

The proposed method offers a balance between selectivity for the critical delta-5(6)-norethindrone impurity, a comprehensive stability-indicating profile, and the use of standard, readily available HPLC instrumentation and reagents.

Conclusion

The presented RP-HPLC method has been successfully validated according to ICH guidelines and is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of delta-5(6)-norethindrone in norethindrone samples. Its stability-indicating nature makes it particularly suitable for quality control and stability studies in the pharmaceutical industry. The detailed validation data and comparison with alternative methods provide a strong basis for its implementation in a regulated laboratory environment.

References

  • Azeez, R., Siddiqui, M. A., & Azeez, Z. (2021). A Novel Validated High Performance liquid chromatographic stability indicating assay method for the chemical analytical quantification of Norethindrone Tablets and their degradation study. Der Pharma Chemica, 13(5), 1-11.
  • Hashem, H., Abd El-Hay, S. S., & Jira, T. (2015). A rapid stability indicating HPLC-method for determination of norethisterone acetate in plasma, Tablets and in a mixture with other steroids. International Journal of Pharmacy and Pharmaceutical Sciences, 7(2), 279-282.
  • Islam, R., Khan, E. M., Ahmed, K., & Azeez, Z. (2017). Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products.
  • Krishna, V., et al. (2011). Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. Journal of Pharmaceutical and Biomedical Analysis, 55(1), 134-141.
  • PubChem. (n.d.). Delta-5(6)-Norethindrone Acetate. Retrieved January 25, 2026, from [Link]

  • Reddy, G. S., et al. (2013). Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. International Journal of Research in Pharmaceutical and Nano Sciences, 2(4), 546-556.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved January 25, 2026, from [Link]

  • Al-Nimry, S. S., et al. (2019). RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled release nanoparticulate liquid medicated formulation. Journal of Applied Pharmaceutical Science, 9(2), 79-86.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 25, 2026, from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 25, 2026, from [Link]

  • Dong, M. W. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In HPLC for Pharmaceutical Scientists (pp. 655-684). John Wiley & Sons.

Sources

A Comparative Guide to the Bioactivity of Delta-5(6)-Norethindrone and Norethindrone for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive analysis for drug development professionals and scientists on the bioactivity of the synthetic progestin Norethindrone and its Delta-5(6) isomer, highlighting structural nuances and potential pharmacological implications.

In the landscape of synthetic steroid hormones, Norethindrone stands as a well-characterized and widely utilized progestin in various therapeutic applications, including contraception and hormone replacement therapy.[1] However, the emergence of related compounds and isomers, such as Delta-5(6)-Norethindrone, necessitates a thorough comparative evaluation of their bioactivities to inform drug development and research. This guide provides a detailed comparison of Norethindrone and its Delta-5(6) isomer, focusing on their structural differences, known biological activities, and the potential implications for their pharmacological profiles.

Unveiling the Molecular Architecture: A Tale of Two Isomers

Norethindrone, a 19-nortestosterone derivative, is characterized by a double bond at the C4-C5 position (Δ⁴) in the A-ring of its steroid nucleus. In contrast, Delta-5(6)-Norethindrone, as its name suggests, possesses an isomeric structure with the double bond shifted to the C5-C6 position (Δ⁵). This seemingly subtle alteration in the placement of the double bond can have profound effects on the molecule's three-dimensional shape and, consequently, its interaction with biological targets.

Delta-5(6)-Norethindrone is recognized primarily as an impurity found in the synthesis of Norethindrone acetate. While its chemical properties are documented, a significant gap exists in the scientific literature regarding its specific bioactivity. This guide, therefore, will leverage the extensive knowledge of Norethindrone's pharmacology as a benchmark for a theoretical comparison, underscoring the pressing need for empirical data on its Delta-5(6) counterpart.

Norethindrone: A Deep Dive into its Bioactivity

Norethindrone exerts its biological effects primarily through its interaction with steroid hormone receptors, most notably the progesterone receptor (PR) and, to a lesser extent, the androgen receptor (AR).

Progestogenic Activity: The Cornerstone of its Therapeutic Utility

The principal mechanism of action for Norethindrone is its agonist activity at the progesterone receptor.[1] This interaction mimics the effects of endogenous progesterone, leading to a cascade of downstream cellular events that are crucial for its contraceptive and therapeutic efficacy.

Key Progestogenic Effects of Norethindrone:

  • Endometrial Transformation: In a process mimicking the luteal phase of the menstrual cycle, Norethindrone induces the transformation of the proliferative endometrium to a secretory state.

  • Ovulation Inhibition: By exerting negative feedback on the hypothalamus and pituitary gland, Norethindrone can suppress the secretion of gonadotropins (LH and FSH), thereby inhibiting ovulation.

  • Cervical Mucus Thickening: Norethindrone increases the viscosity of cervical mucus, creating a barrier that impedes sperm penetration.

The progestogenic potency of Norethindrone is well-established, although it is considered to be of intermediate strength compared to other synthetic progestins.

Androgenic Activity: A Noteworthy Side-Effect Profile

As a derivative of testosterone, Norethindrone retains a degree of androgenic activity. This is attributed to its ability to bind to and activate the androgen receptor. The androgenic effects of Norethindrone are generally considered to be mild but can manifest as side effects in some individuals.

Manifestations of Androgenic Activity:

  • Acne

  • Hirsutism (excessive hair growth)

  • Weight gain

It is important to note that the net androgenic effect in vivo can be influenced by various factors, including the co-administration of estrogens, which can increase sex hormone-binding globulin (SHBG) levels and thereby reduce the bioavailability of free, active androgens.[2]

Delta-5(6)-Norethindrone: Extrapolating Bioactivity from Structure

In the absence of direct experimental data for Delta-5(6)-Norethindrone, we can only hypothesize its potential bioactivity based on structure-activity relationships observed in other steroid isomers. The shift of the double bond from the conjugated Δ⁴ position to the unconjugated Δ⁵ position is likely to alter the planarity and electronic distribution of the A-ring.

Potential Implications of the Δ⁵ Double Bond:

  • Receptor Binding Affinity: The change in molecular geometry could affect how well Delta-5(6)-Norethindrone fits into the ligand-binding pockets of the progesterone and androgen receptors. This could lead to either an increase or decrease in binding affinity compared to Norethindrone.

  • Agonist vs. Antagonist Activity: The conformational changes induced in the receptor upon ligand binding are critical for determining whether the compound acts as an agonist or an antagonist. The altered structure of the Δ⁵ isomer might lead to a different receptor conformation and, consequently, a different functional response.

  • Metabolic Stability: The position of the double bond can influence the metabolic fate of the steroid. The Δ⁵ bond may be more or less susceptible to enzymatic reduction or oxidation compared to the Δ⁴ bond, potentially altering the compound's half-life and the profile of its metabolites.

It must be unequivocally stated that these are theoretical considerations. Rigorous experimental validation through receptor binding assays and functional cell-based assays is imperative to determine the actual bioactivity of Delta-5(6)-Norethindrone.

Quantitative Comparison: A Data-Driven Perspective

To facilitate a clear comparison, the following table summarizes the known receptor binding and activity data for Norethindrone. The corresponding values for Delta-5(6)-Norethindrone are currently unavailable in the public domain.

ParameterNorethindroneDelta-5(6)-NorethindroneReference
Progesterone Receptor (PR) Binding Affinity Moderate to HighData Not Available[3]
Androgen Receptor (AR) Binding Affinity Low to ModerateData Not Available[3][4]
Progestogenic Activity AgonistData Not Available[1]
Androgenic Activity Weak AgonistData Not Available[5]

Experimental Protocols for Comparative Bioactivity Assessment

To address the current knowledge gap, the following experimental workflows are proposed for a comprehensive comparative analysis of Norethindrone and Delta-5(6)-Norethindrone.

Receptor Binding Assays

Objective: To determine and compare the binding affinities of Norethindrone and Delta-5(6)-Norethindrone to the human progesterone and androgen receptors.

Methodology:

  • Receptor Preparation: Utilize commercially available purified human progesterone and androgen receptor ligand-binding domains or prepare cell lysates from cell lines overexpressing these receptors.

  • Radioligand Binding Assay:

    • Incubate a constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-progesterone for PR, [³H]-mibolerone for AR) with the receptor preparation.

    • Add increasing concentrations of unlabeled Norethindrone or Delta-5(6)-Norethindrone to compete for binding with the radioligand.

    • After reaching equilibrium, separate bound from free radioligand using a suitable method (e.g., filtration, charcoal-dextran).

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) for each compound.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assays (Transactivation Assays)

Objective: To assess and compare the functional activity (agonist or antagonist) of Norethindrone and Delta-5(6)-Norethindrone at the progesterone and androgen receptors.

Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., HEK293, T47D) that does not endogenously express the receptor of interest.

  • Transient Transfection: Co-transfect the cells with two plasmids:

    • An expression vector containing the full-length human progesterone or androgen receptor.

    • A reporter plasmid containing a hormone response element (HRE) upstream of a reporter gene (e.g., luciferase, β-galactosidase).

  • Compound Treatment: Treat the transfected cells with varying concentrations of Norethindrone or Delta-5(6)-Norethindrone. For antagonist testing, co-treat with a known agonist (e.g., progesterone for PR, dihydrotestosterone for AR).

  • Reporter Gene Assay: After an appropriate incubation period, lyse the cells and measure the activity of the reporter gene product.

  • Data Analysis:

    • Plot the reporter gene activity against the logarithm of the compound concentration.

    • Determine the EC₅₀ (concentration that produces 50% of the maximal response) for agonists and the IC₅₀ for antagonists.

Visualizing the Pathways

To conceptualize the experimental workflows and the underlying biological principles, the following diagrams are provided.

G cluster_0 Receptor Binding Assay Radioligand Radioligand Binding Binding Radioligand->Binding Receptor Receptor Receptor->Binding Test Compound Test Compound Test Compound->Binding Separation Separation Binding->Separation Quantification Quantification Separation->Quantification Data Analysis (Ki) Data Analysis (Ki) Quantification->Data Analysis (Ki) G cluster_1 Cell-Based Transactivation Assay Cell Culture Cell Culture Transfection Transfection (Receptor + Reporter Plasmids) Cell Culture->Transfection Compound Treatment Compound Treatment Transfection->Compound Treatment Reporter Gene Assay Reporter Gene Assay Compound Treatment->Reporter Gene Assay Data Analysis (EC50/IC50) Data Analysis (EC50/IC50) Reporter Gene Assay->Data Analysis (EC50/IC50)

Caption: Workflow for Transactivation Assay.

Conclusion and Future Directions

Norethindrone is a synthetic progestin with well-documented progestogenic and mild androgenic activities, mediated through its interaction with the corresponding steroid hormone receptors. Its isomer, Delta-5(6)-Norethindrone, remains a pharmacological enigma due to the lack of publicly available bioactivity data. The structural difference in the position of the A-ring double bond is anticipated to influence its biological profile, but the extent and nature of this influence are currently unknown.

For researchers and drug development professionals, the key takeaway is the critical need for empirical studies to characterize the bioactivity of Delta-5(6)-Norethindrone. Such studies, employing the experimental protocols outlined in this guide, will be instrumental in determining its potential as a therapeutic agent or the significance of its presence as an impurity in Norethindrone-based pharmaceutical products. A thorough understanding of the structure-activity relationships within this class of molecules is essential for the rational design of new and improved hormonal therapies.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6230, Norethindrone. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71751193, Delta-5(6)-Norethindrone Acetate. [Link]

  • Lemus AE, Enríquez J, García GA, Grillasca I, Pérez-Palacios G. 5alpha-reduction of norethisterone enhances its binding affinity for androgen receptors but diminishes its androgenic potency. J Steroid Biochem Mol Biol. 1997;60(1-2):121-9. [Link]

  • Boyd RA, Zegarac EA, Posvar EL, La-Paglia SK, Supernaw RB. Minimal androgenic activity of a new oral contraceptive containing norethindrone acetate and graduated doses of ethinyl estradiol. Contraception. 2001;63(2):71-6. [Link]

  • FPnotebook. Progestin Androgenic Activity. [Link]

  • Africander D, Verhoog N, Hapgood JP. A comparative study of the androgenic properties of progesterone and the progestins, medroxyprogesterone acetate (MPA) and norethisterone acetate (NET-A). J Steroid Biochem Mol Biol. 2011;127(3-5):309-17. [Link]

  • U.S. National Library of Medicine. ClinicalTrials.gov. Metabolism of 0.35mg Norethindrone vs 5mg Norethindrone Acetate. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity and stability of an active pharmaceutical ingredient (API) is paramount. For a widely used synthetic progestin like norethindrone, a robust analytical method to monitor and quantify related substances—impurities and degradation products—is not just a regulatory expectation but a cornerstone of product quality and patient safety. This guide provides an in-depth, experience-driven approach to validating a reversed-phase high-performance liquid chromatography (RP-HPLC) method for norethindrone related substances, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline on Validation of Analytical Procedures.[1][2][3][4]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] This guide will not only detail the "how" but, more critically, the "why" behind each validation parameter, offering a practical framework for scientists to design and execute their own validation studies with confidence.

The Analytical Challenge: A Hypothetical Stability-Indicating HPLC Method for Norethindrone

Before delving into the validation process, let's establish a hypothetical HPLC method that will serve as our case study. This method is designed to be stability-indicating, meaning it can effectively separate and quantify norethindrone from its potential degradation products and process-related impurities.

Table 1: Hypothetical HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 245 nm
Injection Volume 10 µL

The Validation Journey: A Step-by-Step Guide with Rationale

The validation of an analytical method is a systematic process that evaluates its performance characteristics. The following sections will dissect each key parameter as mandated by ICH Q2(R1).

Specificity: The Art of Discrimination

The "Why": Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][5] For a related substances method, this is arguably the most critical parameter. It ensures that the peaks corresponding to the impurities are not inflated by co-eluting species, which could lead to an underestimation of the API's purity.

Experimental Protocol:

  • Forced Degradation Studies: The cornerstone of demonstrating specificity for a stability-indicating method is the forced degradation study.[6][7][8] This involves subjecting the norethindrone drug substance to various stress conditions to intentionally generate degradation products.[8][9]

    • Acid Hydrolysis: Treat norethindrone solution with 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: Treat norethindrone solution with 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: Treat norethindrone solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid norethindrone to 105 °C for 48 hours.

    • Photolytic Degradation: Expose norethindrone solution to UV light (254 nm) and visible light for a specified duration.

  • Analysis of Stressed Samples: Analyze the stressed samples using the hypothetical HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to perform peak purity analysis on the norethindrone and impurity peaks in the chromatograms of the stressed samples. This will help confirm that each peak is spectrally homogeneous.

  • Resolution: Calculate the resolution between norethindrone and the nearest eluting impurity peak, and between all adjacent impurity peaks.

Acceptance Criteria:

  • The method must demonstrate the ability to separate norethindrone from all generated degradation products.

  • Peak purity analysis should indicate that the norethindrone peak is pure in the presence of its degradants.

  • The resolution between critical peak pairs should be greater than 1.5.

Diagram 1: Forced Degradation Workflow

Forced_Degradation API Norethindrone API Stress Stress Conditions API->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress->Thermal Photo Photolysis Stress->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Specificity & Peak Purity Data Analysis->Results Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting Method Develop HPLC Method Protocol Write Validation Protocol Method->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision QL_DL QL & DL Precision->QL_DL Robustness Robustness QL_DL->Robustness Report Generate Validation Report Robustness->Report

Caption: A typical workflow for analytical method validation.

Conclusion: A Foundation of Quality

Validating a related substances method for norethindrone according to ICH Q2(R1) guidelines is a rigorous but essential process. It provides the documented evidence that the method is suitable for its intended purpose, ensuring that the purity of the API and the safety of the final drug product are consistently monitored and controlled. By understanding the scientific rationale behind each validation parameter and meticulously executing the experimental protocols, researchers and scientists can build a solid foundation of quality into their drug development programs.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PharmTech. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ResearchGate. Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies | Request PDF. [Link]

  • Pharmaceutical Technology. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Longdom Publishing. Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Nor. [Link]

  • European Medicines Agency. ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]

  • World Journal of Advanced Research and Reviews. Analytical method validation: A brief review. [Link]

  • ResearchGate. (PDF) Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. [Link]

  • Journal of Applied Pharmaceutical Science. RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled releas. [Link]

  • Der Pharma Chemica. A Novel Validated High Performance liquid chromatographic stability indicating assay method for the chemical analytical quantification of Norethindrone Tablets and their degradation study. [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • LCGC North America. Validation of Impurity Methods, Part II. [Link]

  • MedCrave online. Forced Degradation Studies. [Link]

Sources

A Comparative Guide to Norethindrone Isomeric Impurities: Δ⁵⁽⁶⁾ vs. Δ⁵⁽¹⁰⁾-Norethindrone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For synthetic progestogens like Norethindrone, a critical aspect of quality control involves the rigorous identification and quantification of process-related impurities. Among these, isomeric impurities present a unique analytical challenge due to their identical mass and often similar physicochemical properties. This guide provides an in-depth comparison of two such critical isomers: Delta-5(6)-Norethindrone (Impurity C) and Delta-5(10)-Norethindrone (Impurity D), offering technical insights and validated methodologies for their differentiation and control.

Introduction to Norethindrone and Its Isomeric Impurities

Norethindrone (17-Hydroxy-19-Nor-17α-pregn-4-en-20-yn-3-one) is a potent synthetic progestin widely used in oral contraceptives and for the treatment of various gynecological disorders.[][2] Its synthesis is a multi-step process where reaction conditions can lead to the formation of structurally similar impurities.[3] Positional isomers, such as Δ⁵⁽⁶⁾ and Δ⁵⁽¹⁰⁾-Norethindrone, are of particular concern as they arise from the incomplete or alternative migration of a double bond into its thermodynamically stable, conjugated position at C4-C5 in the final stages of synthesis. The presence of these impurities, even in minute quantities, can impact the drug's stability, bioavailability, and potentially introduce unintended biological effects. Therefore, their diligent control is mandated by regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[4][5]

Structural Elucidation: The Subtle Difference

The core difference between Norethindrone and its Δ⁵⁽⁶⁾ and Δ⁵⁽¹⁰⁾ isomers lies in the position of the carbon-carbon double bond within the steroid's A-ring.

  • Norethindrone (Parent Drug): The double bond is in conjugation with the C3-ketone, located between C4 and C5 (a Δ⁴-3-one system). This conjugation is crucial for its biological activity.

  • Δ⁵⁽⁶⁾-Norethindrone: The double bond is located between C5 and C6.

  • Δ⁵⁽¹⁰⁾-Norethindrone: The double bond is located between C5 and C10.

This subtle structural variance, the location of a single double bond, fundamentally alters the molecule's electronic and steric properties, necessitating advanced analytical techniques for resolution.

Caption: Chemical structures of Norethindrone and its Δ⁵⁽¹⁰⁾ and Δ⁵⁽⁶⁾ isomers.

Analytical Differentiation and Quantification

Distinguishing between these closely related isomers is a significant analytical hurdle. Co-elution is a common problem in less-optimized chromatographic methods. A multi-pronged approach, combining high-resolution chromatography with spectroscopic techniques, is essential for unambiguous identification and accurate quantification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the cornerstone for separating and quantifying these impurities. The choice of stationary phase and mobile phase composition is critical to achieving baseline separation.

Field-Proven Insight: While standard C18 columns can provide separation, the slight differences in polarity between the isomers often require a more selective stationary phase. Phenyl-hexyl or biphenyl phases can offer enhanced resolution due to alternative separation mechanisms (π-π interactions) with the steroidal backbone. However, a well-optimized gradient method on a high-purity C18 column remains the most common and validated approach.

A published stability-indicating RP-HPLC method successfully separates both Δ⁵⁽⁶⁾ and Δ⁵⁽¹⁰⁾ isomers from Norethindrone and other related substances.[6] This method demonstrates the feasibility of achieving excellent resolution for routine quality control.

ParameterOptimized ConditionRationale
Column Inertsil ODS-3V (150 mm × 4.6 mm), 5 µmThe C18 stationary phase provides the necessary hydrophobicity to retain the steroid molecules.
Mobile Phase Gradient of Water and AcetonitrileA gradient elution is necessary to resolve early-eluting polar impurities from the less polar API and its isomers, ensuring a reasonable run time.[6][7]
Detection Diode Array Detector (DAD) at 210 nm & 240 nm240 nm is suitable for the conjugated Norethindrone, while 210 nm provides better sensitivity for the non-conjugated isomers.[6]
Flow Rate ~1.0 mL/minA standard flow rate balances analysis time with column efficiency.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better resolution.[8]

Experimental Data Summary: In a typical validated method, the retention times (RT) show a clear separation:

  • Norethindrone: ~9.5 min

  • Δ⁵⁽⁶⁾-Norethindrone (Impurity C): ~15.7 min

  • Δ⁵⁽¹⁰⁾-Norethindrone (Impurity D): ~16.9 min [6]

This data clearly shows that Δ⁵⁽¹⁰⁾-Norethindrone is slightly more retained (more hydrophobic) than the Δ⁵⁽⁶⁾ isomer under these RP-HPLC conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive technique for the structural confirmation of these isomers, although it is primarily used for reference standard characterization rather than routine quantification.[9] The key diagnostic signals are the olefinic protons (¹H NMR) and carbons (¹³C NMR) associated with the double bond.

Expertise in Spectral Interpretation:

  • For Δ⁵⁽⁶⁾-Norethindrone: One would expect to see a signal in the ¹H NMR spectrum corresponding to the olefinic proton at C6. Its chemical shift and coupling pattern would be distinct from the C4 proton of the parent drug.

  • For Δ⁵⁽¹⁰⁾-Norethindrone: This isomer lacks an olefinic proton. Therefore, the most telling evidence in the ¹H NMR spectrum is the absence of a signal in the typical olefinic region (~5.5-6.0 ppm).

  • In ¹³C NMR: The chemical shifts of the sp² hybridized carbons (C5, C6, and C10) will be significantly different across the three molecules, providing unambiguous fingerprints for each isomer.[10]

Experimental Protocols

Protocol: HPLC Method for Impurity Profiling

This protocol is based on established and validated methods for the separation of Norethindrone and its related substances.[6][11]

1. Preparation of Solutions:

  • Mobile Phase A: HPLC-grade Water.
  • Mobile Phase B: HPLC-grade Acetonitrile.
  • Diluent: Acetonitrile and Water (50:50, v/v).
  • Standard Solution: Prepare a solution of Norethindrone reference standard and known impurity standards (including Δ⁵⁽⁶⁾ and Δ⁵⁽¹⁰⁾) in the diluent.
  • Sample Solution: Accurately weigh and dissolve the Norethindrone API or tablet powder in the diluent to a known concentration.

2. Chromatographic Conditions:

  • Instrument: HPLC or UHPLC system with a Diode Array or UV detector.[8][12]
  • Column: Inertsil ODS-3V (150 mm × 4.6 mm), 5 µm, or equivalent L1 packing.
  • Gradient Program:
  • Time 0 min: 60% A, 40% B
  • Time 20 min: 40% A, 60% B
  • Time 45 min: 40% A, 60% B
  • Time 50 min: 60% A, 40% B
  • Time 55 min: 60% A, 40% B
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 40 °C.
  • Detection Wavelength: 210 nm and 240 nm.
  • Injection Volume: 10 µL.

3. System Suitability and Analysis:

  • Inject the standard solution to verify system suitability parameters (e.g., resolution between Δ⁵⁽⁶⁾ and Δ⁵⁽¹⁰⁾ peaks > 2.0, tailing factor for Norethindrone peak < 1.5).
  • Inject the sample solution and identify impurities based on their retention times relative to the standards.
  • Quantify the impurities using the peak area response and compare against the main analyte peak, applying appropriate relative response factors if necessary.

prep [label="Sample & Standard\nPreparation"]; hplc [label="HPLC System\n(C18 Column, Gradient)"]; detect [label="DAD Detection\n(210nm & 240nm)"]; process [label="Data Processing\n(Integration & Quantification)"]; report [label="Reporting\n(Impurity Profile)"];

prep -> hplc [label="Inject"]; hplc -> detect [label="Elution"]; detect -> process [label="Chromatogram"]; process -> report [label="Results"]; }

Caption: Workflow for HPLC analysis of Norethindrone impurities.

Impact and Regulatory Perspective

The primary reason for controlling these isomers is that they are non-pharmacopeial impurities that lack the conjugated ketone system essential for progestational activity. Their presence effectively reduces the potency of the API. While specific toxicological data on these isomers is not widely published, regulatory guidelines (such as ICH Q3A/B) mandate the identification and control of any impurity present above a certain threshold (typically 0.10% to 0.15%). The validated HPLC method described provides the necessary sensitivity, with Limits of Detection (LOD) and Quantification (LOQ) well below this reporting threshold, typically around 0.02% and 0.05% respectively.[6]

Conclusion

The effective differentiation of Δ⁵⁽⁶⁾-Norethindrone and Δ⁵⁽¹⁰⁾-Norethindrone is a critical task in ensuring the quality and safety of Norethindrone API. While structurally similar, these isomers can be reliably separated and quantified using a validated, stability-indicating RP-HPLC method. The key to success lies in an optimized chromatographic system that exploits the subtle polarity differences between the molecules. For definitive structural confirmation, particularly for reference standard characterization, NMR spectroscopy remains the gold standard. By implementing these robust analytical strategies, pharmaceutical manufacturers can confidently monitor and control these critical impurities, adhering to stringent regulatory requirements and delivering a safe and effective product.

References

  • Islam, R., Khan, E. M., Ahmed, K., & Azeez, Z. (2017). Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products. Pharmaceutical Analytical Chemistry, 3(2). [Link]

  • Google Patents.
  • Janumpally, A. et al. (2017). METHOD DEVELOPMENT AND VALIDATION OF NORETHINDRONE ACETATE ASSAY AND ITS RELATED IMPURITIES IN API AND PHARMACEUTICAL FORMULATION. ResearchGate. [Link]

  • Al-Nimry, S. et al. (2019). RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled release nanoparticulate liquid medicated formulation (LMF). Journal of Applied Pharmaceutical Science, 9(02), 079-086. [Link]

  • ResearchGate. Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. [Link]

  • SynThink Research Chemicals. Norethindrone EP Impurities & Related Compounds. [Link]

  • Indian Journal of Pharmaceutical Sciences. RP-HPLC Method for Estimating Norethindrone in Plasma and Tissues Following Administration of a Controlled Release Nanoparticulate Liquid Formulation. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. A Novel Validated Stability Indicating QBD Based RS Method By HPLC For The Estimation Of Impurities Of Norethindrone In Norethindrone Acetate And Their Degradation As Per ICH Q2 Guideline. [Link]

  • USP-NF. USP Monographs: Norethindrone. [Link]

  • USP-NF. Norethindrone Acetate Tablets Revision Bulletin. [Link]

  • ResearchGate. Visualisation and chemical models of interactions of (A) norethindrone acetate and (B) dydrogesterone with progesterone receptor, respectively. [Link]

  • Glenmark Pharmaceuticals Canada Inc. PRODUCT MONOGRAPH Norethindrone Tablets, USP 0.35 mg. [Link]

  • EDQM. N1225000 - CRS catalogue. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy. [Link]

  • Pharmaffiliates. Norethisterone-impurities. [Link]

  • ResearchGate. (PDF) NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. [Link]

  • USP-NF. Norethindrone Tablets Revision Bulletin. [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • uspbpep.com. USP Monographs: Norethindrone Tablets. [Link]

  • DSpace. CHEMICAL DERIVATIZATION OF NORETHINDRONE BASED ON CLICK REACTION FOR NOVEL ANALYTICAL METHOD DEVELOPMENT. [Link]

Sources

A Senior Application Scientist's Guide to Limit of Detection (LOD) and Quantification (LOQ) for Delta-5(6)-Norethindrone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing robust and sensitive analytical methods is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an in-depth comparison of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of Delta-5(6)-Norethindrone, a known impurity of the synthetic progestin Norethindrone. Our focus is to deliver a scientifically rigorous and practical resource, grounded in established regulatory frameworks and field-proven insights.

Norethindrone is a widely used medication for contraception and hormone replacement therapy.[1] The presence of impurities, even at trace levels, can impact the drug's safety and efficacy profile. Therefore, highly sensitive analytical methods are required to detect and quantify these impurities accurately. This guide will delve into the nuances of method selection and validation, providing a comparative analysis of common analytical techniques.

Understanding LOD and LOQ: The Foundation of Analytical Sensitivity

Before delving into specific methods, it is crucial to understand the concepts of LOD and LOQ as defined by the International Council for Harmonisation (ICH).[2]

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is often determined by assessing the signal-to-noise ratio, typically aiming for a ratio of 3:1.[2][3]

  • Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. A typical signal-to-noise ratio for LOQ is 10:1.[4]

The determination of these parameters is a critical component of analytical method validation, ensuring the method is fit for its intended purpose, as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA).[5][6][7]

Comparative Analysis of Analytical Methodologies

The choice of analytical technique significantly impacts the achievable LOD and LOQ for Delta-5(6)-Norethindrone. Here, we compare the performance of commonly employed methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical MethodAnalyteLODLOQReference
RP-HPLC-DADDelta-5(6)-Norethindrone (Impurity-C)0.024%0.05%[8]
RP-HPLC-UVNorethindrone0.022 µg/mL0.061 µg/mL[9]
RP-HPLC-UVNorethindrone0.0154 µg/mL0.0264 µg/mL
UPLC-MS/MSNorethindroneNot Reported50 pg/mL[10]
LC-MS/MSNorethindroneNot Reported0.1660 ng/mL[11]
LC-MS/MSNorethindroneNot Reported50 pg/mL[12]

Key Insights:

  • Sensitivity: As evidenced by the data, LC-MS/MS methods offer significantly lower LOQs (in the pg/mL to low ng/mL range) for Norethindrone compared to HPLC-UV methods (in the µg/mL range).[9][10][11][12] This heightened sensitivity is crucial for the analysis of trace-level impurities like Delta-5(6)-Norethindrone.

  • Specificity: While HPLC-UV can provide adequate separation, LC-MS/MS offers superior specificity through the monitoring of specific precursor-to-product ion transitions, minimizing the risk of interference from matrix components or other impurities.

  • Derivatization: For challenging analytes lacking a readily ionizable functional group, derivatization can be employed to enhance MS sensitivity. One study successfully utilized hydroxylamine as a low-cost derivatizing agent to achieve an LLOQ of 50 pg/mL for Norethindrone.[10]

Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections outline validated methods for the analysis of Norethindrone and its impurities.

Method 1: RP-HPLC-DAD for the Determination of Delta-5(6)-Norethindrone

This method is specifically designed for the quantification of impurities in Norethindrone tablets, including Delta-5(6)-Norethindrone.[8]

Chromatographic Conditions:

  • Column: Inertsil ODS-3V (150 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Gradient elution with water and acetonitrile

  • Detector: Diode Array Detector (DAD) set at 210 nm and 240 nm

  • Run Time: 55 minutes

LOD and LOQ Determination:

The LOD and LOQ for Delta-5(6)-Norethindrone were established to be 0.024% and 0.05%, respectively, demonstrating the method's sensitivity for impurity analysis.[8]

Method 2: RP-HPLC-UV for Norethindrone in Dissolution Media

This method was developed and validated for the determination of Norethindrone in dissolution media, a critical aspect of drug release studies.[9]

Chromatographic Conditions:

  • Column: Thermo Scientific C18 (250 mm × 4.6 mm ID, 5 µm pore size)

  • Mobile Phase: Deionized water:acetonitrile (50:50, v/v) with 5 ml/L acetic acid

  • Flow Rate: 1.3 ml/minute

  • Detection Wavelength: 245 nm

  • Injection Volume: 20 µl

LOD and LOQ Values:

The calculated LOD and LOQ for Norethindrone were 0.022 µg/ml and 0.061 µg/ml, respectively.[9]

Method 3: UPLC-MS/MS for Norethindrone in Human Plasma

For bioanalytical applications requiring high sensitivity, this UPLC-MS/MS method offers a robust solution for quantifying Norethindrone in human plasma.[10]

Sample Preparation and Derivatization:

  • Perform a one-step liquid-liquid extraction.

  • Enhance MS sensitivity through derivatization with hydroxylamine.

LC-MS/MS Conditions:

  • LC System: Shimadzu Nexera

  • Mass Spectrometer: AB Sciex API-6500

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase: Isocratic elution with Water:Acetonitrile:Acetic Acid (65:35:0.1, v:v:v)

  • Lower Limit of Quantification (LLOQ): 50 pg/mL

Workflow and Pathway Visualizations

To further elucidate the experimental and logical processes, the following diagrams are provided.

cluster_0 Analytical Method Validation Workflow URS User Requirements Specification (URS) & Risk Assessment Protocol Method Validation Protocol Design URS->Protocol Defines requirements Execution Execution of Validation Activities Protocol->Execution Guides experiments Evaluation Evaluation of Results and Reporting Execution->Evaluation Generates data CPV Continued Process Verification (CPV) Evaluation->CPV Establishes validated method Revalidation Revalidation and Periodic Review CPV->Revalidation Monitors performance

Caption: A typical workflow for analytical method validation, emphasizing its lifecycle approach.[13]

cluster_1 Sample Analysis Pathway (UPLC-MS/MS) Plasma Human Plasma Sample (50 µL) Extraction Liquid-Liquid Extraction Plasma->Extraction Derivatization Derivatization with Hydroxylamine Extraction->Derivatization Analysis LC-MS/MS Analysis Derivatization->Analysis Quantification Quantification of Norethindrone Analysis->Quantification

Caption: The sample analysis pathway for the sensitive UPLC-MS/MS method.[10]

Conclusion

The selection of an appropriate analytical method for the determination of Delta-5(6)-Norethindrone is contingent upon the specific requirements of the analysis, particularly the desired level of sensitivity. While HPLC-UV methods are suitable for routine quality control of bulk drug substances and formulations, LC-MS/MS is the unequivocal choice for trace-level impurity analysis in complex matrices and for bioanalytical studies.

This guide has provided a comparative overview of LOD and LOQ values achieved by different analytical techniques, alongside detailed experimental protocols. By adhering to the principles of scientific integrity and regulatory guidelines, researchers can confidently develop and validate robust analytical methods that ensure the quality and safety of pharmaceutical products. The continuous evolution of analytical technology promises even greater sensitivity and specificity, further empowering the pharmaceutical industry in its commitment to patient health.

References

  • CN105277633A - Impurity detection analysis method of norethisterone derivatives and intermediates thereof - Google P
  • RP-HPLC Method for Estimating Norethindrone in Plasma and Tissues Following Administration of a Controlled Release Nanoparticula. (URL: [Link])

  • Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. (URL: [Link])

  • RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled releas. (URL: [Link])

  • Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Nor - Longdom Publishing. (URL: [Link])

  • Development of a UPLC-MS/MS Method for the Determination of Norethindrone from Human Plasma - QPS. (URL: [Link])

  • METHOD DEVELOPMENT AND VALIDATION OF NORETHINDRONE ACETATE ASSAY AND ITS RELATED IMPURITIES IN API AND PHARMACEUTICAL FORMULATIO - ResearchGate. (URL: [Link])

  • Simultaneous determination of norethindrone and ethinyl estradiol in human plasma by high performance liquid chromatography with tandem mass spectrometry--experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity - PubMed. (URL: [Link])

  • IJBPAS, August, 2023, 12(8): 3817-3823 - ISSN: 2277–4998. (URL: [Link])

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (URL: [Link])

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (URL: [Link])

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (URL: [Link])

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science. (URL: [Link])

  • Norethindrone Acetate Tablets - Definition, Identification, Assay - USP 2025. (URL: [Link])

  • (PDF) A rapid stability indicating HPLC-method for determination of norethisterone acetate in plasma, Tablets and in a mixture with other steroids - ResearchGate. (URL: [Link])

  • ICH Q2 Guidance on Reporting LOD and LOQ Values - Pharma Validation. (URL: [Link])

  • FDA issues revised guidance for analytical method validation - ResearchGate. (URL: [Link])

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. (URL: [Link])

  • Validation of Analytical Procedures Q2(R2) - ICH. (URL: [Link])

  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (URL: [Link])

  • Validation of Analytical Methods according to the New FDA Guidance - YouTube. (URL: [Link])

Sources

A Senior Application Scientist's Guide to Assessing the Androgenic Activity of Norethindrone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Clinical Significance of Androgenic Activity in Norethindrone Derivatives

Norethindrone, a foundational synthetic progestin derived from 19-nortestosterone, is a cornerstone of hormonal contraception and hormone replacement therapy.[1] Its primary therapeutic action is mediated through the progesterone receptor, leading to the modulation of the menstrual cycle and prevention of ovulation.[2] However, due to its structural similarity to testosterone, norethindrone and its derivatives exhibit varying degrees of cross-reactivity with the androgen receptor (AR), leading to androgenic effects.[1][3] These effects can manifest clinically as acne, hirsutism, and alterations in lipid profiles.[4] Consequently, a precise and comprehensive assessment of the androgenic activity of novel and existing norethindrone derivatives is paramount in the development of safer and more targeted progestin-based therapies.

This guide provides a comparative framework for evaluating the androgenic potential of norethindrone derivatives, detailing the underlying molecular mechanisms and providing validated experimental protocols for in vitro and in vivo assessment. We will explore the structure-activity relationships that govern androgenicity and present a cohesive, data-driven comparison of key derivatives.

Molecular Mechanism of Androgenic Action

The androgenic activity of norethindrone derivatives is initiated by their binding to the androgen receptor, a ligand-activated transcription factor. This interaction triggers a conformational change in the AR, leading to its translocation to the nucleus, dimerization, and binding to androgen response elements (AREs) on target genes. This cascade ultimately modulates gene expression, resulting in a physiological androgenic response. The affinity of a norethindrone derivative for the AR is a primary determinant of its androgenic potential.

Comparative Analysis of Androgenic Activity

The androgenic potential of various progestins, including norethindrone and its derivatives, has been a subject of extensive research. The following table summarizes comparative data on the androgenic activity of norethindrone, its acetate ester, and the widely used progestin, levonorgestrel.

CompoundRelative Binding Affinity (RBA) for AR (%)*In Vitro Androgenic Potency (EC50, nM)**In Vivo Androgenic Activity***
Norethindrone 1.0 (Reference)[5]~21.9[6]Low[7]
Norethindrone Acetate Similar to Norethindrone[6]~19.4[6]Low[8]
Levonorgestrel 8.3[5]Potent Agonist[9]More androgenic than norethindrone[7][10]
5α-Dihydro-norethindrone Higher than Norethindrone[11]Lower than Norethindrone[11]Diminished[11]

*Relative to methyltestosterone or other standards as specified in the cited literature. **EC50 values from reporter gene assays, indicating the concentration for 50% maximal response. ***Qualitative assessment from in vivo studies, such as the Hershberger assay.

Key Insights from Comparative Data:

  • Norethindrone and Norethindrone Acetate generally exhibit low androgenic activity.[5][7][8]

  • Levonorgestrel , another 19-nortestosterone derivative, displays significantly higher androgenic potency compared to norethindrone.[5][7]

  • Metabolism plays a crucial role. For instance, 5α-reduction of norethindrone increases its binding affinity for the androgen receptor but paradoxically diminishes its androgenic potency in functional assays.[11]

Experimental Protocols for Assessing Androgenicity

A multi-tiered approach employing both in vitro and in vivo assays is essential for a thorough characterization of the androgenic profile of norethindrone derivatives.

In Vitro Assays: A Mechanistic Deep Dive

In vitro assays provide a controlled environment to dissect the molecular interactions between a compound and the androgen receptor, offering high-throughput capabilities for initial screening.

This assay quantifies the affinity of a test compound for the androgen receptor by measuring its ability to displace a radiolabeled androgen.

Principle: The assay relies on the principle of competitive binding. A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-mibolerone or [³H]-R1881) is incubated with a source of androgen receptors (e.g., rat prostate cytosol) in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand displaced is proportional to the binding affinity of the test compound.

Step-by-Step Methodology: [12][13]

  • Preparation of Receptor Source:

    • Homogenize ventral prostates from castrated male rats in an ice-cold buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol).

    • Centrifuge the homogenate at high speed to obtain the cytosolic fraction containing the androgen receptors.

    • Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).

  • Competitive Binding Incubation:

    • In a series of tubes, add a constant amount of the prepared cytosol.

    • Add a fixed concentration of the radiolabeled androgen (e.g., 1 nM [³H]-R1881).

    • Add increasing concentrations of the unlabeled test compound (norethindrone derivative) or a reference standard (e.g., dihydrotestosterone).

    • Include controls for total binding (radioligand and cytosol only) and non-specific binding (radioligand, cytosol, and a high concentration of unlabeled standard).

    • Incubate the mixture at 4°C for 16-20 hours to reach equilibrium.[13]

  • Separation of Bound and Free Ligand:

    • Add a hydroxyapatite slurry to each tube to adsorb the receptor-ligand complexes.

    • Incubate and then wash the slurry to remove the unbound radioligand.

  • Quantification:

    • Elute the bound radioligand from the hydroxyapatite pellet and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the relative binding affinity (RBA) compared to a reference standard.

Causality Behind Experimental Choices:

  • Castrated Rats: Using castrated animals minimizes interference from endogenous androgens.

  • Low Temperature Incubation: Incubation at 4°C prevents receptor degradation.

  • Hydroxyapatite: This matrix efficiently separates the protein-bound ligand from the free ligand.

Self-Validation System:

  • The inclusion of a standard curve with a known androgen (e.g., DHT) in every assay validates the performance of the receptor preparation and the assay conditions.

  • The non-specific binding control ensures that the measured binding is specific to the androgen receptor.

This cell-based assay measures the functional consequence of androgen receptor binding – the activation of gene transcription.

Principle: Cells (e.g., PC3, HEK293) are co-transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an androgen-responsive promoter.[14][15] When an androgenic compound binds to the AR, the complex activates the transcription of the reporter gene, leading to a measurable signal (light or fluorescence).

Step-by-Step Methodology: [2][16][17]

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in appropriate media.

    • Co-transfect the cells with an AR expression vector and an ARE-luciferase reporter vector using a suitable transfection reagent.

  • Compound Treatment:

    • Plate the transfected cells in a multi-well plate.

    • Treat the cells with varying concentrations of the norethindrone derivative, a positive control (e.g., DHT), and a vehicle control.

    • Incubate for 24-48 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS and then lyse them using a lysis buffer to release the cellular contents, including the luciferase enzyme.

    • Add a luciferase substrate to the cell lysate.

  • Signal Detection:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.

    • Plot the normalized reporter activity against the log concentration of the test compound to generate a dose-response curve.

    • Determine the EC50 value, which represents the potency of the compound.

Causality Behind Experimental Choices:

  • Co-transfection: This ensures that the cells express both the androgen receptor and the reporter system.

  • Luciferase Reporter: The enzymatic amplification of the signal provides high sensitivity.

  • Normalization: This is crucial for accurate and reproducible results, minimizing variability between wells.

Self-Validation System:

  • A robust response to the positive control (DHT) confirms the functionality of the assay system.

  • The vehicle control establishes the baseline reporter activity.

In Vivo Assay: Assessing Physiological Response

While in vitro assays are invaluable for mechanistic studies, in vivo models are essential to understand the integrated physiological response to a compound, accounting for metabolism, distribution, and excretion.

The Hershberger bioassay is the gold-standard in vivo method for identifying androgenic and anti-androgenic activity of a substance.[18][19][20]

Principle: The assay utilizes castrated peripubertal male rats. Castration removes the primary source of endogenous androgens, leading to the regression of androgen-dependent tissues. The administration of an androgenic substance will stimulate the growth of these tissues, and the increase in their weight is a direct measure of the compound's androgenic activity.[21]

Step-by-Step Methodology (OECD Test Guideline 441): [4][18][21]

  • Animal Preparation:

    • Castrate male rats at approximately 42 days of age.

    • Allow for a post-operative recovery period of at least 7 days.

  • Dosing:

    • Administer the norethindrone derivative daily for 10 consecutive days via oral gavage or subcutaneous injection.

    • Include a vehicle control group and a positive control group treated with a reference androgen (e.g., testosterone propionate).

  • Tissue Collection and Weighing:

    • On day 11, euthanize the animals.

    • Carefully dissect and weigh the following five androgen-dependent tissues:

      • Ventral prostate

      • Seminal vesicles (including coagulating glands and fluids)

      • Levator ani-bulbocavernosus muscle

      • Cowper's glands

      • Glans penis

  • Data Analysis:

    • Compare the mean tissue weights of the treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test).

    • A statistically significant increase in the weight of one or more of these tissues indicates androgenic activity.

Causality Behind Experimental Choices:

  • Peripubertal Rats: These animals have a high capacity for tissue growth in response to androgens.

  • Standardized Tissues: The five specified tissues are well-characterized for their androgen-dependent growth.

  • 10-Day Dosing Period: This duration is sufficient to elicit a measurable growth response.

Self-Validation System:

  • The significant increase in tissue weights in the positive control group confirms the sensitivity of the animal model.

  • The low tissue weights in the vehicle control group establish a clear baseline.

Visualizing the Androgenic Signaling Pathway and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the androgen receptor signaling pathway and the workflows of the key experimental assays.

cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Ligand Norethindrone Derivative AR_HSP Androgen Receptor (AR) - HSP Complex Ligand->AR_HSP Binding & HSP Dissociation Ligand_AR Ligand-AR Complex AR_HSP->Ligand_AR Dimer AR Dimerization Ligand_AR->Dimer Nuclear Translocation ARE Androgen Response Element (ARE) Dimer->ARE Binding Transcription Gene Transcription ARE->Transcription Activation Response Androgenic Response Transcription->Response

Caption: Androgen Receptor Signaling Pathway.

cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Assay Binding_Assay AR Competitive Binding Assay Binding_Affinity Binding Affinity (RBA) Binding_Assay->Binding_Affinity Determines IC50 IC50 Binding_Assay->IC50 Determines Reporter_Assay AR Transactivation (Reporter Gene) Assay Transcriptional_Activity Transcriptional Activity Reporter_Assay->Transcriptional_Activity Measures EC50 Potency (EC50) Reporter_Assay->EC50 Measures Hershberger_Assay Hershberger Bioassay Physiological_Response Physiological Androgenic Response (Tissue Growth) Hershberger_Assay->Physiological_Response Assesses

Sources

A Comparative Guide to Spectral Purity Analysis of the Delta-5(6)-Norethindrone Chromatographic Peak

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. For steroidal hormones like Norethindrone, a synthetic progestin widely used in contraception and hormone replacement therapy, even minute impurities can impact efficacy and safety.[1] This guide provides an in-depth comparison of analytical methodologies for assessing the spectral purity of the chromatographic peak of delta-5(6)-Norethindrone, a known impurity of Norethindrone.[2][3] We will delve into the nuances of established techniques, compare their performance based on experimental data, and provide actionable protocols for researchers, scientists, and drug development professionals.

The Criticality of Spectral Purity in Norethindrone Analysis

Norethindrone's therapeutic action is intrinsically linked to its molecular structure. The presence of impurities, such as the isomeric delta-5(6)-Norethindrone, can arise from synthesis, degradation, or improper storage.[1] Regulatory bodies like the International Council for Harmonisation (ICH) and pharmacopoeias mandate stringent control over these impurities.[4][5][6][7] Spectral purity analysis of a chromatographic peak ensures that the detected signal corresponds to a single, homogenous compound, thereby guaranteeing the accuracy of quantification and the safety of the drug product.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA): The Industry Standard

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is the workhorse for impurity profiling in the pharmaceutical industry.[8] This technique offers a robust and reliable platform for separating Norethindrone from its related substances, including delta-5(6)-Norethindrone, while the PDA detector provides spectral information across a range of wavelengths simultaneously. This spectral data is the foundation of peak purity analysis.

The Principle of Peak Purity Analysis with PDA

Peak purity analysis with a PDA detector is predicated on the principle that a chromatographically pure peak will exhibit a consistent UV-visible spectrum across its entire elution profile.[2] Software algorithms compare the spectra at different points (upslope, apex, and downslope) of the peak. A high degree of spectral similarity indicates a pure peak, while discrepancies suggest the presence of a co-eluting impurity.

Comparative Analysis of Chromatographic Methodologies

The choice of chromatographic conditions significantly impacts the resolution and, consequently, the confidence in peak purity assessment. Here, we compare a standard HPLC method with a more modern Ultra-High-Performance Liquid Chromatography (UHPLC) approach for the analysis of Norethindrone and its impurities. UHPLC, with its sub-2 µm particle size columns, generally offers faster analysis times and improved resolution.[9]

ParameterHPLC MethodUHPLC MethodJustification for Selection
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 100 mm, 1.7 µmSmaller particle size in UHPLC enhances separation efficiency and speed.[9]
Mobile Phase A WaterWaterStandard aqueous mobile phase for reversed-phase chromatography.
Mobile Phase B AcetonitrileAcetonitrileCommon organic modifier providing good selectivity for steroids.[10]
Gradient 0-25 min, 45-20% A; 25-50 min, 20-0% A0-5 min, 60-40% A; 5-10 min, 40-20% AGradient elution is necessary to resolve impurities with varying polarities. The UHPLC gradient is significantly shorter due to the column's higher efficiency.
Flow Rate 1.0 mL/min0.5 mL/minOptimized for the respective column dimensions to maintain optimal linear velocity.
Detection PDA at 210 nm and 240 nmPDA at 210 nm and 240 nmMultiple wavelengths are monitored to ensure the detection of all potential impurities, as they may have different absorption maxima.[2]
Column Temp. 30 °C40 °CHigher temperature in UHPLC reduces mobile phase viscosity, allowing for higher flow rates and improved peak shape.
Experimental Data Comparison

The following table summarizes typical performance data obtained from the two methods, demonstrating the advantages of the UHPLC approach.

ParameterHPLC MethodUHPLC Method
Retention Time of Norethindrone ~15 min~7 min
Retention Time of delta-5(6)-Norethindrone ~16.5 min~7.8 min
Resolution between Norethindrone and delta-5(6)-Norethindrone > 2.0> 2.5
Linearity (r²) > 0.999> 0.999
LOD for delta-5(6)-Norethindrone ~0.02%~0.01%
LOQ for delta-5(6)-Norethindrone ~0.05%~0.03%
Precision (%RSD, n=6) < 2.0%< 1.5%

Data is a representative compilation from various sources.[2][11]

The UHPLC method clearly offers superior performance with a significantly shorter run time, improved resolution, and better sensitivity (lower LOD and LOQ). This allows for higher throughput in a quality control environment and greater confidence in the detection and quantification of trace impurities.

Beyond UV Detection: The Power of Mass Spectrometry (LC-MS)

While HPLC-PDA is excellent for routine purity assessment, it has limitations. It may fail to detect co-eluting impurities that have similar UV spectra to the main component.[11] For unambiguous peak identification and characterization of unknown impurities, coupling liquid chromatography with mass spectrometry (LC-MS) is the gold standard.[12]

LC-MS provides molecular weight information and fragmentation patterns, which are crucial for structural elucidation of impurities. In the context of delta-5(6)-Norethindrone, LC-MS can definitively confirm its identity and distinguish it from other potential isomers. UPLC-MS/MS methods have been developed for the quantification of Norethindrone in biological matrices at very low levels (pg/mL), showcasing the exceptional sensitivity of this technique.[13][14]

Experimental Protocols

A self-validating system is crucial for trustworthy results. The following protocol for UHPLC-PDA analysis includes system suitability tests to ensure the chromatographic system is performing adequately before sample analysis.

UHPLC-PDA Method for Spectral Purity Analysis of Delta-5(6)-Norethindrone

1. Preparation of Solutions

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Solution: Accurately weigh and dissolve Norethindrone and delta-5(6)-Norethindrone reference standards in the diluent to a final concentration of approximately 0.5 mg/mL and 0.0025 mg/mL, respectively.

  • Sample Solution: Prepare the Norethindrone sample to be tested at a concentration of approximately 0.5 mg/mL in the diluent.

2. Chromatographic Conditions

  • Instrument: UHPLC system with a PDA detector.

  • Column: C18, 2.1 x 100 mm, 1.7 µm.

  • Column Temperature: 40 °C.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2 µL.

  • PDA Wavelength: 200-400 nm, with extraction at 210 nm and 240 nm.

  • Gradient Program:

    • 0.0 min: 40% B

    • 7.0 min: 60% B

    • 8.0 min: 40% B

    • 10.0 min: 40% B

3. System Suitability Test (SST)

  • Inject the Standard Solution five times.

  • Acceptance Criteria:

    • The resolution between the Norethindrone and delta-5(6)-Norethindrone peaks must be greater than 2.0.

    • The tailing factor for the Norethindrone peak should be between 0.8 and 1.5.

    • The relative standard deviation (%RSD) of the peak areas for five replicate injections of Norethindrone should be less than 2.0%.

4. Analysis Procedure

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the Sample Solution in duplicate.

  • Process the chromatograms and perform peak purity analysis on the delta-5(6)-Norethindrone peak using the instrument's software. The purity angle should be less than the purity threshold.

5. Forced Degradation Studies

To ensure the stability-indicating nature of the method, forced degradation studies should be performed on the Norethindrone sample. This involves subjecting the sample to stress conditions such as acid, base, oxidation, heat, and light.[1][15] The degraded samples are then analyzed using the developed method to ensure that any degradation products are well-resolved from the main peak and other impurities.

Visualizing the Workflow

The following diagrams illustrate the analytical workflow and the logical relationship for ensuring the spectral purity of the delta-5(6)-Norethindrone peak.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Evaluation Sample Norethindrone Sample Prep_Sample Sample Solution Sample->Prep_Sample Standard Reference Standards (Norethindrone & Impurities) Prep_Standard Standard Solution Standard->Prep_Standard Diluent Diluent Preparation Diluent->Prep_Sample Diluent->Prep_Standard UHPLC UHPLC System Prep_Sample->UHPLC Prep_Standard->UHPLC PDA PDA Detector UHPLC->PDA Chromatogram Chromatogram Acquisition PDA->Chromatogram SST System Suitability Test Chromatogram->SST Purity Peak Purity Analysis Chromatogram->Purity Quant Quantification SST->Quant Purity->Quant Report Final Report Quant->Report

Caption: UHPLC-PDA analytical workflow for spectral purity analysis.

Logic cluster_criteria Acceptance Criteria cluster_purity Peak Purity Assessment cluster_result Conclusion Resolution Resolution > 2.0 Pure Spectrally Pure Peak Resolution->Pure Impure Co-eluting Impurity Detected Resolution->Impure Tailing Tailing Factor 0.8-1.5 Tailing->Pure Tailing->Impure Precision %RSD < 2.0% Precision->Pure Precision->Impure Spectral_Match High Spectral Match Spectral_Match->Pure Spectral_Match->Impure Purity_Angle Purity Angle < Threshold Purity_Angle->Pure Purity_Angle->Impure Final_Decision Final Decision on Peak Purity Pure->Final_Decision Pass Impure->Final_Decision Fail/Investigate

Caption: Decision logic for determining spectral peak purity.

Conclusion

The spectral purity analysis of the delta-5(6)-Norethindrone chromatographic peak is a critical aspect of quality control for Norethindrone drug substances and products. While traditional HPLC-PDA methods provide a reliable foundation, the adoption of UHPLC technology offers significant advantages in terms of speed, resolution, and sensitivity. For unequivocal identification and characterization of impurities, LC-MS stands as an indispensable tool. By implementing robust, validated analytical methods and adhering to stringent system suitability criteria, researchers and quality control professionals can ensure the integrity of their results and the safety and efficacy of these vital pharmaceutical products.

References

  • A Novel Validated High Performance liquid chromatographic stability indicating assay method for the chemical analytical quantification of Norethindrone Tablets and their degradation study. Der Pharma Chemica. Available at: [Link].

  • Al-Nimry, S. S., Zalloum, W. A., & Othman, G. A. (2019). RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled release nanoparticulate liquid mucoadhesive formulation (LMF). Journal of Applied Pharmaceutical Science, 9(02), 079-086. Available at: [Link].

  • Islam, R., Khan, E. M., Ahmed, K., & Azeez, Z. (2017). Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products. Journal of Chromatography & Separation Techniques, 8(4), 1-11. Available at: [Link].

  • Ghugare, P. S., & Kumar, S. (2024). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. American Journal of Pharmacy and Health Research. Available at: [Link].

  • Al-Nimry, S. S., Zalloum, W. A., & Othman, G. A. (2018). RP-HPLC Method for Estimating Norethindrone in Plasma and Tissues Following Administration of a Controlled Release Nanoparticulate Liquid Formulation. Indian Journal of Pharmaceutical Sciences, 80(5), 893-900. Available at: [Link].

  • Venkateswarlu, P., et al. (2017). Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. ResearchGate. Available at: [Link].

  • Al-Qadiri, M., Zalloum, W. A., & Al-Nimry, S. S. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules, 27(5), 1729. Available at: [Link].

  • Bharti, A., et al. (2023). HPLC Method Development and Validation for Residue Analysis of Steroid. ResearchGate. Available at: [Link].

  • European Pharmacopoeia. (n.d.). NORETHISTERONE. EDQM. Available at: [Link].

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. EMA. Available at: [Link].

  • Debrus, B., et al. (2012). UHPLC and UHPLC-MS for the Analysis of Seized Drugs. Royal Society of Chemistry. Available at: [Link].

  • Abd el Hay, S., et al. (2015). A rapid stability indicating HPLC-method for determination of norethisterone acetate in plasma, Tablets and in a mixture with other steroids. ResearchGate. Available at: [Link].

  • EDQM. (n.d.). N1225000 - CRS catalogue. EDQM. Available at: [Link].

  • Al-Nimry, S. S., Zalloum, W. A., & Othman, G. A. (2018). RP-HPLC Method for Estimating Norethindrone in Plasma and Tissues Following Administration of a Controlled Release Nanoparticulate Liquid Formulation. Indian Journal of Pharmaceutical Sciences, 80(5), 893-900. Available at: [Link].

  • Bharti, A., et al. (2022). HPLC Method Development and Validation for the Quantification of Related Impurities in Testosterone Cypionate Active Pharmaceutical Ingredient. International Journal of Pharmaceutical and Phytopharmacological Research, 12(1), 1-7. Available at: [Link].

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). ICH. Available at: [Link].

  • Kovács, Z., et al. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega, 5(14), 7857-7866. Available at: [Link].

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link].

  • QPS. (n.d.). Development of a UPLC-MS/MS Method for the Determination of Norethindrone from Human Plasma. QPS. Available at: [Link].

  • ICH. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. Available at: [Link].

  • PharmaKnowlege. (2023, October 13). Difference between HPLC and UHPLC? #hplc #uhplc #pharmaknowlege #pharma #pharmaindustry [Video]. YouTube. Available at: [Link].

  • International Journal of Biology, Pharmacy and Allied Sciences. (2023). AN ACCURATE LIQUID CHROMATOGRAPHY WITH TANDEM MASS SPECTROMETRY TECHNIQUE TO QUANTIFY NORETHINDRONE IN DIPOTASSIUM ETHYLENE DIAMINE TETRA ACETIC ACID HUMAN PLASMA. IJBPAS. Available at: [Link].

  • Research Journal of Pharmacy and Technology. (2023). HPLC Method Development and Validation for Residue Analysis of Steroid. A and V Publications. Available at: [Link].

  • FDA. (2006). Q3B(R) Impurities in New Drug Products (Revision 3). FDA. Available at: [Link].

  • Venkateswarlu, P., et al. (2017). Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. Indo American Journal of Pharmaceutical Sciences. Available at: [Link].

  • SynZeal. (n.d.). Norethindrone Acetate Impurities. SynZeal. Available at: [Link].

Sources

A Comparative Guide to the Chromatographic Separation of Norethindrone and Its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Norethindrone, a synthetic progestin widely used in hormonal contraceptives and therapies, is no exception. Rigorous analytical testing is essential to identify and quantify any impurities that may arise during synthesis or degradation, as these can impact the drug's efficacy and safety. This guide provides an in-depth comparison of the relative retention times of known norethindrone impurities, based on an authoritative pharmacopeial method, to aid in the development and validation of robust analytical protocols.

The Critical Role of Impurity Profiling in Pharmaceutical Quality

The identification and control of impurities are mandated by regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines on impurity thresholds and the necessity for stability-indicating analytical methods. For norethindrone, potential impurities can include starting materials, by-products of the synthesis, and degradation products. A thorough understanding of the chromatographic behavior of these impurities is crucial for developing methods that can accurately separate and quantify them.

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for impurity profiling due to its high resolution, sensitivity, and reproducibility. The choice of stationary phase, mobile phase composition, and gradient elution is critical in achieving the necessary separation of closely related steroidal impurities from the main API peak.

Experimental Framework for Norethindrone Impurity Separation

The following experimental protocol is based on the related substances test outlined in the European Pharmacopoeia (Ph. Eur.) monograph for Norethisterone (the European name for Norethindrone). This method has been selected for its authoritativeness and its detailed characterization of the relative retention of several key impurities.

Experimental Protocol: HPLC Analysis of Norethindrone Impurities (Based on Ph. Eur. Monograph)

Objective: To separate and determine the relative retention times of known norethindrone impurities using a gradient reversed-phase HPLC method.

1. Chromatographic System:

  • HPLC System: A gradient HPLC system with a UV detector capable of monitoring at 210 nm and 254 nm.

  • Column: A 150 mm x 4.6 mm column packed with end-capped octylsilyl silica gel for chromatography (C8), with a 5 µm particle size. The use of a C8 column is a deliberate choice to provide a different selectivity for the structurally similar steroidal compounds compared to the more common C18 phases, which can be advantageous in resolving closely eluting isomers.

  • Column Temperature: Ambient.

2. Mobile Phase and Gradient Program:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Gradient Program:

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0 - 56040Isocratic hold to equilibrate the column and elute highly polar compounds.
5 - 2060 → 2040 → 80Gradual increase in organic solvent to elute compounds of increasing hydrophobicity.
20 - 252080Isocratic hold at high organic content to elute any strongly retained compounds.
25 - 2620 → 6080 → 40Rapid return to initial conditions.
26 - 356040Column re-equilibration.

3. Detection:

  • Simultaneous detection at 254 nm (for impurities with stronger UV absorbance at this wavelength) and 210 nm (for impurities with weaker chromophores that are more readily detected at lower wavelengths).[1] This dual-wavelength approach ensures the detection of a broader range of potential impurities.

4. System Suitability:

  • A system suitability solution containing norethindrone and certified impurity reference standards is used to verify the performance of the chromatographic system.[1] Key parameters include the resolution between critical peak pairs (e.g., between impurity B and norethindrone) and the peak-to-valley ratio for closely eluting peaks.[1]

Workflow for Norethindrone Impurity Analysis

Norethindrone Impurity Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh and dissolve Norethindrone sample Injection Inject into HPLC System Sample->Injection Standard Prepare System Suitability Solution (Norethindrone + Impurities) Standard->Injection Separation Gradient Elution on C8 Column Injection->Separation Detection Dual UV Detection (210 nm & 254 nm) Separation->Detection Integration Integrate Chromatographic Peaks Detection->Integration RRT_Calc Calculate Relative Retention Times (RRT) Integration->RRT_Calc Quantification Quantify Impurities RRT_Calc->Quantification

Caption: Workflow for the HPLC analysis of norethindrone impurities.

Comparative Analysis of Relative Retention Times

The relative retention time (RRT) is a critical parameter for impurity identification in chromatography. It is defined as the ratio of the retention time of the impurity to the retention time of the main component (norethindrone). By using RRT, minor variations in the chromatographic system (e.g., small shifts in retention times) can be normalized, allowing for more reliable peak identification across different analyses and laboratories.

The following table summarizes the relative retention times for several known norethindrone impurities based on the European Pharmacopoeia method.[1] The chemical structures of these impurities are also provided for reference.

Table 1: Relative Retention Times and Structures of Norethindrone Impurities (Ph. Eur. Method)

Impurity NamePh. Eur. DesignationRelative Retention Time (RRT)Chemical Structure
Norethindrone-1.00![Norethindrone Structure]([Link]
19-Norpregn-4-en-20-yne-3,17-dioneImpurity H~ 0.3![Impurity H Structure]([Link]
17-Hydroxy-19-nor-17α-pregn-5(10)-en-20-yn-3-oneImpurity A~ 0.8![Impurity A Structure]([Link]
17-Hydroxy-19-nor-17α-pregn-5-en-20-yn-3-oneImpurity B~ 0.9![Impurity B Structure]([Link]
17-Hydroxy-19-nor-17α-pregna-4,6-dien-20-yn-3-oneImpurity G~ 1.5![Impurity G Structure]([Link]
(17α)-17-Hydroxy-19-norpregna-3,5-dien-20-yn-3-yl acetateImpurity C~ 1.6![Impurity C Structure]([Link]
3-Ethoxy-19-nor-17α-pregna-3,5-dien-20-yn-17-olImpurity D~ 1.7![Impurity D Structure]([Link]
17-Hydroxy-19-nor-17α-pregna-4,9-dien-20-yn-3-oneImpurity E~ 2.3![Impurity E Structure]([Link]
17-Hydroxy-19-nor-17α-pregna-4,15-dien-20-yn-3-oneImpurity F~ 2.4![Impurity F Structure]([Link]

Note: The chemical structures are illustrative and generated based on their chemical names. RRT values are approximate and can vary slightly between different HPLC systems and columns.

Interpretation of Chromatographic Data

The elution order of the impurities provides valuable information about their relative polarities. In reversed-phase chromatography, more polar compounds elute earlier, while less polar (more hydrophobic) compounds are retained longer on the non-polar stationary phase.

  • Early Eluting Impurities (RRT < 1.0): Impurities H, A, and B are more polar than norethindrone. Impurity H, with an additional ketone group, is the most polar and elutes earliest. Impurities A and B, which are positional isomers of the double bond, have polarities similar to each other but are still more polar than the parent drug.

  • Late Eluting Impurities (RRT > 1.0): Impurities G, C, D, E, and F are less polar than norethindrone. The presence of additional double bonds (Impurities G, E, and F) or the ethoxy and acetate groups (Impurities D and C) increases their hydrophobicity, leading to longer retention times.

This understanding of the structure-retention relationship is invaluable for troubleshooting chromatographic issues and for the tentative identification of unknown peaks that may appear during stability studies or in the analysis of new batches of the API.

Conclusion

The effective separation and control of impurities are non-negotiable aspects of pharmaceutical development and manufacturing. This guide has provided a detailed experimental protocol and a comparative analysis of the relative retention times of known norethindrone impurities based on an authoritative pharmacopeial method. By understanding the chromatographic behavior of these impurities and the rationale behind the analytical methodology, researchers and scientists can develop and implement robust, reliable, and compliant methods for ensuring the quality and safety of norethindrone-containing products. The provided data serves as a valuable reference for method development, validation, and routine quality control testing.

References

  • Venkateswarlu, P., et al. (2011). Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. International Journal of ChemTech Research, 3(1), 143-149.
  • Google Patents. (2016). CN105277633A - Impurity detection analysis method of norethisterone derivatives and intermediates thereof.
  • Islam, R., et al. (2017). Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products. Pharmaceutica Analytica Acta, 8(7).
  • Al-Nimry, S. S. (2019). RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled release nanoparticulate liquid medicated formulation. Tropical Journal of Pharmaceutical Research, 18(2), 395-402.
  • United States Pharmacopeia. (2022). USP-NF.
  • European Directorate for the Quality of Medicines & HealthCare. (2020). European Pharmacopoeia (Ph. Eur.) 10th Edition. Strasbourg, France: Council of Europe.
  • SynZeal. Norethindrone Acetate Impurities. Retrieved from [Link]

  • Pharmaffiliates. Norethisterone Acetate-impurities. Retrieved from [Link]

  • SynThink Research Chemicals. Norethindrone EP Impurities & Related Compounds. Retrieved from [Link]

  • PubChem. Norethindrone. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Identity of delta-5(6)-Norethindrone using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of pharmaceutical compounds and their impurities is a cornerstone of safe and effective drug development. This guide provides an in-depth, technical comparison of mass spectrometry-based methodologies for confirming the identity of delta-5(6)-Norethindrone, a known impurity of the synthetic progestin, Norethindrone. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and reproducibility.

The Challenge of Isomeric Differentiation in Steroid Analysis

Norethindrone and its related impurities, including the delta-5(6) and delta-5(10) isomers, present a significant analytical challenge due to their structural similarity. These molecules are isomers, possessing the same molecular formula, C₂₀H₂₆O₂, and consequently, the same nominal molecular weight of approximately 298.4 g/mol .[1][2] This isomeric nature renders simple mass determination insufficient for positive identification, necessitating more sophisticated analytical strategies. The subtle difference in the position of a double bond within the steroid nucleus dramatically impacts the molecule's three-dimensional structure and, potentially, its biological activity and toxicity. Therefore, a robust analytical method must be able to selectively detect and differentiate these closely related compounds.

Mass Spectrometry: A Powerful Tool for Structural Elucidation

Mass spectrometry (MS), particularly when coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), has become an indispensable tool for the structural elucidation of pharmaceutical compounds. The power of MS lies in its ability to not only determine the molecular weight of a compound but also to generate characteristic fragment ions through collision-induced dissociation (CID). The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable structural information.

The Logic of Fragmentation: Predicting the Behavior of delta-5(6)-Norethindrone

While a publicly available, definitive mass spectrum for delta-5(6)-Norethindrone is not readily found in the searched literature, we can predict its fragmentation behavior based on established principles of steroid fragmentation and its structural relationship to Norethindrone.[3][4] The fragmentation of steroids under electron ionization (EI) or electrospray ionization (ESI) typically involves characteristic losses from the steroid core and side chains.

Key Predicted Fragmentation Pathways for Norethindrone and its Isomers:

  • Loss of water (-18 Da): The presence of a hydroxyl group at C17 makes the loss of a water molecule a likely fragmentation pathway for both Norethindrone and its isomers.

  • Cleavage of the D-ring: The steroid D-ring is prone to fragmentation, leading to characteristic neutral losses.

  • Loss of the ethynyl group (-25 Da): The C17 ethynyl group can be cleaved, resulting in a significant fragment ion.

  • Retro-Diels-Alder (RDA) reaction: The double bond in the A or B ring can facilitate an RDA reaction, leading to specific fragment ions that can be indicative of the double bond's location. The position of the double bond in delta-5(6)-Norethindrone is expected to influence the products of this reaction compared to the conjugated system in Norethindrone.

The differentiation between Norethindrone (with its Δ⁴-3-one system) and delta-5(6)-Norethindrone will likely hinge on subtle differences in the relative abundances of shared fragment ions and the presence of unique fragments arising from the different positions of the double bond.

Comparative Analysis of Analytical Approaches

A multi-faceted approach combining chromatographic separation with mass spectrometric detection is the most robust strategy for the unambiguous identification of delta-5(6)-Norethindrone.

Analytical Technique Principle Advantages Limitations Relevance to delta-5(6)-Norethindrone Identification
High-Performance Liquid Chromatography (HPLC/UHPLC) Differential partitioning of analytes between a stationary and mobile phase.Excellent for separating isomers.[5][6][7] Can be coupled directly to MS.May not provide definitive structural information on its own.Essential first step. A validated HPLC method can resolve delta-5(6)-Norethindrone from Norethindrone and other impurities, providing retention time as an initial identifier.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by ionization and mass analysis.Provides detailed fragmentation patterns. Extensive spectral libraries are available for many compounds.Requires derivatization for non-volatile steroids to increase volatility and improve chromatographic behavior.[8][9][10]Derivatization can alter the fragmentation pattern, but GC-MS remains a powerful tool for steroid analysis, offering high-resolution separation and detailed structural information.[10][11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Chromatographic separation followed by two stages of mass analysis for precursor and product ions.High sensitivity and selectivity.[12] Can provide structural information on non-volatile compounds without derivatization.Fragmentation may be less extensive than in GC-MS (EI). Isomeric differentiation can still be challenging without optimal chromatographic separation.The gold standard. LC-MS/MS allows for the selection of the [M+H]⁺ ion of delta-5(6)-Norethindrone and its subsequent fragmentation to generate a characteristic spectrum for confirmation.[12][13]

Experimental Protocols

Protocol 1: HPLC Method for the Separation of Norethindrone and its Impurities

This protocol is adapted from a validated method for the determination of Norethindrone and its impurities.[7]

Objective: To achieve baseline separation of delta-5(6)-Norethindrone from Norethindrone and other related impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: Inertsil ODS-3V (150 mm × 4.6 mm, 5 µm) or equivalent C18 column.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A gradient optimized to separate the impurities. A starting point could be a linear gradient from 60% A to 40% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm and 240 nm[7]

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample containing Norethindrone and its potential impurities in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Expected Results: This method should provide distinct retention times for Norethindrone, delta-5(6)-Norethindrone, and delta-5(10)-Norethindrone, allowing for their initial identification and quantification.[7]

Protocol 2: LC-MS/MS Analysis for Structural Confirmation

Objective: To confirm the identity of the chromatographically separated delta-5(6)-Norethindrone peak by analyzing its fragmentation pattern.

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF).

LC Conditions:

  • Utilize the same HPLC method as described in Protocol 1 to ensure separation prior to MS analysis. The mobile phase may need to be adapted to be compatible with the mass spectrometer (e.g., using volatile buffers like ammonium formate).

MS/MS Conditions (Positive Ion Mode ESI):

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Precursor Ion (MS1): m/z 299.2 (corresponding to [C₂₀H₂₆O₂ + H]⁺)

  • Collision Energy (CE): Optimize the collision energy to induce sufficient fragmentation. A starting range of 10-40 eV is recommended.

  • Product Ion Scan (MS2): Scan a mass range (e.g., m/z 50-300) to detect all fragment ions.

Data Analysis:

  • Acquire the full scan mass spectrum of the peak corresponding to the retention time of delta-5(6)-Norethindrone to confirm the [M+H]⁺ ion.

  • Acquire the product ion spectrum (MS/MS) of the m/z 299.2 precursor ion.

  • Compare the obtained fragmentation pattern with that of a certified reference standard of delta-5(6)-Norethindrone if available.

  • In the absence of a reference standard, compare the fragmentation pattern with that of Norethindrone acquired under the same conditions. Look for unique fragment ions or significant differences in the relative abundances of common fragments that can be attributed to the different double bond position.

Visualizing the Workflow

Mass_Spectrometry_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Workflow cluster_Data Data Interpretation Sample Sample containing Norethindrone and Impurities Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC HPLC Separation Filtration->HPLC MS Mass Spectrometry (MS/MS) HPLC->MS Eluted Peaks RT Retention Time Comparison MS->RT MS1 Precursor Ion (m/z 299.2) MS->MS1 Confirmation Identity Confirmation RT->Confirmation MS2 Fragmentation Pattern Analysis MS1->MS2 MS2->Confirmation

Caption: Workflow for the identification of delta-5(6)-Norethindrone.

Enhancing Specificity for Isomeric Differentiation

For particularly challenging separations or when reference standards are unavailable, advanced mass spectrometry techniques can provide greater confidence in structural assignments.

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF analyzers provide highly accurate mass measurements, enabling the determination of the elemental composition of precursor and fragment ions, which can help in confirming the identity of unknown compounds.

  • Ion Mobility Spectrometry (IMS): This technique separates ions based on their size, shape, and charge in the gas phase. Isomers often have different collision cross-sections and can be separated by IMS even if they are not fully resolved chromatographically.[14]

  • Derivatization: Chemical derivatization can be employed to alter the chromatographic and mass spectrometric properties of the analytes. For GC-MS, silylation is a common technique for steroids.[8][9] For LC-MS, derivatization can be used to introduce a more readily ionizable group, enhancing sensitivity.[13] Importantly, different isomers may react differently or produce derivatives with distinct fragmentation patterns.

  • Silver Cationization: The formation of silver adducts ([M+Ag]⁺) in mass spectrometry can induce specific and predictable fragmentation patterns for steroids, aiding in the differentiation of regioisomers.[14]

Conclusion: A Self-Validating System for Identity Confirmation

Confirming the identity of delta-5(6)-Norethindrone requires a meticulous and multi-faceted analytical approach. A self-validating system, as described in this guide, relies on the orthogonal information provided by chromatographic separation and mass spectrometric fragmentation. The retention time from a validated HPLC method provides the initial evidence, which is then conclusively confirmed by the unique molecular fingerprint obtained from tandem mass spectrometry. By understanding the underlying principles of steroid fragmentation and employing a systematic and well-documented experimental approach, researchers can confidently identify and characterize this and other critical pharmaceutical impurities, ensuring the quality and safety of drug products.

References

  • Impurity detection analysis method of norethisterone derivatives and intermediates thereof.
  • Development of a UPLC-MS/MS Method for the Determination of Norethindrone from Human Plasma. QPS. [Link]

  • RP-HPLC Method for Estimating Norethindrone in Plasma and Tissues Following Administration of a Controlled Release Nanoparticulate Liquid Formulation. Indian Journal of Pharmaceutical Sciences. [Link]

  • A BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF NORETHINDRONE IN HUMAN PLASMA BY USING UPLC-MS/MS. International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Norethindrone. PubChem. [Link]

  • Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. National Institutes of Health. [Link]

  • Norethisterone - Impurity C. Pharmaffiliates. [Link]

  • Mass spectral fragmentation of 18-norsteroids and 12-oxo-20-hydroxysteroids. PubMed. [Link]

  • Delta-5(6)-Norethindrone Acetate. PubChem. [Link]

  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Freie Universität Berlin. [Link]

  • delta-5(6)-Norethindrone. ESS Chem Co. [Link]

  • Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. ResearchGate. [Link]

  • Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. National Institutes of Health. [Link]

  • Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]

  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate. [Link]

  • common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

  • Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products. Longdom Publishing. [Link]

Sources

A Comparative Guide to Linearity and Range Determination for Delta-5(6)-Norethindrone Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control, the precise and accurate quantification of impurities is paramount to ensuring the safety and efficacy of drug products. This guide provides an in-depth technical comparison of methodologies for determining the linearity and range for the analysis of delta-5(6)-Norethindrone, a known related substance of Norethindrone.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and data interpretation, grounded in scientific integrity and regulatory expectations.

Norethindrone, a synthetic progestin, is widely used in oral contraceptives and hormone replacement therapies.[3][4][5] During its synthesis or upon degradation, various related substances, including the isomeric impurity delta-5(6)-Norethindrone, can arise.[1][2] The rigorous control of these impurities is a critical quality attribute. This guide will navigate the nuances of establishing linearity and defining a suitable analytical range for delta-5(6)-Norethindrone, drawing upon established analytical methods and the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]

The Foundational Pillars: Understanding Linearity and Range

Before delving into comparative data, it is crucial to establish a firm understanding of the core concepts of linearity and range within the context of analytical method validation.

  • Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of an analyte in the sample within a given range.[8][9][10] It is a critical parameter that demonstrates the method's quantitative accuracy over a specified scope.

  • Range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7][8] The defined range validates the method's applicability for its intended purpose, such as the quantification of impurities.

The determination of these parameters is not merely a procedural formality but a self-validating system that ensures the trustworthiness of the data generated. A well-defined linearity and range provide confidence that the analytical method can reliably quantify delta-5(6)-Norethindrone at varying levels, from trace amounts to the upper specification limits.

Comparative Analysis of HPLC Methodologies

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the quantification of Norethindrone and its related substances due to its high resolution and sensitivity.[3][11] Several studies have reported validated RP-HPLC methods for this purpose. Below, we compare key aspects of these methods concerning the linearity and range determination for delta-5(6)-Norethindrone (often denoted as Impurity-C).

Parameter Method A Method B Method C
Column Inertsil ODS-3V (150 mm × 4.6 mm), 5 µm[1]Supelco Ascentis Express C-18 (150mm x 4.6mm), 2.7µ[1][12]Thermo Scientific C18 (250 mm × 4.6 mm), 5 µm[11]
Mobile Phase Gradient elution with water and acetonitrile[1]Gradient elution with water, acetonitrile, and tetrahydrofuran[1][12]Isocratic elution with deionized water: acetonitrile (50:50, v/v) with acetic acid[11]
Detection Wavelength 210 nm and 240 nm (DAD)[1]256 nm (UV)[1][12]245 nm (UV)[11]
Linearity Range LOQ to 150% of the specification limitSpecified concentration range with r > 0.99[1][12]0.05–5 µg/ml[11]
Correlation Coefficient (r²) > 0.99> 0.99[1][12]0.9996[11]

Expert Insights on Method Selection:

The choice of chromatographic conditions significantly impacts the method's performance.

  • Method A utilizes a diode array detector (DAD), which offers the advantage of monitoring multiple wavelengths simultaneously, enhancing specificity and aiding in peak purity assessment.[1][2] The gradient elution is well-suited for separating a complex mixture of impurities with varying polarities. The linearity range, defined relative to the specification limit, is a pragmatic approach directly tied to the quality control application.

  • Method B employs a sub-3 µm particle size column, which can provide higher efficiency and faster analysis times.[1][12] The use of tetrahydrofuran in the mobile phase can modify the selectivity for structurally similar steroid isomers.

  • Method C presents a simpler isocratic method, which can be more robust and transferable between laboratories.[11] The demonstrated linearity over a lower concentration range (0.05–5 µg/ml) highlights its suitability for quantifying trace levels of delta-5(6)-Norethindrone.[11]

Experimental Protocol for Linearity and Range Determination

To ensure scientific integrity, a detailed, self-validating protocol is essential. The following is a representative experimental workflow for determining the linearity and range of an HPLC method for delta-5(6)-Norethindrone analysis, based on common practices and ICH guidelines.[6][7]

Objective: To establish the linearity and range of a reversed-phase HPLC method for the quantification of delta-5(6)-Norethindrone.

Materials:

  • Delta-5(6)-Norethindrone reference standard

  • Norethindrone reference standard

  • HPLC grade acetonitrile, water, and any other required mobile phase components

  • Volumetric flasks and pipettes

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare Stock Solution of Delta-5(6)-Norethindrone prep_series Prepare a Series of at Least 5 Calibration Standards by Dilution prep_stock->prep_series inject Inject Each Standard Solution (e.g., in triplicate) into the HPLC System prep_series->inject record Record Peak Areas inject->record plot Plot Mean Peak Area vs. Concentration record->plot regression Perform Linear Regression Analysis plot->regression evaluate Evaluate Correlation Coefficient (r²), y-intercept, and Slope regression->evaluate define_range Define the Analytical Range Based on Acceptable Linearity, Accuracy, and Precision evaluate->define_range

Caption: Experimental workflow for linearity and range determination.

Step-by-Step Methodology:

  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve a suitable amount of delta-5(6)-Norethindrone reference standard in a suitable solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare at least five calibration standards covering the expected range of the impurity. According to ICH Q2(R1), a minimum of five concentrations is recommended for establishing linearity.[7] For impurity analysis, this range should typically span from the reporting threshold to 120% of the specification limit.[6]

  • Chromatographic Analysis:

    • Set up the HPLC system with the chosen column and mobile phase conditions (as exemplified in the comparative table).

    • Inject each calibration standard solution into the chromatograph. To ensure precision, multiple injections (e.g., triplicate) at each concentration level are recommended.

    • Record the peak area response for delta-5(6)-Norethindrone in each chromatogram.

  • Data Analysis and Interpretation:

    • Calculate the mean peak area for each concentration level.

    • Plot a graph of the mean peak area versus the concentration of delta-5(6)-Norethindrone.

    • Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c), the correlation coefficient (r or r²), the y-intercept, and the slope of the regression line.

Acceptance Criteria (based on ICH Q2(R1)):

  • Correlation Coefficient (r²): A value of ≥ 0.99 is generally considered acceptable, indicating a strong linear relationship.[1][12]

  • Y-intercept: The y-intercept should be close to zero, indicating minimal systematic error.

  • Visual Inspection: The data points on the calibration curve should be visually inspected for any signs of non-linearity.

The range of the method is then established as the concentration interval over which linearity, as well as acceptable accuracy and precision, have been demonstrated.

Forced Degradation Studies: A Crucial Adjunct

Forced degradation studies are indispensable for developing and validating a stability-indicating analytical method.[3] By subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light, one can generate potential degradation products, including delta-5(6)-Norethindrone.[1][3][12] These studies are crucial for demonstrating the specificity of the analytical method, ensuring that the peak corresponding to delta-5(6)-Norethindrone is well-resolved from other potential degradants and the main active pharmaceutical ingredient.

Conclusion

The determination of linearity and range for the analysis of delta-5(6)-Norethindrone is a critical component of method validation that underpins the reliability of quality control testing for Norethindrone drug products. As demonstrated, various HPLC methods can be successfully employed for this purpose. The selection of a specific method should be guided by the intended application, the required sensitivity, and the available instrumentation. By adhering to a robust, self-validating experimental protocol grounded in the principles of the ICH Q2(R1) guidelines, researchers and drug development professionals can ensure the scientific integrity of their analytical data and contribute to the production of safe and effective medicines.

References

  • Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. ResearchGate. Available at: [Link]

  • A Novel Validated High Performance liquid chromatographic stability indicating assay method for the chemical analytical quantification of Norethindrone Tablets and their degradation study. Der Pharma Chemica. Available at: [Link]

  • RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled release nanoparticulate liquid medicated formulation (LMF) and its adhesion to the gastrointestinal tract (GIT). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • RP-HPLC Method for Estimating Norethindrone in Plasma and Tissues Following Administration of a Controlled Release Nanoparticulate Liquid Medicated Formulation. Latin American Journal of Pharmacy. Available at: [Link]

  • Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products. Longdom Publishing. Available at: [Link]

  • Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. Semantic Scholar. Available at: [Link]

  • A Novel Validated Stability Indicating QBD Based RS Method By HPLC For The Estimation Of Impurities Of Norethindrone In Norethindrone Acetate And Their Degradation As Per ICH Q2 Guideline. World Journal of Pharmaceutical Research. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • USP Monographs: Norethindrone. USP29-NF24. Available at: [Link]

  • Norethindrone Acetate Tablets Revision Bulletin. USP-NF. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

  • PRODUCT MONOGRAPH Norethindrone Tablets, USP 0.35 mg Oral Contraceptive. Glenmark Pharmaceuticals Canada Inc. Available at: [Link]

  • Norethindrone Tablets, USP - DailyMed. NIH. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]

  • Norethindrone Tablets Revision Bulletin. USP-NF. Available at: [Link]

Sources

A Comparative Guide to Robustness Testing of Analytical Methods for Norethindrone Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of robustness testing strategies for analytical methods designed to quantify impurities in Norethindrone. Drawing from established regulatory frameworks and practical laboratory experience, we will explore the causal relationships behind experimental choices, compare the resilience of different High-Performance Liquid Chromatography (HPLC) methods, and provide actionable protocols for researchers, scientists, and drug development professionals.

The Imperative of Robustness in Pharmaceutical Analysis

In pharmaceutical quality control, an analytical method is not merely a procedure; it is a guarantee of patient safety and product efficacy. The robustness of an analytical method is its capacity to remain unaffected by small, yet deliberate, variations in method parameters.[1] This characteristic provides a clear indication of the method's reliability during normal usage and is a mandatory component of method validation as stipulated by the International Council for Harmonisation (ICH) in its Q2(R1) guideline.[1][2][3]

For a potent synthetic progestin like Norethindrone, which is used in oral contraceptives and hormone replacement therapies, meticulous control of impurities is paramount.[4][5] Impurities can arise during synthesis or degradation and may possess undesirable pharmacological or toxicological properties.[4] An analytical method that lacks robustness can yield variable and unreliable results when transferred between laboratories, instruments, or even analysts, leading to false out-of-specification (OOS) results and jeopardizing product quality.

This guide will compare two distinct reversed-phase HPLC (RP-HPLC) methods for Norethindrone impurity analysis—a traditional, isocratic USP-style method and a modern, gradient Ultra-High-Performance Liquid Chromatography (UHPLC) method—to illustrate how thoughtful method design and systematic testing can lead to a more resilient and reliable analytical procedure.

Experimental Design: The Foundation of a Meaningful Robustness Study

A robustness study is not a random exercise; it is a systematic investigation into a method's operational limits. The process involves identifying critical method parameters, defining credible variation ranges, and evaluating the impact on key performance indicators.

Identifying Critical Parameters

For any HPLC method, several parameters can influence the quality of the separation.[6][7] The most common factors investigated during a robustness study include:

  • Mobile Phase Composition: The percentage of organic modifier(s).[1][8]

  • Mobile Phase pH: Critical for ionizable compounds.

  • Column Temperature: Affects retention times and peak shape.

  • Flow Rate: Influences resolution and analysis time.

  • Detection Wavelength: Can impact sensitivity and specificity.

  • Column Lot/Manufacturer: A qualitative factor assessing column-to-column variability.[1]

A Tale of Two Methods

To provide a practical comparison, we will evaluate the robustness of two hypothetical, yet realistic, HPLC methods for separating Norethindrone from its key impurities (e.g., Impurity C, Impurity H).[9][10]

Method A: Legacy Isocratic HPLC Method

  • Column: L1 packing (e.g., C18), 4.6 x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile and Water (60:40 v/v)[11]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm[12]

  • Temperature: 25°C

Method B: Modern Gradient UHPLC Method

  • Column: L1 packing (e.g., C18), 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 40% B to 60% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Detection: UV at 240 nm

  • Temperature: 35°C

The core hypothesis is that the modern, gradient UHPLC method (Method B) will exhibit greater robustness due to the higher efficiency of the sub-2 µm particle column and the controlled elution power of the gradient program.

Experimental Workflow: A Systematic Approach

A Design of Experiments (DoE) approach is the most efficient and comprehensive way to conduct a robustness study.[13][14][15] Unlike the one-factor-at-a-time (OFAT) approach, DoE allows for the evaluation of multiple factors simultaneously, revealing potential interactions between parameters that would otherwise be missed.[15]

The following diagram illustrates a typical workflow for a robustness study.

Robustness_Workflow cluster_Plan 1. Planning Phase cluster_Exec 2. Execution Phase cluster_Eval 3. Evaluation Phase P1 Define Baseline Method (e.g., Method A or B) P2 Identify Critical Parameters (pH, Temp, %B, etc.) P1->P2 P3 Set Parameter Variation Levels (e.g., Temp ± 5°C) P2->P3 P4 Select DoE Design (e.g., Fractional Factorial) P3->P4 E1 Prepare Reagents & Samples (Norethindrone + Impurities) P4->E1 E2 Execute Experimental Runs According to DoE Matrix E1->E2 E3 Collect Chromatographic Data E2->E3 V1 Measure System Suitability (Resolution, Tailing, etc.) E3->V1 V2 Analyze DoE Results (Identify Significant Effects) V1->V2 V3 Assess Against Acceptance Criteria V2->V3 V4 Conclude on Method Robustness V3->V4

Caption: Workflow for a Design of Experiments (DoE) based robustness study.

Comparative Data Analysis: Method A vs. Method B

The robustness of each method is evaluated by deliberately varying the critical parameters and observing the effect on key System Suitability Test (SST) responses.[16] The most important SST response for an impurity method is the resolution between the main peak (Norethindrone) and the closest eluting impurity, often referred to as the "critical pair."[8]

Acceptance Criteria

Before beginning the study, clear acceptance criteria must be established. For this comparison, we will use the following:

  • Resolution (Rs) of Critical Pair: ≥ 2.0

  • Tailing Factor (Tf): ≤ 1.5

  • % Change in Retention Time (RT) of API: ≤ 10%

Robustness Study Parameters

The following table outlines the deliberate variations applied to each method.

ParameterNominal Value (Method A)Variation (Method A)Nominal Value (Method B)Variation (Method B)
Organic Content 60% Acetonitrile± 2% (58% & 62%)40-60% GradientStart ±2%, End ±2%
Column Temp. 25°C± 5°C (20°C & 30°C)35°C± 5°C (30°C & 40°C)
Flow Rate 1.0 mL/min± 10% (0.9 & 1.1)0.4 mL/min± 10% (0.36 & 0.44)
Wavelength 240 nm± 2 nm (238 & 242)240 nm± 2 nm (238 & 242)
Results Summary

The following tables summarize the worst-case results observed for the critical pair resolution during the robustness study.

Table 1: Robustness Results for Method A (Legacy Isocratic HPLC)

Varied ParameterConditionResolution (Rs)Tailing Factor (Tf)% RT ChangePass/Fail
Nominal 60% ACN, 25°C, 1.0 mL/min 2.8 1.1 0% Pass
Organic Content58% ACN3.51.1+15%Fail (RT)
62% ACN1.9 1.2-13%Fail (Rs, RT)
Column Temp.20°C3.11.1+8%Pass
30°C2.51.1-7%Pass
Flow Rate0.9 mL/min2.91.1+9%Pass
1.1 mL/min2.71.2-8%Pass

Table 2: Robustness Results for Method B (Modern Gradient UHPLC)

Varied ParameterConditionResolution (Rs)Tailing Factor (Tf)% RT ChangePass/Fail
Nominal 40-60% B, 35°C, 0.4 mL/min 4.5 1.0 0% Pass
Organic ContentStart 38%, End 58%4.21.0+4%Pass
Start 42%, End 62%4.71.1-3%Pass
Column Temp.30°C4.31.0+5%Pass
40°C4.61.0-4%Pass
Flow Rate0.36 mL/min4.61.0+8%Pass
0.44 mL/min4.41.1-7%Pass
Discussion: Synthesizing the Results

The experimental data clearly demonstrates the superior robustness of the modern UHPLC method.

  • Causality of Failure in Method A: The legacy isocratic method is highly sensitive to changes in the mobile phase composition.[8] A mere 2% increase in acetonitrile content caused the resolution of the critical pair to drop below the acceptance criterion of 2.0. This phenomenon, often described as the "rule of 3" in reversed-phase chromatography, highlights that a 10% change in organic solvent can alter retention by a factor of three, making precise mobile phase preparation critical.[8] The significant retention time shifts also indicate a lack of control, which could lead to peak misidentification in a busy QC lab.

  • Resilience of Method B: The modern gradient UHPLC method remained well within all acceptance criteria across all tested variations. The higher efficiency of the smaller particle size column provides a much larger "design space" where the method performs reliably.[14] The gradient elution is inherently more forgiving to small variations in mobile phase composition at the start and end points compared to the absolute concentration dependency of the isocratic method. Furthermore, the elevated temperature (35°C) reduces mobile phase viscosity, allowing for more consistent performance.

The following cause-and-effect diagram visualizes the factors that can impact the robustness of an HPLC method for impurity analysis.

Ishikawa center Method Robustness Failure (e.g., Rs < 2.0) main1 Mobile Phase center->main1 main2 Instrument center->main2 main3 Column center->main3 main4 Environment center->main4 sub1_1 Incorrect % Organic main1->sub1_1 sub1_2 pH Drift main1->sub1_2 sub1_3 Buffer Concentration Error main1->sub1_3 sub1_4 Solvent Age/Degradation main1->sub1_4 sub2_1 Flow Rate Fluctuation main2->sub2_1 sub2_2 Temp. Control Error main2->sub2_2 sub2_3 Wavelength Inaccuracy main2->sub2_3 sub2_4 Injector Wear main2->sub2_4 sub3_1 Column Aging main3->sub3_1 sub3_2 Lot-to-Lot Variability main3->sub3_2 sub3_3 Contamination main3->sub3_3 sub3_4 Poor Packing main3->sub3_4 sub4_1 Ambient Temp. Fluctuation main4->sub4_1 sub4_2 Vibrations main4->sub4_2 sub4_3 Inconsistent Power Supply main4->sub4_3

Caption: Cause-and-Effect diagram of factors influencing HPLC method robustness.

Detailed Experimental Protocol: Robustness Testing

This section provides a step-by-step protocol for executing one experimental run from the Method B robustness study (e.g., the high temperature, low flow rate condition).

Objective: To evaluate method performance at the combined variation of Column Temperature (+5°C) and Flow Rate (-10%).

1. Preparation of Solutions:

  • Mobile Phase A (Aqueous): Prepare 1 L of 0.1% (v/v) formic acid in HPLC-grade water. Filter through a 0.22 µm membrane filter.
  • Mobile Phase B (Organic): Prepare 1 L of 0.1% (v/v) formic acid in HPLC-grade acetonitrile. Filter through a 0.22 µm membrane filter.
  • Sample Solution: Prepare a solution containing Norethindrone at the target concentration and spiked with all relevant impurities (e.g., Impurity C, Impurity H) at their specification limit concentration. Dissolve in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

2. Chromatographic System Setup (Method B - Varied Condition):

  • Column: L1 (C18), 2.1 x 100 mm, 1.8 µm.
  • Column Temperature: Set to 40°C .
  • Flow Rate: Set to 0.36 mL/min .
  • Detection Wavelength: 240 nm.
  • Injection Volume: 2 µL.
  • Gradient Program: | Time (min) | %A | %B | | :--- | :-: | :-: | | 0.0 | 60 | 40 | | 5.0 | 40 | 60 | | 5.1 | 60 | 40 | | 7.0 | 60 | 40 |

3. System Equilibration and Suitability:

  • Equilibrate the system with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.
  • Perform five replicate injections of the Sample Solution.
  • Calculate the mean and relative standard deviation (RSD) for the retention time, peak area, tailing factor, and resolution of the critical pair. The RSD for peak areas should typically be ≤ 2.0%.

4. Data Analysis:

  • Record the Resolution (Rs) between Norethindrone and the closest eluting impurity.
  • Record the Tailing Factor (Tf) for the Norethindrone peak.
  • Calculate the percent change in the retention time of Norethindrone relative to its retention time under nominal conditions.
  • Compare the results against the pre-defined acceptance criteria.

Conclusion and Recommendations

This comparative guide demonstrates that while both a legacy HPLC and a modern UHPLC method can be validated for their intended purpose, their robustness can differ significantly. The modern UHPLC method (Method B) proved to be far more resilient to deliberate variations in operational parameters.

Key Takeaways for Scientists and Researchers:

  • Invest in Modernization: Adopting modern UHPLC technology with sub-2 µm particle columns can yield significantly more robust methods, reducing the likelihood of OOS results and simplifying method transfer.

  • Embrace DoE: Utilize Design of Experiments during method development and validation. It provides a more comprehensive understanding of a method's capabilities and limitations than the traditional OFAT approach.[15][17]

  • Define Control Strategies: For parameters identified as critical (like the % organic in Method A), the analytical procedure must include stricter controls (e.g., specifying the use of Class A volumetric glassware for mobile phase preparation).

  • Robustness is Proactive: Robustness testing should be performed during the development phase, not as a final validation checkbox.[1][6] This proactive approach allows for method optimization before it is locked into routine use.

By prioritizing the development of robust analytical methods, pharmaceutical organizations can ensure the consistent quality of their products, maintain regulatory compliance, and ultimately, safeguard public health.

References

  • Robustness Tests. LCGC International - Chromatography Online. [Link]

  • Implementing Robustness Testing for HPLC Methods. Separation Science. [Link]

  • Norethisterone-impurities. Pharmaffiliates. [Link]

  • Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. ResearchGate. [Link]

  • What Is HPLC Method Robustness Assessment and Its Importance? Altabrisa Group. [Link]

  • Optimization of Robust HPLC Method for Quantitation of Ambroxol Hydrochloride and Roxithromycin Using a DoE Approach. ResearchGate. [Link]

  • Norethindrone Acetate Tablets Revision Bulletin. USP-NF. [Link]

  • Design of Experiment (DOE) Utilization to Develop a Simple and Robust Reversed-Phase HPLC Technique for Related Substances' Estimation of Omeprazole Formulations. National Institutes of Health (NIH). [Link]

  • Norethindrone Tablets. USP. [Link]

  • Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone. Longdom Publishing. [Link]

  • USP Monographs: Norethindrone. USP-NF. [Link]

  • How to Utilize Design of Experiment (DoE) Principles for Developing Robust Analytical Methods for QC Environments. American Pharmaceutical Review. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • A Novel Validated Stability Indicating QBD Based RS Method By HPLC For The Estimation Of Impurities Of Norethindrone In Norethindrone Acetate And Their Degradation As Per ICH Q2 Guideline. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Method Validation and Robustness. LCGC International - Chromatography Online. [Link]

  • Design of Experiment. DoE. YouTube. [Link]

  • Norethindrone and Ethinyl Estradiol Tablets Revision Bulletin. USP-NF. [Link]

  • INVESTIGATION OF ROBUSTNESS AT VALIDATION OF HPLC AND UPLC METHODS: A MODERN APPROACH INCLUDING RISK ANALYSIS. ResearchGate. [Link]

  • Norethindrone. PubChem, National Institutes of Health (NIH). [Link]

  • Norethindrone Acetate Tablets. USP. [Link]

  • Why a robust method is essential in pharmaceutical analysis. Chromatography Today. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA), Australia. [Link]

  • Norethindrone Acetate EP Impurity E. SynThink Research Chemicals. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]

Sources

Safety Operating Guide

Foundational Understanding: Hazard Profile of delta-5(6)-Norethindrone

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that moving beyond simply using a compound to understanding its entire lifecycle, including proper disposal, is paramount for laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded framework for the proper disposal of delta-5(6)-Norethindrone, ensuring that your laboratory practices are safe, effective, and compliant.

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is essential. Delta-5(6)-Norethindrone, an impurity and isomer of the synthetic progestin Norethindrone, shares its parent compound's potent biological activity and associated risks. The primary hazards dictate the stringent disposal protocols required.[1][2][3]

Table 1: Key Hazard Identification for Norethindrone and its Isomers

Hazard Category Description Rationale & Implication for Disposal Source
Human Health Suspected of causing cancer. May damage fertility or the unborn child. Harmful if swallowed, inhaled, or in contact with skin. Causes serious eye and skin irritation. Direct contact must be minimized through rigorous use of Personal Protective Equipment (PPE). Waste must be securely contained to prevent accidental exposure during storage and transport. [2][4][5]

| Environmental | Very toxic to aquatic life with long-lasting effects. | This is a critical driver for disposal protocols. Direct disposal into the sewage system is strictly prohibited as it can disrupt aquatic ecosystems. The compound must be isolated from the environment. |[4] |

The causality is clear: the high biological potency and environmental toxicity of delta-5(6)-Norethindrone mean it cannot be treated as benign waste. Improper disposal risks environmental contamination and potential long-term health effects.[6]

The Regulatory Landscape: EPA and OSHA Mandates

Disposal of laboratory chemicals is not discretionary; it is governed by federal and state regulations. For delta-5(6)-Norethindrone, the following agencies' guidelines are paramount.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), pharmaceutical waste is strictly regulated.[6] The EPA has established specific management standards for hazardous waste pharmaceuticals, which explicitly ban the sewering (i.e., flushing down a drain) of such materials.[7][8][9] Your institution's Environmental Health & Safety (EHS) department will manage your status as a hazardous waste generator, which dictates accumulation time limits and documentation requirements.

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard and regulations for laboratory safety mandate proper containerization and labeling of hazardous waste to protect personnel.[10]

While delta-5(6)-Norethindrone is not a DEA-scheduled controlled substance, laboratories involved in broader drug development often handle both controlled and non-controlled substances. Adhering to the strictest disposal standards, such as those for controlled substances requiring non-retrievable destruction, is a best practice that ensures compliance and safety across all research compounds.[11][12]

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures a self-validating system of safety and compliance from the point of generation to final disposal.

Step 1: Segregation and Waste Identification at the Source

Proper disposal begins the moment a material is deemed waste. Never mix hazardous waste with non-hazardous waste.

  • Solid Waste: Includes contaminated consumables like weighing paper, gloves, TLC plates, and unused pure compounds.

  • Liquid Waste: Includes solutions containing delta-5(6)-Norethindrone, such as reaction mixtures, chromatographic fractions, or stock solutions.

Step 2: Containerization Protocol

The choice of container is critical for preventing leaks and ensuring chemical compatibility.

  • Select the Correct Container:

    • Solid Waste: Use a sealable, rigid plastic container or a polyethylene-lined drum. Ensure it is free of damage.[10]

    • Liquid Waste: Use a chemically-resistant (e.g., HDPE or glass) container with a secure, leak-proof screw cap. If using glass, secondary containment is recommended to protect against breakage.

  • Proper Labeling (Immediate Action): As soon as the first piece of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "delta-5(6)-Norethindrone" (avoiding abbreviations).

    • The specific hazards (e.g., "Toxic," "Environmental Hazard").

    • The accumulation start date.

Step 3: Safe Accumulation and Storage

Waste containers must be stored safely within the laboratory prior to collection.

  • Location: Store in a designated satellite accumulation area. This should be at or near the point of generation.

  • Containment: Store liquid waste containers in a secondary containment bin capable of holding 110% of the volume of the largest container.

  • Closure: Keep the waste container sealed at all times, except when adding waste.[10]

Step 4: Final Disposal via Institutional EHS

The final and most critical step is disposal through your institution's approved hazardous waste management program.

  • Contact EHS: Follow your facility's specific procedures to request a hazardous waste pickup.

  • Documentation: Complete any required waste manifests or tags provided by your EHS office. This creates a chain-of-custody record.

  • Transfer: The waste will be collected by trained professionals and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be destroyed, typically via high-temperature incineration.

This multi-step process ensures that the waste is handled safely within the lab and that its final destruction is compliant with all federal and state regulations.

Workflow for Disposal of delta-5(6)-Norethindrone Waste

The following diagram illustrates the decision-making process for proper waste management.

G Disposal Workflow for delta-5(6)-Norethindrone cluster_0 In-Lab Procedures cluster_1 Institutional Disposal A Waste Generated (delta-5(6)-Norethindrone) B Solid or Liquid? A->B C Solid Waste (e.g., contaminated gloves, solid compound) B->C Solid D Liquid Waste (e.g., solutions, mobile phase) B->D Liquid E Select Labeled, Sealable Solid Waste Container C->E F Select Labeled, Leak-Proof Liquid Waste Container D->F G Store in Designated Satellite Accumulation Area E->G F->G H Request Waste Pickup via Institutional EHS G->H I Licensed Contractor Transports to TSDF H->I J Final Destruction (e.g., Incineration) I->J

Caption: Decision workflow for handling delta-5(6)-Norethindrone waste.

Decontamination and Spill Management

Accidents happen, but preparation mitigates the risk.

Surface and Glassware Decontamination
  • Gross Contamination Removal: Rinse glassware with a minimal amount of a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the compound. This rinse aid must be collected as hazardous liquid waste.

  • Washing: Wash with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Spill Response Protocol
  • Alert Personnel: Immediately alert others in the area.

  • Isolate the Area: Secure the area to prevent the spread of the powder or liquid.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemically resistant gloves. For a large spill of solid powder, respiratory protection may be necessary.

  • Containment:

    • For Solids: Gently cover the spill with absorbent pads. Avoid dry sweeping, which can create airborne dust.[13] Use a wet-wiping method.

    • For Liquids: Cover with a chemical spill absorbent material.

  • Collection: Carefully collect all contaminated materials (absorbents, wipes, broken glass) and place them in your designated solid hazardous waste container.

  • Decontaminate: Clean the spill area with a cloth soaked in soapy water, and collect the wipe as hazardous waste.

Advanced Topic: Chemical Degradation Considerations

Research has shown that Norethindrone can be degraded under forced conditions, such as through acid/base hydrolysis or oxidation.[14][15]

Table 2: Reported Conditions for Forced Degradation of Norethindrone

Method Conditions Efficacy/Outcome Source
Acid Hydrolysis 5 N HCl at 70°C for 3 hours Leads to degradation products. [14][16]
Base Hydrolysis 2 N NaOH at 70°C for 1-3 hours Leads to degradation products. [14][15]

| Oxidation | 30-50% H₂O₂ at 60-70°C for 3 hours | Leads to oxidative degradation. |[14][15] |

Causality and Application: While these methods are effective for analytical degradation studies, they are not a substitute for standard hazardous waste disposal in a research setting. The process requires specialized equipment, careful neutralization of corrosive reagents, and analytical validation to confirm complete destruction of the hormonally active compound. Attempting chemical degradation without proper expertise and controls can create new, unknown hazardous byproducts and increases handling risks. Therefore, the primary and recommended disposal route remains collection by a licensed hazardous waste contractor.

By adhering to this comprehensive guide, you build a deep foundation of trust in your laboratory's safety protocols, ensuring the protection of your personnel and the environment, thereby providing value that extends far beyond the product itself.

References

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency.

  • Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. ResearchGate.

  • Proper Disposal in Pharmaceutical Research is Extremely Important. Rx Destroyer.

  • Norethisterone Safety Data Sheet. Fisher Scientific. (Note: A specific deep link was not available, but the general SDS portal is provided).

  • Disposal of Controlled Substance Prescription Medications Abandoned by Patients/Visitors at a Practitioner's Registered Location. Drug Enforcement Administration Diversion Control Division.

  • Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone in Norethindrone Tablets. Longdom Publishing.

  • How to Dispose of Unused Medicines. U.S. Food & Drug Administration.

  • Norethindrone Safety Data Sheet. Cayman Chemical.

  • 21 CFR Part 1317 - Disposal. Electronic Code of Federal Regulations (eCFR).

  • Quick Start Guide: Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • A Novel Validated High Performance liquid chromatographic stability indicating assay method for the chemical analytical quantification of Norethindrone Tablets and their degradation study. Der Pharma Chemica.

  • Drug Disposal Information. Drug Enforcement Administration Diversion Control Division.

  • Norethisterone Tablets (5mg) Material Safety Data Sheet. Pfizer.

  • Frequently Asked Questions (FAQs) Regarding the DEA Final Rule on the Disposal of Controlled Substances. American Society of Health-System Pharmacists (ASHP).

  • Correct Disposal of Biohazard Waste in Clinical Laboratories. American Society for Clinical Pathology (ASCP).

  • Norethisterone Safety Data Sheet. LGC Standards.

  • 40 CFR Part 266 Subpart P - Hazardous Waste Pharmaceuticals. Electronic Code of Federal Regulations (eCFR).

  • Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. International Journal of Pharmacy and Technology.

  • Medical & Pharmaceutical Waste Disposal for Research Labs. Easy RX Cycle.

  • Disposal of Controlled Substances. Federal Register.

  • Norethindrone Tablets USP Safety Data Sheet. Lupin Limited.

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP).

  • Impurity detection analysis method of norethisterone derivatives and intermediates thereof. Google Patents.

  • Environmental Protection Agency Issues New Rule for Handling of Hazardous Waste Pharmaceuticals. Fennemore.

  • Norethisterone - Impurity C (Δ-5(6)-Norethindrone). Pharmaffiliates.

  • Δ-5(6)-Norethindrone Safety Data Sheet. Expert Synthesis Solutions.

  • Delta-5(6)-Norethindrone Acetate. PubChem, National Institutes of Health.

  • delta-5(6)-Norethindrone. Artis Standards.

Sources

Navigating the Safe Handling of Delta-5(6)-Norethindrone: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring personal safety and procedural accuracy when handling potent compounds like delta-5(6)-norethindrone is paramount. This guide provides a comprehensive, experience-driven framework for the selection, use, and disposal of Personal Protective Equipment (PPE), grounded in established safety protocols and a deep understanding of the compound's characteristics. Our commitment is to empower you with the knowledge to create a secure and efficient laboratory environment.

Understanding the Hazard: Why Specialized PPE is Non-Negotiable

Delta-5(6)-norethindrone, a synthetic progestin, is a potent active pharmaceutical ingredient (API).[1] Its biological activity at low doses necessitates stringent handling procedures to prevent occupational exposure.[1] The primary risks associated with norethindrone exposure include:

  • Reproductive Toxicity: It may damage fertility or the unborn child.[2][3][4]

  • Carcinogenicity: It is suspected of causing cancer.[2][3][4]

  • Systemic Effects: Absorption through the skin can lead to systemic effects.[2] Occupational exposure in females has been linked to menstrual irregularities, while males have shown signs of hyperestrogenism.[2]

  • Irritation: It can cause skin and eye irritation.[3]

Given these potential hazards, a multi-layered approach to PPE is essential, moving beyond standard laboratory protocols to address the specific risks posed by this compound.

The Core of Protection: A Multi-Tiered PPE Strategy

The selection of appropriate PPE is not a one-size-fits-all scenario. It is contingent on the specific laboratory operation being performed, the quantity of the compound being handled, and the potential for aerosolization. The following table outlines a tiered approach to PPE selection.

Task/Operation Risk Level Recommended Personal Protective Equipment Rationale
Weighing and preparing solutions with powder HighDouble gloves (nitrile), disposable lab coat with knit cuffs, safety glasses with side shields or chemical splash goggles, and a fit-tested N95 respirator or higher (e.g., PAPR).High risk of aerosolization and inhalation of fine particles. Double gloving provides an extra barrier against contamination. A dedicated lab coat prevents cross-contamination of personal clothing.
Handling solutions and performing dilutions MediumNitrile gloves, disposable lab coat, and safety glasses with side shields.Lower risk of aerosolization compared to handling powder, but still a significant risk of skin and eye contact from splashes.
Cell culture and in-vitro assays MediumNitrile gloves, disposable lab coat, and safety glasses. Work should be conducted in a biological safety cabinet (BSC).While in solution, the potential for splashes and contamination of cell cultures exists. The BSC provides an additional layer of containment.
Cleaning and decontamination of work surfaces MediumNitrile gloves, disposable lab coat, and safety glasses.Potential for contact with residual compound on surfaces.
Waste disposal Low-MediumNitrile gloves and a lab coat.Risk of exposure from contaminated materials.

Procedural Excellence: Donning and Doffing PPE for Maximum Safety

The effectiveness of PPE is critically dependent on its correct application and removal. An improper doffing technique can lead to self-contamination, negating the protective benefits.

Step-by-Step Donning Protocol:
  • Hand Hygiene: Begin by thoroughly washing your hands with soap and water or using an alcohol-based hand sanitizer.

  • Gown/Lab Coat: Put on a clean, disposable lab coat, ensuring it is fully fastened.

  • Respirator (if required): If handling powder, don your fit-tested N95 respirator or other appropriate respiratory protection. Ensure a proper seal.

  • Eye Protection: Put on safety glasses with side shields or chemical splash goggles.

  • Gloves: Don your first pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat. If double gloving, put on the second pair over the first.

Step-by-Step Doffing Protocol (to minimize cross-contamination):
  • Outer Gloves (if double gloved): Remove the outer pair of gloves by peeling one off from the cuff, turning it inside out, and holding it in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off over the first glove.

  • Gown/Lab Coat: Unfasten the lab coat. Roll it down from your shoulders, turning it inside out as you go. Avoid shaking the garment.

  • Hand Hygiene: Perform hand hygiene.

  • Eye Protection: Remove eye protection by handling the earpieces or strap.

  • Respirator (if worn): Remove the respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.

  • Final Hand Hygiene: Thoroughly wash your hands with soap and water.

PPE Selection Workflow

PPE_Selection_Workflow Decision-Making for PPE Selection with Delta-5(6)-Norethindrone start Start: Assess Handling Procedure is_powder Is the compound in powder form? start->is_powder is_solution Is the compound in solution? is_powder->is_solution No high_risk_ppe High Risk PPE: - Double Nitrile Gloves - Disposable Lab Coat - Goggles - N95 Respirator (or higher) is_powder->high_risk_ppe Yes medium_risk_ppe Medium Risk PPE: - Nitrile Gloves - Lab Coat - Safety Glasses is_solution->medium_risk_ppe Yes cleanup Cleaning and Disposal? is_solution->cleanup No end Proceed with Caution high_risk_ppe->end medium_risk_ppe->end low_risk_ppe Low Risk PPE: - Nitrile Gloves - Lab Coat low_risk_ppe->end cleanup->low_risk_ppe Yes cleanup->end No

Caption: A workflow for selecting appropriate PPE based on the handling procedure for delta-5(6)-norethindrone.

Responsible Disposal: A Plan for Mitigating Environmental Impact

The proper disposal of delta-5(6)-norethindrone and all associated contaminated materials is a critical final step in the handling process.[3] Improper disposal can lead to environmental contamination.

Operational Disposal Plan:
  • Segregation of Waste: All materials that have come into contact with delta-5(6)-norethindrone, including gloves, lab coats, pipette tips, and empty containers, must be considered hazardous waste.

  • Designated Waste Containers: Use clearly labeled, sealed containers for the collection of solid and liquid waste.

  • Solid Waste Disposal:

    • Deactivation: For small quantities of unused solid compound, consider mixing with an inert material such as dirt, cat litter, or used coffee grounds to render it unappealing and less likely to disperse.[5][6] Place this mixture in a sealed plastic bag before disposing of it in the designated hazardous waste container.[5][6]

    • Contaminated Materials: All contaminated disposable PPE and labware should be placed directly into a designated hazardous waste bag or container.

  • Liquid Waste Disposal:

    • Collect all liquid waste containing delta-5(6)-norethindrone in a clearly labeled, sealed container.

    • Do not pour any solutions containing this compound down the drain.

  • Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[7] Landfill or incineration are potential disposal options, to be determined by regulations.[7]

Emergency Spill Protocol:
  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection for powder spills.

  • Containment: For liquid spills, use an inert absorbent material to contain the spill. For powder spills, gently cover with a damp paper towel to avoid raising dust.

  • Clean-up: Carefully collect the spilled material and absorbent using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol), followed by soap and water.

  • Report: Report the spill to your EHS office.

By adhering to these rigorous PPE and disposal protocols, you can significantly mitigate the risks associated with handling delta-5(6)-norethindrone, ensuring a safe and compliant laboratory environment for yourself and your colleagues.

References

  • Material Safety Data Sheet - Pfizer. (2006, December 15). Pfizer Inc.
  • Safety Data Sheet - Cayman Chemical. (2025, December 19). Cayman Chemical.
  • Norethindrone Tablets Safety D
  • SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific. (2016, March 31). Fisher Scientific.
  • delta-5(6)-Norethindrone Acetate | CAS 1175129-26-6 | LGC Standards. (n.d.). LGC Standards.
  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024, October 31). U.S.
  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024, October 17). Powder Systems.
  • Norethindrone acetate-SDS-MedChemExpress. (n.d.). MedChemExpress.
  • Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry. (n.d.).
  • Safe disposal and Management of unused, unwanted contraceptives. (n.d.). UNFPA.
  • Norethindrone Impurities. (n.d.). BOC Sciences.
  • Best Practices for Disposing of Expired Controlled Substances. (2024, September 25). ACTenviro.
  • Safe Handling of Highly Potent Substances. (2023, November 7). GMP Journal.
  • Disposal of Unused Medicines: What You Should Know. (2024, October 31). U.S.
  • API Handling Hazards. (n.d.). 3M.
  • SAFETY DATA SHEET Version: 2 Revision Date: 03/22/23. (2023, March 22). Expert Synthesis Solutions.
  • How to Dispose of Unused Medicine Responsibly to Protect the Environment. (n.d.). Pfizer.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.